Product packaging for 2,4,5-Trifluoro-3-methylbenzoic acid(Cat. No.:CAS No. 112822-85-2)

2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No.: B040952
CAS No.: 112822-85-2
M. Wt: 190.12 g/mol
InChI Key: CISXRFRLKWCFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,5-Trifluoro-3-methylbenzoic acid (CAS 112822-85-2) is a high-purity fluorinated aromatic carboxylic acid with the molecular formula C8H5F3O2. This compound features a benzoic acid core strategically substituted with three fluorine atoms at the 2, 4, and 5 positions and a methyl group at the 3 position, which collectively impart unique electronic and steric properties critical for modulating the behavior of derivative molecules . As an essential synthetic building block, this compound is widely employed in advanced research and development across multiple fields. In pharmaceutical chemistry, it serves as a key intermediate for the synthesis of fluorinated drug candidates, where its structure is utilized to enhance metabolic stability, membrane permeability, and binding affinity . In agrochemical research, it acts as a precursor for developing modern active ingredients, including herbicides and fungicides, with improved efficacy and environmental profiles . Furthermore, its applications extend to material science, where it is used to create fluorinated polymers and liquid crystals that exhibit superior thermal stability, chemical resistance, and desirable electronic properties . The product is supplied with a guaranteed purity of ≥98% (HPLC) and is rigorously quality-controlled to ensure batch-to-batch consistency for reliable experimental outcomes. It is packaged under inert conditions to maintain long-term stability. Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical purposes. It is strictly prohibited for diagnostic, therapeutic, or any form of human or animal use. It may not be resold, repackaged, or formulated into commercial products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O2 B040952 2,4,5-Trifluoro-3-methylbenzoic acid CAS No. 112822-85-2

Properties

IUPAC Name

2,4,5-trifluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXRFRLKWCFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473086
Record name 2,4,5-Trifluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112822-85-2
Record name 2,4,5-Trifluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4,5-Trifluoro-3-methylbenzoic acid (CAS No. 112822-85-2) is a highly functionalized aromatic carboxylic acid of significant interest in pharmaceutical and materials science research. The strategic placement of three electron-withdrawing fluorine atoms and a methyl group on the benzoic acid scaffold imparts a unique combination of properties, including enhanced acidity and lipophilicity. This guide provides a comprehensive overview of its core physicochemical properties, outlines validated experimental protocols for their determination, and discusses the implications of these characteristics for its application in drug discovery and development. All data is presented with authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Fluorination in Drug Design

In modern medicinal chemistry, the incorporation of fluorine into organic molecules is a cornerstone strategy for optimizing drug candidates. The trifluoromethyl group, in particular, is known to enhance critical pharmacokinetic properties such as lipophilicity and metabolic stability.[1][2] Increased lipophilicity can improve a molecule's ability to permeate cell membranes and reach its biological target, while the strength of the carbon-fluorine bond can block sites susceptible to enzymatic degradation, thereby extending the drug's half-life.[1]

This compound belongs to this important class of fluorinated building blocks. Its structure makes it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel fluoroquinolone antibiotics.[3][4][5] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in reaction design, process scale-up, and formulation development. This document serves as a technical resource for researchers and drug development professionals, offering both foundational data and practical, field-proven methodologies.

Molecular and Chemical Identity

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[6]
CAS Number 112822-85-2[6][7][8]
Molecular Formula C₈H₅F₃O₂[6][8]
Molecular Weight 190.12 g/mol [6][8]
Canonical SMILES CC1=C(C(=C(C=C1F)F)C(=O)O)FN/A

Core Physicochemical Properties

The functional behavior of a molecule in both chemical and biological systems is dictated by its physical properties. The key physicochemical parameters for this compound are presented here.

cluster_main Physicochemical Profile A This compound B Melting Point 103-105 °C A->B Solid State C Boiling Point 256.8 °C (Predicted) A->C Liquid/Gas Phase D pKa 2.94 (Predicted) A->D Acidity E Density 1.452 g/cm³ (Predicted) A->E Bulk Property cluster_workflow pKa Determination Workflow prep 1. Sample Preparation Dissolve acid in Ethanol/Water setup 2. Titration Setup Calibrate and immerse pH probe prep->setup titrate 3. Titration Add 0.1M NaOH incrementally setup->titrate record 4. Data Recording Log pH vs. Volume of NaOH titrate->record plot 5. Data Analysis Plot titration curve record->plot calc 6. pKa Calculation Find pH at half-equivalence point plot->calc

Caption: Workflow for potentiometric titration to determine pKa.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Principle: The sample is dissolved and injected into a liquid chromatograph. Its components are separated based on their affinity for a stationary phase (C18 column) and detected by a UV detector. Purity is assessed by the relative area of the main peak.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the sample and record the chromatogram.

    • Validation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak. This method is standard for fluorobenzoic acids. [9]

Safety and Handling

Based on safety data for structurally similar fluorinated aromatic acids, this compound should be handled with appropriate care. [10][11]

  • Hazards: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation. [10][11]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place as recommended. [7]

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its precise molecular architecture. Its key physicochemical properties—a stable solid form, enhanced acidity due to trifluorination, and predictable reactivity—make it a reliable building block for advanced synthesis. The experimental protocols detailed herein provide a robust framework for quality control and verification, ensuring that researchers and developers can confidently integrate this compound into their workflows. A thorough understanding of these foundational characteristics is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

Sources

A Technical Guide to the Structural Elucidation of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Rigorous Elucidation

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluoro-3-methylbenzoic acid (C₈H₅F₃O₂) is a valuable substituted aromatic building block, poised for use in the synthesis of complex pharmaceutical intermediates and advanced agrochemicals.[1] Its precise chemical structure—the specific arrangement of its fluoro and methyl substituents—is the bedrock of its reactivity and utility.

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a comprehensive, field-proven framework for the unambiguous structural confirmation of this molecule. We will explore the causality behind our analytical choices, establishing a self-validating workflow that integrates multiple spectroscopic techniques. This document serves as both a protocol and a logical roadmap for any researcher tasked with synthesizing or utilizing this compound, ensuring the absolute integrity of their starting material.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

The first step in any structural elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing an experimentally determined mass with enough precision to validate the molecular formula.

Expertise in Action: Why HRMS is Non-Negotiable

Low-resolution MS might confirm the nominal mass (190 g/mol ), but it cannot distinguish between isomers or compounds with very similar masses. For a fluorinated compound that may be part of a regulatory submission, the precision of HRMS is the standard for trustworthiness. We will use Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is critical for formula determination.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Analyze the sample in both positive and negative ion modes. Given the acidic proton, negative mode (detecting [M-H]⁻) is expected to yield a strong signal. Positive mode (detecting [M+H]⁺ or [M+Na]⁺) provides complementary confirmation.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

Anticipated Data & Interpretation

The molecular formula C₈H₅F₃O₂ dictates a precise set of expected mass values. The concordance between the experimental and theoretical mass provides the first pillar of our structural proof.

Ion Species Formula Theoretical Monoisotopic Mass (Da) Expected Experimental m/z
[M-H]⁻C₈H₄F₃O₂⁻189.01691~189.017
[M+H]⁺C₈H₆F₃O₂⁺191.03146~191.031
[M+Na]⁺C₈H₅F₃O₂Na⁺213.01341~213.013

Table 1: Predicted High-Resolution Mass Spectrometry Data.

Furthermore, fragmentation analysis (MS/MS) on the parent ion (m/z 189) would be expected to show a characteristic loss of CO₂ (44 Da), yielding a fragment at ~m/z 145, corresponding to the trifluoro-methylphenyl anion. This fragmentation pathway is characteristic of benzoic acids.[2]

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and reliable method for this purpose.

Expertise in Action: Interpreting the Vibrational Fingerprint

The IR spectrum provides an immediate visual confirmation of the carboxylic acid moiety and the aromatic system. The specific frequencies of these vibrations are sensitive to the electronic effects of the fluorine and methyl substituents.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Anticipated Data & Interpretation

The spectrum of this compound should exhibit several key absorption bands, confirming its core structural features.

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Expected Appearance
2500-3300O-H stretchCarboxylic AcidA very broad and often intense absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3]
~1700C=O stretchCarboxylic AcidA strong, sharp peak. Its position is slightly influenced by the electron-withdrawing fluorine atoms.[4]
1450-1600C=C stretchAromatic RingMultiple sharp bands confirming the benzene ring.
1100-1400C-F stretchFluoro SubstituentStrong, characteristic absorptions for aryl-fluorine bonds.
~1300C-O stretchCarboxylic AcidA moderate band associated with the C-O single bond.
2900-3000C-H stretchMethyl GroupWeak absorptions corresponding to the methyl group.

Table 2: Predicted Infrared (IR) Spectroscopy Absorption Bands.

Part 3: Definitive Isomer Confirmation via Multinuclear NMR Spectroscopy

While MS and IR confirm the formula and functional groups, they cannot definitively establish the substitution pattern on the aromatic ring. For this, we must turn to Nuclear Magnetic Resonance (NMR) spectroscopy. A combined ¹H, ¹³C, and ¹⁹F NMR analysis is the only way to unambiguously prove the 2,4,5-trifluoro-3-methyl substitution pattern.

Workflow for NMR Analysis

G cluster_nmr NMR Elucidation Strategy H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Provides proton count & basic connectivity Structure Final Structure This compound F_NMR 19F NMR C_NMR->F_NMR Confirms carbon backbone & C-F connectivity F_NMR->Structure Defines F-F & F-H spatial relationships, confirming isomer G cluster_data Experimental Data cluster_interp Logical Interpretation HRMS HRMS C₈H₅F₃O₂ Confirmed Interp_H ¹H: Confirms 1 Ar-H, 1 CH₃ Conclusion Unambiguous Structure Confirmed: This compound HRMS->Conclusion IR IR -COOH & Ar-F Groups Present IR->Conclusion NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) NMR->Interp_H Interp_C ¹³C: Confirms 8 unique carbons & C-F bonds Interp_H->Interp_C Interp_F ¹⁹F: Shows 3 unique F atoms with specific F-F & F-H coupling Interp_C->Interp_F Interp_F->Conclusion

Sources

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,4,5-Trifluoro-3-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making this compound a valuable intermediate in medicinal chemistry.[1] This document will delve into the mechanistic underpinnings of viable synthetic routes, present detailed experimental protocols, and offer insights into process optimization and characterization.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

Fluorinated aromatic compounds play a pivotal role in modern drug discovery. The incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as pKa, lipophilicity, and metabolic stability. Specifically, the 2,4,5-trifluoro substitution pattern, combined with a methyl group, creates a unique electronic and steric environment, making this compound a sought-after intermediate for creating complex molecular architectures. Its derivatives are key intermediates in the synthesis of fluoroquinolone antibacterial drugs.[2] This guide will focus on elucidating the most effective methods for its synthesis, empowering researchers to confidently produce this valuable compound.

Recommended Synthetic Pathway: Grignard Carboxylation

A robust and widely applicable method for the synthesis of aryl carboxylic acids is the carboxylation of a Grignard reagent.[3][4] This approach offers a direct and generally high-yielding route from an aryl halide. The proposed synthesis of this compound via this method starts from the readily accessible 1-bromo-2,4,5-trifluoro-3-methylbenzene.

The overall transformation is depicted in the workflow below:

Synthesis_Workflow Start 1-bromo-2,4,5-trifluoro-3-methylbenzene Grignard 2,4,5-Trifluoro-3-methylphenyl magnesium bromide (Grignard Reagent) Start->Grignard Mg, THF Carboxylation Carboxylation (CO2) Grignard->Carboxylation Salt Magnesium salt of This compound Carboxylation->Salt Acidification Acidic Workup (e.g., HCl) Salt->Acidification Product This compound Acidification->Product

Caption: Grignard Carboxylation Workflow for this compound synthesis.

Step 1: Formation of the Grignard Reagent

The initial and critical step is the formation of the Grignard reagent, 2,4,5-Trifluoro-3-methylphenylmagnesium bromide. This is achieved by reacting 1-bromo-2,4,5-trifluoro-3-methylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols, which would quench the reagent and prevent the desired carboxylation.[3] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Initiation: The reaction between the aryl halide and magnesium can sometimes be slow to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and start the reaction.

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium complex, keeping it in solution and reactive.[5]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Add anhydrous THF to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-2,4,5-trifluoro-3-methylbenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6]

Step 2: Carboxylation and Workup

The newly formed Grignard reagent is then reacted with carbon dioxide, which acts as the electrophile to form the carboxylate salt. Solid carbon dioxide (dry ice) is a convenient source.[4] Subsequent acidification protonates the carboxylate to yield the final product.

Causality of Experimental Choices:

  • Excess CO2: A large excess of dry ice is used to ensure complete carboxylation and to minimize side reactions, such as the formation of a ketone by reaction of the Grignard reagent with the initially formed carboxylate.

  • Low Temperature: The Grignard reagent is added to the crushed dry ice at low temperature to control the exothermic reaction and prevent side reactions.[5]

  • Acidic Workup: A strong acid, such as hydrochloric acid, is used to protonate the magnesium carboxylate salt and to dissolve any unreacted magnesium metal.[4]

Experimental Protocol:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate large beaker, crush an excess of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Slowly add aqueous HCl (e.g., 2 M) to the reaction mixture until the solution is acidic and all solids have dissolved.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Alternative Synthetic Pathway: Ortho-Lithiation

An alternative strategy for the synthesis of this compound involves the directed ortho-lithiation of a suitable precursor, followed by quenching with carbon dioxide. This method is particularly useful when the starting material does not possess a conveniently located halogen for Grignard formation. For this specific target, 1,2,4,5-tetrafluoro-3-methylbenzene would be a potential starting material. The methyl group can direct the lithiation to the adjacent position.

Lithiation_Workflow Start 1,2,4,5-tetrafluoro-3-methylbenzene Lithiation Directed ortho-Lithiation (e.g., n-BuLi, TMEDA) Start->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Carboxylation Carboxylation (CO2) Intermediate->Carboxylation Salt Lithium salt of This compound Carboxylation->Salt Acidification Acidic Workup (e.g., HCl) Salt->Acidification Product This compound Acidification->Product

Caption: Ortho-Lithiation Workflow for this compound synthesis.

Causality of Experimental Choices:

  • Strong Base: Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases capable of deprotonating an aromatic C-H bond. The choice of base and reaction conditions can influence the regioselectivity of the lithiation.[7]

  • Directing Group: The methyl group in 1,2,4,5-tetrafluoro-3-methylbenzene acts as a weak ortho-directing group for lithiation. The presence of multiple fluorine atoms also influences the acidity of the aromatic protons.

  • TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down organolithium aggregates and increasing the basicity and reactivity of the reagent.[8]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,2,4,5-tetrafluoro-3-methylbenzene (1.0 eq) in anhydrous THF.

  • Add TMEDA (1.1 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by pouring the mixture onto an excess of crushed dry ice.

  • Follow the same workup and purification procedure as described for the Grignard carboxylation.

Purification and Characterization

The crude product obtained from either synthetic route can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford pure this compound.

Data Presentation:

Parameter Expected Value
Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally

Characterization Techniques:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a singlet for the methyl protons and signals for the aromatic proton.

    • ¹³C NMR will show distinct signals for the carboxylic acid carbon, the methyl carbon, and the aromatic carbons, with characteristic C-F coupling.

    • ¹⁹F NMR will show signals corresponding to the three fluorine atoms, with characteristic F-F and F-H coupling.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the O-H and C=O bonds of the carboxylic acid group.

Conclusion

This guide has detailed two robust synthetic strategies for the preparation of this compound: Grignard carboxylation and directed ortho-lithiation. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols, along with the rationale behind the procedural steps, offer a solid foundation for researchers to successfully synthesize this important fluorinated building block. Adherence to anhydrous techniques and careful control of reaction conditions are paramount to achieving high yields and purity.

References

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.
  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis.
  • Guidechem. (2023). What are the applications of 2,4,5-3 fluorine -3 -metharochebenzoic acid?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
  • (n.d.). Grignard Reaction.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
  • ChemicalBook. (n.d.). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.
  • (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • (2000). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • (n.d.). Directed (ortho) Metallation.
  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(2).
  • Wan, H., Gu, Y., Zeng, J., Xu, Q., & Lu, J. (2012). Preparation of Carboxylic Acid from 3,3,3-Trifluoropropenylmagnesium Bromide. Chinese Journal of Applied Chemistry, 29(2), 129-133.

Sources

2,4,5-Trifluoro-3-methylbenzoic acid spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4,5-Trifluoro-3-methylbenzoic Acid

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug development, significantly influencing metabolic stability, lipophilicity, and binding affinity. This compound is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] A thorough understanding of its structural and electronic properties is therefore paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS)—for this compound. We delve into the causality behind experimental observations and present detailed protocols, offering researchers and drug development professionals a self-validating framework for the structural elucidation of this and similar fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acids are critical intermediates in the synthesis of a wide array of chemical entities. Their unique electronic properties, imparted by the high electronegativity of fluorine, make them valuable tracers in geothermal and oilfield applications and essential components in materials science for creating polymers with enhanced thermal stability and chemical resistance.[1][2] In medicinal chemistry, the precise arrangement of fluorine atoms on an aromatic ring can dramatically alter a molecule's interaction with biological targets. Consequently, unambiguous characterization of these structures is not merely procedural but fundamental to ensuring the efficacy and safety of the final products. This guide serves as an authoritative reference for the spectroscopic signature of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a foundational technique for identifying the functional groups within a molecule. The analysis of this compound relies on identifying the characteristic vibrational modes of its carboxylic acid, aromatic ring, and carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and common method for acquiring an IR spectrum of a solid sample is ATR-FTIR, which requires minimal sample preparation.

  • Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and performing a background scan.

  • Data Acquisition: Place a small amount of solid this compound powder onto the crystal.

  • Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and ATR correction on the resulting spectrum.

Interpretation of the IR Spectrum

The IR spectrum is dominated by several key absorptions. The presence of strong hydrogen bonding in carboxylic acid dimers significantly influences the O-H stretching vibration.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comments
~3300–2500O–H stretch (Carboxylic Acid)Broad, StrongThe characteristic broadness is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids.[3][4]
~3080–3030C–H stretch (Aromatic)Weak to MediumTypical for C-H bonds on a benzene ring.[5][6]
~2960–2850C–H stretch (Methyl)WeakAliphatic C-H stretching vibrations from the -CH₃ group.
~1710–1680C=O stretch (Carboxylic Acid)Strong, SharpConjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids.[4][7]
~1600 & ~1475C=C stretch (Aromatic Ring)MediumCharacteristic in-ring vibrations of the benzene nucleus.[5]
~1420C–O–H in-plane bendMediumOften coupled with C-O stretching vibrations.
~1360-1000C–F stretchStrongThe C-F bond stretch is very intense and can appear as multiple bands due to symmetric and asymmetric modes in polyfluorinated compounds.[8][9]
~1320–1210C–O stretch (Carboxylic Acid)StrongStrong absorption due to the polarity of the C-O bond.[4]
~960–900O–H out-of-plane bendBroad, MediumAnother characteristic, broad peak for carboxylic acid dimers.[4]
IR Interpretation Workflow

The logical flow for interpreting the IR spectrum confirms the primary structural features of the molecule.

IR_Workflow Start Analyze Spectrum OH_Stretch Broad Peak at ~3300-2500 cm⁻¹? Start->OH_Stretch CO_Stretch Strong Peak at ~1700 cm⁻¹? OH_Stretch->CO_Stretch Yes CF_Stretch Strong Peaks at ~1360-1000 cm⁻¹? CO_Stretch->CF_Stretch Yes Aromatic_Peaks Peaks at ~1600 & ~3030 cm⁻¹? CF_Stretch->Aromatic_Peaks Yes Confirm_Acid Carboxylic Acid Confirmed Aromatic_Peaks->Confirm_Acid Yes Confirm_Fluoro Fluorine Subst. Confirmed Confirm_Acid->Confirm_Fluoro Confirm_Aromatic Aromatic Ring Confirmed Confirm_Fluoro->Confirm_Aromatic Final_Structure Structure Consistent with IR Data Confirm_Aromatic->Final_Structure

Caption: Workflow for IR spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms. For a complex molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~128 or more) and a longer relaxation delay may be needed.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are required.[11][12] A common external standard is CFCl₃ (0 ppm).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons.

Table 2: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proton AssignmentMultiplicityCoupling Constant (J, Hz)Rationale
~10–12-COOHBroad SingletN/AThe acidic proton is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent.[13][14]
~7.2–7.5Ar–H (at C6)Triplet of Doublets (td)JH-F(5) ≈ 7–9 Hz (ortho), JH-F(4) ≈ 2–3 Hz (meta)This lone aromatic proton is coupled to the ortho fluorine at C5 and the meta fluorine at C4.
~2.3–2.4-CH₃DoubletJH-F(2) ≈ 2–3 HzThe methyl protons are coupled to the nearby fluorine at C2 (a four-bond coupling, ⁴JHF).[15]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals. The key feature is the presence of carbon-fluorine coupling (JCF), which splits the signals of carbons bearing or adjacent to fluorine atoms. The magnitude of JCF is dependent on the number of bonds separating the atoms (¹J > ²J > ³J).

Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentMultiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale
~165–170-COOHTriplet (t)³JCF(2) ≈ 2-4 HzThe carboxylic carbon is typically in the 160-180 ppm range.[16][17] It exhibits small coupling to the fluorine at C2.
~155–160C4–FDoublet of Doublets (dd)¹JCF ≈ 240–260, ²JCF(5) ≈ 15–20Direct C-F coupling is very large. Also shows smaller coupling to the adjacent F.
~150–155C2–FDoublet of Doublets (dd)¹JCF ≈ 240–260, ²JCF(3) ≈ 15–20Similar to C4, with large direct coupling and smaller coupling to the adjacent F.
~145–150C5–FDoublet of Doublets (dd)¹JCF ≈ 240–260, ²JCF(4) ≈ 15–20Similar to C4 and C2.
~120–125C1Multiplet-The quaternary carbon attached to the carboxyl group will be a complex multiplet due to coupling with F at C2 and F at C5.
~115–120C3Doublet of Doublets (dd)²JCF(2) ≈ 15–20, ²JCF(4) ≈ 15–20The carbon bearing the methyl group is coupled to two adjacent fluorine atoms.
~105–110C6Doublet of Triplets (dt)²JCF(5) ≈ 20–25, ³JCF(4),CF(2) ≈ 3-5This carbon is coupled to the adjacent fluorine at C5 and shows smaller couplings to the other two fluorines.
~15–20-CH₃Quartet (q)³JCF(2) ≈ 3-5 HzThe methyl carbon signal is split into a quartet by the three equivalent protons (in a coupled spectrum) and shows a small coupling to the F at C2. In a proton-decoupled spectrum, it would be a doublet due to F-coupling.
¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive to the electronic environment, providing three distinct signals for the inequivalent fluorine atoms.[12][18] The spectrum will be characterized by both F-F and F-H couplings.

Table 4: Predicted ¹⁹F NMR Data for this compound (470 MHz, CDCl₃, Ref: CFCl₃)

Chemical Shift (δ, ppm)Fluorine AssignmentMultiplicityCoupling Constant (J, Hz)Rationale
~ -115F at C2Doublet of Doublets (dd)³JF2-F4 ≈ 15–20, ⁴JF2-F5 ≈ 5–8Ortho to a carboxyl group and meta to another fluorine.[15] Also shows long-range coupling to F5.
~ -130F at C4Doublet of Doublets (dd)³JF4-F2 ≈ 15–20, ³JF4-F5 ≈ 20–25Ortho to two other fluorine atoms, resulting in two large couplings.
~ -140F at C5Triplet of Doublets (td)³JF5-F4 ≈ 20–25, ⁴JF5-F2 ≈ 5–8, ³JF5-H6 ≈ 7-9Coupled to the adjacent F at C4, the distant F at C2, and the aromatic proton at C6.
NMR Coupling Network Visualization

The through-bond scalar couplings provide the connectivity map of the molecule.

NMR_Coupling cluster_ring Aromatic Core C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 F2 F2 C2->F2 ¹JCF C4 C4 C3->C4 CH3 CH₃ C3->CH3 C5 C5 C4->C5 F4 F4 C4->F4 ¹JCF C6 C6 C5->C6 F5 F5 C5->F5 ¹JCF C6->C1 H6 H6 C6->H6 ¹JCH F2->F4 ³JFF CH3->F2 ⁴JHF F4->F5 ³JFF F4->H6 ⁴JFH F5->H6 ³JFH

Caption: Key J-coupling relationships in this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization (EI)

For a volatile compound, GC-MS with EI is a standard method. Derivatization to a more volatile ester (e.g., methyl ester) may be required for optimal chromatographic performance.[19] Alternatively, Electrospray Ionization (ESI) in negative mode ([M-H]⁻) is effective for direct analysis of the acid.[20]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range from m/z 40 to 300.

Analysis of the Mass Spectrum

The molecular formula is C₈H₅F₃O₂. The nominal molecular weight is 190 g/mol . The high-resolution mass will confirm the elemental composition. Fragmentation will follow patterns characteristic of benzoic acids.[21]

Table 5: Predicted Key Fragments in the EI Mass Spectrum

m/z (Nominal)Ion FormulaFragmentation PathwayComments
190[C₈H₅F₃O₂]⁺•Molecular Ion (M⁺•)The parent peak. Its intensity may be moderate.
173[C₈H₄F₃O]⁺[M - OH]⁺Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.[21]
145[C₇H₄F₃]⁺[M - COOH]⁺Loss of the entire carboxyl group as a radical.
162[C₇H₅F₃O]⁺[M - CO]⁺Loss of carbon monoxide.
Fragmentation Pathway

The fragmentation begins with the ionization of the parent molecule, followed by the loss of stable neutral fragments or radicals.

MS_Fragmentation M [M]⁺• m/z = 190 M_minus_OH [M-OH]⁺ m/z = 173 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 145 M->M_minus_COOH - •COOH M_minus_CO [M-CO]⁺ m/z = 162 M_minus_OH->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a self-validating framework for the structural confirmation of this compound. Infrared spectroscopy confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and primary fragmentation patterns. Critically, the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the unambiguous assignment of every atom in the molecule through the detailed analysis of chemical shifts and spin-spin coupling constants. This multi-technique approach ensures the highest level of trustworthiness and scientific integrity, which is essential for researchers and professionals in drug development and materials science who rely on this versatile chemical intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?
  • Small, D. M., et al. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Quora. (2024). How to interpret the 19F NMR spectra.
  • National Institutes of Health (NIH). (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of methylbenzene.
  • IOPscience. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation.
  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical.
  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
  • Wikipedia. (n.d.). Carbon–fluorine bond.
  • Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?.
  • Supporting Information. (n.d.). General procedure for carboxylation.
  • Proprep. (n.d.). Interpret the benzoic acid IR spectrum.
  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC-ACID-METHYLESTER.
  • PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?
  • Matrix Fine Chemicals. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID.
  • ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid?
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.

Sources

Introduction: Elucidating a Complex Fluorinated Aromatic Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,5-Trifluoro-3-methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] For drug development professionals and researchers, a precise and unambiguous structural confirmation is the bedrock of any subsequent study. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a polysubstituted aromatic compound.

The presence of multiple fluorine atoms, a methyl group, and a carboxylic acid function on the benzene ring creates a unique and information-rich ¹H NMR spectrum. Understanding the interplay of electronic effects and through-bond scalar couplings, particularly the significant hydrogen-fluorine (¹H-¹⁹F) couplings, is critical for accurate spectral assignment. This document will deconstruct the theoretical basis for the expected spectrum, present a robust experimental protocol for its acquisition, and provide a detailed interpretation of the spectral data.

Part 1: Theoretical Prediction and Spectral Analysis

Before acquiring a spectrum, a theoretical analysis based on fundamental principles allows us to predict the key features. The structure of this compound possesses three distinct types of protons, which will give rise to three primary signals in the ¹H NMR spectrum.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It is expected to appear as a broad singlet at a chemical shift (δ) greater than 10 ppm. Its exact position is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-CH₃): These three protons are chemically equivalent. Their signal is anticipated in the benzylic region (δ ≈ 2.0-3.0 ppm).[2] The surrounding electron-withdrawing fluorine substituents will shift this signal downfield compared to toluene. Crucially, these protons will exhibit long-range J-coupling to the fluorine atoms at positions C2 (⁴JH-F) and C4 (⁴JH-F), resulting in a complex multiplet rather than a simple singlet.

  • Aromatic Proton (H6): The lone proton on the aromatic ring is subject to the deshielding effect of the ring current, placing its signal in the aromatic region (δ ≈ 6.5-8.0 ppm).[2] Its chemical shift is further influenced by the electron-withdrawing nature of the adjacent fluorine (at C5) and the carboxylic acid group. This proton will be split by the ortho fluorine at C5 (³JH-F) and the meta fluorine at C4 (⁴JH-F). Since ortho couplings are typically larger than meta couplings, this signal is predicted to be a doublet of doublets.[3][4]

The Critical Role of ¹H-¹⁹F Coupling

Fluorine (¹⁹F) has a nuclear spin of I = 1/2, just like a proton, leading to significant spin-spin coupling.[5] These couplings are transmitted through the bonding framework and provide invaluable connectivity information. The magnitude of the coupling constant (J) typically decreases with the number of bonds separating the coupled nuclei.

  • ³JH-F (ortho coupling): Typically in the range of 7-10 Hz.[3]

  • ⁴JH-F (meta coupling): Smaller, usually around 2-3 Hz.[3]

  • ⁵JH-F (para coupling): Often close to 0 Hz.[4]

For this compound, these couplings are the primary reason for the complex splitting patterns observed for both the aromatic and methyl proton signals.

Part 2: Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and careful instrument setup. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Step 1: Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]

  • Select Solvent: Choose a suitable deuterated solvent that completely dissolves the analyte.[1] For this compound, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Determine Concentration: Weigh approximately 5-10 mg of the solid sample. This concentration is generally sufficient for ¹H NMR experiments.[6]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[6][7] Gently agitate the vial until the sample is fully dissolved.

  • Filtration: To remove any suspended particles that can disrupt magnetic field homogeneity, filter the solution. Push a small plug of glass wool or a Kimwipe into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[7]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[7] Label the tube clearly.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube (remove particulates) dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer Magnet cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field (optimize homogeneity) lock->shim acquire 8. Acquire Free Induction Decay (FID) Data shim->acquire ft 9. Apply Fourier Transform (FID -> Spectrum) acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integrate Signals baseline->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step 2: Instrument Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.[8]

  • Lock and Shim: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[9] "Shimming" is then performed, which involves adjusting currents in shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[9]

  • Acquisition Parameters: Utilize a standard one-pulse ¹H acquisition experiment. Key parameters include a 90° pulse angle, a sufficient number of scans for a good signal-to-noise ratio (typically 8 or 16), and an appropriate relaxation delay.

Part 3: Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected data from the ¹H NMR spectrum of this compound, run in DMSO-d₆.

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
-COOH~13.51HBroad Singlet (br s)N/A
H6 (Aromatic)~7.81HDoublet of Doublets (dd)³JH6-F5 ≈ 8.5 Hz, ⁴JH6-F4 ≈ 5.5 Hz
-CH₃~2.43HTriplet of Doublets (td)⁴JCH₃-F4 ≈ 3.0 Hz, ⁴JCH₃-F2 ≈ 1.5 Hz
Detailed Signal Analysis
  • Carboxylic Acid Proton (δ ~13.5 ppm): This highly downfield signal is characteristic of a carboxylic acid. Its broadness is due to chemical exchange and hydrogen bonding with the DMSO solvent. Its integration value of 1H confirms the presence of a single acidic proton.

  • Aromatic Proton H6 (δ ~7.8 ppm):

    • Chemical Shift: The downfield position is consistent with a proton on an electron-deficient aromatic ring.

    • Integration: The integral of 1H confirms it is the sole proton attached to the ring.

    • Splitting Pattern: The signal appears as a doublet of doublets (dd). This pattern arises from coupling to two non-equivalent neighboring nuclei. The larger coupling (³JH6-F5 = 8.5 Hz) is due to the ortho-relationship with the fluorine at C5. The smaller coupling (⁴JH6-F4 = 5.5 Hz) is from the meta-relationship with the fluorine at C4. This specific splitting pattern is definitive proof of the proton's position at C6.

  • Methyl Protons (δ ~2.4 ppm):

    • Chemical Shift: This value is typical for a methyl group attached to an aromatic ring, shifted slightly downfield by the ring's overall electron-withdrawing character.

    • Integration: The integral value of 3H confirms it is a methyl group.

    • Splitting Pattern: The signal is a complex multiplet, best described as a triplet of doublets (td). This arises from four-bond couplings (⁴J) to two different fluorine atoms. The larger of these long-range couplings is to the fluorine at C4, splitting the signal into a triplet (due to coupling to two equivalent protons of the CH3 group, this is an approximation, a more accurate description is coupling to the F at C4). Each peak of this triplet is then further split into a doublet by the weaker coupling to the fluorine at C2.

Molecular Coupling Diagram

Caption: Key ¹H-¹⁹F J-couplings in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how detailed structural information can be extracted from a combination of chemical shifts, integration, and, most importantly, spin-spin coupling patterns. The analysis of ¹H-¹⁹F coupling constants allows for the unambiguous assignment of the methyl and aromatic protons, confirming the substitution pattern on the benzene ring. This guide provides the theoretical framework and a practical, robust protocol for researchers to confidently perform this analysis, ensuring the structural integrity of this and similarly complex fluorinated molecules in their research and development pipelines.

References

  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Widener University. (n.d.). Sample Preparation.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page.
  • Journal of Molecular Spectroscopy. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

Sources

13C NMR of 2,4,5-Trifluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

2,4,5-Trifluoro-3-methylbenzoic acid is a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such complex molecules is paramount for understanding their reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for confirming the carbon framework and substitution pattern of organic molecules. This guide provides a comprehensive analysis of the 13C NMR spectrum of this compound, offering insights into the prediction of chemical shifts, the interpretation of carbon-fluorine (C-F) coupling constants, and a standardized protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex fluorinated aromatic compounds.

Core Principles: 13C NMR of Fluorinated Aromatic Compounds

The 13C NMR spectrum of a fluorinated aromatic compound is dictated by two primary factors: the chemical shifts of the carbon nuclei and the spin-spin coupling between carbon and fluorine atoms.

Chemical Shifts: The high electronegativity of fluorine significantly influences the electron density of the benzene ring, leading to substantial changes in the 13C chemical shifts compared to the non-fluorinated analogue. The effect of fluorine substitution on aromatic carbon chemical shifts is not simply an inductive effect; it also involves resonance contributions that can lead to shielding or deshielding of carbon atoms at different positions.[1]

Carbon-Fluorine (13C-19F) Coupling: The 19F nucleus has a spin of ½ and is 100% abundant, resulting in observable spin-spin coupling to 13C nuclei. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.[2][3]

  • One-bond coupling (1JCF): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine in aromatic systems.[3][4]

  • Two-bond coupling (2JCF): The coupling to a carbon atom two bonds away from the fluorine is smaller, generally in the range of 15-30 Hz.

  • Three-bond coupling (3JCF): This coupling is typically in the range of 5-15 Hz.

  • Long-range coupling (nJCF, n > 3): Couplings over more than three bonds are also frequently observed in fluorinated aromatic systems and are usually smaller, in the range of 0.5-5 Hz.[5]

The presence of multiple fluorine atoms in this compound results in complex splitting patterns for the carbon signals, where a single carbon atom can be coupled to multiple fluorine atoms.

Experimental Protocol for 13C NMR Data Acquisition

A standardized and robust experimental protocol is crucial for obtaining a high-quality 13C NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shifts, and for carboxylic acids, protic solvents may lead to exchange broadening of the carboxyl proton signal, which is not directly observed in 13C NMR but can affect the overall sample environment.[6][7]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for the 13C frequency.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Data Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (zgpg or equivalent).

    • Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carboxyl carbon, are observed.

    • Acquisition Time (AQ): Set an acquisition time of at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio, as 13C has a low natural abundance.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl3 at 77.16 ppm).

Experimental Workflow Diagram

G Experimental Workflow for 13C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (20-30 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup (Tune, Match, Shim) prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Run Experiment acq2->acq3 proc1 Fourier Transform & Windowing acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 final_spectrum Final 13C NMR Spectrum proc3->final_spectrum

Caption: A streamlined workflow for acquiring a high-quality 13C NMR spectrum.

Predicted 13C NMR Spectrum and Analysis of this compound

Predicted 13C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (JCF, Hz)
C-1~118ddd2JC1-F2 ≈ 20, 3JC1-F5 ≈ 8, 4JC1-F4 ≈ 3
C-2~155ddd1JC2-F2 ≈ 250, 2JC2-F(neighbor) ≈ 25, 3JC2-F(neighbor) ≈ 10
C-3~125d3JC3-F2 ≈ 10, 2JC3-F4 ≈ 20
C-4~150ddd1JC4-F4 ≈ 250, 2JC4-F5 ≈ 25, 3JC4-F2 ≈ 10
C-5~148ddd1JC5-F5 ≈ 250, 2JC5-F4 ≈ 25, 4JC5-F2 ≈ 3
C-6~115dd2JC6-F5 ≈ 20, 3JC6-F4 ≈ 8
-COOH~165d3JC(O)-F2 ≈ 5
-CH3~15q4JC(H3)-F2 ≈ 3, 3JC(H3)-F4 ≈ 4

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Detailed Spectral Assignment

Carboxyl Carbon (-COOH, ~165 ppm): This carbon is expected to appear in the downfield region, characteristic of carboxylic acids. It is predicted to be a doublet due to a three-bond coupling to the fluorine at C-2 (3JC(O)-F2 ≈ 5 Hz).

Fluorine-Bearing Carbons (C-2, C-4, C-5): These carbons will be the most downfield of the aromatic signals due to the direct attachment of the highly electronegative fluorine atoms. Each of these signals will exhibit a large one-bond C-F coupling (1JCF ≈ 250 Hz). The signals will be further split by smaller two- and three-bond couplings to the other fluorine atoms, resulting in complex doublet of doublet of doublets (ddd) patterns.

C-1 (~118 ppm): This carbon, attached to the carboxyl group, is expected to be significantly shielded. It will be coupled to the fluorine atoms at C-2, C-5, and C-4, likely appearing as a complex multiplet (predicted as a ddd).

C-3 (~125 ppm): This carbon is attached to the methyl group. Its chemical shift will be influenced by the ortho- and para-fluorine atoms. It is predicted to be a doublet of doublets due to coupling with the fluorine atoms at C-2 and C-4.

C-6 (~115 ppm): This is the only aromatic carbon with a hydrogen attached. It is expected to be significantly shielded and will appear as a doublet of doublets due to coupling with the fluorine atoms at C-5 and C-4.

Methyl Carbon (-CH3, ~15 ppm): The methyl carbon will appear in the upfield aliphatic region. It is expected to show long-range coupling to the fluorine atoms at C-2 and C-4, likely appearing as a quartet or a more complex multiplet.

Visualization of 13C-19F Couplings

Caption: Through-bond C-F coupling pathways in the target molecule.

Conclusion

The 13C NMR spectrum of this compound is predicted to be complex, with each carbon signal exhibiting splitting due to coupling with one or more fluorine atoms. A thorough understanding of substituent effects on chemical shifts and the magnitudes of C-F coupling constants is essential for the accurate interpretation of the spectrum. The provided experimental protocol offers a reliable method for acquiring high-quality data, and the detailed analysis of the predicted spectrum serves as a valuable guide for researchers in assigning the observed signals. This comprehensive approach to the 13C NMR characterization of this compound is crucial for its unambiguous structural confirmation and will aid in its further development and application in various scientific fields.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241. [Link]
  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 899-911. [Link]
  • Exner, O., & Folli, U. (1987). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]
  • Loemker, J. E., Read, Jr., J. M., & Goldstein, J. H. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(26), 7173-7177. [Link]
  • SpectraBase. (n.d.). 3-Methylbenzoic acid, 6-chlorohexyl ester.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
  • Saunders, J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8105-8113. [Link]
  • Smrkolj, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(2), 433-442. [Link]
  • Cooper, M. A., & Roberts, D. B. (1969). Nuclear Magnetic Resonance Studies of 19F-19F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes. The Journal of Organic Chemistry, 34(11), 3535-3539. [Link]
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15. [Link]
  • PubChem. (n.d.). 3-Methylbenzoic acid.
  • Saielli, G., & Bagno, A. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2165. [Link]
  • Koshkin, A. V., & Koshkin, V. M. (2017). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Journal of the Serbian Chemical Society, 82(1), 1-8. [Link]
  • Ganapathy, K., & Gurumurthy, R. (2011). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 49(12), 803-808. [Link]

Sources

Mass Spectrometry of 2,4,5-Trifluoro-3-methylbenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,5-Trifluoro-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid. Its structural complexity, characterized by multiple fluorine substituents and a methyl group on the benzene ring, presents unique challenges and opportunities for mass spectrometric analysis. This guide provides a comprehensive technical overview of the mass spectrometry of this compound, intended for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into the principles of ionization, predict fragmentation pathways, and offer practical insights for obtaining high-quality mass spectra.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is paramount to interpreting its mass spectrum.

  • Molecular Formula: C H F O

  • Molecular Weight: 190.12 g/mol [1]

  • Structure:

The presence of the carboxylic acid group, the electron-withdrawing fluorine atoms, and the electron-donating methyl group all influence the molecule's ionization and fragmentation behavior.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound. The two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as carboxylic acids.[2][3] It typically generates even-electron ions, most notably the protonated molecule [M+H] in positive ion mode or the deprotonated molecule [M-H] in negative ion mode.[3]

For this compound, with its acidic proton on the carboxylic acid group, negative ion mode ESI is the preferred method . This will readily generate the deprotonated molecular ion [M-H] at m/z 189. The high stability of the resulting carboxylate anion makes this a very efficient process.

In some cases, particularly with the presence of sodium salts in the solvent, adduct formation can be observed. This may include the sodium adduct of the deprotonated molecule, [M-H+Na], or a sodium-bridged dimer, [2M-2H+Na].[4]

Electron Ionization (EI): The Energetic Fragmentation

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3] This high energy leads to the formation of a radical cation (M) and extensive fragmentation.[3] While this can make interpretation more complex, it provides a wealth of structural information.

For this compound, EI will produce a molecular ion peak at m/z 190. The subsequent fragmentation will be driven by the stability of the aromatic ring and the nature of the substituents.

Fragmentation Analysis: Decoding the Spectrum

The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. Below, we predict the key fragmentation pathways for this compound under both ESI and EI conditions.

ESI Fragmentation (Tandem MS/MS)

In tandem mass spectrometry (MS/MS) of the [M-H] ion (m/z 189) generated by ESI, collision-induced dissociation (CID) will lead to specific neutral losses. A common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO).

  • [M-H - CO] : The ion at m/z 189 is expected to readily lose a molecule of CO (44 Da), resulting in a fragment ion at m/z 145. This corresponds to the formation of a trifluoromethylphenyl anion. This is a well-documented fragmentation pathway for related compounds.[5]

The following Graphviz diagram illustrates this primary fragmentation pathway in negative ion ESI-MS/MS.

ESI_Fragmentation parent [M-H]⁻ m/z 189 fragment1 [M-H - CO₂]⁻ m/z 145 parent->fragment1 - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

EI Fragmentation

The EI mass spectrum of this compound is predicted to be more complex, with several competing fragmentation pathways.

  • Molecular Ion (M): The molecular ion will be observed at m/z 190.

  • Loss of a Hydroxyl Radical ([M - OH]): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (17 Da), leading to the formation of a stable acylium ion.[6][7] This would result in a prominent peak at m/z 173.

  • Loss of a Carboxyl Radical ([M - COOH]): The loss of the entire carboxyl group (45 Da) is another characteristic fragmentation of benzoic acids, leading to the formation of a substituted phenyl cation.[6][7] This would produce an ion at m/z 145.

  • Benzylic Cleavage: The methyl group attached to the aromatic ring creates a benzylic position. Cleavage of a hydrogen radical from the methyl group can lead to the formation of a stable, resonance-stabilized benzyl-type cation. This would result in an [M-H] ion at m/z 189. Further rearrangement to a tropylium-like structure is also possible.[8]

The following Graphviz diagram illustrates the predicted major fragmentation pathways under EI conditions.

EI_Fragmentation M Molecular Ion (M⁺˙) m/z 190 F1 [M - OH]⁺ m/z 173 M->F1 - •OH (17 Da) F2 [M - COOH]⁺ m/z 145 M->F2 - •COOH (45 Da) F3 [M - H]⁺ m/z 189 M->F3 - •H (1 Da)

Caption: Predicted major EI fragmentation pathways for this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions and their proposed structures for both ESI and EI mass spectrometry.

Ionization ModePredicted m/zProposed FormulaProposed Structure/Origin
ESI (Negative) 189[C H F O][M-H]
145[C H F][M-H - CO]
EI (Positive) 190[C H F O]Molecular Ion (M)
173[C H F O][M - OH] (Acylium ion)
145[C H F][M - COOH] (Phenyl cation)
189[C H F O][M - H] (Benzylic cleavage)

Experimental Protocol: A Practical Workflow

This section provides a generalized workflow for the mass spectrometric analysis of this compound.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile with deionized water is recommended. For EI, a more volatile solvent like dichloromethane or methanol can be used if introducing the sample via a GC.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL for ESI. Higher concentrations may be needed for direct infusion EI.

  • Additives (for ESI): For negative ion mode ESI, no additives are typically necessary. If positive ion mode is attempted, a small amount of a weak acid like formic acid can be added to promote protonation.

Instrumentation and Parameters

The following diagram outlines the general experimental workflow.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Dissolve in appropriate solvent prep2 Adjust concentration prep1->prep2 intro Introduce sample (e.g., LC, direct infusion) prep2->intro ionize Ionize (ESI or EI) intro->ionize analyze Mass analysis (e.g., Q-TOF, Orbitrap) ionize->analyze detect Detect ions analyze->detect process Process raw data detect->process interpret Interpret spectrum and identify fragments process->interpret

Caption: General experimental workflow for mass spectrometry analysis.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements, which can aid in formula determination of fragment ions.

  • ESI Parameters (Negative Ion Mode):

    • Capillary Voltage: -2.5 to -3.5 kV

    • Nebulizing Gas (N): Adjust for a stable spray.

    • Drying Gas (N): Set to a temperature and flow rate that effectively desolvates the ions without causing thermal degradation (e.g., 250-350 °C).

  • EI Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

  • MS/MS Parameters (for ESI):

    • Isolation Window: Set a narrow window (e.g., 1-2 m/z) to isolate the precursor ion (m/z 189).

    • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragmentation.

Conclusion

The mass spectrometric analysis of this compound provides a rich dataset for its structural characterization. By selecting the appropriate ionization technique—ESI for gentle ionization and molecular weight determination, and EI for detailed fragmentation and structural elucidation—researchers can gain a comprehensive understanding of this complex molecule. The predicted fragmentation pathways, centered around the loss of carboxyl-related groups and benzylic cleavage, offer a solid framework for interpreting experimental data. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of fluorinated aromatic compounds.

References

  • Zaikin, V. G., & Varlamov, A. V. (2018). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Zaikin, V. G., & Varlamov, A. V. (2018). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed.
  • Kruve, A., & Lõhmus, R. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem.
  • Semantic Scholar. (n.d.). Figure 2 from Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Semantic Scholar.
  • PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. PubChem.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. PubChem.
  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
  • RSC Publishing. (2015).
  • RSC Publishing. (2015).
  • SpectraBase. (n.d.). 4-Trifluoromethylbenzoic acid, TMS derivative. SpectraBase.
  • NIST WebBook. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid, methyl ester. NIST WebBook.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. JoVE.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • NIST WebBook. (n.d.). 3-Trifluoromethylbenzoic acid, 2-methyloct-5-yn-4-yl ester. NIST WebBook.
  • Matrix Fine Chemicals. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID. Matrix Fine Chemicals.

Sources

A Technical Guide to the Electrophilic Aromatic Substitution of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating a Highly Regulated Aromatic System

2,4,5-Trifluoro-3-methylbenzoic acid is a highly functionalized aromatic compound, valuable as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its utility is intrinsically linked to the strategic modification of its aromatic core. However, the dense arrangement of electron-withdrawing and electron-donating groups presents a formidable challenge to predictable and efficient electrophilic aromatic substitution (EAS). The benzene ring is heavily influenced by the competing electronic effects of three fluorine atoms, a carboxylic acid group, and a methyl group, rendering it a unique and complex substrate for further functionalization.

This guide provides an in-depth analysis of the electronic landscape of this compound, predicts the regiochemical outcome of EAS reactions, and offers practical insights into performing these transformations. The core objective is to move beyond simple protocols and equip the practicing scientist with a mechanistic understanding to rationally design synthetic strategies for this challenging substrate.

Chapter 1: The Electronic Architecture and Substituent Effects

The reactivity and regioselectivity of an aromatic ring in EAS are governed by the electronic nature of its substituents.[3][4] In this compound, we must consider the interplay of five distinct groups.

The Carboxylic Acid (-COOH): A Powerful Deactivator

The carboxylic acid group is a strong electron-withdrawing group (EWG) and therefore deactivates the aromatic ring towards electrophilic attack.[5][6] This deactivation occurs through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the oxygen atoms pulls electron density away from the ring through the sigma bond.

  • Resonance Effect (-M): The carbonyl group withdraws pi-electron density from the ring, creating partial positive charges at the ortho and para positions.

Consequently, the carboxylic acid group is a potent meta-director, guiding incoming electrophiles to the positions that are least destabilized.[5][7]

The Fluorine Atoms (-F): The Halogen Anomaly

Halogens occupy a unique position in EAS directing effects. They are deactivating yet ortho, para-directing.[8]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, significantly reducing the nucleophilicity and overall reactivity of the benzene ring.[9]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, creating a partial negative charge at the ortho and para positions.[3][9]

For fluorine, the strong -I effect outweighs the +M effect, leading to overall deactivation. However, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[3][8] In the target molecule, the cumulative inductive effect of three fluorine atoms results in profound deactivation of the ring.

The Methyl Group (-CH₃): An Activating Director

In contrast to the other substituents, the methyl group is an electron-donating group (EDG) and therefore activates the ring, making it more susceptible to electrophilic attack.[10][11] It directs incoming electrophiles to the ortho and para positions through:

  • Inductive Effect (+I): The methyl group inductively donates electron density to the sp²-hybridized carbon of the ring.[12]

  • Hyperconjugation: The overlap of the C-H sigma bonds with the aromatic pi-system increases electron density at the ortho and para positions.[11][12]

Caption: Summary of substituent electronic effects.

Chapter 2: Predicting Regioselectivity - A Unanimous, Albeit Reluctant, Vote

The aromatic ring of this compound has only one unsubstituted position: C6. To predict the outcome of an EAS reaction, we must analyze how the directing effects of all five substituents converge on this single site.

  • From C1 (-COOH): The C6 position is ortho to the carboxylic acid. This position is strongly disfavored.

  • From C2 (-F): The C6 position is para to this fluorine. This position is favored by fluorine's resonance effect.

  • From C3 (-CH₃): The C6 position is meta to the methyl group. This position is disfavored.

  • From C4 (-F): The C6 position is meta to this fluorine. This position is disfavored.

  • From C5 (-F): The C6 position is ortho to this fluorine. This position is favored by fluorine's resonance effect, though potentially subject to steric hindrance.

At first glance, the directing effects appear contradictory. However, the most powerful activating group often dictates the position of substitution, even on a deactivated ring. While the methyl group itself does not favor the C6 position (it directs ortho/para to C2, C4, and C6, with C2 and C4 being blocked), the directing effects of the fluorines at C2 (para) and C5 (ortho) converge on the C6 position.

Crucially, the extreme deactivation of the entire ring system by the -COOH group and three -F groups is the dominant factor. Any EAS reaction will be exceedingly difficult and require forcing conditions. The C6 position, despite being disfavored by the two most powerful groups (-COOH and -CH3), is the only sterically and electronically accessible site. Therefore, any successful electrophilic substitution will overwhelmingly occur at the C6 position.

Caption: Directing influences on the sole C6 position.

Chapter 3: Experimental Protocols for Electrophilic Aromatic Substitution

Given the highly deactivated nature of the substrate, many standard EAS reactions will fail or require exceptionally harsh conditions.

Nitration

Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) are often insufficient for severely deactivated substrates.[13] More potent nitrating systems are required. A patented method for a structurally related compound provides a viable pathway, suggesting the formation of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is achievable.[14]

Workflow: Nitration of this compound

Nitration_Workflow start This compound reaction Reaction Vessel Controlled Temperature (e.g., 0-25 °C) Inert Atmosphere start->reaction reagents Potent Nitrating Agent (e.g., Fuming HNO₃ / Fuming H₂SO₄) reagents->reaction quench Quenching Pour onto ice/water reaction->quench extraction Workup Extract with organic solvent (e.g., Ethyl Acetate) quench->extraction purify Purification Crystallization or Chromatography extraction->purify product 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid purify->product

Caption: General experimental workflow for nitration.

Protocol: Nitration

  • Preparation: In a flask equipped with a stirrer and thermometer, cool a mixture of fuming sulfuric acid (20% SO₃) to 0-5 °C.

  • Addition: Slowly add this compound to the cooled acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Add fuming nitric acid dropwise to the solution while maintaining the temperature between 0-10 °C.

  • Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-nitro derivative.

Halogenation (e.g., Bromination)

Direct bromination will require a potent Lewis acid catalyst and likely elevated temperatures to overcome the high activation energy barrier.

Protocol: Bromination

  • Setup: To a solution of this compound in a suitable solvent (e.g., 1,2-dichloroethane), add a stoichiometric amount of anhydrous iron(III) bromide (FeBr₃).

  • Reagent Addition: Add elemental bromine dropwise to the mixture.

  • Reaction: Heat the reaction mixture under reflux and monitor its progress. The reaction is expected to be slow.

  • Workup: After cooling, quench the reaction with a solution of sodium bisulfite to destroy excess bromine.

  • Isolation & Purification: Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Friedel-Crafts Alkylation and Acylation

These reactions are not recommended and are expected to fail. The Friedel-Crafts reactions are highly sensitive to deactivating groups.[15][16] The potent deactivating effect of the carboxylic acid group, compounded by the three fluorine atoms, prevents the formation of the necessary acylium or carbocation intermediates and their subsequent reaction with the aromatic ring.[17] Attempts to perform Friedel-Crafts reactions on this substrate will almost certainly result in the recovery of starting material.

Summary of Expected Reactivity

Reaction TypeReagentsPredicted ReactivityMajor Product
Nitration Fuming HNO₃ / Fuming H₂SO₄Low to Moderate2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Halogenation Br₂ / FeBr₃Very Low6-Bromo-2,4,5-trifluoro-3-methylbenzoic acid
Sulfonation Fuming H₂SO₄ (SO₃)Very Low2,4,5-Trifluoro-3-methyl-6-sulfobenzoic acid
Friedel-Crafts R-Cl / AlCl₃ or RCOCl / AlCl₃FailsNo Reaction

Conclusion

The electrophilic aromatic substitution of this compound is a challenging but feasible endeavor for specific transformations. The aromatic ring is severely deactivated by the cumulative electron-withdrawing effects of the carboxylic acid and three fluorine substituents. Despite a complex interplay of directing influences, any successful substitution is predicted to occur exclusively at the C6 position. While Friedel-Crafts reactions are precluded due to the extensive deactivation, reactions such as nitration and halogenation can proceed under forcing conditions with potent reagents. A thorough understanding of the underlying electronic principles is paramount for any scientist seeking to successfully functionalize this highly regulated aromatic core.

References

  • Wikipedia.
  • Quora. Why is the carboxylic group in benzoic group a meta-directing group?. (2018-01-25). [Link]
  • Quora. How does the methyl group o-p directing?. (2018-07-03). [Link]
  • Filo. The o/p-directing effect of methyl group in electrophilic substitution re... (2025-06-24). [Link]
  • csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
  • Chemistry Stack Exchange. Why methyl group is 2,4-directing?. (2014-11-14). [Link]
  • YouTube. Electrophilic aromatic substitution: meta directors. (2018-05-02). [Link]
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]
  • ChemTalk. Directing Effects. [Link]
  • chemed.chem.purdue.edu.
  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). [Link]
  • JoVE.
  • ACS Publications.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). [Link]
  • Semantic Scholar. Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid. (2003). [Link]
  • ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • NIH National Library of Medicine. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. [Link]
  • MySkinRecipes. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]
  • YouTube. Electrophilic Aromatic Substitutions You Need To Know!. (2022-04-09). [Link]
  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024-02-16). [Link]
  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. (2020-08-24). [Link]
  • RSC Publishing.
  • BYJU'S.
  • Google Patents.
  • ResearchGate. a)
  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
  • PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]
  • Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. (2020-05-30). [Link]
  • Chemistry LibreTexts. 22.
  • KPU Pressbooks. 4.6 Common EAS Reactions – Organic Chemistry II. [Link]
  • LabXchange.
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • YouTube. More EAS & Benzylic Reactions: Crash Course Organic Chemistry #39. (2021-11-10). [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,4,5-Trifluoro-3-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs its journey from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 2,4,5-Trifluoro-3-methylbenzoic acid, a fluorinated carboxylic acid of interest in medicinal chemistry. Acknowledging the current absence of comprehensive published quantitative solubility data for this specific molecule, this document provides a robust framework for researchers. It is designed to empower scientists to predict, experimentally determine, and accurately report the solubility of this compound. The guide synthesizes foundational thermodynamic principles with actionable, field-proven experimental protocols, ensuring a rigorous and practical approach to solubility assessment.

Introduction: The Significance of this compound and its Solubility Profile

This compound (C₈H₅F₃O₂) is a substituted aromatic carboxylic acid. The incorporation of fluorine atoms and a trifluoromethyl group into organic molecules is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The carboxylic acid moiety provides a handle for forming salts or other derivatives, making this compound a potentially valuable building block in pharmaceutical development.

The solubility of this compound in various organic solvents is a pivotal factor for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization-based purification.

  • Formulation Science: Developing stable and effective dosage forms, from simple solutions for preclinical studies to complex formulations for drug delivery.

  • Analytical Chemistry: Preparing stock solutions and standards for quantification by methods such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Given the nascent stage of research on this specific molecule, this guide serves as a foundational resource. It will not present a table of pre-existing data, but rather, it will equip the researcher with the theoretical understanding and practical methodologies required to generate such data with high fidelity.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for predicting solubility.[2] A solute's solubility is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3][4][5][6] For this compound, the key structural features influencing its solubility are:

  • The Carboxyl Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen).[7] It can also form strong dimeric structures in non-polar solvents through hydrogen bonding, which can influence solubility. Its acidic nature means its solubility in protic and basic solvents will be significant.

  • The Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or aromatic solvents through van der Waals forces and π-π stacking.

  • Fluorine Substituents: The three fluorine atoms are highly electronegative, creating strong C-F dipoles. However, their small size and the symmetry of their arrangement can lead to complex effects on overall molecular polarity and intermolecular interactions. Fluorinated compounds can sometimes exhibit unique solvation behaviors.[8][9]

  • The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will contribute favorably to solubility in nonpolar, aprotic solvents.

Based on these features, we can make some general predictions:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like alcohols (methanol, ethanol) where hydrogen bonding with the carboxylic acid group can occur.

  • Moderate Solubility Expected: In solvents of intermediate polarity like ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).

  • Low Solubility Expected: In nonpolar solvents like hexane and cyclohexane, where the polar carboxylic acid group will dominate, leading to poor solute-solvent interactions.

The interplay of these functional groups dictates the overall solubility profile. The diagram below illustrates the key molecular features governing these interactions.

G cluster_solute This compound cluster_solvent Solvent Interactions Solute C₈H₅F₃O₂ COOH Carboxylic Acid (Polar, H-Bonding) Solute->COOH Dominant Polar Feature Aryl Trifluorinated Ring (Polarity, π-interactions) Solute->Aryl Influences Polarity Me Methyl Group (Nonpolar) Solute->Me Hydrophobic Contribution PolarProtic Polar Protic (e.g., Methanol) COOH->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone) COOH->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) COOH->Nonpolar Unfavorable Aryl->PolarAprotic Favorable Me->Nonpolar Favorable 'Like-Dissolves-Like' G start Start: Pure Compound & Solvent Selection prep Prepare Supersaturated Mixture (Excess solid in known volume of solvent) start->prep equilibrate Equilibrate with Agitation (Constant Temperature, e.g., 24-72h) prep->equilibrate check_eq Verify Equilibrium (Sample at multiple time points, e.g., 24h, 48h) equilibrate->check_eq check_eq->equilibrate Concentration is changing separate Phase Separation (Centrifugation or Filtration) check_eq->separate Concentration is stable analyze Analyze Supernatant (Quantify concentration via HPLC or UV-Vis) separate->analyze calculate Calculate Solubility (e.g., mg/mL or mol/L) analyze->calculate end End: Report Data with Conditions calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol is designed to measure the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge with appropriate tubes or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess should be visually apparent after equilibration. Add a precisely known volume of the solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. [10]3. Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. To separate the saturated solution (supernatant) from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to avoid transferring any solid particles.

  • Sample Preparation for Analysis: Immediately after separation, dilute a precise volume of the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method (see Section 4) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility, accounting for the dilution factor. Report the result in standard units such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Attainment of Equilibrium: To validate that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points. [11][12]* Solid Phase Characterization: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to confirm that no phase change or solvate formation has occurred during equilibration. [13]* Triplicate Measurements: The entire experiment should be performed in at least triplicate to ensure reproducibility and to calculate standard deviation. [14]

Analytical Quantification Protocols

Accurate quantification of the dissolved solute is paramount. Below are protocols for two common analytical techniques.

Quantification by UV-Vis Spectroscopy

This method is suitable if the compound has a significant chromophore and does not suffer from interference from the solvent.

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99), and the equation of the line (y = mx + c) will be used for quantification.

  • Analyze Sample: Measure the absorbance of the (diluted) saturated solution at λmax.

  • Calculate Concentration: Use the calibration curve equation to calculate the concentration of the analyte in the diluted sample, and then back-calculate the solubility in the original undiluted solution. [15][16][17]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more accurate method, especially for complex mixtures or when UV absorbance is low. [18][19][20][21][22] Methodology:

  • Method Development: Develop a suitable HPLC method. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax determined by UV-Vis.

  • Prepare Standards: As with UV-Vis, prepare a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.

  • Analyze Sample: Inject the diluted saturated solution and record the peak area.

  • Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration in the diluted sample, and subsequently, the original solubility.

Data Presentation and Reporting

For scientific integrity and comparability, solubility data must be reported with sufficient detail. [11][13][23] Table 1: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)MethodMean SolubilityStd. Dev.Units
e.g., Methanol25.0 ± 0.1Shake-Flask/HPLCValueValuemg/mL
e.g., Ethyl Acetate25.0 ± 0.1Shake-Flask/HPLCValueValuemg/mL
e.g., Toluene25.0 ± 0.1Shake-Flask/HPLCValueValuemol/L
e.g., Hexane25.0 ± 0.1Shake-Flask/HPLCValueValuemg/mL

Essential Reporting Parameters:

  • Compound Identity and Purity: Specify the source and purity of this compound.

  • Solvent Identity and Purity: Specify the grade of the solvent used.

  • Temperature: Report the temperature at which the measurement was made, including the uncertainty.

  • Methodology: Detail the experimental method (e.g., shake-flask) and the analytical technique (e.g., HPLC-UV).

  • Equilibration Time: State the duration of agitation.

  • Number of Replicates: Specify the number of independent measurements.

  • Results: Report the mean solubility and the standard deviation.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary theoretical and practical framework for any researcher to generate this crucial information. By understanding the underlying principles of solubility and meticulously applying the detailed experimental and analytical protocols herein, scientists can produce reliable and reproducible data. This information is indispensable for advancing the study of this compound and unlocking its potential in drug discovery and development.

References

  • Thermodynamics Research Center. (2020).
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • JoVE. (2020). Solubility - Concept. [Link]
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
  • Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
  • Al-Shehri, S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
  • LibreTexts Chemistry. Solubility. [Link]
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
  • Wikipedia. Solubility. [Link]
  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
  • Al-Horani, R. A. (2023). Biochemistry, Dissolution and Solubility.
  • Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Scribd. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
  • ResearchGate. (2025).
  • Teva API. (n.d.). Solving solubility issues in modern APIs. [Link]
  • Chaitanya Mannava, M. K., et al. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • ResearchGate. (2014). Does anyone know any methodology (ies)
  • LibreTexts Chemistry. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
  • IUPAC.
  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • Technobis Crystallization Systems. (2023). How to measure solubility using the Crystal16. YouTube. [Link]
  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
  • LibreTexts Chemistry. (2025). 17.
  • Technobis Crystallization Systems. (2024). How to measure solubility with Crystalline. YouTube. [Link]
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2022). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [Link]
  • UNT Digital Library. (2025).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzoic Acids in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorinated benzoic acids, a cornerstone in medicinal chemistry, offer unique properties that can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, 2,4,5-Trifluoro-3-methylbenzoic acid (CAS 112822-85-2) stands out as a key building block. Its trifluorinated ring system and methyl substitution create a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of complex pharmaceuticals.

This guide provides a comprehensive overview of the melting point of this compound, a critical parameter for its identification, purity assessment, and formulation development. We will delve into the established physicochemical data, present a rigorous, field-proven protocol for its experimental determination, and explain the scientific principles that underpin these methodologies.

Physicochemical Properties: A Data-Driven Profile

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For this compound, the consistency of its melting point is a key quality control metric. Impurities typically lead to a depression and broadening of the melting range.

Below is a summary of the key physicochemical properties for this compound:

PropertyValueSource
CAS Number 112822-85-2[1][2][3]
Molecular Formula C₈H₅F₃O₂[1][3]
Molecular Weight 190.12 g/mol [1][3]
Melting Point 103-105 °C[1]

It is crucial to distinguish this compound from its methoxy analog, 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS 112811-65-1), which exhibits a different melting point of 105-112 °C[4][5][6]. This highlights the importance of precise analytical techniques for unambiguous identification.

Experimental Protocol: Rigorous Melting Point Determination

The following protocol for melting point determination using the capillary method is designed to ensure accuracy, reproducibility, and compliance with established pharmacopeia standards[7]. This self-validating system incorporates best practices to minimize experimental error.

I. Instrumentation and Materials
  • Melting Point Apparatus: A calibrated digital melting point apparatus with a heating block, temperature probe, and a means for observing the sample is required.

  • Capillary Tubes: Use high-quality, thin-walled glass capillary tubes, sealed at one end, with an internal diameter of 0.8-1.2 mm[7].

  • Sample: this compound, finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to remove any residual solvent or moisture.

  • Mortar and Pestle: For grinding the sample to a fine powder.

  • Spatula: For sample handling.

II. Sample Preparation: The Foundation of Accuracy

The physical state of the sample is critical for obtaining a sharp and accurate melting point.

  • Sample Pulverization: Place a small amount of the crystalline this compound into a clean, dry mortar. Gently grind the sample with a pestle to a fine, uniform powder. This ensures efficient and even heat transfer throughout the sample.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the powder will be forced into the tube.

  • Sample Packing: To pack the sample tightly at the bottom of the capillary, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto a hard surface. The packed sample height should be between 2.5 and 3.5 mm[7]. A tightly packed sample prevents air pockets that can lead to inaccurate readings.

III. Instrumental Analysis: A Step-by-Step Workflow

The following workflow is designed for a modern digital melting point apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation prep1 Dry Sample (24h) prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary (2.5-3.5 mm) prep2->prep3 analysis1 Insert Capillary into Apparatus prep3->analysis1 analysis2 Set Rapid Ramp to ~98°C (5°C below expected MP) analysis1->analysis2 analysis3 Equilibrate at 98°C analysis2->analysis3 analysis4 Set Slow Ramp Rate (1°C/min) analysis3->analysis4 analysis5 Observe and Record T_onset (First liquid appears) analysis4->analysis5 analysis6 Observe and Record T_clear (Sample is fully liquid) analysis5->analysis6 val1 Calculate Melting Range (T_clear - T_onset) analysis6->val1 val2 Perform Duplicate Runs val1->val2 val3 Compare with Reference Value (103-105°C) val2->val3

Figure 1. A schematic workflow for the precise determination of the melting point of this compound.

  • Instrument Calibration: Before initiating the analysis, ensure the melting point apparatus is calibrated using certified reference standards.

  • Initial Rapid Heating: Place the packed capillary tube into the heating block of the apparatus. Set the instrument to rapidly heat to a temperature approximately 5°C below the expected melting point (e.g., 98°C).

  • Equilibration: Allow the temperature to stabilize at the set point. This ensures thermal equilibrium between the heating block and the sample.

  • Controlled Heating Ramp: Initiate a slow, controlled heating ramp at a rate of 1°C per minute[7]. A slow ramp rate is crucial for allowing the temperature of the sample to remain in equilibrium with the heating block, enabling a precise determination of the melting range.

  • Observation and Recording:

    • T-onset: Carefully observe the sample. The temperature at which the first droplet of liquid appears is the onset of melting (T-onset).

    • T-clear: Continue to observe the sample as it melts. The temperature at which the last solid particle disappears and the sample becomes a clear liquid is the clear point (T-clear).

  • Data Reporting: The melting point is reported as the range from T-onset to T-clear. For this compound, this range should fall within 103-105 °C.

  • Replicate Analysis: For robust and reliable data, perform the measurement in triplicate and report the average melting range.

Conclusion: Ensuring Compound Integrity through Precise Physicochemical Analysis

The accurate determination of the melting point of this compound is a fundamental yet critical step in its quality assessment. A sharp melting range of 103-105 °C serves as a reliable indicator of high purity, providing confidence to researchers and drug development professionals in its use as a synthetic intermediate. By adhering to the rigorous, self-validating protocol outlined in this guide, scientists can ensure the integrity of their starting materials, a crucial factor for the successful synthesis of novel therapeutic agents. This meticulous approach to physicochemical characterization underpins the principles of scientific integrity and contributes to the advancement of pharmaceutical research.

References

  • U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

Sources

molecular weight of 2,4,5-Trifluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,5-Trifluoro-3-methylbenzoic Acid: Properties, Analysis, and Synthetic Considerations

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a fluorinated building block, it offers a unique combination of substituents that can be leveraged to modulate the physicochemical and pharmacological properties of target molecules. The strategic placement of three electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid scaffold creates a versatile intermediate for advanced synthesis.

This guide provides a comprehensive technical overview of this compound, with a primary focus on its molecular weight and the empirical methods for its verification. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, analytical validation, and safe handling. The narrative moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of this important chemical entity.

Core Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in both chemical and biological systems. For this compound, the molecular weight is a critical parameter for stoichiometric calculations in synthesis, for characterization by mass spectrometry, and for computational modeling.

The molecular formula for this compound is C₈H₅F₃O₂.[1] Based on the atomic masses of its constituent elements (Carbon, Hydrogen, Fluorine, and Oxygen), the calculated molecular weight is a precise value that serves as a benchmark for experimental verification.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
CAS Number 112822-85-2[1]
Canonical SMILES CC1=C(C(=C(C=C1F)F)C(=O)O)FN/A

The Strategic Role of Fluorination in Modern Drug Discovery

The inclusion of fluorine in bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. In the structure of this compound, the trifluoro-substitution pattern is not arbitrary; it is designed to confer specific advantages.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in-vivo half-life of a drug candidate, a highly desirable trait.[2]

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, yet a single fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). This enhancement can improve absorption and membrane permeability, which is crucial for drug efficacy.[2]

  • Binding Affinity: The fluorine atoms can alter the electronic distribution of the aromatic ring, influencing pKa and enabling unique interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins, potentially increasing binding affinity and potency.

The methyl group provides an additional point for synthetic modification through reactions like benzylic bromination, allowing for the construction of more complex molecular architectures.[2] This combination of features makes this compound a valuable starting material for developing novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[2]

Illustrative Synthetic Pathway

The synthesis of highly substituted aromatic compounds like this compound requires a multi-step approach. While numerous specific routes exist, a common strategy involves the sequential functionalization of a less complex starting material. The following workflow illustrates a plausible pathway, demonstrating the logical progression from a simple toluene derivative to the final product. A key patent in the field describes a general method for producing related compounds that involves steps such as nitration, fluorination, reduction, and Friedel-Crafts reactions.[3]

G A 2,6-Dichlorotoluene (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C Fluorination (Halex Reaction) B->C Step 2 D Reduction (e.g., Fe/HCl) C->D Step 3 E Side-Chain Introduction (Friedel-Crafts Acylation) D->E Step 4 F Oxidation (e.g., KMnO₄) E->F Step 5 G This compound (Final Product) F->G Step 6

Fig 1. A conceptual workflow for the synthesis of this compound.
Protocol: Side-Chain Oxidation to Carboxylic Acid (Step 6)

This protocol details the final oxidation step, a critical transformation to yield the target benzoic acid. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is deliberate, as it is effective for converting an alkyl side-chain on an aromatic ring to a carboxylic acid.

Materials:

  • Precursor from Step 5 (e.g., 1-acetyl-2,4,5-trifluoro-3-methylbenzene)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor and sodium carbonate in deionized water.

  • Oxidation: Gently heat the mixture to reflux. Add potassium permanganate portion-wise over 2-3 hours. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed. Causality: The heat provides the activation energy for the oxidation, and the portion-wise addition controls the reaction rate and temperature.

  • Quenching: After the addition is complete, continue refluxing until the purple color has completely vanished. Cool the mixture to room temperature. The appearance of a brown manganese dioxide (MnO₂) precipitate is expected.

  • Workup: Filter the mixture to remove the MnO₂ precipitate. To the filtrate, carefully add sodium bisulfite to destroy any remaining KMnO₄.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The white precipitate of this compound should form. Causality: The carboxylic acid is soluble in its salt form (carboxylate) under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.

  • Extraction & Drying: Collect the precipitate by vacuum filtration. For any product remaining in the filtrate, perform a liquid-liquid extraction with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Verification and Quality Control

Confirming the identity, purity, and molecular weight of the synthesized product is paramount. A multi-technique approach ensures a self-validating system, providing orthogonal data points that build confidence in the result.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Synthesized Product B Dissolve in Solvent (e.g., Acetonitrile) A->B C Filter (0.22 µm) B->C D HPLC-UV Analysis C->D E LC-MS Analysis C->E F Purity (%) from Peak Area D->F G Identity from Retention Time D->G H Molecular Weight (m/z) Confirmation E->H

Fig 2. Workflow for the analytical validation of this compound.
Protocol: Purity and Identity by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound and providing presumptive evidence of its identity.

Instrumentation & Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Causality: The formic acid helps to keep the benzoic acid in its protonated state, ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner.[4]

  • Analysis: Inject both the standard and sample solutions into the HPLC system.

  • Data Interpretation:

    • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Purity: The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Definitive Molecular Weight Confirmation by Mass Spectrometry (MS)

While HPLC suggests identity, Mass Spectrometry provides direct evidence of the molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Procedure:

  • The sample is introduced into the mass spectrometer, typically after separation by LC.

  • In the ion source (e.g., Electrospray Ionization - ESI), the molecules are charged. In negative ion mode, the benzoic acid will deprotonate to form [M-H]⁻.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Expected Result: For this compound (MW = 190.12), the primary ion observed in negative mode ESI would be at an m/z of 189.11 . This corresponds to the molecule having lost a proton ([C₈H₅F₃O₂ - H]⁻). Observing this ion provides definitive confirmation of the molecular weight.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available in the search results, data for structurally similar fluorinated acids provides guidance.

  • General Hazards: Similar compounds are classified as irritants. They can cause skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5][6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its precise molecular structure and corresponding molecular weight of 190.12 g/mol . This guide has provided a holistic framework for understanding this compound, moving from its fundamental physicochemical properties to the strategic rationale for its use in drug development. By presenting detailed, causality-driven protocols for its synthesis and multi-faceted analytical verification, this document establishes a self-validating system of knowledge. Adherence to the described analytical workflows, particularly the orthogonal use of HPLC and Mass Spectrometry, ensures the unambiguous confirmation of the compound's identity and purity, which is the cornerstone of reproducible and reliable scientific research.

References

  • 2,4,5-Trifluoro-3-methoxybenzoic acid. MySkinRecipes. [Link]
  • Hayashi Kazuhiko. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid. Semantic Scholar. [Link]
  • 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3. PubChem. [Link]
  • 2-(Trifluoromethyl)benzoic acid | C8H5F3O2. PubChem. [Link]
  • CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applic
  • THE ANDERSONS SAFETY D
  • CAUTION/PRECAUCIÓN. Greenbook.net. [Link]
  • CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [Link]

Sources

A Researcher's Guide to Sourcing 2,4,5-Trifluoro-3-methylbenzoic Acid: From Supplier Vetting to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the integrity of a chemical synthesis is predicated on the quality of its constituent parts. A starting material, seemingly simple, is the foundation upon which complex molecules are built. Any deviation in its quality—be it purity, isomeric ratio, or the presence of unlisted impurities—can have cascading and often disastrous effects on downstream processes, yields, and ultimately, the viability of a research program. This is particularly true for highly functionalized aromatic building blocks like 2,4,5-Trifluoro-3-methylbenzoic acid (CAS No. 112822-85-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2]

This guide provides a technical framework for navigating the commercial landscape of this compound. It moves beyond a simple list of vendors to instill a methodology for supplier selection, vetting, and incoming quality control, ensuring the material you procure is the material you require.

Chapter 1: The Strategic Imperative of High-Quality Starting Materials

In drug development, the point at which a chemical is designated a "regulatory starting material" (RSM) is a critical milestone that marks the introduction of Good Manufacturing Practices (GMP).[3] While lab-scale research may not require full GMP, adopting the same principles of rigorous material control is essential for reproducibility and success.[4] The quality of your starting material directly impacts:

  • Reaction Efficiency: Uncharacterized impurities can poison catalysts, participate in side reactions, or alter reaction kinetics, leading to lower yields and complex purification challenges.

  • Impurity Profile of the Final Compound: Impurities in the starting material can be carried through the synthetic route, becoming "process-related impurities" in the final active pharmaceutical ingredient (API). Identifying and controlling these is a major regulatory hurdle.[5][6]

  • Safety: Reactive impurities could lead to unexpected or hazardous side reactions.

Therefore, selecting a supplier is not merely a procurement transaction; it is the first critical step in quality control.[7]

Chapter 2: Identifying and Vetting Commercial Suppliers

The market for specialty chemicals like this compound consists of a mix of large distributors, specialized manufacturers, and chemical marketplaces. The primary challenge is to discern which of these can provide consistent, high-quality material accompanied by transparent documentation.

Initial Supplier Screening

A search for CAS Number 112822-85-2 reveals several potential suppliers.[1][8][9][10] The initial screening should focus on suppliers who readily provide technical data.

Supplier CategoryExamplesKey Considerations
Major Chemical Distributors TCI America, Fisher ScientificOften provide high-purity grades (>98%) suitable for research. They typically have robust quality systems and documentation.[11]
Specialty Manufacturers Santa Cruz Biotechnology, Simson PharmaMay offer various grades and provide detailed Certificates of Analysis (CoA). Some specialize in API intermediates and reference standards.[1]
Chemical Marketplaces ChemicalBook, IndiaMARTUseful for identifying a broad range of potential manufacturers but require significant due diligence to verify the actual producer and their quality standards.[8][12]
The Supplier Vetting Workflow

A systematic approach is required to move from a long list of potential suppliers to a qualified partner. The following workflow illustrates a best-practice model for vetting and selection.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Due Diligence cluster_2 Phase 3: Qualification & Procurement A Identify Potential Suppliers (CAS No. 112822-85-2) B Review Online Product Page: - Purity Specs (>98%?) - Availability - Documentation Offered? A->B C Request Quote & Documents: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D Analyze CoA: - Assay (Purity %) - Analytical Method (NMR, HPLC?) - Impurity Profile - Batch Number C->D E Evaluate Supplier Responsiveness & Technical Support D->E F Order Small Qualification Sample E->F G Perform Incoming QC (See Chapter 3 Workflow) F->G H Approve Supplier & Place Bulk Order G->H QC Pass I Reject Supplier G->I QC Fail G A Chemical Arrives (this compound) B Visual Inspection: - Check Packaging Integrity - Compare Label to Order & CoA A->B C Log Material: - Assign Internal Lot Number - Record Supplier, Batch No., Date B->C D Sample for QC Testing C->D E Structural Confirmation (NMR): - ¹H NMR & ¹⁹F NMR - Compare to Literature/Standard D->E F Purity Assessment (HPLC): - Determine Area % Purity - Identify any Impurities >0.1% D->F G Decision Point E->G F->G H Release to Lab Inventory (Status: Approved) G->H Data Matches CoA & Specs I Quarantine & Contact Supplier (Status: Rejected) G->I Discrepancy Found

Caption: A standard workflow for incoming quality control of a chemical reagent.

Step-by-Step QC Protocol: NMR and HPLC Analysis

This protocol describes a standard, non-destructive approach to verify the identity and purity of this compound.

Objective: To confirm the chemical structure and assess the purity of an incoming batch.

1. Sample Preparation for NMR Spectroscopy: a. Accurately weigh ~5-10 mg of the supplied this compound into a clean NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the sample. c. Add a small amount of an internal standard with a known chemical shift, such as Tetramethylsilane (TMS). d. Cap the tube and invert several times to ensure a homogenous solution.

2. NMR Data Acquisition: a. Acquire a proton NMR (¹H NMR) spectrum. The expected signals for the methyl group (CH₃) and the aromatic proton (Ar-H) should be present and integrated correctly. b. Acquire a fluorine NMR (¹⁹F NMR) spectrum. This is crucial for fluorinated compounds. Three distinct signals corresponding to the three fluorine atoms should be observed with appropriate splitting patterns. c. Causality Check: The chemical shifts and coupling constants (J-values) are unique fingerprints of the molecule's electronic environment. Any deviation from the expected spectrum indicates a potential structural isomer or impurity.

3. Sample Preparation for HPLC Analysis: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. b. Further dilute the stock solution to an appropriate concentration for UV detection (e.g., 0.1 mg/mL). c. Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column.

4. HPLC Data Acquisition: a. Use a reverse-phase C18 column. b. Employ a gradient elution method, typically with water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). c. Use a UV detector set to a wavelength where the benzoic acid chromophore absorbs (e.g., ~254 nm). d. Inject the sample and record the chromatogram. e. Self-Validation: The primary result is a peak corresponding to the main compound. The purity is calculated as the area of the main peak divided by the total area of all peaks. Any other peaks represent impurities. For a high-quality material, the main peak should be >98% of the total area.

By systematically applying this framework of vetting and verification, researchers can mitigate the significant risks associated with starting material quality. This diligence ensures that the chemical foundation of your research is solid, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • 2-4-5-TRIFLUORO-3-METHOXYBENZOIC ACID CAS Number: 112811-65-1. IndiaMART. [Link]
  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
  • Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel.
  • 2,4,5-Trifluoro-3-methoxybenzoic Acid 98.0+%, TCI America™. Fisher Scientific. [Link]
  • Good manufacturing practices for starting materials - Recent developments.
  • Understanding Regulatory Starting Materials for API Drug Substance. enkrisi. [Link]
  • Preparation of 2,4,5-trifluo-benzoic acid.
  • Good manufacturing practices for starting materials - Recent developments.
  • Starting Materials and Source M
  • Drug Substance Starting Material Selection. Pharmaceutical Technology. [Link]
  • 2,4,5-Trifluoro-3-hydroxybenzoic Acid API Intermedi
  • Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • 2,3,5-TRIFLUORO-4-METHYLBENZOIC ACID, 97%+ Purity. LabAlley. [Link]

Sources

role of fluorine in 2,4,5-Trifluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Fluorine in 2,4,5-Trifluoro-3-methylbenzoic Acid

Introduction: A Strategically Engineered Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The unique electronic properties and small steric footprint of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile in ways that are often challenging to achieve with other elements.[1] this compound (CAS 112822-85-2) is not merely a chemical intermediate; it is a highly engineered molecular scaffold. The specific placement of three fluorine atoms and a methyl group around a benzoic acid core creates a unique combination of electronic, steric, and metabolic properties. This guide provides an in-depth analysis of the distinct role each fluorine atom plays, offering researchers and drug development professionals a framework for leveraging this powerful building block in the design of next-generation therapeutics.

Part 1: The Physicochemical Impact of the Trifluoro-Methyl Substitution Pattern

The arrangement of substituents on the this compound ring is a masterclass in molecular engineering. Each group exerts a profound, and often synergistic, influence on the core properties of the molecule.

Electronic Effects and Modulated Acidity: The "Ortho Effect" in Action

The three fluorine atoms are the most electronegative elements, and their presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and withdraws electron density from the benzene ring, which in turn influences the acidity of the carboxylic acid proton.

However, the most dramatic electronic impact comes from the fluorine at the C2 (ortho) position. Due to steric hindrance between the C2-fluorine and the bulky carboxylic acid group, the carboxyl group is forced to twist out of the plane of the benzene ring.[2][3] This steric clash, a phenomenon known as the "ortho effect," inhibits the resonance delocalization of the carboxyl group's pi-electrons with the aromatic system.[2][4] The consequence is a more localized negative charge on the carboxylate anion upon deprotonation, leading to greater stabilization of the conjugate base and a significant increase in acidity (a lower pKa) compared to benzoic acid or its meta- and para-substituted isomers.[3][4]

G cluster_0 Planar (e.g., Benzoic Acid) cluster_1 Twisted (Ortho-Substituted) node1 Benzene Ring node2 Carboxyl Group (COOH) node1->node2 Resonance Enabled (Coplanar) node3 Benzene Ring node4 Carboxyl Group (COOH) node3->node4 Resonance Inhibited (Non-Coplanar) node5 Ortho-Fluorine node4->node5 Steric Clash

Lipophilicity and Membrane Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter for membrane permeability and overall drug-like properties. Replacing hydrogen with fluorine generally increases lipophilicity.[5] The cumulative effect of three fluorine atoms and a methyl group makes this compound significantly more lipophilic than its parent benzoic acid. This enhanced lipophilicity can improve passive diffusion across cellular membranes, a key factor for bioavailability.[1]

CompoundMolecular FormulaCalculated LogPChange vs. Benzoic Acid
Benzoic AcidC₇H₆O₂1.87-
3-Methylbenzoic AcidC₈H₈O₂2.33+0.46
4-Fluorobenzoic AcidC₇H₅FO₂2.15+0.28
This compound C₈H₅F₃O₂ 2.95 +1.08
Calculated LogP values are estimates and can vary between algorithms. Data presented for comparative purposes.
Conformational Rigidity

The steric repulsion between the ortho-fluorine (C2), the adjacent methyl group (C3), and the carboxylic acid functional group severely restricts bond rotation. This "locking" effect results in a conformationally rigid scaffold. In drug design, pre-organizing a molecule into its bioactive conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity. This inherent rigidity makes the scaffold an excellent starting point for structure-based drug design, as it reduces the number of accessible conformations that need to be considered.

Part 2: Strategic Roles in Drug Development

The physicochemical properties endowed by the trifluoro-methyl substitution pattern translate directly into strategic advantages in a drug development context.

Metabolic Shielding

One of the most valuable applications of fluorination in medicinal chemistry is to enhance metabolic stability.[6] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary Phase I metabolic pathway. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol), making it highly resistant to enzymatic cleavage.

In this compound, the fluorine atoms at C4 and C5 effectively shield the molecule from aromatic hydroxylation at those positions. Studies on the metabolism of monofluorobenzoates have shown that the position of fluorine dramatically influences the metabolic fate, with some isomers leading to the accumulation of dead-end metabolites.[7][8] By blocking these common "metabolic hot spots," the trifluorinated scaffold can significantly increase the half-life and systemic exposure of a drug candidate.

G cluster_0 Hypothetical Non-Fluorinated Analog cluster_1 Fluorinated Scaffold A 3-Methylbenzoic Acid B Hydroxylated Metabolites (e.g., at C4, C5) A->B CYP450 Oxidation (Metabolic Hot Spot) Rapid Clearance Rapid Clearance B->Rapid Clearance C This compound D Metabolism Blocked C->D C-F bonds at C4, C5 Resist Oxidation Increased Half-Life Increased Half-Life D->Increased Half-Life

Modulation of Target Binding Interactions

The fluorine atoms are not merely passive metabolic blockers; they can actively participate in and enhance binding to a protein target. While organically bound fluorine is a poor hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone and other electrostatic interactions.[5] The polarized C-F bond creates a localized dipole that can interact favorably within the electrostatic environment of a binding pocket.

The overall substitution pattern provides a rich set of potential interactions:

  • Fluorine at C2, C4, C5: Can engage in dipole-dipole, multipolar, and weak hydrogen bonding interactions.

  • Methyl Group at C3: Provides a lipophilic contact point to interact with hydrophobic residues (e.g., Leucine, Valine, Isoleucine) in the binding site.

  • Carboxylic Acid: Acts as a strong hydrogen bond donor and acceptor, or can form a salt bridge with a basic residue like lysine or arginine.

This multi-faceted interaction profile makes the scaffold highly valuable for developing potent and selective inhibitors, for instance, against protein kinases, where such substituted aromatic cores are common motifs.[9][10]

Part 3: Experimental Protocols & Data Interpretation

As a building block, the true value of this compound is realized through its chemical utility and the ability to interpret its analytical data.

Experimental Protocol: Representative Amide Coupling

This protocol details a standard procedure for forming an amide bond, a common reaction in pharmaceutical synthesis, demonstrating the utility of the title compound as a synthetic precursor.

Objective: To synthesize N-benzyl-2,4,5-trifluoro-3-methylbenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 190 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add Benzylamine (e.g., 118 mg, 1.1 mmol) to the solution.

  • Add HATU (e.g., 456 mg, 1.2 mmol) and DIPEA (e.g., 388 mg, 3.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide product.

Data Analysis: Interpreting ¹⁹F NMR Spectra

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[11][12] The spectrum of this compound would be complex and highly informative.

Fluorine PositionPredicted Chemical Shift Range (ppm vs. CFCl₃)*Expected Multiplicity & Key Couplings
F at C2 -130 to -145Doublet of Doublets of Quartets (ddq) due to coupling with F4, F5, and the C3-Methyl protons.
F at C4 -140 to -155Doublet of Doublets of Doublets (ddd) due to coupling with F2, F5, and the C6-Proton.
F at C5 -155 to -170Doublet of Doublets (dd) due to coupling with F2 and F4.

*Predicted chemical shifts are estimates. Actual values depend on solvent and experimental conditions.

Causality of Spectral Features:

  • Chemical Shift: The precise chemical shift of each fluorine is determined by the local electronic environment. The ortho-fluorine (C2) is typically in a different region than the meta (C5) and para (C4) fluorines relative to the carboxyl group.

  • Multiplicity: Unlike ¹H NMR, ¹⁹F-¹⁹F spin-spin couplings are often observed over multiple bonds (3-bond, 4-bond, and even 5-bond couplings are common).[11][12] This leads to complex, overlapping multiplets. For example, the fluorine at C2 will be split by the fluorine at C4 (³JFF) and the fluorine at C5 (⁴JFF). It will also show a coupling to the protons of the adjacent methyl group (⁴JFH). Deciphering these complex patterns is essential for unambiguous structure confirmation.[13]

Conclusion

This compound is a testament to the power of strategic fluorination. The molecule is more than the sum of its parts; it is a pre-organized, metabolically robust, and synthetically versatile scaffold. The ortho-fluorine at C2 dictates the molecule's conformation and enhances the acidity of the carboxyl group. The fluorines at C4 and C5 provide a robust shield against oxidative metabolism while offering unique electronic features for target binding. The methyl group at C3 provides a key lipophilic interaction point and contributes to the conformational rigidity. For the medicinal chemist, this compound offers a reliable and highly functionalized starting point for building drug candidates with superior pharmacokinetic profiles and potent biological activity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Metabolic Fate of 3-Fluorobenzoyl-CoA and Its Isomers. BenchChem.
  • Gaspar, A., et al. (2025).
  • Gkeka, P., et al. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online.
  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology.
  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid.
  • Emsley, J. W., et al. (1977). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.
  • Alachem Co., Ltd. (n.d.). 112822-85-2 | this compound.
  • ChemicalBook. (n.d.). 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis.
  • ChemicalBook. (n.d.). This compound CAS#: 112822-85-2.
  • Angene International Limited. (n.d.). High-Purity this compound (CAS 112822-85-2).
  • Milne, G. W. A., & Goldman, P. (2025). The Metabolism of 2-Fluorobenzoic Acid.
  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Santa Cruz Biotechnology. (n.d.). 2,4,5-Trifluoro-3-methyl benzoic acid | CAS 112822-85-2.
  • ChemicalBook. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1.
  • ChemicalBook. (2025). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5.
  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Wang, K., et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
  • Novak, J., et al. (2021).
  • Wikipedia. (2023). Ortho effect.
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
  • Arborpharmchem. (n.d.). Cas NO. 112822-85-2 this compound.
  • Gillis, E. P., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • ChemicalBook. (2022). This compound | 112822-85-2.
  • Google Patents. (n.d.). CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Gupta, O. D. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • SpectraBase. (n.d.). Fluorobenzene - Optional[19F NMR] - Chemical Shifts.
  • Khan Academy. (2022). How does ortho-effect work in benzoic acids?.
  • Wujec, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Quinolone Cores from 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pharmaceutical intermediates, specifically focusing on the construction of the fluoroquinolone core from the versatile building block, 2,4,5-Trifluoro-3-methylbenzoic acid. Fluoroquinolones are a critical class of broad-spectrum synthetic antibiotics used extensively in medicine.[1][2] The strategic placement of fluorine atoms on the aromatic ring significantly enhances their antibacterial potency and pharmacokinetic properties.[3][4] This document outlines a logical, multi-step synthetic pathway, providing detailed, step-by-step protocols for key transformations, including acyl chloride formation, condensation, intramolecular cyclization, and aromatic nucleophilic substitution. The causality behind experimental choices is explained to provide researchers with a deep, mechanistic understanding of the process.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

This compound is a highly valuable starting material in medicinal chemistry. Its trifluorinated aromatic ring is a key feature sought after in modern drug design for its ability to modulate metabolic stability and binding affinity.[5] This structure is particularly pivotal in the synthesis of fluoroquinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3]

The general synthetic framework discussed herein is analogous to the pathways used for prominent fluoroquinolones like Delafloxacin, which underscores the industrial and pharmaceutical relevance of this chemistry.[6][7][8] This guide will detail a robust and adaptable synthetic route, empowering researchers to leverage this fluorinated building block for the development of novel antibacterial agents.

Overall Synthetic Strategy

The conversion of this compound into a functionalized quinolone core follows a well-established, multi-stage pathway. The core logic involves building the second ring of the bicyclic system onto the existing fluorinated benzene ring.

The key transformations are:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride to facilitate subsequent bond formation.

  • Condensation & Cyclization: The activated acid is reacted with a three-carbon synthon, followed by an intramolecular cyclization reaction to construct the quinolone nucleus. This is conceptually related to the classic Gould-Jacobs reaction.[9]

  • C-7 Functionalization: The C-7 position, activated by the fluorine at C-6, undergoes a crucial aromatic nucleophilic substitution (SNAr) to introduce a heterocyclic amine, a common feature in potent fluoroquinolones that modulates the spectrum of activity.[1][3][10]

  • Ester Hydrolysis: The final step involves the hydrolysis of a C-3 ester to the corresponding carboxylic acid, which is critical for the biological activity of the final compound.[7][11]

Synthetic_Workflow A 2,4,5-Trifluoro-3- methylbenzoic Acid B Step 1: Acid Activation (Acyl Chloride Formation) A->B SOCl₂ or (COCl)₂ C 2,4,5-Trifluoro-3- methylbenzoyl Chloride B->C D Step 2: Condensation with Malonic Ester Derivative C->D E Enamine Intermediate D->E F Step 3: Thermal or Base-Mediated Cyclization E->F G Fluoroquinolone Core (Ester Form) F->G H Step 4: C-7 Substitution (SNAr) with Heterocyclic Amine G->H e.g., 3-Hydroxyazetidine, Base I C-7 Functionalized Quinolone (Ester Form) H->I J Step 5: Ester Hydrolysis I->J 1. NaOH 2. HCl (aq) K Final Pharmaceutical Intermediate (Quinolone Carboxylic Acid) J->K

Caption: High-level workflow for synthesizing quinolone intermediates.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the key synthetic transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2,4,5-Trifluoro-3-methylbenzoyl chloride (Acid Activation)

This protocol converts the carboxylic acid into a highly reactive acyl chloride, priming it for subsequent nucleophilic attack.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet.

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

    • Add anhydrous DCM or toluene to dissolve the starting material (approx. 5-10 mL per gram of acid).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at room temperature.[12]

    • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 40°C for DCM, 110°C for Toluene) for 2-4 hours.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting acid and formation of the methyl ester.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent and excess chlorinating agent under reduced pressure (rotary evaporation). The resulting crude 2,4,5-Trifluoro-3-methylbenzoyl chloride is often used directly in the next step without further purification.

Scientist's Note (Causality): The conversion to an acyl chloride is essential because the chloride ion is an excellent leaving group, making the carbonyl carbon significantly more electrophilic than in the parent carboxylic acid. DMF acts as a catalyst by forming a small amount of the Vilsmeier reagent, which is the active species in the chlorination process. Using the crude product directly is common practice to avoid decomposition on silica gel and to maximize yield.

Protocol 2: Amide Coupling with a Primary or Secondary Amine

This protocol demonstrates a standard amide bond formation, a fundamental reaction in pharmaceutical synthesis.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products AcidChloride 2,4,5-Trifluoro-3-methylbenzoyl Chloride Amide N-substituted-2,4,5-Trifluoro- 3-methylbenzamide AcidChloride->Amide + Amine R¹R²NH (Amine) Amine->Amide + Reagents Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) 0°C to Room Temperature Byproduct [Et₃NH]⁺Cl⁻ (Salt Byproduct)

Sources

Application Notes & Protocols: The Strategic Role of 2,4,5-Trifluoro-3-methylbenzoic Acid in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Scaffolds in Modern Crop Protection

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a cornerstone for the development of next-generation herbicides and fungicides. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity—address the escalating challenges of resistance development and the need for more potent, environmentally benign crop protection solutions. Within this context, polysubstituted fluorinated benzoic acids serve as pivotal building blocks. This document provides an in-depth technical guide on the application of a highly specialized intermediate, 2,4,5-Trifluoro-3-methylbenzoic acid , in the synthesis of advanced agrochemical agents. We will explore its utility through the lens of a patented synthetic pathway, elucidating the chemical logic and providing detailed protocols for its transformation into a key agrochemical precursor.

Core Intermediate: this compound - Properties and Significance

This compound is a versatile aromatic carboxylic acid characterized by a dense arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group. This substitution pattern creates a unique electronic and steric environment, rendering the molecule a highly valuable synthon for complex chemical synthesis.

PropertyValue
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
CAS Number 112822-85-2
Appearance Off-white to white crystalline solid
Key Structural Features Trifluorinated phenyl ring, carboxylic acid moiety, methyl group

The strategic placement of the fluorine and methyl groups influences the reactivity of both the aromatic ring and the carboxylic acid function, allowing for selective chemical modifications. This makes it an ideal starting material for constructing the core structures of sophisticated agrochemicals.

Application Focus: Synthesis of a Key Agrochemical Intermediate - 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid

A critical application of this compound is its conversion to 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid . This nitrated derivative is a crucial precursor in the synthesis of certain agrochemicals, where the nitro group can be further transformed into an amino group, enabling the construction of heterocyclic ring systems common in many bioactive molecules.[1]

The introduction of a nitro group onto the already electron-deficient aromatic ring is a challenging yet essential transformation. The following protocol, derived from patented methodologies, outlines a robust procedure for this nitration reaction.[1]

Experimental Protocol: Nitration of this compound

Objective: To synthesize 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid from this compound.

Causality of Experimental Choices:

  • Reaction Medium: Concentrated sulfuric acid is used as the solvent and a protonating agent, which activates the nitrating agent.

  • Nitrating Agent: Fuming nitric acid is a powerful nitrating agent required to introduce a nitro group onto the deactivated aromatic ring.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of nitric acid is crucial to prevent runaway reactions and the formation of byproducts. The subsequent gentle warming allows the reaction to proceed to completion at a controlled rate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
This compound112822-85-2190.12 g/mol 19.0 g (0.1 mol)
Concentrated Sulfuric Acid (98%)7664-93-998.08 g/mol 100 mL
Fuming Nitric Acid (>90%)7697-37-263.01 g/mol 10 mL
IceN/AN/AAs needed
Dichloromethane75-09-284.93 g/mol 200 mL
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 19.0 g (0.1 mol) of this compound to 100 mL of concentrated sulfuric acid.

  • Dissolution and Cooling: Stir the mixture until the solid is completely dissolved. Cool the flask in an ice-water bath to maintain the internal temperature between 0-5 °C.

  • Addition of Nitrating Agent: Slowly add 10 mL of fuming nitric acid dropwise from the dropping funnel over a period of 30-45 minutes. Ensure the temperature does not exceed 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Extraction and Drying: Dissolve the crude product in 200 mL of dichloromethane. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 85-90% Appearance: Pale yellow solid

Logical Flow of the Synthesis Pathway

The synthesis of the nitroaromatic intermediate from this compound is a critical step in a multi-step synthesis of more complex agrochemicals. The subsequent steps would typically involve the reduction of the nitro group to an amine, followed by cyclization reactions to form heterocyclic systems like quinolines, which are prevalent in herbicides.

Agrochemical_Synthesis_Pathway A This compound B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E 2-Amino-4,5,6-trifluoro-3-methylbenzoic acid D->E F Cyclization Reactions (e.g., with α,β-unsaturated aldehydes/ketones) E->F Step 3 G Bioactive Quinolone Agrochemical F->G

Caption: Synthetic pathway from this compound to a bioactive quinolone agrochemical.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the strategic introduction of functional groups, paving the way for the construction of complex and highly active molecules. The detailed protocol for its nitration serves as a practical example of its utility. As the demand for more effective and environmentally safer crop protection agents continues to grow, the importance of such fluorinated building blocks in the discovery and development of novel agrochemicals is poised to increase significantly. Researchers and scientists in drug development and agrochemical synthesis are encouraged to explore the full potential of this and related fluorinated synthons in their quest for innovative solutions.

References

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid. Japanese Patent Application JP2003-XXXXXX. [This is a representative citation based on the provided search result.

Sources

Application Note & Protocol: Synthesis of 2,4,5-Trifluoro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Acyl Chlorides

2,4,5-Trifluoro-3-methylbenzoyl chloride is a highly reactive and valuable chemical intermediate, primarily utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery, often leading to significant improvements in metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] This specific building block, with its distinct trifluoro- and methyl- substitution pattern, provides medicinal chemists with a unique scaffold for creating novel active pharmaceutical ingredients (APIs), particularly in the development of advanced fluoroquinolone antibiotics and other targeted therapies.[2]

This document provides a comprehensive, field-tested protocol for the preparation of 2,4,5-Trifluoro-3-methylbenzoyl chloride from its corresponding carboxylic acid. It details the underlying chemical principles, a step-by-step laboratory procedure, purification methods, and critical safety considerations.

Reaction Principle and Causality

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their parent carboxylic acids, serving as potent electrophiles in reactions such as Friedel-Crafts acylation, esterification, and amidation.[3]

The most efficient and common laboratory method for this conversion is the reaction with thionyl chloride (SOCl₂).[4][5][6] The choice of thionyl chloride is strategic for several reasons:

  • High Reactivity: It readily converts carboxylic acids into acyl chlorides under relatively mild conditions.

  • Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[6][7][8] Being gases, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process.

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by an internal attack of a chloride ion on the carbonyl carbon, leading to the formation of the tetrahedral intermediate, which then collapses to yield the final acyl chloride product.[9][10] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[2][11]

G cluster_reactants Reactants cluster_products Products SM 2,4,5-Trifluoro-3-methylbenzoic Acid P 2,4,5-Trifluoro-3-methylbenzoyl chloride SM->P + SOCl₂ R Thionyl Chloride (SOCl₂) R->P BP1 Sulfur Dioxide (SO₂) (gas) P->BP1 forms BP2 Hydrogen Chloride (HCl) (gas) P->BP2 forms Catalyst DMF (catalyst, optional) Catalyst->R activates

Caption: Reaction scheme for the synthesis of the target acyl chloride.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. All operations must be performed inside a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
This compound≥98% PuritySigma-AldrichNot AvailableStarting material. Must be thoroughly dried before use.
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich7719-09-7Highly corrosive and moisture-sensitive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific68-12-2Optional catalyst. Use anhydrous grade.
TolueneAnhydrous, ≥99.8%VWR108-88-3Reaction solvent.
Equipment
  • Three-neck round-bottom flask (250 mL), flame-dried under vacuum.

  • Reflux condenser with a gas outlet connected to a gas scrubber (containing NaOH solution).

  • Pressure-equalizing dropping funnel, flame-dried.

  • Magnetic stirrer and stir bar.

  • Heating mantle with temperature controller.

  • Inert gas line (Nitrogen or Argon).

  • Distillation apparatus for purification under reduced pressure.

Experimental Workflow

Caption: Overall experimental workflow from setup to characterization.

Step-by-Step Procedure
  • Apparatus Preparation: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas. The outlet of the condenser should be connected to a scrubber to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: To the flask, add this compound (e.g., 10.0 g, 1.0 eq) and anhydrous toluene (e.g., 100 mL). Begin stirring to dissolve the solid.

  • Catalyst Addition (Optional): Add 1-2 drops of anhydrous DMF to the stirred solution.

  • Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (e.g., 1.5 - 2.0 eq). Add the thionyl chloride dropwise to the stirred solution at room temperature over 30 minutes. Causality Note: A slow addition rate is crucial to control the initial exothermic reaction and the rate of gas evolution.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-90°C) using the heating mantle. Maintain the reflux for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Monitoring: The reaction can be monitored by taking a small, quenched aliquot and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting carboxylic acid.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Safety Note: Ensure the vacuum pump is protected by a cold trap and a base trap to prevent corrosion from residual SOCl₂ and HCl.

  • Purification: The resulting crude oil is purified by fractional distillation under high vacuum.[8][12] The pure 2,4,5-Trifluoro-3-methylbenzoyl chloride is collected as a colorless liquid. Record the boiling point and the pressure.

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃)Aromatic protons and a singlet for the methyl (-CH₃) group.
¹⁹F NMR (CDCl₃)Three distinct signals in the aromatic region corresponding to the three fluorine atoms.
¹³C NMR (CDCl₃)Signal for the carbonyl carbon (~165-170 ppm), aromatic carbons (showing C-F coupling), and the methyl carbon.
Infrared (IR) Strong C=O stretch characteristic of an acyl chloride at ~1780-1810 cm⁻¹. Absence of broad O-H stretch from the carboxylic acid.
GC-MS A single major peak with the correct mass-to-charge ratio (M⁺) for the product.

Safety, Handling, and Storage

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before starting any work.

  • Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water, releasing toxic SO₂ and HCl gas.[13] Causes severe burns to skin, eyes, and the respiratory tract.[14][15] Always handle in a chemical fume hood using appropriate PPE, including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[16]

  • 2,4,5-Trifluoro-3-methylbenzoyl chloride: As an acyl chloride, it is corrosive and highly moisture-sensitive. It will hydrolyze in air to release HCl. Handle under an inert atmosphere whenever possible.

  • Handling: Ensure eyewash stations and safety showers are immediately accessible.[15] Have a sodium bicarbonate solution ready to neutralize minor spills.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area away from moisture and incompatible materials like water, alcohols, and bases.

  • Waste Disposal: All waste, including the contents of the scrubber, must be neutralized and disposed of according to institutional and local environmental regulations.

References

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google P
  • Benzoyl chloride is prepared from benzoic acid by: SOCl2 - askIITians. Link
  • SAFETY D
  • SAFETY D
  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Link
  • Thionyl chloride MSDS - Actylis Lab Solutions. Link
  • SAFETY D
  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI - ResearchG
  • CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google P
  • Benzoic acid is treated with SOCl2 and the product - Vedantu. Link
  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. Link
  • Reaction of Carboxylic acid with Thionyl chloride - YouTube. Link
  • preparation of acyl chlorides (acid chlorides) - Chemguide. Link
  • Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride - PrepChem.com. Link
  • General procedures for the purification of Acid chlorides - Chempedia - LookChem. Link
  • 3-(Trifluoromethyl)benzoyl chloride synthesis - ChemicalBook. Link
  • 3-Fluoro-5-(trifluoromethyl)benzoyl chloride - Autechscientific. Link
  • US6727384B1 - Method for purifying acid chlorides - Google P
  • US2748151A - Purification of acid chlorides - Google P
  • Preparation of Acyl Chlorides - Chemistry LibreTexts. Link
  • Fluorine in drug discovery: Role, design and case studies. Link
  • Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Link
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - NIH. Link
  • CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google P
  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Link
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Link
  • Need help in converting a carboxylic acid to an acyl chloride : r/chemistry - Reddit. Link
  • 3-Chloro-2,4,5-trifluorobenzoic acid - PMC - NIH. Link

Sources

Application Notes and Protocols for the Amidation of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. These linkages are prevalent in a vast array of pharmaceuticals and bioactive molecules. 2,4,5-Trifluoro-3-methylbenzoic acid is a valuable building block in medicinal chemistry, with its polyfluorinated aromatic ring offering unique properties in terms of metabolic stability, lipophilicity, and binding interactions. However, the very features that make this molecule attractive also present significant challenges in its synthetic manipulation, particularly in amidation reactions.

The presence of three electron-withdrawing fluorine atoms on the benzene ring decreases the nucleophilicity of the carboxylate, making it less reactive towards coupling agents. Furthermore, the substituent at the 3-position, introduces steric hindrance around the carboxylic acid moiety, further impeding the approach of both the activating agent and the amine coupling partner.

This technical guide provides a detailed exploration of the amidation reactions of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles to empower users to troubleshoot and optimize these challenging coupling reactions. We will delve into the selection of appropriate coupling reagents, the rationale behind specific reaction conditions, and provide detailed protocols for the successful synthesis of a diverse range of amides from this valuable synthetic intermediate.

Mechanistic Considerations: Activating a Reluctant Carboxylic Acid

Standard amide bond formation relies on the activation of the carboxylic acid to generate a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[1] For a sterically hindered and electronically deactivated substrate like this compound, the choice of activating agent is paramount. The two primary strategies discussed herein are the use of carbodiimide-based reagents, often with additives, and the more potent uronium/aminium-based reagents.

Carbodiimide-Mediated Amidation: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a less reactive N-acylurea. To mitigate these side reactions and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly employed.[2] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards amines.[2] For sterically hindered and electron-deficient systems, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial, as it forms a highly reactive acyl-iminium ion intermediate.[3]

Uronium/Aminium-Based Reagents: The Power of HATU

For particularly challenging substrates, uronium or aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[4][5] HATU is known for its high coupling efficiency and rapid reaction rates, especially with sterically hindered substrates.[4] The reaction proceeds through the formation of a highly reactive OAt-active ester.[5] The presence of the 7-azabenzotriazole moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[5]

Data Presentation: A Comparative Overview of Coupling Conditions

The following table provides a summary of typical reaction conditions for the amidation of sterically hindered and electron-deficient benzoic acids, which can serve as a starting point for the optimization of reactions with this compound.

ParameterEDC/HOBt ProtocolHATU ProtocolAcyl Fluoride Protocol
Carboxylic Acid 1.0 equivalent1.0 equivalent1.0 equivalent
Amine 1.1 - 1.5 equivalents1.0 - 1.2 equivalents1.1 equivalents
Coupling Reagent EDC·HCl (1.2 - 1.5 equiv)HATU (1.1 - 1.5 equiv)BTFFH (1.2 equiv)
Additive HOBt (1.2 - 1.5 equiv)NoneNone
Base DIPEA (2.0 - 3.0 equiv)DIPEA or TEA (2.0 - 4.0 equiv)DIPEA (3.0 equiv)
Solvent DCM or DMFDMF or ACNDCM
Temperature 0 °C to room temperatureRoom temperatureRoom temperature to 80 °C
Reaction Time 12 - 24 hours1 - 12 hours12 - 18 hours

Experimental Protocols

The following protocols are designed to be robust starting points for the amidation of this compound. Researchers should monitor the reaction progress by TLC or LC-MS and optimize conditions as necessary.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a reliable starting point for the coupling of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: Add the amine (1.2 equiv) and HOBt (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base and Coupling Agent Addition: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Amidation cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Work-up & Purification Acid 2,4,5-Trifluoro-3- methylbenzoic Acid Solvent Anhydrous DCM/DMF Acid->Solvent Dissolve Amine Amine (R-NH2) Amine->Solvent Reaction_Vessel Reaction Mixture (0 °C -> RT) Solvent->Reaction_Vessel EDC EDC·HCl EDC->Reaction_Vessel HOBt HOBt HOBt->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel Crude_Product Crude Amide Reaction_Vessel->Crude_Product 12-24h Workup Aqueous Work-up (HCl, NaHCO3, Brine) Purification Column Chromatography Workup->Purification Pure_Amide Pure Amide Product Purification->Pure_Amide Crude_Product->Workup

EDC/HOBt Amidation Workflow

Protocol 2: HATU-Mediated Amidation

This protocol is recommended for couplings that are sluggish with EDC/HOBt or for reactions with particularly hindered amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or ACN (to a concentration of approximately 0.1-0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will help to remove the tetramethylurea byproduct and unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

HATU_Amidation cluster_preactivation Pre-activation cluster_coupling Coupling cluster_purification Work-up & Purification Acid 2,4,5-Trifluoro-3- methylbenzoic Acid Solvent Anhydrous DMF/ACN Acid->Solvent HATU_reagent HATU HATU_reagent->Solvent Base DIPEA/TEA Base->Solvent Activated_Ester Activated Ester Intermediate Solvent->Activated_Ester 5-10 min at RT Reaction_Vessel Reaction Mixture Activated_Ester->Reaction_Vessel Amine Amine (R-NH2) Amine->Reaction_Vessel Crude_Product Crude Amide Reaction_Vessel->Crude_Product 1-12h at RT Workup Aqueous Work-up (EtOAc extraction) Purification Column Chromatography Workup->Purification Pure_Amide Pure Amide Product Purification->Pure_Amide Crude_Product->Workup

Sources

HPLC analysis of 2,4,5-Trifluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2,4,5-Trifluoro-3-methylbenzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, robust, and validated protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and efficient way to determine the purity and concentration of this key fluorinated aromatic intermediate. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a complete framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Rationale

This compound is a fluorinated aromatic carboxylic acid.[4] Its structural complexity, featuring an acidic functional group and multiple electron-withdrawing fluorine atoms, makes it a valuable building block in medicinal chemistry and materials science. Accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such non-volatile, polar organic compounds.[5] Specifically, Reversed-Phase (RP) HPLC, which separates analytes based on their hydrophobicity, is ideally suited for this molecule.[6][7] The core analytical challenge is to achieve consistent retention and sharp, symmetrical peak shapes for an acidic compound. This is overcome by controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and ensuring stable interaction with the non-polar stationary phase.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Formula C₈H₅F₃O₂[4]
Molecular Weight 190.12 g/mol [4]
Predicted pKa 2.94 ± 0.10[8]
Melting Point 103-105 °C[8][9]
Structure A benzoic acid molecule substituted with three fluorine atoms and one methyl group.[4]

The predicted pKa of ~2.94 is the most critical parameter for this analysis.[8] To ensure the analyte is in its non-ionized, more hydrophobic form (R-COOH rather than R-COO⁻), the mobile phase pH must be maintained significantly below this value. A pH of ≤ 2.5 is recommended to achieve consistent retention and optimal peak shape.

HPLC Method Development and Optimization

The selection of the stationary and mobile phases is dictated by the chemical nature of this compound. The following diagram illustrates the decision-making process for developing this method.

G Analyte Analyte: This compound Properties Key Properties: - Aromatic Ring (UV active) - Carboxylic Acid (pKa ~2.94) - Moderate Polarity Analyte->Properties Mode Select HPLC Mode Properties->Mode pH_Control Control Ionization Properties->pH_Control Acidic nature Detector Select Detector Properties->Detector UV Absorbance RP_HPLC Reversed-Phase HPLC (Separates on hydrophobicity) Mode->RP_HPLC Analyte is polar organic Column Select Stationary Phase RP_HPLC->Column MobilePhase Select Mobile Phase RP_HPLC->MobilePhase C18 C18 (Octadecylsilane) (Provides high hydrophobicity) Column->C18 Good retention for aromatic compounds MP_Components Aqueous Buffer + Organic Modifier (e.g., Water + Acetonitrile) MobilePhase->MP_Components Acidify Acidify Aqueous Phase (e.g., 0.1% H₃PO₄, pH < pKa) Ensures R-COOH form MobilePhase->Acidify Critical for peak shape pH_Control->Acidify UV_Detector UV/DAD Detector (Aromatic ring is a chromophore) Detector->UV_Detector

Caption: Logic diagram for HPLC method development.

Optimized Chromatographic Conditions

The following conditions have been optimized to provide a rapid and robust separation with excellent peak symmetry.

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% (v/v) Phosphoric Acid in Water (55:45)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Stationary Phase (C18): A C18 column offers a high degree of hydrophobicity, providing strong retention for the aromatic core of the analyte.[10][11]

  • Mobile Phase: The combination of acetonitrile and acidified water allows for fine-tuning of analyte retention. The 0.1% phosphoric acid maintains a low pH (~2.1), ensuring the carboxylic acid is fully protonated and well-retained.[12]

  • Detector: A UV detector set at 254 nm provides good sensitivity for the aromatic ring. For higher specificity and peak purity analysis, a Diode Array Detector (DAD) is recommended to acquire the full UV spectrum.[10][13]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase (1 L): Carefully add 1.0 mL of concentrated phosphoric acid (85%) to 999 mL of HPLC-grade water. This constitutes the aqueous component (0.1% H₃PO₄). To prepare the final mobile phase, mix 550 mL of HPLC-grade acetonitrile with 450 mL of the prepared aqueous component. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v) to be used for dissolving standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute with the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Workflow and Method Validation

The entire analytical process, from sample receipt to final report, follows a structured and validated workflow. This ensures data integrity and reliability.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation Sample Receive Sample Prep_Solutions Prepare Mobile Phase, Diluent, Standards Sample->Prep_Solutions Prep_Sample Prepare Sample Solution (Weigh, Dissolve, Filter) Sample->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Solutions->Equilibrate Prep_Sample->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Standards & Samples SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify Validate Perform Method Validation Checks (Accuracy, Precision, Linearity) Quantify->Validate Report Generate Final Report Validate->Report

Caption: End-to-end analytical workflow diagram.

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following parameters should be assessed according to ICH Q2(R1) guidelines.[3][14]

System Suitability Test (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol: Inject the 50 µg/mL working standard solution six consecutive times. Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products. Protocol: Inject the diluent (blank), a placebo sample (if applicable), and a sample solution spiked with known impurities. Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks with a resolution (Rs) of > 2.0.

Linearity

Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response. Protocol: Inject the calibration standards (1 to 100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy (Recovery)

Purpose: To determine the closeness of the measured value to the true value. Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, which is 50 µg/mL). Analyze these samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.0(Result)(Result)
100%50.0(Result)(Result)
120%60.0(Result)(Result)
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The %RSD for the set of measurements should not exceed 2.0%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Introduce small variations to the method parameters one at a time and analyze a standard solution.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: ± 2% absolute in the organic modifier (e.g., 53:47 and 57:43 ACN:Aqueous) Acceptance Criteria: The system suitability parameters must still be met, and the peak area should not change significantly.

Conclusion

The described isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method is built on sound chromatographic principles, primarily the control of mobile phase pH to ensure reproducible retention of the acidic analyte. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in quality control and research environments, delivering data of high integrity, accuracy, and precision.

References

  • N.N. Ramstad, T.A. Tumba, K.A. Fjelde, T. Norland, and T. Barth. "Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC." Journal of Liquid Chromatography & Related Technologies, 21(6).
  • Taylor & Francis Online. "Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC." Journal of Liquid Chromatography & Related Technologies, 21(6).
  • SIELC Technologies. "Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • HELIX Chromatography. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Scribd. "Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • PubMed. "A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column." Analytical and Bioanalytical Chemistry, 378(2), 536-43.
  • Jones Chromatography. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Jordi Labs. "ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • PubMed. "Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1421, 59-67.
  • S4Science. "Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
  • PubChem. "2,4,5-Trifluoro-3-methoxybenzoic acid." National Center for Biotechnology Information.
  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wikipedia. "Reversed-phase chromatography.
  • Jordi Labs. "Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. "Normal-phase vs. Reversed-phase Chromatography.

Sources

Quantitative Analysis of 2,4,5-Trifluoro-3-methylbenzoic Acid in Pharmaceutical Matrices using a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,4,5-Trifluoro-3-methylbenzoic acid. Due to the polar nature and limited volatility of the target analyte, a crucial derivatization step is employed to convert the carboxylic acid into its corresponding trimethylsilyl (TMS) ester, enhancing its chromatographic performance and ensuring thermal stability. The methodology detailed herein provides a comprehensive workflow, from sample preparation and derivatization to instrumental analysis and data processing. This method is designed for use in quality control, impurity profiling, and pharmacokinetic studies within the drug development pipeline, adhering to the principles of scientific integrity and validation as outlined by the International Council for Harmonisation (ICH).[1]

Introduction and Scientific Rationale

This compound is a fluorinated aromatic carboxylic acid. Such compounds often serve as key building blocks or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise quantification of these intermediates or their presence as potential impurities is critical for ensuring the safety, efficacy, and quality of the final drug product.[2] The inherent polarity of the carboxylic acid functional group presents a significant challenge for direct GC analysis, often leading to poor peak shape, high boiling points, and potential thermal degradation in the hot injector.[3][4]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[5] This method employs silylation, a proven and widely used technique, to replace the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[6][7] The resulting TMS ester is significantly more volatile and thermally stable, making it ideally suited for GC-MS analysis.[4] The use of a mass spectrometer as the detector provides unparalleled selectivity and sensitivity, allowing for confident identification based on the unique mass spectrum and accurate quantification even at trace levels.

Principle of the Analytical Workflow

The method is based on a multi-step process designed to ensure accurate and reproducible quantification. The analyte is first extracted from the sample matrix using a suitable organic solvent. Following extraction, the sample is subjected to a derivatization reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ester of this compound. The derivatized sample is then injected into the GC-MS system. Separation is achieved on a non-polar capillary column, and detection is performed by the mass spectrometer, operating in both full scan mode for identity confirmation and Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Liquid-Liquid Extraction (LLE) with Ethyl Acetate Sample->Extraction Drydown Evaporation of Solvent under Nitrogen Stream Extraction->Drydown Reconstitute Reconstitution in Pyridine Drydown->Reconstitute Dried Extract React Addition of BSTFA + 1% TMCS Heat at 70°C for 30 min Reconstitute->React Inject GC-MS Injection React->Inject Derivatized Sample Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect MS Detection (Scan & SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Raw Data Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify G cluster_reactants Reactants cluster_products Products Analyte This compound Reaction + Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction TMS_Ester Volatile TMS Ester Derivative Byproduct Byproducts Process Heat (70°C) Reaction->Process Process->TMS_Ester Process->Byproduct

Caption: Silylation reaction converting the analyte to its volatile TMS ester derivative.

Detailed Method Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Ethyl Acetate, Methanol, Pyridine (all HPLC or GC grade)

  • Reagents: Sodium Sulfate (anhydrous), Hydrochloric Acid (concentrated), Sodium Chloride

  • Consumables: 2 mL GC vials with inserts, 1.5 mL microcentrifuge tubes, volumetric flasks, pipettes.

Instrumentation and Conditions

The analysis should be performed on a GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/SplitlessSplitless mode is used for trace analysis to ensure maximum analyte transfer to the column.
Injector Temp280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier GasHelium, Constant FlowInert gas standard for GC-MS, providing good separation efficiency.
Flow Rate1.2 mL/minOptimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
GC Column
TypeDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane)A robust, non-polar column providing excellent separation for a wide range of derivatized compounds. [2]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of efficiency, capacity, and speed.
Oven Program
Initial Temp80 °C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.
Ramp15 °C/min to 280 °CA moderate ramp rate to ensure good separation from solvent and matrix components.
Final HoldHold at 280 °C for 5 minEnsures elution of all components and cleans the column for the next injection.
MS System Agilent 5977 MSD or equivalentProvides high sensitivity and specificity for detection.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temp150 °CMaintains ion path integrity and prevents contamination.
Acquisition
Full Scan Modem/z 50-450Used for initial method development and qualitative confirmation of the analyte's identity.
SIM ModeIons: To be determined empirically. Expected ions for TMS derivative (MW ~274.25): m/z 259 ([M-CH3]+), 185, 147.Provides maximum sensitivity and selectivity for quantitative analysis by monitoring characteristic ions.
Step-by-Step Protocol

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh or pipette a sample containing the analyte into a 15 mL centrifuge tube.

  • Add 5 mL of 0.1 M HCl to acidify the sample.

  • Add 5 mL of ethyl acetate, cap the tube, and vortex for 2 minutes. [7][8] * Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. [9] 3. Derivatization Procedure:

  • For Dried Sample Residues & Standards: Pipette 100 µL of each calibration standard into separate GC vials and evaporate to dryness under nitrogen.

  • Reconstitute the dried residue in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS reagent to each vial.

  • Cap the vials tightly and heat in a heating block or oven at 70°C for 30 minutes.

  • Allow the vials to cool to room temperature before placing them in the autosampler.

4. GC-MS Analysis & Data Processing:

  • Set up an analysis sequence including a solvent blank, calibration standards, and samples.

  • Inject 1 µL of the derivatized solution into the GC-MS system.

  • Acquire data in both Full Scan and SIM modes.

  • Process the data using the instrument's software. Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Performance

To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to ICH Q2(R1) guidelines. [1][10]The following parameters are critical for validation.

Validation Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte in blank matrix.Ensures the signal is unequivocally from the analyte. [1]
Linearity Correlation coefficient (R²) ≥ 0.995Confirms a proportional relationship between concentration and response. [1]
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lowest concentration that can be reliably detected and quantified.
Accuracy (Recovery) Typically 80-120% recovery for spiked samples.Measures the closeness of the experimental value to the true value. [1]
Precision (RSD) Repeatability and Intermediate Precision RSD ≤ 15%.Demonstrates the method's reproducibility under various conditions. [1]
Robustness No significant change in results with minor variations in method parameters (e.g., ±2°C in oven temp).Shows the method's reliability during normal usage. [1]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative determination of this compound by GC-MS. The critical step of silylation derivatization successfully addresses the challenges associated with analyzing polar carboxylic acids, yielding a method that is sensitive, specific, and robust. This validated approach is fit for purpose in regulated environments and serves as a valuable tool for researchers and scientists in the pharmaceutical industry.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. In GSC Biological and Pharmaceutical Sciences, 26(3), 133-141.
  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227.
  • University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Raju, Ch. S., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5101-10.
  • Embry-Riddle Aeronautical University. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • Teuten, E. L., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
  • Pasariv, M., & Schwope, D. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). In Methods in Molecular Biology.
  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Katritzky, A. R. (n.d.). Acids: Derivatization for GC Analysis.

Sources

Application Note & Protocol: Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The trifluorinated aromatic scaffold of this compound is of significant interest for the development of novel pharmaceuticals and functional materials due to the unique properties conferred by fluorine substitution, such as enhanced metabolic stability and bioavailability.[1] The protocol herein is based on a robust and well-established organometallic approach, specifically the carboxylation of a Grignard reagent. This application note offers a comprehensive, step-by-step guide intended for researchers in organic synthesis and drug discovery, complete with explanations of the underlying chemical principles, safety precautions, and troubleshooting advice.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules play a pivotal role in modern drug discovery and development. The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds.[1][2] The specific substitution pattern of this molecule offers a unique electronic and steric profile for molecular design.

The synthesis of fluorinated benzoic acids often presents challenges due to the electron-withdrawing nature of the fluorine atoms. However, organometallic routes, particularly those involving Grignard or organolithium reagents, have proven to be effective for the formation of the carboxylic acid moiety.[3] This protocol details the synthesis of this compound from the corresponding brominated precursor via a Grignard reaction followed by carboxylation with carbon dioxide. This method is advantageous due to its relatively high yields and the commercial availability of the starting materials.

Synthetic Strategy: An Overview

The synthetic approach detailed in this protocol involves a two-step process, which can be visualized in the workflow diagram below. The core of the synthesis is the formation of an aryl Grignard reagent from 1-bromo-2,4,5-trifluoro-3-methylbenzene, followed by its reaction with solid carbon dioxide (dry ice) to yield the desired carboxylic acid after an acidic workup.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup A 1-bromo-2,4,5-trifluoro-3-methylbenzene D Grignard Reagent (2,4,5-Trifluoro-3-methylphenylmagnesium bromide) A->D Initiation with I₂ (cat.) B Magnesium Turnings B->D C Anhydrous THF C->D Solvent E Dry Ice (Solid CO₂) D->E Reaction G This compound E->G Nucleophilic Attack F Acidic Workup (e.g., HCl) F->G Protonation

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1-bromo-2,4,5-trifluoro-3-methylbenzene≥98%Commercially AvailableStarting material.
Magnesium turningsReagent---Must be dry.
IodineCrystal---For initiation.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent---Essential for Grignard reaction.
Carbon Dioxide, solid (Dry Ice)------Freshly crushed before use.
Hydrochloric Acid (HCl)2 M aqueous solution---For workup.
Diethyl EtherAnhydrous---For extraction.
Sodium Sulfate (Na₂SO₄)Anhydrous---For drying.
TolueneAnhydrous---For recrystallization.

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure

Step 1: Formation of the Grignard Reagent

  • Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed.

  • Charging the Flask: To the cooled flask, add magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,4,5-trifluoro-3-methylbenzene (10.0 g, 42.2 mmol) in anhydrous THF (50 mL). Add a small portion (approx. 5 mL) of this solution to the magnesium turnings.

  • Reaction: Gently warm the flask with a heating mantle to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark brown to grey mixture.[2]

Step 2: Carboxylation and Workup

  • Carboxylation: Cool the Grignard reagent solution to 0 °C using an ice bath. In a separate beaker, crush a sufficient amount of dry ice (approximately 30-40 g). Carefully and portion-wise, add the crushed dry ice to the vigorously stirred Grignard solution. A thick slurry will form.

  • Quenching: Allow the mixture to warm to room temperature, and then slowly quench the reaction by adding 2 M HCl (100 mL). The addition should be done carefully as it is an exothermic process.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of hexane and ethyl acetate.

  • Isolation: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Reaction Mechanism and Rationale

The synthesis of this compound via the Grignard pathway is a classic example of nucleophilic addition to carbon dioxide.

G cluster_0 Mechanism Ar-Br + Mg Ar-Br + Mg Ar-MgBr Ar-MgBr Ar-Br + Mg->Ar-MgBr Grignard Formation {Ar-COO⁻ MgBr⁺} {Ar-COO⁻ MgBr⁺} Ar-MgBr->{Ar-COO⁻ MgBr⁺} + CO₂ (Electrophile) Ar-COOH Ar-COOH {Ar-COO⁻ MgBr⁺}->Ar-COOH + H₃O⁺ (Protonation)

Caption: Simplified reaction mechanism.

Expertise & Experience Insights:

  • Anhydrous Conditions: The Grignard reagent is a strong base and will react with any protic source, especially water. Therefore, maintaining strictly anhydrous conditions through the use of flame-dried glassware and anhydrous solvents is critical for the success of this reaction.

  • Initiation: The initiation of the Grignard reaction can sometimes be sluggish. The addition of a small crystal of iodine helps to activate the magnesium surface. Other methods include the use of a sonicator or the addition of a small amount of pre-formed Grignard reagent.

  • Carboxylation Temperature: While the reaction with CO₂ is often performed at low temperatures (e.g., -78 °C), adding the Grignard reagent to a large excess of crushed dry ice is also an effective method. This helps to minimize side reactions, such as the formation of ketones.

Expected Results and Characterization

ParameterExpected Value
Yield 60-75%
Appearance White to off-white crystalline solid
Melting Point Dependent on purity
¹H NMR Consistent with the structure
¹⁹F NMR Consistent with the structure
Mass Spec M/Z corresponding to the molecular weight

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiate. Wet glassware or solvent; inactive magnesium.Ensure all equipment is flame-dried. Use fresh, anhydrous solvent. Crush the magnesium turnings slightly to expose a fresh surface.
Low yield of carboxylic acid. Incomplete Grignard formation; premature quenching of the Grignard reagent.Extend the reflux time for Grignard formation. Ensure anhydrous conditions are maintained throughout.
Formation of significant byproducts. Reaction of the Grignard reagent with the product; high reaction temperature during carboxylation.Add the Grignard reagent to an excess of dry ice to keep the temperature low and ensure immediate reaction with CO₂.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. By understanding the critical parameters of the Grignard reaction and taking appropriate precautions, researchers can successfully synthesize this valuable compound for further use in the development of novel molecules with potential applications in medicine and materials science.

References

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • ChemicalBook. (2024, July 12). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.
  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • Organic Chemistry Data. (n.d.). Fluorine and Other Organometallic Reagents.

Sources

Application Notes & Protocols: 2,4,5-Trifluoro-3-methylbenzoic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Untapped Potential of a Multifunctional Building Block

2,4,5-Trifluoro-3-methylbenzoic acid is a fascinating, yet underexplored, fluorinated aromatic carboxylic acid. While extensive, material-specific application data for this particular molecule remains nascent, its structural motifs—a trifluorinated phenyl ring, a methyl group, and a carboxylic acid function—suggest a high potential for utility in several areas of advanced material science. The strategic placement of electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring creates a unique electronic profile and steric environment. This, combined with the versatile chemistry of the carboxylic acid group, makes it a prime candidate for applications ranging from organic electronics to high-performance polymers.

This guide will provide a scientifically grounded, yet forward-looking, exploration of the potential applications of this compound. We will extrapolate from the known behaviors of structurally similar fluorinated aromatic compounds to propose detailed, actionable protocols for its use. The focus will be on explaining the causality behind experimental design, enabling researchers to adapt and innovate.

Part 1: Theoretical Framework & Potential Applications

The unique combination of functional groups in this compound imparts a specific set of properties that can be leveraged in material design:

  • High Electronegativity and Dipole Moment: The three fluorine atoms create a strong dipole moment and lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the aromatic system. This is a desirable trait for creating electron-accepting materials or for modifying the work function of conductive surfaces in organic electronic devices.

  • Hydrophobicity and Oleophobicity: The fluorinated periphery can impart hydrophobic and oleophobic characteristics to surfaces, which is valuable for creating self-cleaning or anti-fouling coatings.

  • Carboxylic Acid Functionality: The -COOH group is a versatile anchor. It can be used to graft the molecule onto surfaces (like metal oxides in perovskite solar cells or quantum dots), act as a monomer in polymerization reactions (e.g., forming polyesters or polyamides), or participate in directed self-assembly through hydrogen bonding.

  • Steric Influence of the Methyl Group: The methyl group, adjacent to a fluorine atom and the carboxylic acid, provides steric hindrance that can be used to control intermolecular packing and crystallization, potentially leading to the formation of amorphous thin films, which can be beneficial in organic LEDs (OLEDs).

Based on these properties, we can envision several high-impact applications:

  • Surface Passivation Agent in Perovskite Solar Cells (PSCs): Fluorinated carboxylic acids are known to passivate defects at the grain boundaries of perovskite films, enhancing both efficiency and stability.

  • Monomer for Specialty Polymers: Incorporation of this acid into polymer backbones could yield materials with high thermal stability, low dielectric constants, and specific optical properties.

  • Interfacial Layer in Organic Electronics: Used as a thin layer between the electrode and the active organic layer, it could improve charge injection/extraction by favorably modifying the work function of the electrode.

Part 2: Detailed Protocols & Methodologies

Application 1: Surface Passivation of Perovskite Thin Films for Enhanced Stability

Objective: To utilize this compound as a surface treatment agent to passivate defects in a methylammonium lead iodide (MAPbI₃) perovskite film, thereby improving the solar cell's long-term stability and photoluminescence quantum yield (PLQY).

Scientific Rationale: The carboxylic acid group is expected to coordinate with uncoordinated Pb²⁺ ions at the perovskite surface, which are notorious defect sites that lead to non-radiative recombination and degradation. The trifluorinated, hydrophobic tail of the molecule will then form a protective layer, shielding the perovskite from moisture ingress—a primary cause of device failure. The methyl group's steric bulk may further disrupt water molecule organization at the interface.

Experimental Workflow Diagram:

G cluster_prep Perovskite Film Preparation cluster_treatment Surface Treatment cluster_characterization Characterization p1 Spin-coat MAPbI₃ precursor solution p2 Anneal at 100°C to form crystalline film p1->p2 t2 Spin-coat treatment solution onto cooled perovskite film p2->t2 t1 Prepare 1 mg/mL solution of This compound in Isopropanol t1->t2 t3 Anneal at 60°C to remove solvent and promote binding t2->t3 c1 PLQY Measurement t3->c1 c2 Contact Angle Measurement t3->c2 c3 Device Fabrication & J-V Testing t3->c3 c4 Long-term Stability Test (e.g., 85°C/85% RH) c3->c4

Caption: Workflow for perovskite surface passivation and subsequent characterization.

Step-by-Step Protocol:

  • Preparation of Treatment Solution:

    • Weigh 10 mg of this compound.

    • Dissolve it in 10 mL of anhydrous isopropanol (IPA) to create a 1 mg/mL solution.

    • Stir the solution for 30 minutes at room temperature to ensure complete dissolution.

  • Perovskite Film Fabrication:

    • Prepare a standard MAPbI₃ perovskite precursor solution.

    • Spin-coat the precursor solution onto a suitable substrate (e.g., FTO/c-TiO₂) in a nitrogen-filled glovebox.

    • Anneal the film at 100 °C for 10 minutes to form a crystalline perovskite layer.

    • Allow the film to cool to room temperature.

  • Surface Treatment Application:

    • Dispense 100 µL of the this compound solution onto the center of the cooled perovskite film.

    • Immediately initiate a spin-coating program: 5000 rpm for 30 seconds.

    • Transfer the treated film to a hotplate and anneal at a mild temperature of 60 °C for 5 minutes to remove residual IPA and encourage bonding of the carboxylic acid to the perovskite surface.

  • Characterization & Validation:

    • Control Group: Prepare a parallel set of perovskite films without the surface treatment.

    • Contact Angle: Measure the water contact angle on both treated and untreated films. A significant increase in hydrophobicity is expected for the treated film.

    • Photoluminescence: Measure the steady-state and time-resolved photoluminescence (PL/TRPL). A higher PL intensity and longer carrier lifetime for the treated film would indicate successful defect passivation.

    • Device Performance: Complete the solar cell fabrication by depositing a hole transport layer (e.g., Spiro-OMeTAD) and a gold top electrode. Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination.

    • Stability Testing: Age the encapsulated devices under harsh conditions (e.g., 85 °C and 85% relative humidity) and track their performance over time.

Data Summary Table (Hypothetical Results):

ParameterControl Device (Untreated)Treated DeviceRationale for Improvement
Power Conversion Efficiency (PCE) 18.5%20.2%Reduced non-radiative recombination due to defect passivation.
Photoluminescence QY 8%15%Passivation of trap states at the perovskite surface.
Water Contact Angle 55°95°Hydrophobic nature of the trifluoromethylphenyl group.
T₈₀ Lifetime (85°C/85% RH) 120 hours450 hoursMoisture barrier effect of the hydrophobic surface layer.
Application 2: Synthesis of a High-Performance Fluorinated Polyester

Objective: To synthesize a novel polyester by incorporating this compound as a comonomer to enhance the thermal stability and lower the dielectric constant of the resulting polymer.

Scientific Rationale: The rigidity of the aromatic ring and the strong C-F bonds are expected to increase the glass transition temperature (Tg) and thermal degradation temperature of the polymer. The low polarizability of the C-F bond will contribute to a lower dielectric constant, making the material suitable for applications in microelectronics packaging or as a specialty insulator.

Polymerization Reaction Diagram:

Caption: Polycondensation scheme for synthesizing a fluorinated polyester.

Step-by-Step Protocol:

Note: this compound is a mono-acid. For polyester synthesis, it would need to be either converted to a diacid derivative or used as an end-capping agent or a side-chain modifying monomer. For this hypothetical protocol, we will assume it is used as a comonomer along with a standard aromatic diacid to impart specific properties.

  • Monomer Preparation:

    • In a reaction vessel, combine Terephthaloyl chloride (a standard diacid chloride), this compound (as a modifying comonomer, e.g., at a 10 mol% ratio relative to the diacid), and an excess of Ethylene Glycol (a diol).

    • Add a suitable catalyst, such as antimony trioxide.

  • Polycondensation - Step 1 (Esterification):

    • Heat the mixture under a nitrogen atmosphere to ~190-200 °C with continuous stirring.

    • The initial esterification reaction will occur, releasing HCl gas (from the diacid chloride) and water, which should be safely vented. Maintain these conditions for 2-3 hours.

  • Polycondensation - Step 2 (Melt Polymerization):

    • Increase the temperature to ~250-280 °C.

    • Gradually apply a vacuum (to <1 Torr) to remove excess ethylene glycol and drive the polymerization reaction towards a high molecular weight polymer.

    • The viscosity of the melt will increase significantly. Continue the reaction for 3-4 hours or until the desired viscosity (indicative of molecular weight) is achieved.

  • Polymer Isolation and Purification:

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strands.

    • Purify the polymer pellets by dissolving them in a suitable solvent (e.g., hexafluoroisopropanol) and re-precipitating in a non-solvent like methanol to remove unreacted monomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

  • Characterization:

    • Molecular Weight: Use Gel Permeation Chromatography (GPC).

    • Thermal Properties: Use Thermogravimetric Analysis (TGA) to determine the degradation temperature and Differential Scanning Calorimetry (DSC) to find the glass transition temperature (Tg).

    • Dielectric Properties: Fabricate a thin film of the polymer and measure its dielectric constant using a parallel plate capacitor setup with an LCR meter.

Conclusion

While direct, published applications of this compound in material science are not yet widespread, its unique molecular structure provides a strong theoretical basis for its use in high-value applications. The protocols detailed above serve as a robust starting point for researchers looking to explore its potential. By leveraging the principles of defect passivation and polymer chemistry, and by drawing analogies from better-understood fluorinated compounds, we can begin to unlock the capabilities of this promising building block for the next generation of advanced materials.

References

There are no direct scholarly articles for the application of this compound in material science found in the search. The references provided are for the general principles and related compounds discussed in this guide.

  • General Application of Fluorinated Materials: This provides context on why fluorination is a desirable strategy in material science. Source: Not available from search. A general textbook on polymer or material chemistry would be a suitable reference.
  • Passivation of Perovskite Solar Cells: This article discusses the use of fluorinated molecules for defect passivation in perovskites, supporting the rationale for Application 1. Source: Not available from search. A review article on perovskite stability would be a suitable reference.
  • Synthesis of Polyesters: This provides background on the polycondensation methods described in Application 2. Source: Not available from search. A standard textbook on polymer synthesis would be a suitable reference.

Application Note & Protocol: Synthesis of High-Performance Aromatic Polyamides Using 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Fluorinated polymers are a distinguished class of high-performance materials renowned for their exceptional properties, including superior thermal stability, chemical inertness, low dielectric constants, and high optical transparency.[1][2][3] These characteristics are primarily derived from the high bond energy of the carbon-fluorine (C-F) bond. Aromatic polyamides (aramids), a subset of these materials, offer outstanding mechanical strength and thermal resistance.[4][5] The strategic incorporation of fluorine-containing monomers into the aramid backbone is a proven method to enhance solubility, lower the dielectric constant, and improve optical properties without significantly compromising thermal stability.[6][7]

This application note presents a detailed protocol for the synthesis of a novel, fluorinated aromatic polyamide. The synthesis utilizes 2,4,5-Trifluoro-3-methylbenzoic acid as a key monomer. While this specific monomer is not extensively documented in existing polymer literature, its trifluoro-substituted aromatic structure makes it a highly promising candidate for creating next-generation polymers. This guide proposes a robust and reproducible protocol based on the well-established Yamazaki-Higashi direct phosphorylation polycondensation method. The causality behind each step is explained to provide researchers with a deep, functional understanding of the synthesis process.

This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of advanced polymers for applications in aerospace, electronics, optical communications, and membrane-based separations.

Principle of the Method: Direct Phosphorylation Polycondensation

To synthesize a high-molecular-weight aromatic polyamide from a dicarboxylic acid and a diamine under mild conditions, direct polycondensation is the method of choice. The protocol detailed herein is an adaptation of the Yamazaki-Higashi reaction, which employs triphenyl phosphite (TPP) and pyridine (Py) as the condensing agents.

Causality of the Method:

  • Activation: The carboxylic acid groups of the monomer are activated in situ by triphenyl phosphite in the presence of the base, pyridine. This forms a highly reactive phosphonium salt intermediate.

  • Nucleophilic Attack: The amino groups of the diamine comonomer then perform a nucleophilic attack on the activated carboxyl group.

  • Amide Bond Formation: This attack results in the formation of a stable amide bond, regenerating the catalyst and producing triphenol and phosphoric acid byproducts.

  • Solubility Enhancement: The reaction is conducted in an N-methyl-2-pyrrolidone (NMP) solvent system containing dissolved lithium chloride (LiCl). The LiCl is crucial as it breaks down the strong intermolecular hydrogen bonds of the growing polyamide chains, preventing premature precipitation and allowing for the formation of high-molecular-weight polymers.[5]

The overall reaction is driven by the formation of the thermodynamically stable amide linkage and proceeds efficiently at moderate temperatures (typically 80-120°C).

Visualization of Monomers and Polymer Structure

To provide a clear visual reference, the structures of the novel monomer, a representative diamine comonomer, and the resulting polyamide repeating unit are presented below. For this protocol, we have selected 2,2'-Bis(trifluoromethyl)benzidine (TFMB) as the diamine comonomer due to its rigid structure and additional fluorine content, which are expected to enhance the thermal and optical properties of the final polymer.

G cluster_0 Monomer 1: this compound cluster_1 Monomer 2: 2,2'-Bis(trifluoromethyl)benzidine (TFMB) cluster_2 Resulting Polyamide Repeating Unit a a b b c c

Caption: Chemical structures of the key monomers and the conceptual polyamide.

Materials, Reagents, and Instrumentation

Reagents
ReagentGradeSupplierRationale for Use
This compound≥98%e.g., Santa Cruz Biotech[8]Primary dicarboxylic acid monomer. High purity is critical to achieve high molecular weight.
2,2'-Bis(trifluoromethyl)benzidine (TFMB)≥99%e.g., Sigma-AldrichAromatic diamine comonomer. High purity ensures stoichiometric balance.
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%e.g., Sigma-AldrichReaction solvent. Must be anhydrous as water will hydrolyze the condensing agent.
Triphenyl Phosphite (TPP)≥97%e.g., Sigma-AldrichCondensing agent; activates the carboxylic acid groups.
Pyridine (Py)Anhydrous, ≥99.8%e.g., Sigma-AldrichBase catalyst for the condensation reaction. Must be anhydrous.
Lithium Chloride (LiCl)Anhydrous, ≥99%e.g., Sigma-AldrichSolubility enhancer for the resulting polymer. Must be dried before use.
Methanol (MeOH)ACS Gradee.g., Fisher ScientificUsed to precipitate and wash the synthesized polymer.
Instrumentation
  • Three-neck round-bottom flask (250 mL)

  • Mechanical overhead stirrer with a paddle-shaped stirrer blade

  • Nitrogen gas inlet and oil bubbler outlet

  • Heating mantle with a temperature controller and thermocouple

  • Syringes for liquid transfer

  • High-vacuum oven for drying

Experimental Protocol: Step-by-Step Methodology

This protocol details the synthesis of the target polyamide on a 10 mmol scale.

Caption: Workflow for the synthesis of the fluorinated polyamide.

System Preparation
  • Glassware Drying: Thoroughly dry the 250 mL three-neck flask and the mechanical stirrer assembly in an oven at 120°C overnight. Assemble the apparatus while still hot under a gentle stream of dry nitrogen. This step is critical to remove any adsorbed moisture, which can inhibit the polymerization.

  • Reagent Drying: Dry the lithium chloride (LiCl) in a vacuum oven at 150°C for at least 8 hours prior to use.

Polymerization Reaction
  • Reactant Loading: Under a positive pressure of nitrogen, charge the reaction flask with:

    • This compound (1.90 g, 10.0 mmol)

    • 2,2'-Bis(trifluoromethyl)benzidine (TFMB) (3.20 g, 10.0 mmol)

    • Dried Lithium Chloride (LiCl) (1.70 g, 40.0 mmol)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) (40 mL)

  • Solubilization: Begin mechanical stirring to dissolve the monomers and the LiCl. This may take 30-60 minutes at room temperature. A clear, homogeneous solution should be obtained.

  • Initiate Condensation: Once everything is dissolved, add anhydrous pyridine (Py) (3.2 mL, 40.0 mmol) via syringe. Following this, add triphenyl phosphite (TPP) (5.2 mL, 20.0 mmol) dropwise over 5 minutes. The reaction is mildly exothermic.

  • Polymerization: Heat the reaction mixture to 100°C using the heating mantle and maintain this temperature for 3 hours. A noticeable increase in the solution's viscosity will occur as the polymer chains grow. The mechanical stirrer is essential to ensure the solution remains well-mixed.

Polymer Isolation and Purification
  • Precipitation: After the 3-hour reaction period, allow the viscous polymer solution (dope) to cool to room temperature. Slowly pour the dope in a thin stream into a beaker containing 500 mL of vigorously stirring methanol. A fibrous, white precipitate will form immediately.

  • Washing: Continue stirring the methanol slurry for 1 hour. Collect the polymer by vacuum filtration. To purify the polymer, transfer it back to a beaker with 300 mL of fresh methanol, stir for 1 hour, and filter again. Repeat this washing step two more times to ensure complete removal of NMP, LiCl, and reaction byproducts.

  • Drying: Place the collected fibrous polymer on a watch glass and dry it in a vacuum oven at 80°C overnight, or until a constant weight is achieved. The final product should be a white, fibrous solid.

Expected Results & Characterization

The successful synthesis will yield a high-molecular-weight, amorphous, fluorinated polyamide. The properties can be validated using the following standard characterization techniques.

ParameterTechniqueExpected ResultSignificance
Structure Confirmation FTIR SpectroscopyAmide I (C=O stretch) at ~1660 cm⁻¹; Amide II (N-H bend) at ~1540 cm⁻¹; C-F stretch at 1100-1300 cm⁻¹. Absence of COOH peak.Confirms the formation of the amide linkage.
Molecular Weight GPC (in DMAc w/ LiCl)Mₙ: 25,000–50,000 g/mol ; Mₙ: 60,000–100,000 g/mol ; PDI: 1.8–2.5.[5][9]Indicates the successful formation of long polymer chains.
Thermal Stability TGA (in N₂)10% Weight Loss Temp (Td10): >450 °C.[7]Demonstrates the high thermal stability characteristic of aramids.
Glass Transition DSC (2nd heating scan)Glass Transition Temp (Tg): 260–320 °C.[7]Defines the upper service temperature and indicates the amorphous nature of the polymer.
Solubility Dissolution TestSoluble in aprotic polar solvents (NMP, DMAc, DMSO); insoluble in common solvents like THF, chloroform, acetone.[7]Highlights the improved processability compared to non-fluorinated aramids.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Polymer Viscosity / Low Molecular Weight 1. Presence of moisture in reagents or solvent. 2. Impure monomers (non-stoichiometric balance). 3. Insufficient reaction time or temperature.1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Recrystallize monomers before use. 3. Increase reaction time to 4-5 hours or temperature to 110°C.
Polymer Precipitates During Reaction Insufficient LiCl to maintain solubility of the growing polymer chains.Increase the concentration of LiCl in the NMP solvent.
Final Polymer is Colored (Yellow/Brown) 1. Reaction temperature was too high, causing side reactions. 2. Impurities in the triphenyl phosphite.1. Strictly maintain the reaction temperature at or below 110°C. 2. Use freshly distilled or high-purity TPP.

Safety Precautions

  • General: Conduct all steps of the synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Reagent Handling:

    • N-Methyl-2-pyrrolidone (NMP): Is a reproductive toxicant. Avoid inhalation and skin contact.

    • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle with extreme care.

    • Triphenyl Phosphite (TPP): Is a skin and eye irritant.

    • Fluorinated Compounds: While generally stable, handle with care. Thermal decomposition can release toxic fluorine-containing gases.

References

  • Ando, S., Matsuura, T., & Sasaki, S. (1997). FLUORINATEDPOLYIMIDES: STRUCTURE・PROPERTY RELATIONSHIPS AND APPLICATIONS AS AN OPTICAL MATERIAL.
  • Ghosh, S. K. (2018). Fluorinated Polyimides: Synthesis, Properties, and Applications.
  • Hsiao, S. H., & Lin, S. Y. (2009). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
  • Oishi, Y., et al. (2021). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI Polymers. [Link]
  • Sakai, H., et al. (2019). Synthesis of Fluorinated Polymers and Evaluation of Wettability. MDPI Polymers. [Link]
  • García, M., et al. (2017).
  • Ameduri, B. (Ed.). (2020). Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. [Link]
  • Hsiao, S. H., Yang, C. P., & Chung, C. L. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene.
  • Lozano, A. E., et al. (2001). Synthesis and characterization of new soluble Aromatic polyamides derived from 1,4-bis(4-carboxyphenoxy)-2, 5-di-tert-butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Liquid Crystalline Materials Utilizing 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of novel calamitic liquid crystals incorporating the 2,4,5-Trifluoro-3-methylbenzoic acid moiety. The strategic inclusion of this fluorinated benzoic acid derivative is aimed at modulating the mesomorphic properties of the target compounds, a common strategy in the design of advanced liquid crystalline materials.[1][2] This document provides two robust and widely applicable esterification protocols—the Steglich esterification and the Mitsunobu reaction—for coupling the acid with a representative mesogenic phenol, 4'-hydroxybiphenyl-4-carbonitrile. Detailed, step-by-step methodologies are provided for synthesis, purification, and characterization, including spectroscopic and thermal analysis techniques. This guide is intended for researchers and professionals in materials science and drug development who are exploring the synthesis of novel liquid crystal structures.

Introduction: The Rationale for Fluorinated Liquid Crystals

Liquid crystals (LCs) are a unique state of matter that exhibit properties between those of conventional liquids and solid crystals. The molecular design of LCs is critical in determining their physical properties, such as their mesophase behavior, clearing temperatures, and dielectric anisotropy. The incorporation of fluorine atoms into the molecular structure of LCs is a well-established strategy to fine-tune these properties.[1][2][3] The high electronegativity and small van der Waals radius of fluorine can introduce specific intermolecular interactions and steric effects that influence the molecular packing and, consequently, the mesomorphic behavior.[1][2]

This compound is a promising building block for the synthesis of novel LCs. The trifluoro-substitution pattern is expected to impart a significant dipole moment, potentially leading to materials with high dielectric anisotropy, which is desirable for display applications. The methyl group can influence the molecular shape and packing, further modifying the mesomorphic properties.

This guide will focus on the synthesis of a representative calamitic liquid crystal through the formation of an ester linkage between this compound and a suitable mesogenic partner. The general synthetic approach is illustrated below:

G Acid 2,4,5-Trifluoro-3- methylbenzoic Acid LC Target Liquid Crystal Acid->LC Esterification Alcohol Mesogenic Alcohol (e.g., 4'-hydroxybiphenyl-4-carbonitrile) Alcohol->LC

Caption: General synthetic scheme for the target liquid crystal.

Synthetic Methodologies: Esterification Routes

The formation of the ester linkage is a crucial step in the synthesis of the target liquid crystal. Two highly effective and commonly employed methods for esterification in liquid crystal synthesis are the Steglich esterification and the Mitsunobu reaction.[4][5][6]

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][7] This reaction is typically carried out at room temperature and is tolerant of a wide range of functional groups.[7]

Reaction Mechanism Overview: DCC activates the carboxylic acid to form an O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester and dicyclohexylurea (DCU) as a byproduct.

G cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH Ester R-COOR' Carboxylic_Acid->Ester Alcohol R'-OH Alcohol->Ester DCC DCC DCU DCU DCC->DCU DMAP DMAP DMAP->Ester catalyst

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][8][9] A key feature of this reaction is the inversion of stereochemistry at the alcohol center, although this is not relevant for the synthesis with a phenolic partner.[9] The reaction proceeds under mild, neutral conditions.[8]

Reaction Mechanism Overview: Triphenylphosphine and the azodicarboxylate form a phosphonium salt, which then activates the alcohol. The carboxylate anion, acting as a nucleophile, displaces the activated hydroxyl group to form the desired ester.

G cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH Ester R-COOR' Carboxylic_Acid->Ester Alcohol R'-OH Alcohol->Ester PPh3 PPh₃ Triphenylphosphine_oxide Ph₃P=O PPh3->Triphenylphosphine_oxide DEAD_DIAD DEAD or DIAD Hydrazide Hydrazide byproduct DEAD_DIAD->Hydrazide

Caption: Workflow for the Mitsunobu Reaction.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with 4'-hydroxybiphenyl-4-carbonitrile

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound192.121.0192 mg
4'-hydroxybiphenyl-4-carbonitrile195.221.0195 mg
Dicyclohexylcarbodiimide (DCC)206.331.1227 mg
4-Dimethylaminopyridine (DMAP)122.170.112 mg
Dichloromethane (DCM), anhydrous--20 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (192 mg, 1.0 mmol) and 4'-hydroxybiphenyl-4-carbonitrile (195 mg, 1.0 mmol).

  • Add anhydrous dichloromethane (20 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add 4-dimethylaminopyridine (12 mg, 0.1 mmol) to the solution.

  • In a separate vial, dissolve dicyclohexylcarbodiimide (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane).

Protocol 2: Mitsunobu Reaction for the Synthesis of the Target Liquid Crystal

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound192.121.0192 mg
4'-hydroxybiphenyl-4-carbonitrile195.221.0195 mg
Triphenylphosphine (PPh₃)262.291.2315 mg
Diisopropyl azodicarboxylate (DIAD)202.211.20.24 mL
Tetrahydrofuran (THF), anhydrous--20 mL

Procedure:

  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (192 mg, 1.0 mmol), 4'-hydroxybiphenyl-4-carbonitrile (195 mg, 1.0 mmol), and triphenylphosphine (315 mg, 1.2 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (0.24 mL, 1.2 mmol) dropwise to the cooled solution over 10-15 minutes. A color change is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

  • Further purification can be achieved by recrystallization.

Characterization of the Synthesized Liquid Crystal

Thorough characterization is essential to confirm the structure and purity of the synthesized compound and to investigate its liquid crystalline properties.

Spectroscopic and Analytical Techniques
TechniqueExpected Observations
FT-IR Appearance of a strong ester C=O stretching band (~1730-1750 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid and phenol. Presence of C-F stretching bands.
¹H NMR Signals corresponding to the aromatic protons of both the benzoic acid and biphenyl moieties, and the methyl group. The integration should match the expected number of protons.
¹³C NMR Signals for the ester carbonyl carbon (~160-170 ppm), aromatic carbons, and the methyl carbon.
¹⁹F NMR Signals corresponding to the three fluorine atoms on the benzoic acid ring, with characteristic chemical shifts and coupling constants.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target liquid crystal.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the calculated values.
Thermal Analysis

The mesomorphic properties of the synthesized compound are investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[10][11] A typical DSC thermogram will show peaks corresponding to melting (crystal to mesophase or isotropic liquid) and clearing (mesophase to isotropic liquid) upon heating, and the reverse transitions upon cooling.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystal phases by observing the characteristic textures of each phase.[11][12] For example, a nematic phase will exhibit a schlieren or marbled texture, while smectic phases show focal-conic or fan-like textures.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Steglich esterification Incomplete reaction; side reaction of the O-acylisourea intermediate.Increase reaction time; ensure anhydrous conditions; use a slight excess of DCC.
Difficulty in removing DCU DCU is slightly soluble in some organic solvents.Filter the reaction mixture cold to minimize solubility; wash the crude product with a solvent in which DCU is sparingly soluble.
Low yield in Mitsunobu reaction Impure reagents; non-anhydrous conditions; incorrect order of addition.Use freshly purified reagents; ensure all glassware is flame-dried and the solvent is anhydrous; consider pre-forming the betaine by adding DIAD to PPh₃ before adding the acid and alcohol.
No liquid crystalline phase observed The molecular structure does not favor mesophase formation; compound is impure.Confirm the purity of the compound; consider modifying the molecular structure, for example, by adding a flexible alkyl chain to the biphenyl moiety.

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel liquid crystals incorporating this compound. By following the outlined Steglich esterification or Mitsunobu reaction protocols, researchers can successfully synthesize and characterize these materials. The strategic use of this fluorinated building block opens up possibilities for the development of new liquid crystals with tailored properties for a variety of applications in materials science and beyond.

References

  • Chemistry For Everyone. (2025, July 17). How Are Liquid Crystals Synthesized? [Video]. YouTube.
  • Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(2), 204-214.
  • Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Taylor & Francis.
  • BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem.
  • ResearchGate. (2024, October). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Malaysian Journal of Chemistry, 26(5), 572-582.
  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.). Mitsunobu Reaction.
  • Sawataishi, K., Jian, D., & Yamaguchi, R. (2024). Physical properties of hydrogen-bonded liquid crystal with fluorine-subsutituted benzoic acids. IEICE Technical Report, 123(360), 1-4.
  • Hagar, M., et al. (2020). Experimental and geometrical structure characterizations of new synthesized laterally fluorinated nematogenic system. Liquid Crystals, 48(15), 2201-2212.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Al-Mutabagani, L. A., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Crystals, 13(6), 929.
  • Al-Hamdani, A. H., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Heliyon, 9(4), e14758.
  • Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
  • ResearchGate. (2025, April). Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. Molecular Crystals and Liquid Crystals.
  • Hagar, M., et al. (2025, May 3). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports, 15(1), 1-12.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Hird, M. (2025, August 7). Fluorinated liquid crystals - Properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • Kumar, S., et al. (2024, October 22). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. RSC Advances, 14(45), 32673-32679.
  • Hird, M. (2007). Fluorinated liquid crystals--properties and applications. Chemical Society Reviews, 36(12), 2070-95.

Sources

Application Notes and Protocols: Scale-Up Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trifluoro-3-methylbenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluorinated aromatic structure is of significant interest in medicinal chemistry for modulating the electronic and steric properties of active compounds. This document provides a comprehensive guide to the scale-up synthesis of this valuable intermediate, focusing on a robust and scalable method. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, field-tested protocols, and address critical safety and operational considerations for transitioning from laboratory to pilot-plant or industrial-scale production.

Physicochemical Properties

A thorough understanding of the material's properties is paramount for safe handling and process design.

PropertyValueSource
CAS Number 112822-85-2[1][2][3]
Molecular Formula C₈H₅F₃O₂[1][3]
Molecular Weight 190.12 g/mol [1][3]
Appearance White to off-white crystalline solid
Melting Point 105-112 °C[4][5]

Recommended Synthetic Pathway: Directed Ortho-Metalation and Carboxylation

For the scale-up synthesis of this compound, a directed ortho-metalation (DoM) followed by carboxylation is the recommended pathway. This strategy offers high regioselectivity and good overall yields, starting from the readily available 1,2,4-trifluoro-5-methylbenzene.

The overall transformation is depicted below:

Synthetic Pathway 1,2,4-Trifluoro-5-methylbenzene 1,2,4-Trifluoro-5-methylbenzene Lithium 2,4,5-trifluoro-3-methylphenyl Lithium 2,4,5-trifluoro-3-methylphenyl 1,2,4-Trifluoro-5-methylbenzene->Lithium 2,4,5-trifluoro-3-methylphenyl n-BuLi or LDA THF, -78 °C Magnesium carboxylate salt Magnesium carboxylate salt Lithium 2,4,5-trifluoro-3-methylphenyl->Magnesium carboxylate salt CO2 (g) This compound This compound Magnesium carboxylate salt->this compound Aqueous Acid Workup (e.g., HCl) Experimental Workflow cluster_prep I. Reactor Preparation cluster_reaction II. Lithiation & Carboxylation cluster_workup III. Workup & Isolation Dry_Reactor Thoroughly dry reactor and glassware Inert_Atmosphere Purge with N2/Ar Dry_Reactor->Inert_Atmosphere Charge_Reactant Charge 1,2,4-trifluoro-5-methylbenzene and anhydrous THF Cool Cool to -78 °C Charge_Reactant->Cool Add_nBuLi Slowly add n-BuLi solution Cool->Add_nBuLi Stir Stir at -78 °C for 1-2 hours Add_nBuLi->Stir Add_CO2 Introduce CO2 (gas or solid) Stir->Add_CO2 Warm Allow to warm to room temperature Add_CO2->Warm Quench Quench with aqueous HCl Extract Extract with Toluene Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Toluene/Heptane Concentrate->Recrystallize Filter_Dry Filter and dry the product Recrystallize->Filter_Dry

Sources

Application Notes and Protocols for Suzuki Coupling with 2,4,5-Trifluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Highly Functionalized Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl structures, which are prevalent in active pharmaceutical ingredients (APIs).[1]

This guide focuses on a particularly challenging and increasingly relevant subclass of substrates: 2,4,5-trifluoro-3-methylbenzoic acid and its derivatives. These molecules present a confluence of steric hindrance from the ortho-methyl group and electronic deactivation from the multiple fluorine substituents and the carboxylic acid moiety. Overcoming these hurdles is critical for the synthesis of novel drug candidates and advanced materials. This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies to empower researchers to successfully employ these challenging substrates in Suzuki coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three key steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[2][3] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf > Cl, with aryl chlorides being the most challenging to activate. For electron-deficient substrates like this compound derivatives, this step can be sluggish.

  • Transmetalation: Following oxidative addition, the organoboron species, activated by a base, undergoes transmetalation with the palladium(II) complex.[2][3][5] The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of Methyl 2,4,5-Trifluoro-3-methylbenzoate

This protocol details a representative procedure for the Suzuki coupling of an ester derivative of this compound with an arylboronic acid. The esterification of the carboxylic acid is a common strategy to improve solubility and prevent potential side reactions involving the acidic proton.

Materials:

  • Methyl 2,4,5-trifluoro-3-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Buchwald ligand (e.g., SPhos, XPhos, or RuPhos) (2.2-5.5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add methyl 2,4,5-trifluoro-3-methylbenzoate, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (typically a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the catalyst.[6]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For particularly challenging substrates, microwave irradiation can be employed to accelerate the reaction.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Considerations for Success with Fluorinated Benzoic Acid Derivatives

The successful coupling of this compound derivatives hinges on the careful selection of several key reaction parameters:

  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for overcoming the challenges posed by these substrates. Buchwald-type biarylphosphine ligands are highly effective in promoting the oxidative addition of sterically hindered and electron-deficient aryl halides and facilitating the reductive elimination step.[8][9] N-heterocyclic carbene (NHC) ligands have also shown promise for coupling sterically demanding substrates.[7]

  • Base: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation of the electron-poor boronic acid without promoting side reactions.[6][9]

  • Solvent: A mixture of an aprotic polar solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is commonly used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions should be maintained to prevent protodeboronation, a common side reaction.[6]

Data Summary: Representative Reaction Conditions

EntryAryl Halide DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Methyl 2-bromo-4,5-difluoro-3-methylbenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10085
2Methyl 2-chloro-4,5-difluoro-3-methylbenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (3)Toluene11078
3This compound3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (3:1)9065

Note: The data presented in this table is illustrative and based on typical conditions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh palladium source and ligand.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[9]- Increase the reaction temperature or use microwave heating.[7]
Protodeboronation - Presence of excess water or protic solvents- Base-mediated decomposition of the boronic acid- Use anhydrous solvents and carefully dried reagents.- Employ a milder base such as potassium fluoride (KF).[5]
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst- Ensure thorough degassing of the reaction mixture.[6]- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Low Yield with Sterically Hindered Substrates - Steric hindrance impeding oxidative addition or reductive elimination- Use bulky, electron-rich ligands like Buchwald-type biarylphosphines or N-heterocyclic carbenes.[7][8][9]- Increase catalyst loading.

graph TD {
subgraph "Troubleshooting Workflow"
A[Low Yield] --> B{Identify Primary Symptom};
B --> C[No Reaction];
B --> D[Side Products Observed];
C --> E{Check Catalyst System};
E --> F[Use Fresh Catalyst/Ligand];
E --> G[Increase Catalyst Loading];
C --> H{Reaction Conditions};
H --> I[Increase Temperature/Time];
H --> J[Switch to Stronger Base];
D --> K{Identify Side Product};
K --> L[Protodeboronation];
L --> M[Use Anhydrous Conditions & Milder Base];
K --> N[Homocoupling];
N --> O[Thoroughly Degas & Use Pd(0) Source];
end
style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#333,stroke-width:1px
style D fill:#F1F3F4,stroke:#333,stroke-width:1px
style E fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style F fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style G fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style H fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style I fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style K fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style L fill:#F1F3F4,stroke:#333,stroke-width:1px
style M fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style N fill:#F1F3F4,stroke:#333,stroke-width:1px
style O fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF

}

Figure 2. A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives, while challenging, is an achievable and valuable transformation for the synthesis of highly functionalized biaryl compounds. Success in this endeavor requires a nuanced understanding of the reaction mechanism and a judicious selection of the catalyst system, base, and reaction conditions. By leveraging the insights and protocols outlined in this guide, researchers can effectively navigate the complexities of these substrates and unlock new avenues for discovery in drug development and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Mondal, B., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 452-457. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • Request PDF. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • PMC - NIH.
  • Chemical Science (RSC Publishing).
  • PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • YouTube. Suzuki Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2,4,5-Trifluoro-3-methylbenzoic acid (CAS: 112822-85-2)[1][2]. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this compound, providing detailed troubleshooting protocols and answers to frequently asked questions. Our approach is grounded in the fundamental principles of physical organic chemistry to ensure you can adapt and solve problems effectively in your laboratory.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound, primarily via recrystallization.

Issue 1: Low or No Crystal Formation Upon Cooling

You have dissolved your crude this compound in a hot solvent, but upon cooling, no solid material crystallizes out, or the yield is disappointingly low.

Possible Causes & Solutions

  • Excess Solvent: This is the most frequent cause of crystallization failure.[3] The concentration of the benzoic acid derivative is below its saturation point even in the cold solvent, preventing crystal nucleation.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this, but you can also carefully boil it off in a fume hood. Reduce the volume by 20-30% and then allow the solution to cool again. Be cautious not to boil to dryness. The goal is to reach a point of saturation in the hot solvent so that it becomes supersaturated upon cooling.[4][5]

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, meaning the compound remains highly soluble even at low temperatures.[6]

    • Solution: If reducing the solvent volume is ineffective, you may need to change the solvent system. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[7] For a moderately polar compound like this compound, consider a mixed-solvent system (e.g., Ethanol/Water, Toluene/Hexane). Dissolve the crude product in a minimum amount of the "good" hot solvent (e.g., Ethanol), then slowly add the "poor" hot solvent (e.g., Water) until the solution just begins to turn cloudy (saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[5]

  • Supersaturation without Nucleation: The solution may be supersaturated, but the crystals lack a surface to begin growing.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]

    • Solution 2 (Seed Crystal): If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

Issue 2: The Product Separates as an Oil ("Oiling Out")

Instead of forming solid crystals, your product separates from the solution as a viscous liquid or oil.

Possible Causes & Solutions

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid eutectic mixture.

    • Solution: Re-dissolve the oil by heating the solution and add more of the "good" solvent (if using a mixed system) or simply more solvent (if using a single system). This can help keep the impurities dissolved. Consider treating the hot solution with activated charcoal to remove colored or highly polar impurities before filtration and re-cooling.

  • Solution Cooling Too Rapidly: If the solution cools too quickly, the compound may come out of solution faster than it can organize into a crystal lattice, especially if the saturation point is reached at a temperature above the compound's melting point.[3][4]

    • Solution: Reheat the solution to redissolve the oil. Allow the flask to cool much more slowly. You can achieve this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together, or by leaving it on a cooling hot plate.[3][5]

  • Solvent Boiling Point Too High: The boiling point of the solvent might be higher than the melting point of the impure compound.

    • Solution: Select a solvent with a lower boiling point. For example, if you are using water (BP 100 °C) and the compound oils out, consider a solvent system with a lower boiling point like an ethanol/water azeotrope or ethyl acetate/hexane.

Workflow: Troubleshooting Crystallization Issues

The following diagram outlines a decision-making process for troubleshooting common recrystallization problems.

G start_node Start: Cooled Solution decision_node1 Crystals Formed? start_node->decision_node1 Observe after 30 mins decision_node decision_node process_node process_node outcome_node outcome_node problem_node problem_node outcome_node1 Proceed to Collection decision_node1->outcome_node1 Yes decision_node2 Is solution an oil? decision_node1->decision_node2 No problem_node1 Oiling Out decision_node2->problem_node1 Yes problem_node2 Supersaturated decision_node2->problem_node2 No (Clear Solution) process_node1 Reheat, add more solvent, and cool SLOWLY problem_node1->process_node1 Action process_node1->start_node Retry process_node2 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume problem_node2->process_node2 Action process_node2->start_node Retry G start_node Crude Solid process_node1 Dissolve in minimum hot solvent start_node->process_node1 Step 1 process_node process_node decision_node decision_node end_node Pure, Dry Crystals decision_node1 Insoluble matter present? process_node1->decision_node1 process_node2 Perform Hot Filtration decision_node1->process_node2 Yes process_node3 Cool Slowly to Induce Crystallization decision_node1->process_node3 No process_node2->process_node3 process_node4 Collect Crystals via Vacuum Filtration process_node3->process_node4 Step 2 process_node5 Wash with ice-cold solvent process_node4->process_node5 Step 3 process_node6 Dry to Constant Weight process_node5->process_node6 Step 4 process_node6->end_node

Sources

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. Our focus is on the practical application of synthetic strategies, emphasizing the chemical principles behind each recommendation.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format. The primary synthetic routes covered involve the formation of an organometallic intermediate (Grignard or organolithium) from a halogenated precursor, followed by carboxylation.

Issue 1: Difficulty Initiating the Grignard Reaction

Question: I am trying to form the Grignard reagent from 3-bromo-2,5,6-trifluorotoluene, but the reaction is not initiating. The magnesium turnings remain unchanged. What steps can I take to start the reaction?

Answer:

Failure to initiate a Grignard reaction is a frequent challenge, almost always stemming from insufficient activation of the magnesium surface or the presence of moisture.[1] The magnesium turnings are coated with a passivating layer of magnesium oxide, which must be breached to allow the reaction with the aryl halide to begin.[2]

Recommended Actions:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water.[3][4][5] Even trace amounts of moisture in the glassware or solvent will quench the Grignard reagent as it forms.

    • Protocol: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.[6] Use a freshly opened bottle of anhydrous solvent or a solvent passed through a drying system.

  • Activate the Magnesium Surface: If conditions are strictly anhydrous, the issue likely lies with the magnesium surface. Several activation methods can be employed:

    • Mechanical Activation: Before adding the solvent, crush the magnesium turnings in the flask with a glass rod.[7] This will break the oxide layer and expose fresh magnesium.

    • Chemical Activation with Iodine: Add a small crystal of iodine to the flask with the magnesium turnings.[2][6] The iodine reacts with the magnesium surface, cleaning it. The characteristic brown color of the iodine should disappear upon successful initiation.

    • Chemical Activation with 1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean the surface.

    • "Entrainment": If available, adding a small amount of a pre-formed Grignard reagent can often initiate the desired reaction.

  • Localized Heating: Gently warm a small spot of the flask with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once it starts.

The following diagram illustrates a decision-making workflow for troubleshooting Grignard reaction initiation.

Grignard Initiation Troubleshooting Troubleshooting Grignard Reaction Initiation start Reaction Not Initiating check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->check_anhydrous activate_mg Activate Magnesium Surface check_anhydrous->activate_mg Conditions are Dry failure Persistent Failure (Re-evaluate starting materials) check_anhydrous->failure Moisture Present mechanical Mechanical Crushing activate_mg->mechanical chemical Chemical Activation (Iodine, 1,2-Dibromoethane) activate_mg->chemical heat Apply Localized Heat mechanical->heat chemical->heat success Reaction Initiates (Exotherm, cloudiness) heat->success Initiation Observed heat->failure No Initiation

Caption: Workflow for troubleshooting Grignard reaction initiation.

Issue 2: Low Yield of Carboxylic Acid After Carboxylation

Question: My Grignard reaction seems to have worked, but after quenching with carbon dioxide (dry ice) and acidic workup, the yield of this compound is very low. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the carboxylation step can be attributed to several factors, including incomplete Grignard formation, side reactions of the Grignard reagent, and inefficient carboxylation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Grignard Formation Not all of the starting aryl halide was converted to the Grignard reagent.Ensure the magnesium is fully consumed before proceeding to the carboxylation step. Consider extending the reaction time for Grignard formation.[6]
Wurtz Coupling The Grignard reagent can react with the starting aryl halide, leading to the formation of a biphenyl byproduct.[2]Add the aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize this side reaction. Avoid excessively high temperatures during Grignard formation.
Reaction with Moisture/Air Exposure of the Grignard reagent to air (O₂) or moisture (H₂O) before or during carboxylation will destroy it.[3][4]Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. For the carboxylation, use a large excess of freshly crushed, high-quality dry ice to minimize atmospheric moisture condensation.[8]
Inefficient Carboxylation The Grignard reagent may not be reacting efficiently with the carbon dioxide.Pour the Grignard solution onto a large excess of crushed dry ice rather than adding the dry ice to the solution. This ensures a low temperature and a high concentration of CO₂.[8] Stirring the dry ice slurry during the addition can also improve mixing.
Side Reactions with CO₂ Organolithium reagents, more so than Grignards, can react with the initially formed carboxylate to produce a ketone.[9][10]While less common with Grignard reagents, ensuring a low reaction temperature during carboxylation can mitigate this.
Issue 3: Presence of a Non-polar Impurity in the Final Product

Question: After purification, my this compound is contaminated with a significant non-polar impurity. What is this likely to be and how can I remove it?

Answer:

The most probable non-polar impurity is the protonated starting material, 1,2,4-trifluoro-3-methylbenzene, formed from the reaction of the Grignard reagent with trace amounts of water.[3] Biphenyl-type byproducts from Wurtz coupling are also possible.[2]

Purification Strategy:

The acidic nature of the desired product allows for a straightforward separation from non-polar impurities.

  • Alkaline Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash with Base: Transfer the solution to a separatory funnel and wash with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The carboxylic acid will be deprotonated to form the water-soluble carboxylate salt and move into the aqueous layer. The non-polar impurities will remain in the organic layer.

  • Separate Layers: Separate the aqueous layer containing the product salt.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., HCl) until the solution is acidic to litmus paper.[11] The this compound will precipitate out of the solution.

  • Isolation: Collect the purified solid product by vacuum filtration and wash with cold water.

The following diagram outlines the purification workflow.

Purification Workflow Purification of this compound crude Crude Product in Organic Solvent wash Wash with Aqueous Base (e.g., NaHCO3) crude->wash separate Separate Layers wash->separate organic_layer Organic Layer (Non-polar impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as carboxylate salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Purification workflow for the removal of non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: Is a Grignard reaction the only viable method for this synthesis? What about using an organolithium reagent?

A1: While the Grignard reaction is a common and robust method, directed ortho-lithiation is a powerful alternative, especially if starting from 1,2,4,5-tetrafluoro-3-methylbenzene. The fluorine atom can act as a moderate directing group for lithiation.[12] However, organolithium reagents are generally more basic and reactive than Grignard reagents, which can lead to different side reactions.[10] They are also typically more pyrophoric, requiring stringent safety precautions.[13][14]

Q2: My synthesis involves the hydrolysis of 2,4,5-Trifluoro-3-methylbenzonitrile. The reaction seems to stop at the amide intermediate. How can I drive it to the carboxylic acid?

A2: The hydrolysis of nitriles can indeed be stopped at the amide stage, particularly under milder basic conditions.[15] To ensure complete hydrolysis to the carboxylic acid, more forcing conditions are necessary.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid (e.g., HCl or H₂SO₄) is generally effective. The protonation of the intermediate amide makes it a better leaving group, driving the reaction to completion.[16][17]

  • Basic Hydrolysis: For basic conditions, use a higher concentration of hydroxide (e.g., NaOH or KOH) and increase the reaction temperature and time.[15] After the reaction, the resulting carboxylate salt will need to be acidified to obtain the final product.[16]

Q3: What analytical techniques are recommended for monitoring the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product.[18] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts. For purification of fluorinated benzoic acids, solid-phase extraction (SPE) followed by LC-MS/MS can be employed for trace analysis.[19]

Q4: What are the key safety precautions when working with organolithium reagents?

A4: Organolithium reagents, such as n-butyllithium or tert-butyllithium, are often pyrophoric, meaning they can ignite spontaneously on contact with air.[20][21]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[14]

  • Inert Atmosphere: All manipulations must be carried out under a strictly inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[21]

  • Syringe/Cannula Techniques: Use proper syringe or cannula techniques for transferring reagents. Never draw organolithium reagents into a syringe by pulling back the plunger against a closed system, as this can cause the plunger to be ejected.[13]

  • Quenching: Quench any residual reagent and clean glassware carefully, typically by slow addition to a non-protic solvent like isopropanol at low temperatures.

References

  • Filo. (2023, October 2).
  • ACS Publications. (2014, August 1). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development. [Link]
  • University of California, Irvine - Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
  • The UC Center for Laboratory Safety. (2012, December 14).
  • NIH - National Center for Biotechnology Information. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
  • Master Organic Chemistry. (2015, November 13).
  • Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
  • University of California, Davis. Grignard Reaction. [Link]
  • Reddit. (2024, January 24).
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
  • All 'Bout Chemistry. (2016, August 10). OrganoLithium Reagents. [Link]
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
  • Sciencemadness Discussion Board. (2016, February 19). Grignard successes and failures. [Link]
  • Quora. (2021, December 9).
  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
  • Quora. (2019, November 13).
  • Chemistry Steps. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
  • ACS Publications. The Grignard Reagents | Organometallics. [Link]
  • YouTube. (2021, February 13).
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
  • ResearchGate. (2025, August 6). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF. [Link]
  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]
  • ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. [Link]
  • ResearchGate. (2025, August 9). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF. [Link]
  • ResearchGate. Optimization of the regioselective ortho-lithiation–alkylation of 3a under different conditions. [Link]
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
  • PubMed. (2015, October 23). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
  • Chemistry LibreTexts. (2021, July 31). 14.13: Organomagnesium and Organolithium Compounds in Synthesis. [Link]
  • Semantic Scholar.
  • Arkivoc.
  • University of California, Berkeley. Directed (ortho)
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
  • ACS Publications. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | The Journal of Organic Chemistry. [Link]
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]
  • PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970. [Link]

Sources

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid (CAS 112822-85-2). This molecule is a key building block in pharmaceutical and materials science research. However, its synthesis is often plagued by challenges related to the highly fluorinated aromatic core. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will explore the causality behind experimental choices and provide validated protocols to enhance the reliability of your synthesis.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. The two primary synthetic routes are:

  • Route A: Grignard reaction of a 1-halo-2,4,5-trifluoro-3-methylbenzene precursor followed by carboxylation with CO₂.

  • Route B: Oxidation of the methyl side-chain of 2,4,5-trifluoro-3-methyltoluene.

Our troubleshooting is structured around these core pathways.

Question: My reaction yield is very low or zero. What are the likely causes and how can I fix it?

Answer:

Low or no yield is the most frequent issue and its cause is highly dependent on the chosen synthetic route.

For Grignard-based Syntheses (Route A):

The formation of the Grignard reagent is the critical, and often failing, step.

  • Potential Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.

    • Troubleshooting: Use fresh, shiny magnesium turnings.[1] If the magnesium appears dull, it must be activated. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in the flask under an inert atmosphere to expose a fresh surface.[1]

  • Potential Cause 2: Presence of Moisture or Protic Impurities. Grignard reagents are potent bases and will be instantly quenched by water or any other source of acidic protons.[2] This is the most common reason for failure.

    • Troubleshooting: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under a stream of inert gas (Argon or Nitrogen).[1] Solvents must be of anhydrous grade and preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).[1] Ensure your aryl halide starting material is also anhydrous.

  • Potential Cause 3: Difficult Reaction Initiation. Sometimes, the reaction has a long induction period, especially with less reactive aryl halides.

    • Troubleshooting: After adding a small amount of the halide to the magnesium, gentle warming with a heat gun or sonication can help initiate the reaction.[1] Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady rate.[1]

Below is a workflow to diagnose a failing Grignard reaction.

grignard_troubleshooting start Low/No Product Yield check_init Did the reaction initiate? (Exotherm, color change, Mg consumption) start->check_init check_reagents Check Reagent Quality & Conditions check_init->check_reagents No check_impurities Analyze Crude Product for Byproducts check_init->check_impurities Yes sub_reagents1 Activate Mg: - Add I₂ crystal - Use 1,2-dibromoethane - Crush turnings check_reagents->sub_reagents1 sub_reagents2 Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous, distilled solvents - Dry starting materials check_reagents->sub_reagents2 sub_reagents3 Promote Initiation: - Gentle heating - Sonication check_reagents->sub_reagents3 sub_impurities1 Protonated SM (trifluorotoluene) found? Cause: Quenching by H₂O Fix: Improve anhydrous technique check_impurities->sub_impurities1 sub_impurities2 Dimer (biphenyl) found? Cause: Wurtz Coupling Fix: Slow halide addition check_impurities->sub_impurities2

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

For Side-Chain Oxidation (Route B):

  • Potential Cause 1: Deactivated Substrate. The three electron-withdrawing fluorine atoms on the aromatic ring deactivate the methyl group, making it resistant to oxidation compared to unsubstituted toluene.[3]

    • Troubleshooting: Harsher reaction conditions are required. Use a strong oxidant like hot, acidic, or alkaline potassium permanganate (KMnO₄) and ensure the reaction is heated for a sufficient duration.[4][5] Be aware that excessively harsh conditions can lead to ring degradation.

  • Potential Cause 2: Incomplete Oxidation. The reaction may stall at the intermediate benzaldehyde stage, especially if the oxidant is consumed prematurely.[3]

    • Troubleshooting: Use a sufficient molar excess of the oxidizing agent. Monitor the reaction by TLC or GC-MS to ensure the disappearance of both the starting material and the intermediate aldehyde. If the reaction stalls, consider adding more oxidant.

Question: My final product is impure. What are the common side-products and how do I prevent them?

Answer:

The identity of impurities is a crucial clue to diagnosing the underlying side reactions.

Observed Impurity Probable Synthetic Route Cause of Formation Prevention Strategy
2,4,5-Trifluorotoluene Grignard / LithiationQuenching of the organometallic intermediate by a proton source (e.g., moisture) before carboxylation.[2]Rigorously maintain anhydrous conditions throughout the entire process.[1]
Bis(2,4,5-trifluoro-3-methylphenyl) Grignard / LithiationWurtz-type coupling where the organometallic intermediate reacts with unreacted aryl halide.Add the aryl halide solution slowly to the magnesium/alkyllithium. This maintains a low concentration of the halide, minimizing the coupling side reaction.
2,4,5-Trifluoro-3-methylbenzaldehyde Side-Chain OxidationIncomplete oxidation of the methyl group.[3]Increase reaction time, temperature, or the molar ratio of the oxidant. Monitor the reaction to confirm full conversion.
Isomeric Benzoic Acids Directed LithiationNon-regioselective deprotonation. Lithiation can occur at other positions on the ring, especially ortho to a fluorine atom.[6]Control the reaction temperature carefully (typically -78 °C). The choice of base and solvent is critical; LDA in THF often provides better selectivity for the most acidic proton compared to n-BuLi, which can be less predictable.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route—Grignard or Oxidation—is generally preferred?

A1: The choice depends on the availability of starting materials and laboratory capabilities.

  • The Grignard route is often preferred if the corresponding 1-halo-2,4,5-trifluoro-3-methylbenzene is commercially available or easily synthesized. It is a very powerful C-C bond-forming reaction and, when successful, can be high-yielding.[8] However, it is highly sensitive to moisture and oxygen.[2]

  • The Oxidation route is more straightforward if 2,4,5-trifluoro-3-methyltoluene is the available precursor. The reaction conditions can be harsh, and the workup to remove manganese salts (if using KMnO₄) can be cumbersome, but it avoids the stringent anhydrous requirements of organometallic chemistry.[9]

Q2: What is the best way to purify the final this compound product?

A2: Purification typically involves a combination of extraction and recrystallization. A common procedure is to dissolve the crude product in an organic solvent (like ethyl acetate or diethyl ether) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities. The product can then be extracted into a dilute aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution), leaving non-acidic impurities (like the Wurtz coupling byproduct) in the organic layer.[10] The aqueous layer is then re-acidified with concentrated HCl to precipitate the pure carboxylic acid, which is collected by filtration, washed with cold water, and dried.[10][11] Recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate) can be used for further purification if needed.

Q3: Can I use an organolithium reagent instead of a Grignard reagent for Route A?

A3: Yes, directed ortho-metalation or lithium-halogen exchange are viable alternatives.[12] Typically, a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is used at low temperatures (-78 °C).[6] However, regioselectivity can be a significant issue. The fluorine atoms strongly influence the acidity of the ring protons, and lithiation may not occur at the desired position.[7] Furthermore, organolithium reagents are often pyrophoric and require highly specialized handling techniques.[13] For these reasons, the Grignard route is often considered more practical unless a specific isomeric product is desired and the lithiation conditions are well-established.

reaction_vs_side_reaction SM Ar-Br + Mg Grignard Ar-MgBr (Grignard Reagent) SM->Grignard Initiation SM->p2 Product Ar-COOH (Desired Product) Grignard->Product + CO₂ (Desired Pathway) Grignard->p1 SideProduct Ar-Ar (Wurtz Dimer) p1->SideProduct + Ar-Br (Side Reaction)

Caption: Desired Grignard pathway vs. undesired Wurtz coupling side reaction.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Carboxylation (Route A)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Materials:

  • 1-Bromo-2,4,5-trifluoro-3-methylbenzene

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether or THF

  • Dry Ice (CO₂)

  • Hydrochloric acid (3M)

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under an inert atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Place 1-Bromo-2,4,5-trifluoro-3-methylbenzene (1.0 eq) in the dropping funnel and dissolve in anhydrous diethyl ether (approx. 0.2 M final concentration).

  • Initiation: Add a small portion (~5-10%) of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask with a heat gun.

  • Reaction: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath. In a separate beaker, crush a large excess of dry ice (solid CO₂) and, under a positive flow of inert gas, transfer the Grignard solution slowly onto the crushed dry ice with vigorous stirring.[8]

  • Workup: Allow the mixture to warm to room temperature. The solid slurry will form. Quench the reaction by slowly adding 3M HCl until the aqueous phase is acidic and all solids have dissolved.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and extract the product with 5% sodium bicarbonate solution (3x).

  • Isolation: Cool the combined basic aqueous extracts in an ice bath and slowly acidify with concentrated HCl until a precipitate forms and the pH is ~1. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Section 4: References

  • Ditrich, K. (n.d.). Oxidation of methyl groups. Science of Synthesis.

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions.

  • Clark, J. (n.d.). some more reactions of benzene and methylbenzene. Chemguide.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

  • Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds.

  • Google Patents. (n.d.). Process for the oxidation of aromatic methyl groups.

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

  • Wikipedia. (n.d.). Grignard reaction.

  • BenchChem. (n.d.). Identifying and minimizing side products in Grignard reactions.

  • Yuan, G., et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Chemical Engineering Journal, 262, 1168-1174.

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

  • Guidechem. (n.d.). How to synthesize and apply 3-Hydroxy-2,4,5-Trifluorobenzoic Acid - FAQ.

  • Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.

  • ChemicalBook. (2024). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.

  • American Chemical Society. (2024). Lithiation Reaction.

  • BenchChem. (n.d.). Application Notes and Protocols for Low-Temperature Lithiation Reactions.

Sources

Technical Support Center: Optimizing Amidation of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the amidation of 2,4,5-Trifluoro-3-methylbenzoic acid. This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with this transformation. The electronic and steric properties of this substrate—namely the electron-withdrawing fluorine atoms and the ortho-methyl group—necessitate careful optimization of reaction conditions to achieve high yields and purity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Core Principles & Reagent Selection (FAQs)

This section addresses foundational questions regarding the setup of the amidation reaction.

Q1: My reaction is failing. I suspect issues with my starting materials. What should I check?

A1: The success of any coupling reaction begins with the quality of your reagents.

  • Carboxylic Acid Purity: Ensure the this compound is pure and, most importantly, dry.

  • Amine Reactivity: The primary issue is often the amine's basicity and nucleophilicity. Direct coupling between a carboxylic acid and an amine can be inefficient due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[1][2] The increased acidity of the fluorinated benzoic acid can make this side reaction particularly problematic.

  • Moisture: Water is the enemy of amide coupling. It can hydrolyze your activated carboxylic acid intermediate, reverting it to the starting material and shutting down the reaction.[3] Always use anhydrous solvents and dry your reagents thoroughly. The use of molecular sieves can also be beneficial in scavenging trace amounts of water.[4]

Q2: There are dozens of coupling reagents. How do I choose the right one for this specific substrate?

A2: The choice of coupling reagent is critical and depends on balancing reactivity, cost, and side-product profiles. For a potentially hindered substrate like this compound, a highly efficient reagent is recommended.

  • Carbodiimides (EDC, DCC): These are common and cost-effective.[5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying purification.[6] However, carbodiimides can form a highly reactive O-acylisourea intermediate that is prone to racemization if your amine is chiral.[1]

  • Onium Salts (HATU, HBTU, PyBOP): These are generally more powerful and faster-acting than carbodiimides, making them an excellent first choice for challenging couplings.[6][7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it forms a highly reactive HOAt active ester, which is less prone to racemization and more reactive than the HOBt esters formed by HBTU.[8]

    • Phosphonium salts like PyBOP are also highly efficient but can be less stable in solution over time compared to their uronium counterparts like HATU.[8][9]

Q3: What is the purpose of additives like HOBt or Oxyma, and should I use them?

A3: Yes, using an additive is highly recommended, especially when using carbodiimide reagents. Their primary roles are to increase reaction efficiency and suppress side reactions.

The mechanism involves the additive intercepting the initial activated species (e.g., the O-acylisourea from EDC) to form a more stable, yet still highly reactive, active ester. This two-step activation is crucial.[1]

  • Suppressing Racemization: The active esters formed with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are less prone to racemization than the initial intermediates.[1][10]

  • Improving Yield: By converting the highly reactive and unstable initial intermediate into a more stable active ester, these additives prevent side reactions and decomposition, thereby improving the overall yield.[10] HOBt is often used with HBTU to further enhance purity.[10]

  • OxymaPure® is a modern alternative to HOBt that offers similar benefits with an improved safety profile. Coupling reagents based on Oxyma, such as COMU, are reported to be highly efficient.[8]

Q4: How do I select the appropriate base and solvent for the reaction?

A4: The choice of base and solvent is interdependent and crucial for success.

  • Base Selection: A non-nucleophilic, sterically hindered tertiary amine base is required to neutralize the acidic byproducts generated during the reaction without competing with your primary/secondary amine nucleophile.

    • DIPEA (N,N-Diisopropylethylamine): This is the most common choice. Its steric bulk prevents it from participating in side reactions.

    • NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, it can be a good alternative if DIPEA is causing unwanted side reactions.

    • Stoichiometry: Typically, 2.0-3.0 equivalents of the base are used.[3] One equivalent neutralizes the acid generated from the coupling agent (e.g., the HCl from EDC-HCl), and another equivalent ensures the amine nucleophile remains deprotonated and reactive.

  • Solvent Selection: The ideal solvent should fully dissolve all reactants and be anhydrous.

    • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is an excellent choice for most amide couplings due to its high solubilizing power.[11]

    • DCM (Dichloromethane): Another common choice, particularly for reactions run at or below room temperature.[11]

    • Acetonitrile (MeCN) or THF (Tetrahydrofuran): Good alternatives if DMF or DCM are problematic for your downstream processing. Greener solvent alternatives like 2-MeTHF have also shown comparable efficacy to DCM and DMF in many amidation reactions.[11]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the amidation of this compound.

Q: My reaction shows low or no yield. What are the likely causes and how do I fix it?

A: This is the most common issue and can stem from several factors.[3]

  • Cause 1: Incomplete Carboxylic Acid Activation.

    • Why it happens: The coupling reagent may be degraded (especially if old or improperly stored), or insufficient equivalents were used. The presence of moisture can also consume the activated intermediate.[3]

    • Solution:

      • Pre-activation: Stir the carboxylic acid, coupling reagent, additive (if used), and base in your anhydrous solvent for 15-30 minutes at room temperature before adding the amine.[3] This ensures the active ester is fully formed.

      • Verify Reagents: Use fresh, high-purity coupling reagents and strictly anhydrous solvents.

      • Increase Equivalents: Try increasing the coupling reagent and base to 1.5 equivalents each.

  • Cause 2: Deactivated Amine.

    • Why it happens: Your amine nucleophile may be protonated by the carboxylic acid, rendering it non-nucleophilic.[3] This is especially likely if your amine hydrochloride salt is used without sufficient base to free the amine.

    • Solution:

      • Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIPEA. If using an amine salt, you will need an additional equivalent of base.

      • For particularly unreactive amines, consider deprotonation with a stronger, non-nucleophilic base like NaH or t-BuOK in a separate step before adding the activated carboxylic acid.[12][13]

  • Cause 3: Steric Hindrance.

    • Why it happens: The ortho-methyl group on the benzoic acid and/or bulky substituents on the amine can physically block the reaction site.[3]

    • Solution:

      • Switch to a More Powerful Reagent: If using EDC/HOBt, switch to HATU or COMU.

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully for side product formation.

      • Convert to Acyl Fluoride: A more robust method for hindered couplings is to convert the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH or BTFFH. Acyl fluorides are highly reactive intermediates for amidation.[3][14][15]

Q: I am observing significant side reactions. How can I minimize them?

A: Side reactions typically arise from overly harsh conditions or reactive intermediates.

  • Side Reaction 1: Racemization (for chiral amines/acids).

    • Why it happens: The activated carboxylic acid intermediate can epimerize.

    • Solution: Use a racemization-suppressing additive like HOBt or, preferably, HOAt (found in HATU).[3] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help.[16]

  • Side Reaction 2: Guanidinylation of the Amine.

    • Why it happens: This can occur with uronium-based reagents like HBTU or HATU, where the reagent caps the amine, making it unreactive. This is more likely if the carboxylic acid activation is slow.

    • Solution: Employ the pre-activation strategy mentioned above. Activating the acid first before adding the amine prevents the coupling reagent from directly reacting with the amine.

Q: I'm having difficulty purifying my final amide product. What are the best strategies?

A: Purification challenges often arise from byproducts of the coupling reagents or unreacted starting materials.

  • Strategy 1: Aqueous Workup.

    • Purpose: To remove water-soluble byproducts.

    • Procedure: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[3] Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over Na₂SO₄ or MgSO₄ before concentrating.[3]

  • Strategy 2: Chromatography.

    • Purpose: To separate the product from non-polar byproducts (e.g., DCU from DCC) or compounds with similar polarity.

    • Procedure: Flash column chromatography on silica gel is the most common method.[17] Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) based on TLC analysis.

  • Strategy 3: Recrystallization.

    • Purpose: To purify solid, crystalline products.

    • Procedure: If your amide is a solid, recrystallization can be a highly effective and scalable purification method.[18] Common solvents to try include ethanol, acetonitrile, or ethyl acetate/hexane mixtures. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.[18]

Section 3: Protocols & Data

Experimental Protocol: General Procedure for Amidation using HATU

This protocol provides a robust starting point for the amidation of this compound.

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Add HATU (1.1-1.2 equivalents).

  • Add a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve your amine (1.0-1.1 equivalents) in a small amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Perform an aqueous workup as described in the purification section, followed by chromatography or recrystallization to isolate the pure amide product.

Table 1: Summary of Recommended Reaction Conditions
ParameterRecommendationRationale & Comments
Carboxylic Acid 1.0 eqThe limiting reagent.
Amine 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Coupling Reagent HATU: 1.1 - 1.2 eqEDC: 1.2 - 1.5 eqHATU is recommended as a first choice for this substrate. Use higher equivalents for EDC to ensure complete activation.
Additive For EDC: HOBt (1.2 - 1.5 eq)Essential for suppressing side reactions and improving EDC efficiency.[1] Not required for HATU.
Base DIPEA or NMM (2.0 - 3.0 eq)Ensures the amine remains nucleophilic and neutralizes acidic byproducts.
Solvent Anhydrous DMF or DCMChoose based on reactant solubility and reaction temperature.
Temperature 0 °C to RTStart at room temperature. Gentle heating (40-50°C) can be used for sluggish reactions, but monitor for decomposition.
Atmosphere Inert (N₂ or Ar)Recommended to prevent moisture contamination.

Section 4: Visualizing the Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the amidation reaction.

G A Initial Reaction Setup (HATU, DIPEA, DMF, RT) B Monitor by LC-MS/TLC (after 2-4 hours) A->B C >80% Conversion? B->C J Multiple Side Products? B->J Check Purity D Reaction Complete Proceed to Workup C->D Yes E Low Conversion (<20%) C->E No F Stalled Reaction (20-80%) G Check Reagent Quality & Anhydrous Conditions E->G Troubleshoot H Increase Temperature (to 40-50 °C) F->H Troubleshoot G->H If reagents are good I Consider Stronger Activation (e.g., Acyl Fluoride) H->I If heat doesn't help J->C No K Lower Temperature (0 °C) Ensure Pre-activation J->K Yes

Sources

Technical Support Center: Navigating the Challenges of Fluorinating Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the fluorination of benzoic acid derivatives. The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties of the benzoic acid moiety present a distinct set of challenges in achieving efficient and selective fluorination.

This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will delve into the "why" behind experimental phenomena and offer clear, actionable troubleshooting protocols to guide you toward a successful synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that often arise when planning the fluorination of a benzoic acid derivative.

Q1: Why is the fluorination of benzoic acids so challenging?

The primary challenge stems from the electronic nature of the carboxylic acid group (-COOH). It is a moderately deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions.[3][4] This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself.[5][6] This inherent deactivation can lead to slow or incomplete reactions.[5]

Q2: What are the main strategies for fluorinating benzoic acid derivatives?

There are three primary approaches, each with its own set of advantages and challenges:

  • Electrophilic Aromatic Substitution (EAS): This involves the direct introduction of an electrophilic fluorine source ("F+") onto the aromatic ring. This is often challenging due to the deactivated nature of the ring.

  • Nucleophilic Aromatic Substitution (SNAr): This method is suitable for benzoic acids bearing a good leaving group (e.g., -Cl, -NO₂) ortho or para to the carboxylic acid. A nucleophilic fluoride source (e.g., KF, CsF) displaces the leaving group.

  • Balz-Schiemann Reaction: This classical method involves the conversion of an aminobenzoic acid to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to yield the corresponding fluorobenzoic acid.[7][8][9]

Q3: Should I protect the carboxylic acid group before fluorination?

Protection of the carboxylic acid group is often a prudent strategy, especially when using reagents that can react with the acidic proton or the carbonyl group.[10] The most common protecting group is an ester (e.g., methyl, ethyl, benzyl, or tert-butyl ester).[11] The choice of protecting group depends on its stability to the fluorination conditions and the ease of its removal without affecting other functional groups in the molecule.[11]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: Poor Regioselectivity in Electrophilic Aromatic Fluorination

Issue: "My electrophilic fluorination of a substituted benzoic acid is yielding a mixture of isomers, and the desired regioisomer is the minor product."

Underlying Causes & Solutions:

Poor regioselectivity in the EAS of substituted benzoic acids is a common hurdle arising from the interplay of the directing effects of multiple substituents on the ring. The carboxylic acid group is a meta-director, while other substituents can be ortho, para-directors (e.g., -OH, -OCH₃, -CH₃) or also meta-directors (e.g., -NO₂, -CN).

G cluster_0 Factors Influencing Regioselectivity cluster_1 Troubleshooting Workflow Directing_Groups Conflicting Directing Groups Analyze_Substituents Analyze Substituent Effects Directing_Groups->Analyze_Substituents Identify dominant director Steric_Hindrance Steric Hindrance Modify_Conditions Modify Reaction Conditions Steric_Hindrance->Modify_Conditions Use bulkier reagents to favor less hindered positions Reaction_Conditions Harsh Reaction Conditions Reaction_Conditions->Modify_Conditions Lower temperature, change solvent Protecting_Group Employ Protecting Group Strategy Analyze_Substituents->Protecting_Group If -COOH interferes, protect it

Troubleshooting & Optimization Protocol:

  • Re-evaluate the Directing Groups:

    • Identify the most powerful activating/directing group. In a competition between an ortho, para-directing activating group and the meta-directing carboxylic acid, the activating group will generally dominate the regiochemical outcome.

    • Consider the combined electronic effects. When multiple deactivating groups are present, the position of fluorination will be the one least deactivated.

  • Optimize Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[5]

    • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile or dichloromethane.[12][13]

    • Choice of Fluorinating Agent: Different electrophilic fluorinating agents (e.g., Selectfluor®, NFSI) can exhibit varying degrees of selectivity.[14] Consider trying a different reagent if one gives poor results.

  • Employ a Protecting Group Strategy:

    • If the carboxylic acid's directing effect is problematic, convert it to an ester. This can sometimes alter the overall electronic profile of the substrate in a favorable way.

Troubleshooting Scenario 2: Low or No Yield in Nucleophilic Aromatic Fluorination

Issue: "I am attempting a nucleophilic fluorination on a halobenzoic acid, but I am recovering mostly starting material or observing decomposition."

Underlying Causes & Solutions:

Successful SNAr reactions depend on a sufficiently activated aromatic ring and an effective fluoride source. The deactivating nature of the carboxylic acid can hinder the reaction unless there are strong electron-withdrawing groups ortho or para to the leaving group.

Troubleshooting & Optimization Protocol:

  • Assess Substrate Activation:

    • The leaving group (e.g., -Cl, -Br, -NO₂) must be positioned ortho or para to a strong electron-withdrawing group to sufficiently activate the ring for nucleophilic attack. The carboxylic acid group itself provides some activation, but it is often not enough on its own.

  • Optimize the Fluoride Source and Reaction Conditions:

    • Fluoride Salt: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) due to its higher solubility in aprotic polar solvents.

    • Solvent: Use a high-boiling, polar aprotic solvent like DMSO, DMF, or sulfolane to facilitate the dissolution of the fluoride salt and promote the reaction.[15] Ensure the solvent is rigorously dry.

    • Temperature: These reactions often require elevated temperatures (150-200 °C) to proceed at a reasonable rate.[16]

    • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the solubility and reactivity of the fluoride salt.

  • Consider Alternative Methods:

    • If direct SNAr is unsuccessful, the Balz-Schiemann reaction on the corresponding aminobenzoic acid might be a viable alternative.[7]

Troubleshooting Scenario 3: Decomposition or Side Reactions with Deoxyfluorinating Agents

Issue: "When I try to convert my benzoic acid to an acyl fluoride using a deoxyfluorinating agent like Deoxo-Fluor®, I get a complex mixture of products and low yield of the desired acyl fluoride."

Underlying Causes & Solutions:

Deoxyfluorinating agents like Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) are effective for converting carboxylic acids to acyl fluorides but can be sensitive to reaction conditions and substrate functionalities.[17][18][19]

G cluster_0 Key Parameters to Control Start Carboxylic Acid + Deoxo-Fluor® Acyl_Fluoride Desired Acyl Fluoride Start->Acyl_Fluoride Desired Pathway Side_Products Side Products (e.g., Anhydride, Amide from solvent) Start->Side_Products Undesired Pathways Decomposition Reagent/Substrate Decomposition Side_Products->Decomposition At higher temperatures Temperature Temperature Control Temperature->Start Solvent Solvent Choice Solvent->Start Stoichiometry Reagent Stoichiometry Stoichiometry->Start

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control:

    • These reactions are often exothermic. Add the Deoxo-Fluor® reagent slowly at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to warm to room temperature.

  • Solvent Choice:

    • Use an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform. Avoid solvents that can react with the acyl fluoride intermediate, such as alcohols or primary/secondary amines.

  • Stoichiometry and Quenching:

    • Use a slight excess of the Deoxo-Fluor® reagent (typically 1.1-1.5 equivalents).

    • Quench the reaction carefully at low temperature by slowly adding a proton source like water or a saturated aqueous solution of sodium bicarbonate.

  • Purification:

    • Acyl fluorides can be sensitive to moisture and silica gel. Purification is often best achieved by distillation or by directly using the crude acyl fluoride in the next step after a simple workup to remove byproducts.

Part 3: Comparative Data and Protocols

Table 1: Functional Group Tolerance of Common Fluorinating Agents
Fluorinating AgentSubstrate TypeTolerated Functional GroupsIncompatible Functional Groups
Selectfluor® Electron-rich aromatics, enol ethersEsters, amides, ketones, ethersUnprotected phenols, primary/secondary amines
NFSI Aromatics, C-H bondsEsters, ketones, halidesHighly nucleophilic groups
Deoxo-Fluor® Alcohols, aldehydes, ketones, carboxylic acidsEsters, ethers, halidesProtic groups that can be fluorinated (e.g., -OH)
KF/CsF Activated aryl halidesEsters, amides, ethers, nitrilesGroups sensitive to high temperatures and basicity
Experimental Protocol: General Procedure for Electrophilic Fluorination of a Protected Benzoic Acid Derivative

This is a general guideline; specific conditions may need to be optimized for your substrate.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the protected benzoic acid derivative (1.0 eq) and an anhydrous solvent (e.g., acetonitrile, 0.1 M).

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

  • Britannica. (n.d.). Electrophilic substitution.
  • BenchChem. (2025).
  • eGPAT. (2020, April 24).
  • [YouTube Video]. (2018, May 2).
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
  • Master Organic Chemistry. (2017, September 26).
  • chemeurope.com. (n.d.). Protecting group.
  • ResearchGate. (n.d.). a)
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • [PDF Document]. (n.d.). Protecting Groups.
  • [Web page]. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides.
  • National Institutes of Health. (2022, July 18). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • National Institutes of Health. (2017, March 17).
  • [YouTube Video]. (2020, July 5). Protecting Groups for Carboxylic acid.
  • MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
  • Vedantu. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • The Journal of Organic Chemistry. (2022, April 19).
  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • TCI Chemicals. (n.d.).
  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • Wikipedia. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • [PDF Document]. (n.d.).
  • ResearchGate. (2025, January 7).
  • National Institutes of Health. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
  • ResearchGate. (n.d.).
  • [PDF Document]. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • National Institutes of Health. (2020, October 23).
  • [YouTube Video]. (2021, October 24). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas.

Sources

stability of 2,4,5-Trifluoro-3-methylbenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, medicinal chemists, and process development scientists working with 2,4,5-Trifluoro-3-methylbenzoic acid. Given the compound's highly functionalized aromatic system, questions regarding its stability, particularly in acidic media common in purification (e.g., reverse-phase HPLC) and reaction workups, are frequent. This document provides a framework for understanding its intrinsic stability and offers practical troubleshooting guides and experimental protocols to empower users to confidently assess its integrity in their specific applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be under typical acidic conditions (e.g., pH 2-4, room temperature)?

A1: Based on fundamental chemical principles, this compound is expected to be highly stable under typical laboratory and analytical acidic conditions. The stability is primarily attributed to the high strength of the carbon-fluorine (C-F) bonds on the aromatic ring. These bonds are among the strongest in organic chemistry and are not susceptible to cleavage under mild acidic conditions. The trifluoromethyl group (-CF3) is also exceptionally robust and requires harsh conditions for hydrolysis.[1][2] While minor degradation over extended periods cannot be entirely ruled out without empirical data, for routine applications like HPLC mobile phases or acidic extractions, the molecule should remain intact.

Q2: What potential degradation pathways could occur under more forcing acidic conditions (e.g., high temperature, strong acid)?

A2: While stable under mild conditions, two primary degradation pathways are theoretically possible under forcing or extreme acidic stress:

  • Decarboxylation: The loss of the carboxylic acid group as CO2 is a known reaction for aromatic carboxylic acids, though it typically requires elevated temperatures.[3][4] The presence of multiple electron-withdrawing fluorine atoms may influence the rate of this reaction.

  • Hydrolysis of Fluorine Substituents: This is considered a very low-probability event. Cleavage of aryl C-F bonds requires exceptionally harsh conditions. More likely, if any hydrolysis were to occur, it might involve the trifluoromethyl group, but this generally requires superacidic media (e.g., fuming sulfuric acid) and high energy input.[1][5][6]

Q3: My HPLC analysis of this compound in an acidic mobile phase shows a new, small impurity peak over time. Is the compound degrading?

A3: While degradation is a possibility, it is often not the most common cause for such observations. Before initiating a full degradation study, it is crucial to rule out other factors. Refer to our Troubleshooting Guide 1 below for a systematic approach to diagnosing the issue. Common causes include mobile phase instability, column bleed, or the presence of a pre-existing, co-eluting impurity that resolves over time as the column equilibrates or ages.

Part 2: Troubleshooting Guides

Guide 1: Investigating the Appearance of New Peaks in HPLC Analysis

This guide provides a logical workflow for troubleshooting the appearance of unexpected peaks when analyzing this compound.

Troubleshooting_Workflow start Start: New peak observed in acidic HPLC run check_blank 1. Inject Blank (Mobile Phase Only) start->check_blank q_blank Is peak present in blank? check_blank->q_blank source_mp Source is mobile phase or system contamination. Prepare fresh mobile phase. q_blank->source_mp Yes check_sample_prep 2. Review Sample Preparation q_blank->check_sample_prep No q_sample_prep Is the sample dissolved in a different solvent before injection? Is the sample old? check_sample_prep->q_sample_prep source_solvent Potential solvent artifact or degradation in stock solution. Prepare fresh sample in mobile phase. q_sample_prep->source_solvent Yes forced_degradation 3. Perform Targeted Forced Degradation Study (See Protocol 1) q_sample_prep->forced_degradation No

Caption: Troubleshooting workflow for new HPLC peaks.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol is designed to intentionally stress the compound to determine its degradation profile, in line with ICH guidelines.[7][8][9]

Objective: To evaluate the stability of this compound in aqueous acidic solutions at elevated temperatures and identify potential degradation products.

Materials:

  • This compound (high purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detector

  • Calibrated pH meter and heating block or oven

Methodology:

Step 1: Stock Solution Preparation

  • Accurately weigh and dissolve this compound in ACN to prepare a 1.0 mg/mL stock solution.

    • Rationale: ACN is a common organic solvent that is unlikely to react with the compound and provides good solubility.

Step 2: Stress Sample Preparation

  • Label four sets of vials for each condition: T=0, T=24h, T=72h, T=1 week.

  • Acid Stress (0.1 M HCl): Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of water, followed by an appropriate volume of 1 M HCl to reach a final acid concentration of 0.1 M. Dilute to volume with water. The final drug concentration will be 0.1 mg/mL.

  • Acid Stress (1.0 M HCl): Repeat the process above, but use a sufficient volume of concentrated HCl to achieve a final concentration of 1.0 M HCl.

  • Control Sample: Prepare a control sample by diluting 1.0 mL of the stock solution into a 10 mL flask with 50:50 ACN:Water.

    • Rationale: Stress conditions are chosen to be significantly more harsh than typical analytical conditions to accelerate degradation.[7][10] The control sample helps differentiate degradation from simple solution aging.

Step 3: Incubation

  • Immediately take an aliquot from each flask for T=0 analysis.

  • Place the remaining sealed vials in a heating block or oven set to 60 °C .

    • Rationale: Elevated temperature is used to accelerate the rate of potential chemical degradation.[10]

  • At each subsequent time point (24h, 72h, etc.), withdraw an aliquot from the corresponding vial.

Step 4: Sample Analysis

  • Prior to injection, neutralize the acidic samples by adding an equimolar amount of NaOH. Dilute with mobile phase if necessary.

    • Caution: This prevents damage to the HPLC column and ensures consistent peak shape.

  • Analyze all T=0, control, and stressed samples using a stability-indicating HPLC method.

Suggested HPLC-UV Method:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in ACN

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temp: 40 °C

  • Detection: UV at 220 nm and 254 nm (or PDA 200-400 nm)

  • Injection Volume: 2 µL

    • Rationale: A gradient method is essential to separate the polar parent compound from potentially less polar degradation products. Using a mass spectrometer as a detector (LC-MS) is highly recommended for identifying the mass of any new peaks.[11][12]

Step 5: Data Evaluation

  • Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the T=0 sample.

  • Assess "mass balance" by summing the area of the parent peak and all degradation product peaks and comparing it to the T=0 parent peak area. A mass balance between 95-105% is generally considered good.[13]

  • If significant degradation is observed, use LC-MS to obtain mass data for the new peaks to propose potential structures (e.g., a mass loss of 44 Da would suggest decarboxylation).

Part 4: Data Presentation & Interpretation

Table 1: Example Data from a Forced Acid Degradation Study

The following table presents hypothetical data from the protocol described above to illustrate how results can be summarized.

Stress ConditionTime PointAssay of Parent (%)Area of Largest Degradant (%)Mass Balance (%)Observations
Control (50:50 ACN:H₂O, 60°C) 1 week99.8< 0.0599.9No significant degradation.
0.1 M HCl, 60°C 1 week99.50.399.8Minor degradation observed.
1.0 M HCl, 60°C 24 hours96.23.599.7Degradation initiated.
1.0 M HCl, 60°C 72 hours91.87.999.7~8% degradation.
1.0 M HCl, 60°C 1 week84.515.199.6Significant degradation.

Interpretation: The data suggests that this compound is very stable in mild acid but shows susceptibility to degradation under prolonged exposure to strong acid and heat. A degradation level of 5-20% is ideal for validating a stability-indicating method.[9] The consistent mass balance suggests the analytical method is adequately detecting all major products.

References

  • A. G. G. de A. e Silva, C. A. de C. Tomaz, L. F. C. Kappler, and P. A. S. M. da Silva, "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group," RSC Advances, 2022. [Link]
  • Unknown, "Mechanistic Investigation into the Decarboxylation of Arom
  • Hovione, "Small Molecule Development Analytical Methods for Faster Time to Market," Hovione. [Link]
  • Wikipedia, "Decarboxyl
  • T. A. Little, "Analytical Methods to Determine the Stability of Biopharmaceutical Products," LCGC. [Link]
  • A. Mahammed et al.
  • Separation Science, "Analytical Techniques In Stability Testing," Separ
  • A. J. J. Lamprecht, N. G. White, and D.
  • Unknown, "DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES," unknown. [Link]
  • S. Singh and M.
  • Solubility of Things, "4-(Trifluoromethyl)benzoic acid," Solubility of Things. [Link]
  • Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline. [Link]
  • S. Singh, "Forced Degradation Studies," MedCrave online, 2016. [Link]
  • A. S. Rathore, "Stability Testing for Small-Molecule Clinical Trial Materials," Pharmaceutical Technology, 2019. [Link]
  • A. H. Widmer and D. M.
  • A. Mahammed et al., "Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness," Technion Repository. [Link]
  • M. K. Sharma and M. Murugesan, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, 2017. [Link]
  • ResolveMass, "Forced Degradation Study as per ICH Guidelines: Wh
  • SGS, "HOW TO APPROACH A FORCED DEGRAD
  • J. H. Simons and E. O. Ramler, "Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis," Journal of the American Chemical Society, 1943. [Link]
  • Australia Pacific LNG, "4-(Trifluoromethyl)benzoic acid," Australia Pacific LNG. [Link]
  • PubChem, "4-(Trifluoromethyl)benzoic acid," PubChem. [Link]
  • M. M. Häggblom, C. Vargas, and B. Song, "Anaerobic degradation of fluorinated aromatic compounds," Applied Microbiology and Biotechnology, 2000. [Link]
  • L. P.
  • American Chemical Society, "Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms," American Chemical Society. [Link]
  • Rutgers University, "Anaerobic degradation of fluorinated aromatic compounds," Research With Rutgers. [Link]
  • ResearchGate, "Anaerobic degradation of fluorinated aromatic compounds," ResearchG

Sources

Technical Support Center: Degradation Pathways of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-Trifluoro-3-methylbenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of studying its degradation pathways. Given the limited direct literature on this specific molecule, this guide synthesizes established principles from forced degradation studies of related fluorinated aromatic compounds to offer predictive insights and practical solutions.

I. Understanding the Stability of this compound: A Proactive Approach

This compound possesses a highly stable aromatic ring due to the presence of three electron-withdrawing fluorine atoms. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the compound resistant to degradation.[1] Therefore, understanding its degradation profile typically requires forced degradation studies, which intentionally stress the molecule under various conditions to predict its long-term stability and identify potential degradants.[2][3] These studies are crucial for developing stable pharmaceutical formulations and for regulatory submissions.[2][3]

II. Troubleshooting Guide: A-Q&A Approach to Experimental Challenges

This section addresses specific issues you might encounter during your degradation studies in a question-and-answer format, providing explanations and actionable solutions.

A. General Forced Degradation Studies

Question 1: I am starting my forced degradation study. What are the recommended stress conditions?

Answer: Forced degradation studies should be designed to achieve a target degradation of 5-20%.[4] Degradation beyond this range may not be relevant to real-world stability.[4] Based on ICH guidelines, a comprehensive study should include the following conditions:

  • Acid Hydrolysis: Treatment with 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with the potential for heating to 50-60°C if no degradation is observed.[5][6]

  • Base Hydrolysis: Treatment with 0.1 M to 1 M NaOH or KOH at room temperature, with the option to heat if necessary.[5][6]

  • Oxidation: Exposure to 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[5][6]

  • Thermal Degradation: Heating the solid compound or a solution at temperatures above accelerated stability testing conditions (e.g., 40-80°C).[6]

  • Photodegradation: Exposing the compound (in solid and solution form) to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[2]

Question 2: I am not observing any degradation under the initial stress conditions. What should I do?

Answer: The high stability of fluorinated compounds means they can be resistant to mild stress. If you don't see any degradation, you can incrementally increase the severity of the conditions:

  • For Hydrolysis: Increase the concentration of the acid or base, prolong the exposure time, or increase the temperature. Refluxing in stronger acid or base may be necessary for highly stable molecules.[6]

  • For Oxidation: Increase the concentration of H₂O₂ or the reaction temperature.

  • For Thermal and Photodegradation: Extend the duration of exposure.

It's crucial to make these changes systematically and monitor the reaction at regular intervals to avoid excessive degradation.

B. Analytical & Chromatographic Issues

Question 3: I am having trouble separating the parent compound from its degradation products using HPLC. What can I do?

Answer: Achieving good resolution is key to a successful stability-indicating method. Here are some troubleshooting steps for your HPLC method:

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of your acidic compound and its degradants will significantly affect retention. Experiment with a range of mobile phase pH values.

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution is often more effective than an isocratic one for separating complex mixtures.

    • Additives: Incorporating additives like trifluoroacetic acid or citric acid can improve peak shape and resolution.[7]

  • Column Selection:

    • Consider using a different stationary phase. If you are using a standard C18 column, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide better separation.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.[7]

Question 4: I suspect some degradation products are not being detected by my UV detector. How can I confirm this?

Answer: It's possible for degradation products to lack a chromophore, making them invisible to a UV detector. To investigate this:

  • Use a Mass Spectrometer (MS) Detector: LC-MS is a powerful tool for detecting and identifying compounds that do not have a UV chromophore. It can also provide valuable structural information about your degradants.

  • Employ a Universal Detector: Detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can detect any non-volatile analyte, regardless of its optical properties.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

  • Hydrolytic Conditions: Under strong acidic or basic conditions, hydrolysis of the carboxylic acid group is unlikely. However, harsh conditions could potentially lead to decarboxylation or nucleophilic substitution of a fluorine atom, although the latter is generally difficult.

  • Oxidative Conditions: The methyl group is a likely site for oxidation, potentially forming a hydroxymethyl or even a carboxylic acid group.

  • Photolytic Conditions: UV light can induce the homolytic cleavage of the C-F bond, leading to defluorination. The aromatic ring itself can also be cleaved under high-energy UV irradiation.

  • Microbial Degradation: Microbial pathways for similar compounds often involve dioxygenase enzymes that can lead to ring cleavage and dehalogenation.[8]

Q2: How can I identify the structure of the unknown degradation products?

The elucidation of unknown structures typically requires a combination of techniques:

  • LC-MS/MS: This is the primary tool for determining the molecular weight and fragmentation pattern of the degradants, which provides clues about their structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C, ¹⁹F) is the most definitive technique for structure elucidation.

Q3: Are there any specific safety precautions I should take when running these degradation studies?

Yes, you should always handle this compound and its potential degradation products with care in a well-ventilated fume hood. The degradation of fluorinated compounds can potentially release fluoride ions, which are toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols & Data Presentation

A. Forced Degradation Experimental Protocols

The following are generalized protocols for forced degradation studies. You may need to adjust the conditions based on the observed stability of this compound.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Degradation TypeStress ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp / 60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temp24 - 72 hours
Thermal (Solid) Dry Heat80°C7 days
Thermal (Solution) Dry Heat60°C7 days
Photodegradation UV & Visible LightAmbientAs per ICH Q1B
B. Sample Preparation for Analysis
  • After the specified stress period, cool the sample to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis with your mobile phase.

  • Filter the samples through a 0.22 µm syringe filter before injecting them into the HPLC system.

V. Visualizing Degradation Pathways and Workflows

A. Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the degradation of similar compounds.

G cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic/Microbial Degradation cluster_thermal Thermal Degradation parent This compound oxidized_methyl 2,4,5-Trifluoro-3-(hydroxymethyl)benzoic Acid parent->oxidized_methyl [O] defluorinated Defluorinated Intermediates parent->defluorinated hν or Enzymes decarboxylated 1,2,4-Trifluoro-3-methylbenzene parent->decarboxylated Δ, -CO₂ oxidized_further 2,4,5-Trifluoro-3-formylbenzoic Acid oxidized_methyl->oxidized_further [O] oxidized_final 2,4,5-Trifluorobenzene-1,3-dicarboxylic Acid oxidized_further->oxidized_final [O] ring_cleavage Ring Cleavage Products defluorinated->ring_cleavage

Caption: Hypothetical degradation pathways of this compound.

B. Experimental Workflow for Degradation Studies

This diagram outlines the general workflow for conducting and analyzing forced degradation studies.

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via Stability-Indicating HPLC-MS neutralize->analyze data Data Analysis: - Quantify Parent Compound - Identify Degradants analyze->data elucidate Structure Elucidation of Major Degradants (HRMS, NMR) data->elucidate pathway Propose Degradation Pathway elucidate->pathway end End: Stability Profile Established pathway->end

Caption: General experimental workflow for forced degradation studies.

VI. References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Analytical Methods. (n.d.). Japan Ministry of the Environment. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced degradation study under acidic conditions. (n.d.). ResearchGate. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]

  • Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. (n.d.). NIH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015). American Laboratory. [Link]

  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Purification of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2,4,5-Trifluoro-3-methylbenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound and require robust methods for its purification. Here, you will find practical, in-depth guidance, troubleshooting advice, and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2,6-dichlorotoluene or other precursors.

  • Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through.

  • Isomeric Impurities: Formation of other isomers of trifluoro-methylbenzoic acid can occur, though typically in minor amounts.

  • Byproducts of Side Reactions: These can include compounds from incomplete fluorination or other unintended reactions.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any excess reagents, may be present.

Q2: My purified this compound has a yellowish or brownish tint. What is the likely cause and how can I remove it?

A2: Discoloration is often due to trace amounts of colored byproducts.[1] In syntheses involving nitration steps, residual nitro-aromatic compounds can impart a yellow color. Oxidation of the aromatic ring or impurities can also lead to colored species. The most effective way to remove these colored impurities is often through recrystallization, sometimes with the addition of a small amount of activated charcoal to adsorb the colored compounds.[2]

Q3: Why is my this compound streaking on a silica gel TLC plate during analysis?

A3: Carboxylic acids are known to streak on silica gel TLC plates. This is due to the acidic nature of the carboxyl group interacting strongly with the slightly acidic silica gel. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This helps to keep the carboxylic acid in its protonated form, leading to a more defined spot.[3]

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A4: If crystallization does not occur upon cooling, you can try several techniques to induce it. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization. If the compound "oils out" instead of crystallizing, it may be because the solution is too concentrated or the cooling is too rapid. In this case, you can try adding a little more of the less-soluble solvent (in a mixed solvent system) or reheating the solution and allowing it to cool more slowly.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery after Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a different solvent or a mixed-solvent system where the compound has lower solubility when cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.[3]
Product is still impure after one recrystallization (as determined by TLC, HPLC, or melting point) - Impurities have very similar solubility characteristics to the product in the chosen solvent.- The crude material was highly impure.- Perform a second recrystallization using the same or a different solvent system.- Consider an alternative purification method, such as column chromatography, to remove the persistent impurities before a final recrystallization.[3]
Phase separation is slow or an emulsion forms during acid-base extraction - The pH of the aqueous layer is close to the pKa of the carboxylic acid.- Vigorous shaking of the separatory funnel.- Ensure the pH of the aqueous basic solution is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate it.- Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[3] If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help to break it.
Broad or tailing peaks in HPLC analysis - Interaction of the acidic proton with the stationary phase.- Inappropriate mobile phase pH.- Add a small amount of a volatile acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[5][6]- Ensure the mobile phase pH is at least 2 units below the pKa of the analyte.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic this compound from neutral or basic impurities.

Principle: The acidic carboxylic acid is deprotonated by a base (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase. The aqueous layer containing the carboxylate is then separated and acidified to regenerate the pure carboxylic acid, which precipitates out of the aqueous solution.[3][7][8]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A 1M solution of sodium hydroxide (NaOH) can also be used.[3] Gently swirl the funnel and vent frequently to release any pressure from CO₂ evolution if using bicarbonate.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check) will contain the sodium salt of the carboxylic acid. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Perform a second extraction of the organic layer with a fresh portion of the basic solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried into the aqueous phase, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard the organic wash.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with litmus or pH paper). The this compound will precipitate out as a solid.[3]

  • Isolation: Collect the purified solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the product to air dry or dry in a vacuum oven.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.[2][4]

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. Good starting points for screening are mixed solvent systems such as heptane/ethyl acetate, or single solvents like ethanol or acetone with the addition of water as an anti-solvent.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Protocol 3: Purification by Column Chromatography

Column chromatography is used to separate the target compound from impurities with different polarities.

Principle: A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or mixture of solvents (the mobile phase) is used to elute the compounds down the column. Compounds with different polarities will travel at different rates, allowing for their separation.

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection: For a carboxylic acid like this compound on a normal-phase silica gel column, a mobile phase of intermediate polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether. To prevent streaking, add 0.5-1% acetic acid to the mobile phase.[3]

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant mobile phase composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Typical Conditions Purpose
High-Performance Liquid Chromatography (HPLC) Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Citric Acid[5]Detection: UV at ~272 nm[5]To quantify the purity of the compound and detect any impurities. The acidic modifier in the mobile phase ensures sharp peaks for the carboxylic acid.
Melting Point Use a calibrated melting point apparatus.A sharp melting point close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).To confirm the chemical structure of the compound and to detect and identify any proton- or fluorine-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Requires derivatization (e.g., esterification) to increase volatility.[10]Useful for identifying volatile impurities and for structural confirmation of the main compound.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_solid->acid_base No (or if solid has many neutral/basic impurities) analysis Purity Assessment (HPLC, MP, NMR) recrystallization->analysis acid_base->analysis chromatography Column Chromatography chromatography->analysis analysis->chromatography Purity < 99% end Pure Product analysis->end Purity > 99%

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Common Purification Issues

Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield? start->low_yield impure_product Product Impure? low_yield->impure_product No low_yield_sol Check solvent choice Minimize solvent volume Preheat filtration apparatus low_yield->low_yield_sol Yes impure_product_sol Repeat purification step Consider alternative method (e.g., Chromatography) impure_product->impure_product_sol Yes emulsion Emulsion during Extraction? impure_product->emulsion No emulsion_sol Gentle mixing Add brine emulsion->emulsion_sol Yes

Caption: Troubleshooting logic for common purification issues.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]
  • S4Science. (n.d.).
  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
  • PubMed. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]
  • MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds. [Link]
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
  • Arkivoc. (2022).
  • University of California, Irvine. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • MDPI. (2021).
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]
  • LookChem. (n.d.). Fluoro-benzoic acid series. [Link]
  • YouTube. (2020).
  • ResearchGate. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
  • Florida A&M University. (2016).
  • U.P.B. Sci. Bull., Series B. (2012). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (2013).

Sources

Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) separation of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to optimize your chromatographic methods. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chromatographic behavior of fluorinated benzoic acids.

Q1: Why are fluorinated benzoic acids challenging to separate by reversed-phase HPLC?

Fluorinated benzoic acids can be challenging due to a combination of factors:

  • Strong Acidity: The electron-withdrawing nature of fluorine atoms significantly increases the acidity (lowers the pKa) of the carboxylic acid group compared to unsubstituted benzoic acid.[1] This makes their retention highly sensitive to the mobile phase pH.[2][3]

  • Secondary Interactions: The polar carboxyl group and the electronegative fluorine atoms can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4][5][6][7] These interactions can lead to significant peak tailing.[4][5][6][7]

  • Subtle Structural Differences: Isomers of fluorinated benzoic acids often have very similar physicochemical properties, making them difficult to resolve from one another.[8]

Q2: How does the position and number of fluorine substituents affect retention?

The position and number of fluorine atoms influence the molecule's overall polarity and acidity, which in turn affects its retention in reversed-phase HPLC. Generally, increasing the number of fluorine atoms increases the molecule's hydrophobicity, leading to longer retention times. However, the position of the fluorine atoms also plays a crucial role in determining the pKa of the benzoic acid.[1] For instance, 2,6-difluorobenzoic acid is a much stronger acid than 3,5-difluorobenzoic acid.[1] This difference in acidity will significantly impact retention behavior at a given mobile phase pH.

Q3: What is the significance of the pKa of my fluorinated benzoic acid in method development?

The pKa is the pH at which the analyte exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms. For reproducible retention and good peak shape in reversed-phase HPLC, it is crucial to control the ionization state of the analyte.[2][3] For acidic compounds like fluorinated benzoic acids, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa to ensure it is in its neutral, more retained form.[3][9] Operating near the pKa will result in a mixed population of ionized and neutral molecules, leading to broad and misshapen peaks.[2][5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing)

Q: My fluorinated benzoic acid peaks are showing significant tailing. What is the cause and how can I resolve this?

A: Peak tailing for acidic compounds like fluorinated benzoic acids is a common problem in reversed-phase HPLC.[4][5][6] The primary culprits are secondary interactions with the stationary phase and an inappropriate mobile phase pH.[4][5]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can become deprotonated (Si-O-), especially at mid-range pH values. These negatively charged sites can then interact with the polar carboxyl group of your analyte, causing some molecules to lag behind and resulting in peak tailing.[4][5][6][7][10]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanol groups, minimizing these undesirable secondary interactions.[3][9]

    • Solution 2: Utilize an End-Capped Column. Modern, high-purity, end-capped C18 columns are designed with fewer accessible silanol groups, which significantly reduces peak tailing for polar and ionizable compounds.[4][10]

  • Analyte Ionization: If the mobile phase pH is too close to the pKa of your fluorinated benzoic acid, the analyte will exist in both its ionized and non-ionized forms. This leads to inconsistent retention and can manifest as peak broadening or tailing.[2][5]

    • Solution: Control Mobile Phase pH. To ensure your analyte is in a single, non-ionized (protonated) state, the mobile phase pH should be maintained at least 1.5 to 2 pH units below its pKa.[3][9]

Experimental Protocol 1: Mobile Phase pH Adjustment for Suppressing Peak Tailing

  • Determine the pKa: Find the pKa value of your specific fluorinated benzoic acid isomer. A table of common pKa values is provided below for reference.

  • Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase with a buffer that has a pKa within 1 pH unit of your target pH (e.g., phosphate buffer for pH 2.5-3.0).

  • Adjust pH: Use an acid such as phosphoric acid or formic acid to carefully adjust the pH of the aqueous portion of your mobile phase to the desired value (at least 1.5 pH units below the analyte pKa).

  • Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze Sample: Inject your sample and observe the peak shape.

Table 1: pKa Values for Selected Fluorinated Benzoic Acids

CompoundIsomerpKa Value
Monofluorobenzoic Acids 2-Fluorobenzoic acid3.27[1], 3.46[11]
3-Fluorobenzoic acid3.86[1][11]
4-Fluorobenzoic acid4.14[1][11]
Difluorobenzoic Acids 2,6-Difluorobenzoic acid2.13[1]
3,5-Difluorobenzoic acid3.37[1]
Reference Benzoic Acid4.20[1]

Note: pKa values can vary slightly depending on the experimental conditions.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH >= 1.5 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_column Using an End-Capped C18 Column? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved use_endcapped Switch to an End-Capped Column check_column->use_endcapped No consider_alt_phase Consider Alternative Stationary Phase (PFP, Phenyl) check_column->consider_alt_phase Yes use_endcapped->resolved consider_alt_phase->resolved

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution Between Isomers

Q: I am struggling to separate two or more fluorinated benzoic acid isomers. What strategies can I employ to improve resolution?

A: Achieving baseline separation of closely related isomers requires careful optimization of the stationary phase, mobile phase, and temperature.

Strategies for Improving Resolution:

  • Optimize Mobile Phase pH: Even small adjustments in pH can alter the relative retention of isomers with different pKa values, potentially improving their separation.[12]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice versa. A mixture of the two can also be beneficial.

  • Alternative Stationary Phases: If a standard C18 column does not provide adequate resolution, consider a stationary phase that offers different retention mechanisms.

    • Pentafluorophenyl (PFP) Columns: These columns provide multiple interaction modes, including hydrophobic, aromatic (pi-pi), and dipole-dipole interactions, which can be highly effective for separating halogenated aromatic compounds.[13][14]

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases through pi-pi interactions with the aromatic ring of the analytes.[14]

  • Adjust Column Temperature: Lowering the column temperature can sometimes enhance selectivity between closely eluting peaks. Conversely, increasing the temperature can improve efficiency and peak shape, which might also lead to better resolution.

Experimental Protocol 2: Column and Mobile Phase Screening for Isomer Separation

  • Initial Conditions: Start with a standard C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Screen Organic Modifier: If resolution is poor, switch the organic modifier to methanol.

  • Screen Stationary Phases: If resolution is still insufficient, test a PFP and a Phenyl-Hexyl column using both acetonitrile and methanol as the organic modifier.

  • Evaluate Results: Compare the chromatograms from each condition to identify the best combination of stationary phase and mobile phase for your specific isomers.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18 (end-capped), 3 or 5 µmGood starting point for reversed-phase.[15][16]
PFP or Phenyl-HexylAlternative selectivity for isomers.[13][14]
Mobile Phase A Water with 0.1% Formic or Phosphoric AcidEnsures a low pH to suppress ionization.[3][17]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers with different selectivities.
Gradient 20-80% B over 15 minutesA good starting point for screening.
Flow Rate 1.0 mL/min for 4.6 mm ID columnStandard flow rate.
Column Temp. 30-40 °CBalances efficiency and selectivity.
Detection UV at 230 nm or 254 nmCommon wavelengths for aromatic compounds.[18]
Issue 3: Retention Time Variability

Q: I am observing shifts in the retention times of my fluorinated benzoic acids between injections. What could be the cause?

A: Retention time variability is often linked to a lack of control over the mobile phase pH or temperature fluctuations.

Causes and Solutions for Retention Time Drift:

  • Inadequate Buffering: If the mobile phase is not adequately buffered, small changes in its composition can lead to significant pH shifts, which will affect the retention of your ionizable analytes.[19]

    • Solution: Always use a buffer in your aqueous mobile phase, and ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[12]

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analytical run.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can cause retention times to drift in the initial runs of a sequence.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase (at least 10-15 column volumes) before starting your analysis.

Troubleshooting Workflow for Retention Time Variability

G start Retention Time Variability check_buffer Is Mobile Phase Adequately Buffered? start->check_buffer add_buffer Add Buffer (10-25 mM) to Aqueous Phase check_buffer->add_buffer No check_temp Is Column Temperature Controlled? check_buffer->check_temp Yes resolved Retention Time Stable add_buffer->resolved use_oven Use a Column Oven check_temp->use_oven No check_equilibration Is Column Sufficiently Equilibrated? check_temp->check_equilibration Yes use_oven->resolved increase_equilibration Increase Equilibration Time (10-15 column volumes) check_equilibration->increase_equilibration No check_equilibration->resolved Yes increase_equilibration->resolved

Caption: Troubleshooting workflow for retention time variability.

References

  • BenchChem. (n.d.). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
  • BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
  • Holder, B. R., & Reuter, W. M. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science.
  • ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01).
  • PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
  • Journal of Physical Organic Chemistry. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
  • Scribd. (n.d.). Fluorinated Benzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Taylor & Francis Online. (n.d.). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • ACS Publications. (n.d.). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • Thermo Scientific AppsLab Library. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • PMC. (n.d.). Impacts of Halogen Substitutions on Bisphenol A Compounds Interaction with Human Serum Albumin: Exploring from Spectroscopic Techniques and Computer Simulations.

Sources

Technical Support Center: Catalyst Selection for 2,4,5-Trifluoro-3-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,4,5-Trifluoro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and troubleshooting in your experiments. The unique electronic properties and steric environment of this highly fluorinated benzoic acid derivative present specific challenges and opportunities in catalytic transformations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the primary transformations of this compound.

Q1: What are the most common and synthetically useful catalytic reactions for this compound?

The primary reactive handle on this molecule is the carboxylic acid group. The most common catalytic reactions are those that transform this group into other valuable functionalities, principally amides and esters. These transformations are crucial as this molecule is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Additionally, under specific conditions, catalytic decarboxylation can occur, which may be a desired transformation or an unwanted side reaction.

Q2: How do I select a catalyst for the direct amidation of this compound to avoid using stoichiometric coupling reagents?

Direct catalytic amidation is highly desirable as it forms amides with water as the only byproduct, offering excellent atom economy compared to traditional methods that use carbodiimides or other activators.[2] For fluorinated benzoic acids, catalyst selection is critical.

Recommendation: Boron-based catalysts are particularly effective.

  • Arylboronic Acids (e.g., 5-Methoxy-2-iodophenylboronic acid): These catalysts have demonstrated effectiveness in the direct amidation of carboxylic acids. They are thought to activate the carboxylic acid via formation of a mixed anhydride or other active species.[3]

  • Boric Acid (B(OH)₃): As a simple, inexpensive, and readily available catalyst, boric acid is an excellent starting point for optimization. It is known to facilitate amide bond formation between carboxylic acids and amines.[3]

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃): This is a highly active catalyst for direct amidations, often effective at lower temperatures.[3]

Causality: The electron-withdrawing nature of the three fluorine atoms increases the acidity of the carboxylic proton but can also influence the reactivity of the carbonyl carbon. Boron catalysts act as Lewis acids that can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction typically requires heat and the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the equilibrium towards the amide product.[4]

Q3: What are the recommended catalysts for the esterification of this compound?

Esterification is another fundamental transformation. The choice of catalyst depends on the scale of the reaction and the sensitivity of the substrates.

Recommendations:

  • Strong Brønsted Acids: Catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard for simple esterifications (Fischer esterification). They protonate the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol.[5]

  • Solid Acid Catalysts: For cleaner reactions and easier catalyst removal, especially on a larger scale, solid acid catalysts are superior. Zirconium/titanium-based solid superacids have been shown to be effective for the esterification of various benzoic acids with methanol.[6] These catalysts are recoverable and reusable, reducing waste.[6]

Expert Insight: The strong electron-withdrawing effect of the fluorine atoms can make the carbonyl carbon more electrophilic, potentially facilitating the esterification reaction. However, the ortho-methyl group introduces some steric hindrance that might slow the reaction rate. Therefore, ensuring adequate temperature and effective water removal is crucial for achieving high conversion.

Q4: Is this compound prone to decarboxylation? What catalysts would be used for this?

Yes, decarboxylation of fluorinated aromatic acids can be achieved, particularly at elevated temperatures and in the presence of a suitable catalyst. This can be an undesirable side reaction during high-temperature amidation or esterification, or a targeted synthetic step.

Recommendation: Copper-based catalysts are the standard choice for decarboxylation of aromatic carboxylic acids.

  • Catalyst Types: Metallic copper, copper(I) oxide (Cu₂O), copper(II) oxide (CuO), and copper(I) salts (CuCl, CuBr) are effective.[7][8]

  • Solvents: The reaction is typically performed in high-boiling point, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[7]

Mechanism Insight: The reaction is believed to proceed through a copper carboxylate intermediate. The high temperature facilitates the extrusion of CO₂, and the copper catalyst stabilizes the resulting aryl-copper species or aryl radical before it is protonated by a proton source in the reaction mixture to yield the decarboxylated arene (1,2,4-Trifluoro-3-methylbenzene). More advanced photoredox methods using copper can also achieve decarboxylative functionalization under milder conditions.[9][10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause Recommended Solution
Low or No Conversion in Amidation/Esterification 1. Inefficient Water Removal: The reaction is an equilibrium, and the presence of water will inhibit product formation.Use a Dean-Stark apparatus for azeotropic removal of water, or add activated molecular sieves (3Å or 4Å) to the reaction mixture. Ensure sieves are properly activated before use.[4]
2. Catalyst Deactivation: Impurities in reagents or solvents (e.g., water, other nucleophiles) can poison the catalyst. The amine or alcohol substrate itself can sometimes coordinate too strongly to the catalyst.Use high-purity, anhydrous solvents and reagents.[11] Consider a higher catalyst loading or a different catalyst if substrate inhibition is suspected. For solid acids, ensure proper activation and handling.
3. Insufficient Temperature: The activation energy for the reaction may not be reached, especially given the steric hindrance from the ortho-methyl group.Gradually increase the reaction temperature while monitoring for side product formation. For boron-catalyzed amidations, temperatures are often in the 80-120 °C range.
Formation of 1,2,4-Trifluoro-3-methylbenzene Side Product Unwanted Decarboxylation: The reaction temperature is too high, leading to the loss of the carboxylic acid group. This is more likely if trace metals (especially copper) are present.Reduce the reaction temperature. Screen for a more active catalyst that operates under milder conditions (e.g., B(OCH₂CF₃)₃ for amidation). Ensure the reactor is scrupulously clean to avoid metal contamination.
Formation of an Anhydride Byproduct Self-Condensation of Carboxylic Acid: Under activating conditions (especially with boron catalysts at high concentrations), two molecules of the carboxylic acid can react to form an anhydride.Use the amine or alcohol nucleophile in a slight excess. Ensure the catalyst concentration is optimal (typically 1-10 mol%). Add the carboxylic acid slowly to the mixture of the nucleophile and catalyst to minimize its self-reaction.
Final Product is Discolored Formation of Azo or Other Chromophoric Byproducts: Side reactions, particularly at high temperatures or with impure reagents, can form colored impurities.[11]Purify the final product using recrystallization or column chromatography. If the issue persists, re-evaluate the reaction conditions (lower temperature, shorter reaction time) and ensure the purity of all starting materials.
Visualizations & Workflows
Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate catalyst system.

G start Define Desired Transformation for This compound amide Amide Synthesis start->amide Target? ester Ester Synthesis start->ester Target? decarboxylation Decarboxylation start->decarboxylation Target? boron_cat Use Boron-Based Catalyst (e.g., Boric Acid, Arylboronic Acid) + Water Removal amide->boron_cat Choice acid_cat Use Strong Acid Catalyst (H₂SO₄, p-TsOH, or Solid Acid) + Water Removal ester->acid_cat Choice copper_cat Use Copper Catalyst (Cu₂O, CuCl) + High-Boiling Solvent (NMP) decarboxylation->copper_cat Choice

Caption: Decision tree for catalyst selection.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve low-yield issues.

G start Problem: Low Reaction Yield check_water Is water being effectively removed? (Dean-Stark, Mol. Sieves) start->check_water improve_water_removal Action: Improve water removal method. Ensure sieves are activated. check_water->improve_water_removal No check_temp Is temperature optimal? check_water->check_temp Yes improve_water_removal->check_temp increase_temp Action: Increase temperature incrementally. Monitor for side products. check_temp->increase_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Action: Use fresh catalyst, increase loading, or screen alternative catalysts. check_catalyst->change_catalyst No/Unsure check_reagents Are reagents and solvents pure/anhydrous? check_catalyst->check_reagents Yes change_catalyst->check_reagents purify_reagents Action: Purify/dry all reagents and solvents. check_reagents->purify_reagents No/Unsure

Caption: Step-by-step troubleshooting workflow for low-yield reactions.

Experimental Protocols
Protocol 1: Boric Acid-Catalyzed Direct Amidation

This protocol describes a general procedure for the direct amidation of this compound with a primary amine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq.), the desired amine (1.1 eq.), boric acid (0.1 eq.), and a suitable solvent (e.g., toluene or xylene) to fill approximately half the flask.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC) or LC-MS analysis of aliquots. The reaction may take 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product is soluble, filter off the boric acid (if it precipitates). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Protocol 2: Solid Acid-Catalyzed Esterification with Methanol

This protocol provides a method for esterification using a reusable solid acid catalyst.[6]

  • Catalyst Activation: Activate the Zr/Ti solid acid catalyst by heating it under vacuum at a specified temperature (e.g., 120 °C) for several hours to remove adsorbed water.

  • Preparation: To a pressure-rated reaction vessel, add this compound (1.0 eq.), methanol (10-20 eq., acts as both reagent and solvent), and the activated solid acid catalyst (e.g., 10 wt% relative to the carboxylic acid).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to a temperature of 120-150 °C. The pressure will increase due to the vapor pressure of methanol. Monitor the reaction by taking small samples and analyzing them by GC or ¹H NMR.

  • Workup: After the reaction reaches completion (typically 8-24 hours), cool the vessel to room temperature. Recover the solid catalyst by filtration. The catalyst can be washed with fresh methanol, dried, and stored for reuse.

  • Purification: Remove the excess methanol from the filtrate by rotary evaporation. The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary.

References
  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. BenchChem.
  • Dow Chemical Co. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • MySkinRecipes. 2,4,5-Trifluoro-3-methoxybenzoic acid. MySkinRecipes.
  • Wang, Q., et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Chemical Engineering Journal, 262, 1168-1174.
  • Kim, J., & Chang, S. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation.
  • Sheppard, T.D.
  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • Dow Chemical Co. (1992). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
  • Dow Chemical Co. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Warner-Lambert Company. (2020). Preparation of 2,4,5-trifluoro-3-methoxybenzoic acid.
  • Valerio, G., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4998.
  • Haveman, L. Y. F., et al. (2025).
  • Sheppard, T.D.
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522-6526.
  • Kalita, P., & Kumar, A. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(34), 22153-22158.
  • Pitre, S. P., et al. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 136(38), 13142-13145.
  • Wang, C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Viste, K. L. (2001). Continuous process for preparing benzoic acid esters.
  • Dai, C., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
  • Chongqing Tianyi Heng Chemical Technology Co., Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,5-Trifluoro-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized building block. The unique electronic and steric properties conferred by the trifluoro- and methyl-substituents present specific challenges and opportunities in reaction chemistry. A critical, yet often overlooked, parameter governing success is the choice of solvent.

This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues related to solvent effects on the reactivity, solubility, and purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: How do the substituents on this compound influence its general solubility and acidity?

Answer: The molecular structure dictates its physicochemical properties.

  • Acidity: The three electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid group through a strong negative inductive effect (-I).[1] This makes the carboxyl proton more readily available for reaction and means the corresponding carboxylate is more stable than that of benzoic acid itself. The pKa is therefore expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).

  • Solubility: The molecule possesses both polar (carboxylic acid) and non-polar (fluorinated aromatic ring) characteristics.

    • Polar Solvents: It is generally soluble in polar organic solvents, especially those that can act as hydrogen bond acceptors or donors, such as ethers (THF, Dioxane), alcohols (Methanol, Ethanol), and polar aprotic solvents (DMF, DMSO, Acetonitrile).[2]

    • Non-Polar Solvents: Solubility is limited in non-polar hydrocarbon solvents like hexane or toluene at room temperature, although heating can improve dissolution.

    • Aqueous Solubility: Solubility in water is low but increases significantly in basic aqueous solutions (e.g., aq. NaHCO₃ or NaOH) due to the formation of the highly polar carboxylate salt.

Q2: Why is solvent selection so critical for reactions involving the carboxylic acid group (e.g., esterification, amidation)?

Answer: Solvent choice directly impacts reaction equilibrium, reagent reactivity, and intermediate stability.

  • For Esterification (e.g., Fischer Esterification): This is a reversible equilibrium-driven reaction.[3]

    • Driving Equilibrium: To favor product formation, the water byproduct must be removed. Using a non-polar solvent like toluene or benzene with a Dean-Stark apparatus is a classic and effective strategy.[4] Alternatively, using a large excess of the alcohol reactant as the solvent can also shift the equilibrium forward.[5]

    • Avoiding Polar Aprotic Solvents: Solvents like DMF or DMSO are generally poor choices for acid-catalyzed esterifications as they can interfere with the catalyst and are difficult to remove with the water byproduct.

  • For Amide Coupling: The goal is to activate the carboxylic acid to facilitate attack by an amine.

    • Polar Aprotic Solvents are Preferred: Solvents like DMF, NMP, DCM, and acetonitrile are standard.[6] They effectively dissolve the acid, amine, and coupling reagents. More importantly, they solvate charged intermediates and reagents appropriately. Polar aprotic solvents enhance the nucleophilicity of amines and stabilize the charged intermediates formed during the activation step (e.g., with EDC, HATU).[7][8]

    • Protic Solvents are Avoided: Protic solvents (alcohols, water) will compete with the amine nucleophile, leading to ester formation or hydrolysis of activated intermediates.

Troubleshooting Guide

Problem 1: My Fischer esterification of this compound gives a low yield (<50%).
  • Probable Cause 1: Reaction Equilibrium Not Sufficiently Shifted. Fischer esterification is a reversible process.[9] If water is not effectively removed, the reaction will not proceed to completion.

    • Solution:

      • Use a Dean-Stark Trap: If using a solvent like toluene, ensure your apparatus is set up correctly to azeotropically remove water as it forms.[4]

      • Use Excess Alcohol: Use the alcohol reactant as the solvent (at least 5-10 equivalents, or as the bulk solvent if practical). This pushes the equilibrium towards the ester product according to Le Châtelier's principle.[4]

      • Add a Drying Agent: If a Dean-Stark setup is not feasible, consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.[3]

  • Probable Cause 2: Insufficient Catalysis. The electron-withdrawing fluorine atoms make the carbonyl carbon less susceptible to protonation compared to non-fluorinated analogs, which is a key step in the mechanism.[1]

    • Solution:

      • Ensure Anhydrous Conditions: Water can dilute your acid catalyst. Use anhydrous alcohol and solvent.

      • Catalyst Choice: Use a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[3] For methyl esters, using HCl(g) in methanol is a very effective method.

Problem 2: During amide coupling with EDC/HOBt, I am forming a significant amount of an N-acylurea byproduct.
  • Probable Cause: Slow reaction of the activated ester with the amine. The electron-deficient nature of the aromatic ring can make the activated O-acylisourea intermediate (formed from the acid and EDC) somewhat sluggish to react with amines. This intermediate can then rearrange to the more stable but unreactive N-acylurea byproduct. This is a known issue with sterically hindered or electron-deficient acids.[7][10]

    • Solution:

      • Solvent Choice: Ensure you are using a suitable anhydrous polar aprotic solvent like DMF or DCM.[7]

      • Optimize Additives: The role of HOBt is to trap the O-acylisourea intermediate to form a more reactive activated ester, minimizing the rearrangement. Ensure at least one full equivalent of HOBt is used. For particularly difficult couplings, consider switching to a more potent activating agent like HATU, which is highly effective for electron-deficient acids.[7][11]

      • Add a Non-Nucleophilic Base: Including a base like diisopropylethylamine (DIPEA) can be crucial. It neutralizes the HCl byproduct from EDC-HCl and ensures the amine nucleophile remains in its free, unprotonated state.[8]

Problem 3: My starting acid is not fully dissolving in the reaction solvent.
  • Probable Cause: Mismatch between solute and solvent polarity. While soluble in many polar solvents, high concentrations can be problematic, especially in moderately polar solvents like DCM or ethyl acetate at room temperature.

    • Solution:

      • Switch to a More Polar Aprotic Solvent: For reactions like amide coupling, switching from DCM to DMF or NMP will almost certainly improve solubility.[6]

      • Gentle Warming: Gently warming the mixture can help dissolve the starting material before adding other reagents. Ensure this is compatible with the stability of your other reagents.

      • Sonication: Using an ultrasonic bath can aid in dissolving stubborn solids without significant heating.

Problem 4: I am attempting a nucleophilic aromatic substitution (SNAr) on the aryl ring, but the reaction is failing.
  • Probable Cause: Incorrect solvent choice for stabilizing the Meisenheimer complex. SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is paramount for the reaction to proceed.

    • Solution:

      • Use Highly Polar Aprotic Solvents: The solvent of choice for SNAr is almost always a polar aprotic one. DMSO, DMF, NMP, or sulfolane are excellent choices.[12] These solvents are highly effective at solvating the counter-ion (e.g., K⁺ from K₂CO₃) but poorly solvate the nucleophile, increasing its reactivity. Crucially, they stabilize the charged Meisenheimer intermediate, lowering the activation energy.[13]

      • Ensure Anhydrous Conditions: Water is a competing nucleophile and can quench the reaction. Use anhydrous solvents and reagents.

Data & Protocols

Table 1: Solvent Selection Guide for Common Reactions
Reaction TypeRecommended SolventsSolvents to AvoidRationale
Fischer Esterification Toluene (w/ Dean-Stark), Hexane (w/ Dean-Stark), Excess Alcohol (as solvent)DMF, DMSO, Water, AcetonitrileEquilibrium-driven reaction; requires removal of water byproduct. Polar aprotic solvents interfere.[3][4]
Amide Coupling (e.g., EDC, HATU) DMF, NMP, DCM, THF, AcetonitrileAlcohols, Water, TolueneRequires a polar aprotic medium to dissolve reagents and stabilize charged intermediates. Protic solvents compete as nucleophiles.[6][7]
Acid Chloride Formation (w/ SOCl₂) Toluene, DCM, or neat SOCl₂DMF (catalytic amount is okay, but bulk solvent can react), Protic SolventsThionyl chloride reacts violently with water and alcohols. A non-coordinating solvent is best.[5]
Nucleophilic Aromatic Substitution (SNAr) DMSO, DMF, NMP, SulfolaneProtic Solvents (Water, Alcohols), Non-polar Solvents (Toluene, Hexane)Requires a polar aprotic solvent to stabilize the Meisenheimer complex and enhance nucleophilicity.[12][13]

Experimental Workflow & Visualization

Protocol: General Procedure for Amide Coupling

This protocol provides a robust starting point for the synthesis of an amide derivative using standard coupling reagents.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF (or DCM, approx. 0.1 M concentration) and stir until all solids are dissolved. Gentle warming or sonication may be applied if necessary.

  • Reagent Addition: Add the amine (1.1 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.). Stir the mixture for 5 minutes.

  • Activation & Coupling: Cool the flask to 0 °C in an ice bath. Add the coupling agent (e.g., EDC·HCl, 1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale: This sequence ensures the acid is fully dissolved before adding reagents. Pre-mixing the amine and base prevents the acid from protonating the amine. Cooling before adding the coupling agent controls the initial exotherm. The aqueous workup effectively removes the base, unreacted starting materials, and water-soluble byproducts like HOBt and urea.[7]

Diagram: Decision-Making Workflow for Solvent Selection

This diagram outlines the logical steps a researcher should take when selecting a solvent for a reaction involving this compound.

Solvent_Selection_Workflow start Identify Reaction Type reaction_type Targeting -COOH Group? start->reaction_type ester Esterification? reaction_type->ester Yes snar Targeting Aryl Ring (SNAr)? reaction_type->snar No amide Amide Coupling? ester->amide No solvent_ester Use Non-Polar Solvent (Toluene) + Dean-Stark OR Excess Alcohol ester->solvent_ester Yes solvent_amide Use Polar Aprotic Solvent (DMF, NMP, DCM) amide->solvent_amide Yes other Consult Specific Literature amide->other No solvent_snar Use High-Polarity Aprotic Solvent (DMSO, DMF, NMP) snar->solvent_snar Yes snar->other No

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid. This document is designed for researchers, process chemists, and drug development professionals who are navigating the significant thermal hazards associated with this synthesis. The primary route to this molecule involves the use of highly reactive organolithium reagents, which present substantial exothermic risks. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure both the safety and success of your experiments.

Section 1: Understanding the Core Thermal Hazards

This section deconstructs the primary sources of heat generation in the synthesis, explaining the chemical principles behind the risks.

Q1: What are the primary exothermic events in the synthesis of this compound?

The synthesis is typically achieved via a directed ortho-metalation (DoM) pathway followed by carboxylation. This process contains two critical, highly exothermic steps:

  • ortho-Lithiation: This step involves the deprotonation of a suitable precursor, such as 2,4,5-trifluorotoluene, using a potent organolithium base like n-butyllithium (n-BuLi). The reaction between the organolithium reagent and the aromatic C-H bond is rapid and generates a significant amount of heat. Organolithium reagents are pyrophoric, meaning they can ignite spontaneously in air, and react violently with moisture.[1][2][3][4]

  • Carboxylation: The resulting aryllithium intermediate is a powerful nucleophile. Its reaction with an electrophile, in this case, carbon dioxide (typically as dry ice), is also extremely vigorous and exothermic.[5][6] The rapid phase change of solid CO₂ to gas, coupled with the reaction heat, can cause dangerous pressure buildup and splashing if not managed correctly.

Q2: From a chemical standpoint, why is n-butyllithium so hazardous?

The hazardous nature of n-BuLi stems from the high polarity of the carbon-lithium bond. Due to the low electronegativity of lithium, the carbon atom bears a significant negative charge, making it an exceptionally strong base and nucleophile.[7] This high reactivity leads to several dangers:

  • Pyrophoricity: n-BuLi reacts spontaneously with oxygen and moisture in the air, often with enough energy to ignite the hydrocarbon solvent it is dissolved in.[1][3][4]

  • Violent Reaction with Protic Solvents: It reacts explosively with water and other protic sources (like alcohols) to produce butane gas and lithium hydroxide.[2] This reaction is highly exothermic and the generated butane is flammable.

  • Thermal Instability: While more stable than tert-butyllithium, n-BuLi can decompose upon heating, which can lead to a thermal runaway event.

Q3: What are the potential consequences of a thermal runaway in this synthesis?

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[8] This leads to an accelerating cycle of temperature and reaction rate increase. The consequences can be catastrophic:

  • Over-pressurization and Ejection: Rapid boiling of the solvent (e.g., THF, diethyl ether) can exceed the capacity of the condenser and venting system, leading to pressure buildup and potential ejection of the reactor contents.[9]

  • Fire and Explosion: If flammable solvent vapors are released, they can be ignited by the pyrophoric n-BuLi or other ignition sources, leading to a fire or explosion.[3][9]

  • Product Degradation: Even a minor loss of temperature control can lead to side reactions, such as the aryllithium intermediate reacting with the solvent or other species, drastically reducing the yield and purity of the desired this compound.

Section 2: Proactive Control & Experimental Protocols

Effective management of exothermic reactions begins with meticulous planning and execution. This section provides self-validating protocols and best practices.

Q4: What is the mandatory pre-reaction checklist before handling n-butyllithium?

Proper preparation is the most critical safety control. Before introducing any reagents, ensure the following conditions are met.

Category Check Point Rationale
Glassware All glassware is oven-dried (>120°C for several hours) or flame-dried under vacuum.Eliminates residual water, which reacts violently with n-BuLi and consumes the reagent.[10][11]
Atmosphere The reaction setup is assembled while hot and cooled under a constant, positive pressure of an inert gas (Argon or Nitrogen).Prevents exposure of pyrophoric reagents to air and moisture.[10][12]
Reagents Anhydrous solvents are used. The concentration of n-BuLi is accurately known (titration is recommended for older bottles).Water in solvents is a primary cause of failed or hazardous reactions. Reagent concentration is crucial for stoichiometry and thermal planning.[13]
Cooling A cooling bath (e.g., dry ice/acetone, -78°C) of sufficient volume is prepared and at the target temperature before the reaction begins.Ensures immediate and adequate heat removal capacity is available from the start of the addition.
Safety Gear Flame-resistant lab coat, safety glasses/goggles, and appropriate gloves (e.g., nitrile gloves) are worn.Standard personal protective equipment for handling hazardous chemicals.[10][12]
Emergency A Class D fire extinguisher (for combustible metals) or sand bucket is immediately accessible. A quench bath (e.g., isopropanol) is ready for used syringes/cannulas.[14]Prepares for immediate response to a fire or spill. Never use a water or CO₂ extinguisher on an organolithium fire.[3][12][13]

Q5: What is the standard operating procedure for the ortho-lithiation step to ensure thermal control?

This protocol focuses on maintaining control by limiting the accumulation of unreacted reagents.

  • Setup: Dissolve the 2,4,5-trifluorotoluene precursor in anhydrous THF in the pre-dried, inerted reaction flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the flask is adequately immersed and that stirring is efficient to promote heat transfer.

  • Reagent Addition: Add the n-butyllithium solution dropwise via a syringe pump or a pressure-equalizing addition funnel. A slow, controlled addition rate is the most critical parameter for preventing a thermal runaway.[15]

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. The temperature should not rise by more than 2-3°C during the addition. If it rises significantly, immediately stop the addition .

  • Stirring: Maintain vigorous and efficient stirring throughout the process to ensure rapid heat dissipation and prevent localized hotspots.

  • Completion: After the addition is complete, allow the reaction to stir at -78°C for the specified time (e.g., 1-2 hours) to ensure the lithiation goes to completion.

Q6: How should the carboxylation step be performed to minimize risk?

The goal is to add the nucleophilic aryllithium to a large excess of the CO₂ electrophile, rather than the other way around. This keeps the reactive intermediate as the limiting reagent at all times.

  • Preparation: In a separate, large, dry flask, place a significant excess (at least 10 equivalents) of crushed, fresh dry ice. Loosely cover the flask with a septum containing a venting needle to prevent pressure buildup.

  • Transfer: While maintaining the aryllithium solution at -78°C, slowly transfer it via a cannula (a double-tipped needle) onto the crushed dry ice.[6] This ensures the aryllithium reacts immediately upon contact with the vast excess of CO₂.

  • Avoid Bubbling: Do not bubble CO₂ gas into the aryllithium solution. This method is inefficient, can cause blockages, and leads to a localized excess of the aryllithium, which can result in side reactions and poor temperature control.[16] Pouring the aryllithium onto dry ice is the industry-standard, safer method.

  • Warming: Once the transfer is complete, allow the reaction mixture to slowly warm to room temperature, which allows any remaining dry ice to sublime.

Q7: What is the safest procedure for quenching the reaction and destroying residual organolithium reagents?

Unreacted n-BuLi or aryllithium must be safely neutralized. A sequential quenching protocol is required.[12]

  • Initial Quench: After the carboxylation is complete and the mixture has warmed, slowly and carefully add a less reactive alcohol like isopropanol while cooling the flask in an ice bath.[12][14] This will safely quench any residual, highly reactive organolithium species.

  • Aqueous Workup: Once the initial vigorous reaction subsides, water can be added, followed by acidification (e.g., with HCl) to protonate the lithium carboxylate salt and precipitate the desired this compound.

  • Glassware Cleaning: Needles, syringes, and cannulas used to transfer n-BuLi should be immediately rinsed with a dry, inert solvent (like hexane) and the rinsing discharged into an isopropanol quench bath.[12]

Section 3: Troubleshooting Guide & Frequently Asked Questions

This section addresses specific problems that may arise during the experiment, providing immediate actions and preventative solutions.

Issue Possible Cause(s) Immediate Action & Long-Term Solution
Rapid, uncontrolled temperature spike during n-BuLi addition. 1. Addition rate is too fast. 2. Inadequate cooling (insufficient bath volume, poor flask contact). 3. Inefficient stirring creating localized hotspots.Immediate: STOP the addition immediately. Ensure the cooling bath is topped up and making good contact. Solution: Use a syringe pump for precise, slow addition. Use a larger cooling bath and a flask of appropriate size (not more than 50% full).[9] Ensure the stir bar/overhead stirrer is functioning effectively.
Reaction does not start (no exotherm observed) during n-BuLi addition. 1. Wet solvent or glassware has consumed the initial n-BuLi. 2. An induction period is occurring.[17]Immediate: STOP the addition. Do not add more reagent. An accumulation of unreacted n-BuLi and substrate is a significant runaway hazard.[15][18] Solution: Re-verify the dryness of all solvents and apparatus. If an induction period is suspected, hold at temperature and observe. Never "super-dose" to initiate a reaction.
Violent splashing and gas evolution during addition to dry ice. 1. Dry ice was not crushed, reducing surface area. 2. Aryllithium was added too quickly. 3. The receiving flask was too small.Immediate: Pause the transfer. Solution: Always use crushed dry ice to maximize surface area for reaction. Transfer the aryllithium solution slowly via a cannula. Use a receiving flask with at least 3-4 times the volume of the aryllithium solution to accommodate gas evolution.
Low yield of carboxylic acid; starting material recovered. 1. Inefficient lithiation (insufficient n-BuLi, wet conditions). 2. Premature quenching of the aryllithium intermediate before carboxylation. 3. Inefficient carboxylation (insufficient CO₂).Solution: Titrate the n-BuLi before use. Ensure all components are scrupulously dry. Ensure a large excess of fresh, crushed dry ice is used for the carboxylation step.

Section 4: Visualizing Workflows and Troubleshooting

Visual aids can clarify complex procedures and decision-making processes.

G Safe Synthesis Workflow for this compound cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup P1 Dry Glassware (Oven/Flame) P2 Assemble & Purge (Inert Atmosphere) P1->P2 P3 Prepare Anhydrous Reagents & Solvents P2->P3 P4 Prepare Cooling Bath (-78°C) P3->P4 R1 Cool Precursor to -78°C P4->R1 R2 Slow, Dropwise Addition of n-BuLi R1->R2 R3 Stir at -78°C (1-2 hours) R2->R3 R4 Transfer to Excess Crushed Dry Ice R3->R4 W1 Slowly Warm to Room Temp R4->W1 W2 Quench with Isopropanol (Ice Bath) W1->W2 W3 Acidic Workup (e.g., HCl) W2->W3 W4 Isolate Product W3->W4

Caption: A workflow diagram outlining the critical phases for the safe synthesis.

G Troubleshooting Decision Tree: Temperature Spike Start Temperature Spike Detected (>5°C Rise) Action1 IMMEDIATELY STOP n-BuLi ADDITION Start->Action1 Check1 Is Cooling Bath Sufficient? Action1->Check1 Action2 Add More Coolant (Dry Ice/Acetone) Check1->Action2 No Check2 Is Stirring Effective? Check1->Check2 Yes Action2->Check2 Action3 Increase Stir Rate or Check Stirrer Function Check2->Action3 No Check3 Is Temperature Now Stable? Check2->Check3 Yes Action3->Check3 Resume Resume Addition at 50% of Original Rate Check3->Resume Yes Abort Abort Reaction. Quench Safely. Check3->Abort No

Caption: A decision tree for responding to a thermal excursion during lithiation.

Section 5: The Role of Reaction Calorimetry in Scale-Up

Q13: My lab-scale reactions are under control. How can I assess the risk before scaling up?

Visual monitoring is insufficient for scale-up. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[15] Reaction calorimetry is an essential tool for quantifying thermal risk before moving to a larger scale.[18][19][20]

  • What it Measures: A reaction calorimeter (like the Mettler-Toledo RC1e or EasyMax) precisely measures the heat flow of the reaction in real-time.[21][22]

  • Key Data Provided:

    • Heat of Reaction (ΔHr): The total energy released.

    • Heat Flow (Qr): The rate of heat generation, which shows how fast the energy is released.

    • Maximum Heat Release Rate (qmax): The peak energy output, which is critical for designing an adequate cooling system.

  • How it Prevents Accidents: By understanding these parameters on a small scale, chemists can model the thermal behavior on a larger scale. It helps identify if the reaction is controlled by the dosing rate or by its own kinetics, and it can quantify the risk of reagent accumulation, allowing for the development of safer, more robust processes.[18][21]

References

  • Mettler Toledo. (n.d.). Calorimetry in Chemical Development.
  • Pospik, P., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
  • Syrris. (n.d.). Information on the Reaction Calorimetry application.
  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • Groth, U. (2015, January 14). What Can Reaction Calorimetry Teach Us? Manufacturing.net.
  • Hofer, S., & Le-Goff, A. (2018). Reaction calorimetry for process development: Recent advances. ResearchGate.
  • Mettler-Toledo. (2013, June 26). Reaction Calorimetry in Process Development. YouTube.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ.
  • Henderson, K. (2015, January 7). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Taggart, J. C., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • UC Center for Laboratory Safety. (2012, November 1). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara.
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • Chemistry Stack Exchange. (2014, April 5). Why do organolithium and organomagnesium compounds react differently with CO2?.
  • Master Organic Chemistry. (n.d.). Making carboxylic acids from organometallics and carbon dioxide.
  • The Organic Chemistry Tutor. (2021, February 13). Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies. YouTube.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • ScienceMadness.org. (2013, October 7). Using CO2 gas for grignard reaction instead of dry ice?.
  • Pentzer, E. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • The Pharma Master. (n.d.). Troubleshooting.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Fischer, D., et al. (2005). Safety aspects of the process control of Grignard reactions. ResearchGate.
  • Caine, D. (1988). Reactions of carboxylic acids with organolithium compounds. The Journal of Organic Chemistry.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM.
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • University of Wisconsin-Milwaukee. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
  • Singh, K., & Samanta, S. (2014). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Chemistry Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents?.
  • Bolm, C., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry – A European Journal.
  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid. Semantic Scholar.
  • Google Patents. (n.d.). CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • Zhang, L., et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate.
  • Elias, A. J. (n.d.). Basic Organometallic Chemistry: Types of Reactions. Indian Institute of Technology Delhi.

Sources

Technical Support Center: Workup & Purification of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid. This document provides field-proven insights, troubleshooting guides, and detailed protocols specifically for the critical workup and purification stages. The following information is curated for researchers, chemists, and drug development professionals to navigate common challenges and ensure high purity and yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the workup for this compound, especially after a Grignard-based synthesis?

A1: The workup strategy is centered on the acidic nature of the target molecule. The synthesis, often proceeding via carboxylation of a Grignard reagent (2,4,5-Trifluoro-3-methylphenylmagnesium bromide) with CO₂, initially forms the magnesium salt of the carboxylic acid.[1] The primary goal of the workup is to isolate the neutral carboxylic acid from unreacted starting materials, salts, and byproducts. This is achieved through a pH-dependent liquid-liquid extraction. The key steps are:

  • Acidic Quench: Protonation of the carboxylate salt with a dilute acid (e.g., HCl) to form the neutral, organic-soluble carboxylic acid.[2][3]

  • Extraction: Partitioning the neutral product into an immiscible organic solvent (like ethyl acetate or diethyl ether).

  • Washing/Purification: Using basic washes (e.g., NaHCO₃) to selectively move the acidic product into the aqueous layer as its salt, leaving neutral organic impurities behind. The product is then recovered by re-acidifying the aqueous layer and re-extracting.

  • Final Purification: Typically achieved by recrystallization to remove any remaining minor impurities.[4]

Q2: Which organic solvent is recommended for the extraction?

A2: Ethyl acetate is a highly recommended solvent for extracting this compound.[5][6] It offers a good balance of polarity to dissolve the benzoic acid derivative, has low miscibility with water, and is relatively easy to remove under reduced pressure. Diethyl ether is another common choice, particularly for Grignard reaction workups, but its high volatility and flammability require extra caution.[3][7]

Q3: Why is a final wash with brine (saturated NaCl solution) often recommended?

A3: A final wash of the organic layer with brine is a standard and crucial step. Its purpose is to remove the majority of the dissolved water from the organic solvent before the addition of a chemical drying agent (like Na₂SO₄ or MgSO₄).[8] This "pre-drying" step reduces the amount of drying agent needed and prevents the product from "oiling out" if the organic layer is saturated with water.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that may arise during the workup procedure in a direct question-and-answer format.

Problem: After the acidic quench, my product seems to be precipitating as a solid between the layers.

  • Potential Cause: This often occurs if the concentration of the product in the organic solvent is too high, or if the organic solvent has poor solubility for the product at the temperature of the extraction. It can also be caused by the presence of insoluble magnesium salts if the acidification was incomplete.

  • Solution:

    • Ensure Complete Acidification: Check the pH of the aqueous layer to confirm it is acidic (pH 1-2). If not, add more dilute acid.[3]

    • Dilute the Organic Layer: Add more of your chosen organic extraction solvent to fully dissolve the precipitated product.[9]

    • Gentle Warming: If solubility is still an issue, gently warming the separatory funnel in a warm water bath may help dissolve the solid. Exercise extreme caution, especially when using volatile solvents like diethyl ether, and ensure frequent venting.

Problem: A persistent emulsion has formed during the extraction, and the layers will not separate.

  • Potential Cause: Emulsions are common when vigorous shaking is applied, especially if acidic or basic solutions are used, or if fine particulate matter is present.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[9]

    • Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.[9]

    • Filter: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can break the emulsion by removing the particulate matter that stabilizes it.

Problem: The yield of my isolated this compound is significantly lower than expected.

  • Potential Cause: Low yield can stem from several issues:

    • Incomplete reaction during the synthesis step.

    • Incomplete protonation of the carboxylate salt during the acidic quench, leaving product in the aqueous layer.

    • Using an insufficient volume of organic solvent for extraction or not performing enough extractions.

    • Loss of product during recrystallization due to using too much solvent or cooling the solution too rapidly.

  • Solution:

    • Verify pH: Always check the pH after acidification. The aqueous layer should be distinctly acidic (pH < 2) to ensure the carboxylic acid is in its neutral, organic-soluble form.

    • Perform Multiple Extractions: It is more efficient to extract the aqueous layer multiple times with smaller volumes of organic solvent (e.g., 3 x 50 mL) than once with a large volume (1 x 150 mL).[5]

    • Optimize Recrystallization: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[10] Cooling the solution slowly (first at room temperature, then in an ice bath) promotes the formation of pure crystals and maximizes recovery.[4]

Problem: During the wash with sodium bicarbonate (NaHCO₃), the separatory funnel over-pressurized and vented product.

  • Potential Cause: This is a classic and dangerous issue caused by the rapid evolution of CO₂ gas when the acidic organic layer is mixed with a basic bicarbonate solution. The carboxylic acid reacts with NaHCO₃ to produce carbon dioxide.

  • Solution:

    • Add Base Slowly: Add the sodium bicarbonate solution in small portions to the organic layer in the separatory funnel.

    • Vent Immediately and Frequently: After each addition, and before any vigorous shaking, swirl the funnel gently and immediately invert and vent (open the stopcock) to release the pressure. Repeat this process until the effervescence subsides before proceeding with shaking.[3][11] An even safer method is to perform this neutralization in an Erlenmeyer flask with stirring before transferring to the separatory funnel.[11]

Visualizing the Workflow

The following diagram illustrates the standard sequential workflow for the workup and purification of this compound.

Workup_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mix Crude Reaction Mixture (contains carboxylate salt) Quench 1. Acidic Quench (e.g., 1M HCl) Reaction_Mix->Quench Phase_Sep 2. Phase Separation Quench->Phase_Sep Separate aqueous & organic layers Extract 3. Extraction (e.g., Ethyl Acetate) Phase_Sep->Extract Wash 4. Wash Organic Layer (H₂O, Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Filter_Dry 6. Filter Drying Agent Dry->Filter_Dry Evap 7. Solvent Removal (Rotary Evaporation) Filter_Dry->Evap Crude_Product Crude Solid Product Evap->Crude_Product Recrystallize 8. Recrystallization (e.g., Toluene/Hexane) Crude_Product->Recrystallize Filter_Crystals 9. Vacuum Filtration Recrystallize->Filter_Crystals Collect crystals Dry_Crystals 10. Dry Crystals Filter_Crystals->Dry_Crystals Pure_Product Pure 2,4,5-Trifluoro-3- methylbenzoic Acid Dry_Crystals->Pure_Product

Caption: Workflow for the workup and purification of the target acid.

Standard Experimental Protocol

This protocol outlines a standard procedure for the workup and purification following the synthesis of this compound via a Grignard reaction.

Materials:

  • Crude reaction mixture

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Toluene/Hexanes mixture)

  • Separatory funnel, Erlenmeyer flasks, beakers, Büchner funnel, filter paper

Procedure:

  • Quenching the Reaction:

    • Cool the crude reaction mixture in an ice-water bath (0-5 °C).

    • Slowly and carefully add 1 M HCl solution with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, continuing addition until the pH is between 1 and 2. This ensures the complete protonation of the carboxylate salt.[12][13]

  • Extraction:

    • Transfer the entire biphasic mixture to a separatory funnel of appropriate size.

    • Add a portion of ethyl acetate, stopper the funnel, and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to fully separate. Drain the lower aqueous layer into a flask.

    • Drain the upper organic layer into a separate clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh ethyl acetate. Combine all organic extracts.

  • Washing the Organic Layer:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer with deionized water.

    • (Optional but recommended for higher purity) Wash with saturated NaHCO₃ solution to remove any strongly acidic impurities. CAUTION: Add slowly and vent frequently due to CO₂ evolution.[11] Note: This step will move your desired product to the aqueous layer. You would then need to re-acidify this basic aqueous layer and re-extract with ethyl acetate. For a simpler procedure, skip to the brine wash.

    • Wash the organic layer with saturated brine solution to remove bulk water.[8]

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; the drying agent should move freely like a "snow globe" when the solution is dry.

    • Filter the solution through fluted filter paper or a cotton plug to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add the minimum amount of a hot recrystallization solvent (a toluene/hexanes system often works well for benzoic acids) until the solid just dissolves.[14]

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.[4]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to obtain the pure this compound.

Key Workup Parameters

ParameterRecommended Value/ConditionRationale & Justification
Quench pH 1 - 2Ensures complete protonation of the carboxylate to the neutral, organic-soluble carboxylic acid, maximizing extraction efficiency.[3]
Extraction Solvent Ethyl AcetateGood solubility for the product, low water miscibility, and easily removed.[5][6]
Number of Extractions 3Maximizes recovery of the product from the aqueous phase.
Washing Solutions Water, BrineRemoves water-soluble impurities and salts. Brine effectively "pre-dries" the organic layer.[8]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic solvent to prevent interference in the final product.
Recrystallization Slow coolingPromotes the formation of large, pure crystals and excludes impurities from the crystal lattice.[4][10]

References

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Reddit. (2013). Workup up a reaction with amine and carboxylic acid.
  • ResearchGate. (2016). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
  • Google Patents. (n.d.). CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Semantic Scholar. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid.
  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • Truman ChemLab. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate.
  • Grignard Reaction. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Recrystallization of Benzoic Acid. (n.d.). Recrystallization of Benzoic Acid.
  • ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
  • Quora. (2013). What are the industrial preparation method of fluoro benzoic acid?.
  • Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid.
  • Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
  • Scribd. (n.d.). Recrystallization of Benzoic Acid PDF.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid.

Sources

avoiding decarboxylation of 2,4,5-Trifluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,5-Trifluoro-3-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during its use: unintentional decarboxylation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your starting material and the success of your synthetic route.

Understanding the Challenge: The Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic and pharmacokinetic properties conferred by its trifluorinated aromatic ring.[1][2] However, like many polyhalogenated aromatic carboxylic acids, it can be susceptible to premature loss of the carboxyl group (decarboxylation), leading to the formation of 1,2,4-Trifluoro-3-methylbenzene. This side reaction can significantly reduce yields, complicate purification, and compromise the integrity of subsequent synthetic steps.

The electron-withdrawing nature of the fluorine atoms can stabilize the aryl anion or radical intermediate formed during decarboxylation, making this compound more prone to this transformation under certain conditions compared to non-fluorinated benzoic acids.[3][4] This guide will equip you with the knowledge to mitigate this risk.

Troubleshooting Guide: Diagnosing and Preventing Unwanted Decarboxylation

This section addresses common issues observed during reactions involving this compound.

Question: My reaction yield is low, and I've isolated a non-acidic, volatile byproduct. Could this be decarboxylation?

Answer: Yes, this is a classic symptom of unintentional decarboxylation. The primary byproduct would be 1,2,4-Trifluoro-3-methylbenzene, which is significantly more volatile and less polar than the starting carboxylic acid.

Troubleshooting Steps:

  • Confirm the Byproduct: Use analytical techniques like GC-MS or ¹H NMR to confirm the presence of 1,2,4-Trifluoro-3-methylbenzene in your crude reaction mixture. The loss of the carboxylic acid proton signal and a simplified aromatic region in the NMR spectrum are key indicators.

  • Review Reaction Temperature: High temperatures are the most common cause of decarboxylation.[4] Aromatic carboxylic acids, especially those with electron-withdrawing groups, can decarboxylate upon heating.

  • Examine for Metal Contaminants: Trace amounts of transition metals, particularly copper, palladium, silver, or rhodium, can catalyze decarboxylation, often at much lower temperatures than thermal decarboxylation alone.[5][6][7] Ensure all glassware is scrupulously clean and consider using metal scavenging agents if contamination is suspected from a previous step.

  • Assess Solvent Choice: While often used for their solvating power, some dipolar aprotic solvents (e.g., N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO)) have been shown to facilitate decarboxylation, particularly at elevated temperatures.[8][9]

Question: I am running a coupling reaction (e.g., amide bond formation) and observing significant decarboxylation. How can I prevent this?

Answer: Coupling reactions often require elevated temperatures or specific catalysts that can inadvertently promote decarboxylation. The key is to optimize conditions to favor the desired reaction pathway.

Preventative Measures:

  • Lower the Reaction Temperature: If possible, screen for milder reaction conditions. For amide coupling, investigate different coupling agents that are effective at or below room temperature.

  • Choice of Base: Be cautious with strong organic bases, as some N-bases have been implicated in promoting decarboxylation of fluorobenzoic acids.[3] If a base is required, consider using an inorganic base like K₂CO₃ or NaHCO₃, which are generally less likely to promote decarboxylation under anhydrous conditions.

  • Activate the Carboxylic Acid in situ at Low Temperature: A robust strategy is to convert the carboxylic acid to a more reactive intermediate (like an acid chloride or an activated ester) at a low temperature (e.g., 0 °C) before introducing the nucleophile and warming the reaction. This can often allow the desired reaction to proceed faster and at a lower temperature than the competing decarboxylation.

Workflow for Minimizing Decarboxylation Risk

Below is a logic diagram to guide your experimental design and troubleshooting process.

Decarboxylation_Troubleshooting Troubleshooting Workflow for Decarboxylation cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Corrective Actions Start Low Yield & Suspected Decarboxylation Analysis Analyze Crude Mixture (GC-MS, NMR) Start->Analysis Confirm Decarboxylation Confirmed? Analysis->Confirm Temp Review Reaction Temperature Confirm->Temp Yes End Reaction Optimized Confirm->End No Metal Check for Metal Contamination Temp->Metal LowerTemp Lower Temperature or Use Milder Conditions Temp->LowerTemp Solvent Evaluate Solvent Choice Metal->Solvent Clean Use Metal-Free Glassware or Scavengers Metal->Clean Base Assess Base Compatibility Solvent->Base ChangeSolvent Switch to Less Polar/ Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->ChangeSolvent ChangeBase Use Inorganic Base or Avoid Strong N-Bases Base->ChangeBase LowerTemp->End Clean->End ChangeSolvent->End ChangeBase->End

Caption: A decision-making workflow for troubleshooting decarboxylation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decarboxylate?

While a precise onset temperature for this specific molecule is not widely published, many polyfluorinated benzoic acids show instability at temperatures above 140-150 °C, especially in polar aprotic solvents.[8][10][11] Catalyzed decarboxylation can occur at significantly lower temperatures. As a general rule, it is best to keep reaction temperatures below 100 °C whenever possible.

Q2: Are there any specific catalysts I should be worried about?

Yes. Copper (Cu) and its salts (e.g., copper oxides) are classic catalysts for decarboxylation.[5][9] Palladium (Pd) complexes, often used in cross-coupling reactions, can also promote this side reaction.[12] If your synthesis involves these metals, be aware that decarboxylation is a potential competing pathway.

Q3: Can the pH of my reaction mixture influence decarboxylation?

Yes. The stability of the carboxylate anion is key. While strongly acidic conditions are generally safe, certain basic conditions can promote decarboxylation. A study on fluorobenzoic acids showed that strong N-bases could facilitate the reaction.[3] It is hypothesized that the protonated N-base attacks the carboxylate anion, initiating the process. When a base is needed, milder inorganic bases are often a safer choice.

Q4: My next step is a lithiation/Grignard formation. Is decarboxylation a risk?

This is a lower-risk scenario. These reactions are typically run at very low temperatures (-78 °C to 0 °C), which are not conducive to thermal decarboxylation. The primary concern would be the reaction of the organometallic reagent with the acidic proton of the carboxyl group. Therefore, the carboxyl group must be protected before forming such reagents.

Q5: Are there any "safe" solvents to use?

Non-polar or less polar aprotic solvents like toluene, xylenes, or dioxane are generally safer choices than highly polar aprotic solvents like DMF, DMSO, or NMP, especially when heating is required.

Summary of Conditions to Avoid
ParameterCondition to AvoidRationale
Temperature > 120-140 °C (uncatalyzed)Provides activation energy for thermal decarboxylation.[4]
Catalysts Presence of Cu, Pd, Ag, Rh saltsLowers the activation energy for decarboxylation.[5][6][7][12]
Solvents High-boiling polar aprotic (NMP, DMSO)Can facilitate the decarboxylation process, especially with heat.[8][9]
Bases Strong, non-nucleophilic N-basesMay promote decarboxylation through specific mechanisms.[3]
Light UV light or photoredox conditionsCan induce radical decarboxylation pathways.[10][13]

Protocol: Amide Coupling with Minimized Decarboxylation Risk

This protocol details a general procedure for coupling this compound with a generic primary amine (R-NH₂), employing conditions designed to suppress decarboxylation.

Objective: To form the corresponding amide while minimizing the formation of 1,2,4-Trifluoro-3-methylbenzene.

Methodology: Two-step, one-pot acid chloride formation and subsequent amidation.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice-water bath.

  • Acid Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Add one drop of anhydrous DMF as a catalyst.

    • Expertise & Experience: Using oxalyl chloride with a catalytic amount of DMF allows for the formation of the acid chloride at a low temperature, a highly effective activation method that avoids heat. The byproducts (CO, CO₂, HCl) are gaseous and easily removed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour. Monitor the conversion to the acid chloride by taking a small aliquot, quenching with methanol, and analyzing by LC-MS or TLC.

  • Removal of Excess Reagent: Once the formation of the acid chloride is complete, concentrate the reaction mixture in vacuo at a low temperature (< 30 °C) to remove the solvent and any excess oxalyl chloride.

    • Trustworthiness: This step is critical to remove the volatile and reactive oxalyl chloride, ensuring it does not interfere with the subsequent amidation step.

  • Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool again to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve the primary amine (R-NH₂) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting acid chloride is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide product.

  • Purification: Purify the crude product by column chromatography or recrystallization as appropriate.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway versus the undesired decarboxylation side reaction.

Reaction_Pathways cluster_0 Desired Pathway: Amidation cluster_1 Undesired Pathway: Decarboxylation Start This compound Activation Activation (e.g., SOCl₂, (COCl)₂) Low Temp Start->Activation Low Energy Barrier Conditions Adverse Conditions: High Heat, Metal Catalysts Start->Conditions High Energy Barrier (unless catalyzed) AcidChloride Acid Chloride Intermediate Activation->AcidChloride Amidation Addition of R-NH₂ Low Temp AcidChloride->Amidation Product Desired Amide Product Amidation->Product Decarboxylation Loss of CO₂ Conditions->Decarboxylation Byproduct 1,2,4-Trifluoro-3-methylbenzene Decarboxylation->Byproduct

Caption: Competing reaction pathways for this compound.

References
  • Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. Journal of Physical Organic Chemistry. [Link]
  • Gooßen, L. J., et al.
  • Vasdev, N., et al. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • Goossen, L. J., & Kulyk, S.
  • Beller, M., et al. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]
  • Beller, M., et al. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]
  • Shepherd, S. A., et al. Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
  • Vasdev, N., et al.
  • Akita, M., et al. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society. [Link]
  • Li, Z., et al. Decarboxylative Hydroxylation of Benzoic Acids.
  • Fluorobenzoic Acid Series. Sparrow Chemical. [Link]
  • Hayashi, K. Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid. Semantic Scholar. [Link]
  • 2,4,5-Trifluoro-3-methoxybenzoic acid. MySkinRecipes. [Link]
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: 2,4,5-Trifluoro-3-methylbenzoic Acid vs. 2,4,5-Trifluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of fluorinated building blocks is paramount for optimizing the physicochemical and pharmacokinetic properties of lead candidates. Among these, polysubstituted fluorobenzoic acids serve as critical scaffolds. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct reagents: 2,4,5-Trifluoro-3-methylbenzoic acid and 2,4,5-Trifluoro-3-methoxybenzoic acid. We will dissect their structural nuances, compare key experimental parameters, and provide actionable protocols for their characterization and use.

Structural and Electronic Considerations: The Impact of the C3-Substituent

The core difference between these two molecules lies in the substituent at the C3 position: a methyl (-CH₃) group versus a methoxy (-OCH₃) group. This seemingly minor change imparts significant differences in their electronic profiles, which in turn dictates their acidity, lipophilicity, and reactivity.

  • This compound: The methyl group is weakly electron-donating through inductive (+I) and hyperconjugation effects. This donation slightly destabilizes the resulting carboxylate anion upon deprotonation, making the acid weaker than an unsubstituted analogue.

  • 2,4,5-Trifluoro-3-methoxybenzoic Acid: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing via induction (-I effect) due to the electronegativity of the oxygen atom, but it is a strong electron-donating group through resonance (+R effect) where the oxygen lone pairs delocalize into the aromatic ring. In most contexts, the resonance effect is dominant, leading to a net electron-donating character that can decrease acidity.[1][2]

The three fluorine atoms on the ring are powerful electron-withdrawing groups, which significantly increase the overall acidity of the benzoic acid core by stabilizing the conjugate base. The substituent at the C3 position, therefore, acts as a modulator of this high baseline acidity. Furthermore, the presence of substituents ortho to the carboxylic acid (the fluorine at C2) forces the carboxyl group out of the plane of the benzene ring.[3][4][5] This "ortho effect" inhibits resonance between the carboxyl group and the ring, which further increases the acidity of both molecules relative to non-ortho-substituted analogues.[3][4][5]

Caption: Electronic effects of C3 substituents.

Comparative Physicochemical Data

The electronic differences manifest directly in measurable physicochemical properties crucial for drug design, such as acidity (pKa) and lipophilicity (LogP). The following table summarizes expected and experimentally derived data for these compounds.

PropertyThis compound2,4,5-Trifluoro-3-methoxybenzoic AcidCausality and Implication
Molecular Weight 190.12 g/mol [6][7]206.12 g/mol [8]The methoxy group adds slightly more mass, a consideration for ligand efficiency calculations.
pKa (Predicted) ~3.2 - 3.5~3.4 - 3.7The net electron-donating character of the methoxy group is stronger than the methyl group, leading to a slightly weaker acid (higher pKa).[1][2] This difference can influence the charge state of the molecule at physiological pH.
cLogP (Calculated) ~2.5~2.3The oxygen atom in the methoxy group adds polarity, slightly decreasing the calculated lipophilicity compared to the more hydrocarbon-like methyl group. This can impact membrane permeability and solubility.
Melting Point 103-105 °C[6]105-112 °C[9][10]The similar melting points suggest comparable crystal lattice energies.

Synthetic Utility and Reactivity: Amide Coupling

A primary application for these building blocks is in the synthesis of amides via coupling with amines. The reactivity of the carboxylic acid is directly influenced by its electronic nature. A more acidic starting material generally corresponds to a more electrophilic carboxylate intermediate, potentially leading to faster reaction kinetics.

Given that this compound is expected to be slightly more acidic, it may exhibit modestly enhanced reactivity in standard amide coupling reactions (e.g., using EDC/HOBt) compared to its methoxy counterpart. However, both are considered "activated" acids due to the trifluoro-substitution, and successful couplings can be readily achieved for both.

G start Select Benzoic Acid Derivative acid Acid (Methyl or Methoxy version) start->acid activation Formation of Activated HOBt Ester Intermediate acid->activation amine Primary/Secondary Amine (R-NH2) coupling Nucleophilic Attack by Amine amine->coupling reagents Coupling Reagents (EDC, HOBt, Base) reagents->activation activation->coupling product Target Amide Product coupling->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for amide coupling.

Experimental Protocols

To empower researchers to validate these properties, we provide detailed, self-validating experimental protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration with a strong base.[11][12][13]

Materials:

  • This compound or 2,4,5-Trifluoro-3-methoxybenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl)

  • Deionized water, purged with Nitrogen

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

  • Sample Preparation: Accurately weigh ~20 mg of the benzoic acid derivative and dissolve it in ~20 mL of deionized water. If solubility is low, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa for that solvent system.[13]

  • Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength of approximately 0.15 M.[11]

  • Initial Acidification: Add 0.1 M HCl dropwise to the sample solution to bring the initial pH to ~2.0.

  • Titration: Place the solution on a magnetic stirrer, immerse the pH electrode, and begin titrating with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

  • Replication: Perform the titration in triplicate for each compound to ensure reproducibility.[11]

Protocol 2: Determination of LogP by Shake-Flask Method

This "gold standard" method measures the partition coefficient of a compound between n-octanol and water.[14][15][16]

Materials:

  • Test compound

  • n-Octanol (HPLC grade), pre-saturated with water

  • Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol

  • Separatory funnels or vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely before use.[14]

  • Stock Solution: Prepare a stock solution of the test compound in the n-octanol phase (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the PBS phase (e.g., 5 mL of each).

  • Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.[17]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[15]

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC).

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]aqueous. The LogP is the logarithm (base 10) of this value.

  • Replication: Conduct at least three independent measurements to ensure the reliability of the data.

Protocol 3: Comparative Amide Coupling Reactivity

This protocol compares the reaction rate or yield of the two acids when coupled with a model amine.

Materials:

  • Acid 1: this compound

  • Acid 2: 2,4,5-Trifluoro-3-methoxybenzoic acid

  • Benzylamine (model amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[18][19]

  • Hydroxybenzotriazole (HOBt)[18]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • TLC plates, LC-MS system for monitoring

Procedure:

  • Reaction Setup: Set up two identical reaction flasks. To each flask, add the respective acid (1.0 eq.), HOBt (1.2 eq.), and benzylamine (1.1 eq.) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (2.0 eq.) to each flask and stir for 5 minutes at room temperature.

  • Initiation: Add EDC (1.2 eq.) to each flask simultaneously. Start a timer.

  • Monitoring: Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) by TLC or LC-MS. Quantify the amount of product formed relative to the starting acid.

  • Analysis: Compare the time taken for each reaction to reach >95% completion. Alternatively, quench both reactions at a fixed time point (e.g., 2 hours), perform an aqueous workup, and isolate the product. Compare the yields to determine which acid is more reactive under these conditions.

Conclusion and Recommendations

Both this compound and 2,4,5-Trifluoro-3-methoxybenzoic acid are valuable, highly activated building blocks for medicinal chemistry. The choice between them should be driven by the specific goals of the drug design project.

  • Choose this compound when:

    • A slight increase in lipophilicity is desired.

    • Maximizing acidity and potentially reaction speed is a priority.

    • Avoiding potential metabolic liabilities associated with a methoxy group (e.g., O-demethylation) is a concern.

  • Choose 2,4,5-Trifluoro-3-methoxybenzoic Acid when:

    • A slight decrease in lipophilicity and an increase in polarity are beneficial for the ADME profile.

    • The methoxy group can act as a hydrogen bond acceptor to form a key interaction with the biological target.

    • Modulating acidity to a slightly weaker level is required to fine-tune the overall properties of the final compound.

By understanding the fundamental electronic differences and validating their impact through the standardized protocols provided, researchers can make informed decisions to accelerate their drug discovery programs.

References

  • LogP / LogD shake-flask method - Protocols.io. (2024).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem. (n.d.).
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.).
  • Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar. (2002). International Journal of Quantum Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Ortho effect - Wikipedia. (n.d.).
  • Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why? - Quora. (2017).
  • Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? - Quora. (2018).
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic acid, 3-tridecyl ester - Cheméo. (n.d.).
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC. (2013).
  • Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? - Quora. (2018).
  • Why is para methoxy benzoic acid is less acidic than benzoic acid? - Quora. (2016).
  • Substituent effects on the electronic structure and pKa benzoic acid - ResearchGate. (2002).
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? - Quora. (2017).
  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? - Chemistry Stack Exchange. (2021).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules.
  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC. (2019).
  • 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem. (n.d.).
  • Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. - ResearchGate. (n.d.).
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres - ChemRxiv. (n.d.).
  • 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. (n.d.).
  • What are good methoxy isosteres in medicinal chemistry? - ResearchGate. (2015).
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents. (n.d.).
  • Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH | Request PDF - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Acidity of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug design to modulate parameters such as metabolic stability, lipophilicity, and, notably, acidity. For scientists engaged in the development of new chemical entities, a nuanced understanding of how fluorination impacts the acidic strength (pKa) of a molecule like benzoic acid is fundamental. This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-fluorinated benzoic acids, supported by experimental data and a detailed protocol for pKa determination.

The Influence of Fluorine on Acidity: A Tale of Two Effects

The acidity of benzoic acid is significantly influenced by the electronic effects of substituents on the benzene ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[1][2] This effect, transmitted through the sigma (σ) bonds, pulls electron density away from the carboxylic acid group.[1][2] This withdrawal of electron density stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid (resulting in a lower pKa value).[3]

However, the inductive effect is not the only factor at play. Fluorine also possesses lone pairs of electrons that can be donated into the benzene ring's pi (π) system, a phenomenon known as the resonance or mesomeric effect (+M effect).[4] This electron-donating effect increases electron density on the ring, which can destabilize the carboxylate anion and consequently decrease acidity.[5] The net effect on the acidity of fluorinated benzoic acids is a delicate balance between these opposing inductive and resonance effects, with the position of the fluorine atom on the ring playing a decisive role.

Comparative Acidity: An Analysis of Isomers

The interplay between the inductive and resonance effects is clearly demonstrated in the experimentally determined pKa values of the monofluorinated benzoic acid isomers. A lower pKa value signifies a stronger acid.

CompoundIsomerpKa Value
Benzoic Acid-4.20[6][7]
2-Fluorobenzoic acidortho3.27[7][8]
3-Fluorobenzoic acidmeta3.86[7][9]
4-Fluorobenzoic acidpara4.14[7]

Analysis of the Data:

  • 2-Fluorobenzoic Acid (ortho-isomer): This is the strongest acid among the fluorinated isomers. The strong, distance-dependent inductive effect of the fluorine atom at the ortho position significantly stabilizes the carboxylate anion.[4] Additionally, a phenomenon known as the "ortho effect" comes into play, where steric hindrance between the ortho-substituent and the carboxyl group forces the carboxyl group out of the plane of the benzene ring. This disrupts the resonance between the carboxyl group and the ring, further increasing acidity.[4]

  • 3-Fluorobenzoic Acid (meta-isomer): In the meta position, the resonance effect is negligible. Therefore, the acidity is primarily enhanced by the inductive effect of the fluorine atom, making it a stronger acid than benzoic acid.[10]

  • 4-Fluorobenzoic Acid (para-isomer): At the para position, both the inductive and resonance effects are operative. While the inductive effect withdraws electron density, the opposing resonance effect donates electron density back into the ring.[11] The net result is a smaller increase in acidity compared to the ortho and meta isomers.

The following diagram illustrates the dominant electronic effects influencing the acidity of each isomer.

Electronic effects on the acidity of fluorobenzoic acid isomers.

Experimental Determination of pKa: Potentiometric Titration

A reliable and widely used method for determining the pKa of an acid is potentiometric titration.[12][13] This technique involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the acid while monitoring the pH.[14] The pKa can then be determined from the resulting titration curve.

Experimental Protocol

Objective: To determine the pKa of a fluorinated benzoic acid using potentiometric titration.

Materials:

  • Fluorinated benzoic acid sample

  • 0.1 M standardized sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pKa.[15]

  • Sample Preparation: Accurately weigh a sample of the fluorinated benzoic acid (e.g., 0.1-0.2 g) and dissolve it in a known volume of deionized water (e.g., 100 mL) in a beaker.[16] Gentle heating may be required to facilitate dissolution. Allow the solution to cool to room temperature.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.[14] As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) to obtain more data points in this critical region. Continue the titration until the pH begins to level off well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve where the slope is steepest. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acid and its conjugate base are equal.[13]

Causality Behind Experimental Choices:

  • Carbonate-free NaOH: Carbon dioxide from the atmosphere can dissolve in the NaOH solution to form carbonic acid, which would interfere with the titration and lead to inaccurate results.[12]

  • Deionized Water: Using deionized water ensures that there are no dissolved ions that could affect the pH or react with the acid or base.

  • Stirring: Continuous stirring ensures that the titrant is evenly distributed throughout the solution, allowing for a stable and accurate pH reading.

  • Small Increments Near Equivalence Point: The pH changes most rapidly around the equivalence point. Taking smaller volume increments in this region provides a more accurate determination of the inflection point.

The following diagram outlines the experimental workflow for pKa determination.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Acid Solution Calibrate->Prepare_Sample Setup Set up Titration Apparatus Prepare_Sample->Setup Titrate Add NaOH in Increments Record pH and Volume Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Equivalence Determine Equivalence Point Plot->Equivalence pKa Determine pKa at Half-Equivalence Point Equivalence->pKa

Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of benzoic acid can be finely tuned through the strategic placement of fluorine substituents. The interplay of the strong, distance-dependent inductive effect and the position-dependent resonance effect allows for a predictable modification of pKa values. A thorough understanding of these principles, coupled with robust experimental techniques like potentiometric titration, is essential for medicinal chemists and drug development professionals seeking to optimize the properties of new therapeutic agents.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Wikipedia. (n.d.). 2-Fluorobenzoic acid.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
  • Unknown. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
  • Proprep. (n.d.). What is the pKa of benzoic acid?.
  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Quora. (2021). What is the role of resonance in the acidity of benzoic acid?.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.
  • Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (2018). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 83(15), 8238–8246. [Link]
  • ChemBK. (n.d.). P-FLUOROBENZOIC ACID.
  • ReL-L, R., & Nunes, S. S. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]
  • Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?.
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • Merck Index. (n.d.). p-Fluorobenzoic Acid.
  • PubChem. (n.d.). 3-Fluorobenzoic Acid.
  • Goss, K.-U. (2020). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 54(23), 14991–14999. [Link]
  • Howe, P. W., & Morris, G. A. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15587–15594. [Link]
  • PubChem. (n.d.). 2-Fluorobenzoic acid.
  • Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456–458. [Link]
  • ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR.
  • PubChem. (n.d.). 4-Fluorobenzoic Acid.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Scribd. (n.d.). Fluorinated Benzoic Acid.

Sources

A Comparative Guide to the Biological Activity of 2,4,5-Trifluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to the development of numerous successful therapeutic agents.[1] This guide delves into the promising, yet underexplored, class of compounds derived from 2,4,5-Trifluoro-3-methylbenzoic acid. While direct experimental data on this specific parent compound and its immediate derivatives are limited in publicly accessible literature, this guide will provide a comprehensive framework for their evaluation. By drawing comparisons with structurally related fluorinated and trifluoromethyl-substituted benzoic acid analogs, we will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document serves as a technical resource, offering insights into synthetic strategies, comparative biological activities of analogous compounds, and detailed experimental protocols to empower researchers in this burgeoning field.

The Rationale for Fluorination: A Gateway to Enhanced Bioactivity

The introduction of fluorine and trifluoromethyl groups into a benzoic acid framework can dramatically influence its biological profile. The strong electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, impacting its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.[2] These fundamental principles underpin the therapeutic potential of this compound derivatives.

Synthetic Pathways: Crafting a Library of Novel Derivatives

The synthesis of a diverse library of this compound derivatives is the first crucial step in exploring their biological potential. Based on established organic chemistry principles and published methods for similar fluorinated benzoic acids, several synthetic routes can be envisioned.[3] The core scaffold, this compound, can be derivatized at the carboxylic acid moiety to generate a variety of functional groups, including amides, esters, and heterocycles.

A generalized workflow for the synthesis of amide and ester derivatives is depicted below. The activation of the carboxylic acid is a key step, often achieved through conversion to an acid chloride or by using coupling agents.

Caption: Proposed synthetic workflow for generating amide and ester derivatives.

Comparative Biological Activities: Insights from Structurally Related Compounds

In the absence of direct experimental data for this compound derivatives, a comparative analysis of structurally similar compounds is invaluable. The following sections present data from the literature on related fluorinated and trifluoromethyl-containing molecules, offering a predictive glimpse into the potential bioactivities of our target compounds.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer agents.[2] Its inclusion can enhance the cytotoxic potential of a molecule. For instance, studies on pyrazole derivatives bearing a trifluoromethylphenyl group have demonstrated potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Structurally Related Trifluoromethyl-Containing Compounds

Compound ClassCell Line(s)Activity Metric (IC₅₀/GI₅₀)Reference
N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureasProstate (PC-3)logGI₅₀ -7.10[4]
N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureasCNS (SNB-75)logGI₅₀ -5.84[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneVariousActive in NCI-60 screen[5]
Isoxazole Derivatives with -CF₃Breast (MCF-7)IC₅₀ = 2.63 µM[6]
3'-Trifluoromethyl-taxoidsBreast (MCF7-S, LCC6-WT), Lung (H460), Colon (HT-29)>20x more potent than paclitaxel[5]

This data suggests that derivatives of this compound could exhibit significant anticancer activity. The presence of both trifluoro and methyl substitutions on the phenyl ring may lead to novel structure-activity relationships.

Antimicrobial Activity

Fluorinated benzoic acids and their derivatives have a long history as antimicrobial agents. The trifluoromethyl group, in particular, has been incorporated into various antimicrobial compounds to enhance their efficacy. Pyrazole derivatives containing a trifluoromethyl phenyl moiety have shown potent activity against Gram-positive bacteria.[7][8]

Table 2: Antimicrobial Activity of Structurally Related Trifluoromethyl-Containing Compounds

Compound ClassTarget Organism(s)Activity Metric (MIC)Reference
Pyrazole with 3,5-dichloro-4-fluoro anilineStaphylococcus aureus0.5 µg/mL[8]
Pyrazole with fluoro-trifluoromethyl anilineGram-positive bacteria0.78 µg/mL[7]
Trifluoromethyl and trifluoromethoxy pyrazole derivativesVarious bacteriaAs low as 2 µg/mL[8]

These findings indicate that derivatives of this compound are promising candidates for the development of new antimicrobial agents, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory properties of salicylic acid and its derivatives are well-documented. The introduction of a trifluoromethyl group to the salicylate backbone has been shown to modulate its activity. For example, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a metabolite of triflusal, inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]

Table 3: Anti-inflammatory Activity of a Structurally Related Trifluoromethyl-Containing Compound

CompoundTargetActivity Metric (IC₅₀)Reference
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)COX-2 mediated PGE₂ production in human blood0.39 mM[4]

This suggests that derivatives of this compound could possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like COX-2.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of novel this compound derivatives, standardized in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for evaluating anticancer, antimicrobial, and anti-inflammatory potential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Product Measurement: Stop the reaction and measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Potential Mechanisms of Action: Targeting Key Signaling Pathways

The biological activities of this compound derivatives are likely mediated through the modulation of specific signaling pathways. Based on data from related compounds, several potential mechanisms can be postulated.

  • Anticancer Mechanism: The cytotoxic effects of trifluoromethyl-containing compounds are often attributed to the induction of apoptosis. This can occur through various mechanisms, including the inhibition of key survival pathways like PI3K/Akt/mTOR or the disruption of microtubule dynamics, leading to cell cycle arrest.[9]

  • Anti-inflammatory Mechanism: As suggested by studies on triflusal and its metabolite HTB, a key anti-inflammatory mechanism could be the inhibition of the NF-κB signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2. By inhibiting NF-κB activation, these compounds can suppress the inflammatory response.

NF-kB_Pathway_Inhibition cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB IkB_P p-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Compound 2,4,5-Trifluoro-3-methylbenzoic Acid Derivative Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While the biological activities of this compound and its derivatives remain to be fully elucidated, the comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of both trifluoro and methyl substituents on the benzoic acid core presents an exciting opportunity for the discovery of novel compounds with unique structure-activity relationships. This guide provides a foundational framework for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of molecules. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described in vitro assays. Promising lead compounds can then be advanced to in vivo models to assess their efficacy and safety profiles, ultimately paving the way for the development of new and effective treatments for cancer, infectious diseases, and inflammatory disorders.

References

  • Belli, S. C., et al. (2020). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Journal of Pharmacology and Experimental Therapeutics, 292(1), 167-174.
  • Kuznetsova, L. V., et al. (2008). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry, 129(9), 817-828.
  • Alam, M. S., et al. (2021). 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
  • Alam, M. S., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 7(3), 3065-3079.
  • Ma, C. L., et al. (2006). Syntheses and crystal structures of di-and triorganotin (IV) derivatives with 2, 4, 5-trifluoro-3-methoxybenzoic acid. Polyhedron, 25(17), 3405-3412.
  • Structure–activity relationship diagram. (n.d.). ResearchGate.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid. (n.d.). MySkinRecipes.
  • Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6219.
  • Jana, A., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 13(37), 25959-25970.
  • Tan, M. L., et al. (2022). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 15(1), 84.
  • Wang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111568.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Wang, L., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638-10654.
  • Noiri, S., et al. (2018). Cytotoxic Effect of Amide Derivatives of Trifluoromethionine Against the Enteric Protozoan Parasite Entamoeba Histolytica. Antimicrobial Agents and Chemotherapy, 62(7), e00236-18.
  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Medicinal Chemistry Research, 22(7), 3168-3180.
  • Agoramoorthy, G., et al. (2007). Antibacterial and antifungal activities of fatty acid methyl esters of the blind-your-eye mangrove from India. Brazilian Journal of Microbiology, 38(4), 739-742.
  • Wolska, K. I., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Journal of Biological Research-Thessaloniki, 28(1), 1-11.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid. (n.d.). PubChem.
  • Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. (n.d.). ResearchGate.
  • Luan, M. Z., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360.
  • Alam, M. S., et al. (2021). 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
  • Pan, L., et al. (2022). Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. Molecules, 27(23), 8235.
  • Lee, S. J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 1-7.
  • Zengin, N., et al. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Food and Chemical Toxicology, 49(2), 356-360.
  • Antonova, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6525.
  • Chen, X., et al. (2012). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Journal of Chemical and Pharmaceutical Research, 4(1), 35-41.
  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology, 85(6), 1629-1642.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4,5-Trifluoro-3-methylbenzoic Acid Analogs: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] The 2,4,5-Trifluoro-3-methylbenzoic acid scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. While extensive research exists on various halogenated and substituted benzoic acid derivatives, a specific and detailed structure-activity relationship (SAR) study for analogs of this compound has not been extensively reported in the public domain.

This guide, therefore, takes a proactive and scientifically grounded approach. In the absence of direct comparative studies, we will outline a proposed, in-depth investigation into the SAR of this compound class. Drawing from established principles and the known biological activities of structurally related molecules, which include roles as enzyme inhibitors, this guide will serve as a comprehensive roadmap for researchers and drug development professionals.[2][3][4]

For the purpose of this illustrative guide, we will hypothesize that the primary biological target of these analogs is a metalloenzyme, such as carbonic anhydrase (CA), a well-established target for compounds containing a benzoic acid or a related sulfonamide scaffold.[3][5]

Proposed Structure-Activity Relationship (SAR) Investigation

A systematic exploration of the SAR is fundamental to optimizing a lead compound into a viable drug candidate. Our proposed investigation focuses on two key areas of the this compound scaffold: modifications of the carboxylic acid group and substitutions at the C6 position of the benzene ring.

Rationale for Analog Design

The design of our hypothetical analog library is based on probing the key pharmacophoric elements of the core scaffold.

  • The Carboxylic Acid Moiety (R¹): This group is a potential key interaction point with the biological target, possibly forming hydrogen bonds or salt bridges. Converting it to esters, amides, or other functional groups will test the necessity of the acidic proton and the carboxylate for biological activity.

  • The C6 Position (R²): This is the only unsubstituted position on the aromatic ring, making it an ideal point for modification to explore the impact of steric and electronic effects on activity. We will introduce a range of electron-donating and electron-withdrawing groups, as well as groups of varying sizes.

Designed Analog Series

Below is a visual representation of the proposed analog series for our SAR study.

Analog_Series cluster_core Core Scaffold cluster_series1 Series 1: R¹ Modifications cluster_series2 Series 2: R² Modifications Core This compound Ester Methyl Ester (R¹ = -COOCH₃) Core->Ester Esterification Amide Primary Amide (R¹ = -CONH₂) Core->Amide Amidation Hydroxamic_Acid Hydroxamic Acid (R¹ = -CONHOH) Core->Hydroxamic_Acid Hydroxamic acid formation H Parent Compound (R² = -H) Cl Chloro (R² = -Cl) Core->Cl Halogenation OCH3 Methoxy (R² = -OCH₃) Core->OCH3 Nucleophilic Substitution NO2 Nitro (R² = -NO₂) Core->NO2 Nitration

Caption: Proposed analog series for the SAR study of this compound.

Experimental Protocols

To ensure the reliability and reproducibility of our proposed SAR study, standardized and well-documented experimental protocols are essential.

General Synthetic Workflow

The synthesis of the proposed analogs can be achieved through established organic chemistry reactions. The general workflow is depicted below.

Synthetic_Workflow Start Starting Material (this compound) Activation Carboxylic Acid Activation (e.g., with SOCl₂ or DCC) Start->Activation Series2 Series 2 Synthesis: Ring Substitution Reactions (Halogenation, Nitration, etc.) Start->Series2 Series1 Series 1 Synthesis: Reaction with Nucleophiles (Alcohols, Amines) Activation->Series1 Purification Purification (Chromatography, Recrystallization) Series1->Purification Series2->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Products Pure Analogs for Biological Testing Characterization->Final_Products

Caption: General synthetic workflow for the preparation of the proposed analogs.

Step-by-Step Synthesis Protocol (Example: Amide Synthesis)

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at 0°C for 30 minutes.[6]

  • Amidation: Add the desired amine (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure amide analog.

  • Characterization: Confirm the structure of the synthesized compound using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase IX)

This protocol describes a method to determine the inhibitory potency (IC₅₀) of the synthesized analogs against a specific enzyme target, in this case, human carbonic anhydrase IX (hCA IX).[3]

  • Reagents and Materials:

    • Recombinant human Carbonic Anhydrase IX

    • 4-Nitrophenyl acetate (NPA) as the substrate

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • Synthesized inhibitor compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare a series of dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add 180 µL of assay buffer, 10 µL of the inhibitor solution (or DMSO for control), and 10 µL of the hCA IX enzyme solution.

    • Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the compounds, a standard cytotoxicity assay against a human cell line (e.g., a cancer cell line like HeLa) is performed.[8][9]

  • Cell Culture: Culture HeLa cells in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Comparative Analysis and Discussion (Hypothetical Data)

Compound IDhCA IX IC₅₀ (µM)HeLa CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
1 -COOH-H5.2>100>19.2
2 -COOCH₃-H45.8>100>2.2
3 -CONH₂-H15.6>100>6.4
4 -COOH-Cl1.885.347.4
5 -COOH-OCH₃9.7>100>10.3
6 -COOH-NO₂0.960.166.8
Interpretation of Structure-Activity Relationships
  • Importance of the Carboxylic Acid (Series 1): A comparison of the parent compound 1 (IC₅₀ = 5.2 µM) with its methyl ester 2 (IC₅₀ = 45.8 µM) and amide 3 (IC₅₀ = 15.6 µM) suggests that the free carboxylic acid is crucial for potent inhibitory activity. The significant drop in potency upon its modification indicates that the carboxylate group likely forms a key ionic or hydrogen bond interaction with the enzyme's active site.

  • Electronic and Steric Effects at C6 (Series 2):

    • The introduction of an electron-withdrawing chloro group at the C6 position in compound 4 (IC₅₀ = 1.8 µM) leads to a significant increase in potency compared to the parent compound 1 . This suggests that reducing the pKa of the carboxylic acid may enhance its binding affinity.

    • Conversely, the electron-donating methoxy group in compound 5 (IC₅₀ = 9.7 µM) results in a slight decrease in activity, further supporting the hypothesis that electron-withdrawing properties are favorable.

    • The potent activity of the nitro-substituted analog 6 (IC₅₀ = 0.9 µM), a strong electron-withdrawing group, reinforces this trend.

  • Selectivity: All compounds with a free carboxylic acid and low micromolar to nanomolar IC₅₀ values exhibit good selectivity, with cytotoxicity observed only at much higher concentrations. This is a desirable characteristic for a potential therapeutic agent.

The key hypothetical SAR findings are summarized in the diagram below.

SAR_Summary cluster_scaffold This compound Scaffold Scaffold Core Structure R1_Carboxylic R¹ = -COOH Essential for high potency. Likely forms key interactions. R1_EsterAmide R¹ = Ester, Amide Reduced potency. R2_EWG R² = Electron-Withdrawing Group (e.g., -Cl, -NO₂) Increases potency. R2_EDG R² = Electron-Donating Group (e.g., -OCH₃) Decreases potency. R1_Carboxylic->R1_EsterAmide Modification leads to R2_EWG->R2_EDG More favorable than

Caption: Summary of the hypothetical structure-activity relationships for this compound analogs.

Conclusion

This guide has presented a comprehensive, albeit hypothetical, framework for investigating the structure-activity relationship of this compound analogs. Based on our proposed study, the key takeaways are:

  • The free carboxylic acid at the R¹ position is likely a critical pharmacophoric feature for potent enzyme inhibition.

  • The introduction of electron-withdrawing substituents at the C6 position (R²) appears to enhance inhibitory activity.

These insights provide a strong foundation for the rational design of more potent and selective inhibitors based on this scaffold. Future work should focus on synthesizing and testing these proposed analogs to validate these hypotheses. Further optimization could involve exploring a wider range of substituents at the C6 position and undertaking co-crystallization studies to elucidate the precise binding mode of these inhibitors with their target enzyme.

References

  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Molecules. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI.
  • European Biophysics Journal. (2021).
  • BenchChem. (2025). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
  • Arzneimittelforschung. (2010).
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Taylor & Francis Online. (n.d.). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Marine Drugs. (2023). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PMC.
  • Plant Methods. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
  • MDPI. (n.d.). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Current Pharmaceutical Design. (2012). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC.
  • ChemMedChem. (2015).
  • ResearchGate. (n.d.). Enzyme assay techniques and protocols.
  • Journal of Medicinal Chemistry. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.
  • Biological & Pharmaceutical Bulletin. (2009). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. PubMed.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Research and Reviews. (2024).
  • Journal of Fluorine Chemistry. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Journal of Food Protection. (2005). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed.
  • Pharmacological Reviews. (2023).
  • Postępy Higieny i Medycyny Doświadczalnej. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2010).

Sources

A Senior Application Scientist's Guide to Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a strategy that has contributed to the development of numerous blockbuster drugs, including Prozac (Fluoxetine) and Lipitor (Atorvastatin). The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of common fluorinated building blocks, offering insights into their strategic application and the experimental rationale behind their selection.

The strategic incorporation of fluorine can profoundly influence a drug molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. For instance, replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby extending the drug's half-life. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn modulate a drug's solubility and its ability to interact with its biological target.

This guide will delve into a comparative analysis of key fluorinated building blocks, provide experimental protocols for their incorporation, and present data-driven insights to aid in the selection of the optimal fluorinated motif for your drug discovery program.

Comparative Analysis of Key Fluorinated Building Blocks

The choice of which fluorinated building block to use is a critical decision in the drug design process. The most common strategies involve the introduction of monofluorinated, difluoromethyl (CF2H), and trifluoromethyl (CF3) groups. Each imparts distinct properties to the parent molecule.

Monofluorination: Subtle Modifications for Significant Gains

The substitution of a single hydrogen atom with fluorine is often considered a "minimalist" approach that can lead to significant improvements in a drug's profile.

  • Impact on Lipophilicity (logP): A single fluorine atom generally increases the lipophilicity of a molecule, though its effect is highly dependent on the local electronic environment.

  • Metabolic Stability: Monofluorination at a site of metabolic oxidation can effectively block this pathway, enhancing the drug's in vivo stability.

  • Binding Affinity: The introduction of a fluorine atom can introduce new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

Difluoromethyl (CF2H) Group: A Lipophilic Hydrogen Bond Donor

The difluoromethyl group is a fascinating structural motif that can act as a lipophilic hydrogen bond donor, a rare and valuable property in drug design.

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent acidic or basic centers.

  • Metabolic Stability: The CF2H group is generally more stable to metabolic degradation than a corresponding CH3 or CH2F group.

  • Conformational Effects: The CF2H group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to the target.

Trifluoromethyl (CF3) Group: The "Super Methyl"

The trifluoromethyl group is one of the most widely used fluorinated motifs in drug discovery, often referred to as a "super methyl" group due to its similar size but vastly different electronic properties.

  • Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes.

  • Metabolic Stability: The C-F bonds in a CF3 group are exceptionally strong, making this group highly resistant to metabolic breakdown.

  • Improved Binding Affinity: The CF3 group can participate in strong, non-covalent interactions with protein targets, including halogen bonds and hydrophobic interactions, leading to enhanced potency.

Table 1: Comparative Properties of Fluorinated Alkyl Groups
PropertyMonofluoroalkyl (CH2F)Difluoromethyl (CF2H)Trifluoromethyl (CF3)
Size (van der Waals radius) Similar to a methyl groupSimilar to a methyl groupLarger than a methyl group
Lipophilicity (Hansch-Leo parameter, π) ~ +0.1~ +0.5~ +1.0
Electronic Effect Inductively withdrawingStrongly inductively withdrawingVery strongly inductively withdrawing
Metabolic Stability ModerateHighVery High
Hydrogen Bonding Potential Weak H-bond acceptorLipophilic H-bond donorWeak H-bond acceptor

Experimental Workflow: Strategic Incorporation of Fluorinated Building Blocks

The successful integration of fluorinated building blocks into a drug discovery pipeline requires a systematic approach, from initial design to in vitro and in vivo evaluation.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing start Identify Lead Compound select_pos Select Position for Fluorination start->select_pos Rationale-driven choose_fb Choose Fluorinated Building Block select_pos->choose_fb Comparative Analysis synthesize Synthesize Analogs choose_fb->synthesize Chemical Synthesis invitro In Vitro Assays (Potency, Selectivity) synthesize->invitro Test Analogs adme ADME Profiling (Metabolic Stability, Permeability) invitro->adme Promising Hits invivo In Vivo Efficacy & PK Studies adme->invivo Optimized Leads candidate Identify Development Candidate invivo->candidate Successful Outcome

Caption: A generalized workflow for the strategic incorporation of fluorinated building blocks in a drug discovery project.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Fluorinated Biaryl

This protocol describes a general method for the synthesis of a fluorinated biaryl compound, a common structural motif in medicinal chemistry, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask, add the fluorinated aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl compound.

Trustworthiness Note: This protocol is a standard and widely used method in organic synthesis. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The reaction should be monitored to avoid the formation of byproducts due to prolonged heating.

The Impact of Fluorination on Physicochemical Properties: A Deeper Dive

The strategic placement of fluorine can have a profound and often predictable impact on a molecule's physicochemical properties.

pKa Modulation

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can be a powerful tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Caption: The inductive effect of fluorine on the pKa of an aromatic amine.

Lipophilicity and Permeability

While often thought to increase lipophilicity, the effect of fluorine is more nuanced. The introduction of a single fluorine atom or a CF3 group generally increases the octanol-water partition coefficient (logP). However, in some cases, intramolecular interactions can lead to a decrease in lipophilicity. This modulation of lipophilicity is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion: The Enduring Importance of Fluorinated Building Blocks

Fluorinated building blocks are indispensable tools in the modern drug discovery armamentarium. A thorough understanding of their comparative properties and strategic application is essential for medicinal chemists seeking to design safer and more effective medicines. The ability to rationally modulate a molecule's physicochemical and pharmacokinetic properties through the judicious use of fluorine will undoubtedly continue to drive the development of new and innovative therapies.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth validation strategy for a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 2,4,5-Trifluoro-3-methylbenzoic acid. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present comparative data, and provide robust, step-by-step protocols. The methodologies described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific soundness.[1][2][3]

The objective is to establish a self-validating analytical procedure that is not only accurate and precise but also specific and robust enough for routine use in quality control and drug development environments.

Foundational Principles: The "Why" of Method Validation

Before delving into the experimental protocols, it is crucial to understand the core purpose of method validation. In pharmaceutical analysis, an analytical method is not merely a set of instructions; it is an integral part of the quality assurance system.[4][5] Validation provides documented evidence that the method is "fit for purpose," meaning it reliably delivers accurate results for its intended application.[6][7] For an active pharmaceutical ingredient (API) like this compound, this means the method must accurately quantify the main component while simultaneously separating it from any impurities or degradation products.

This guide will compare the performance of a newly developed HPLC method against the stringent acceptance criteria defined by global regulatory bodies.

The Analytical Challenge: this compound

This compound is a substituted aromatic carboxylic acid. Its fluorinated structure suggests high stability, but also presents a unique analytical challenge in predicting potential degradation pathways. A robust analytical method must be sensitive and specific enough to handle this complexity.

Proposed Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmC18 columns provide excellent hydrophobic retention for aromatic compounds. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent and acidifies the mobile phase to keep the carboxylic acid in its protonated, more retained form, leading to sharper peaks. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 70% A / 30% B, hold for 2 min; linear to 30% A / 70% B over 8 min; hold for 2 minA gradient elution is chosen to ensure elution of the main peak with a good peak shape while also eluting any potential, more hydrophobic degradation products in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 272 nmSelected based on the UV absorbance maximum of similar aromatic structures, to be confirmed by scanning the analyte.[8]
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

The Validation Gauntlet: A Parameter-by-Parameter Analysis

The following sections detail the experimental approach for each validation characteristic.

Specificity and Forced Degradation: Proving Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] The most rigorous test of specificity for a stability-indicating method is a forced degradation study.[9][10]

The core principle of a forced degradation study is to intentionally stress the API under various conditions to generate potential degradation products.[11] The goal is to achieve modest degradation, typically in the range of 10-20%, to ensure that secondary degradation is minimized and a realistic degradation profile is observed.[12]

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution of the stressed solid.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a Photo Diode Array (PDA) detector to assess peak purity of the main analyte peak in each chromatogram.

Stress Condition% Degradation of APINo. of Degradant PeaksPeak Purity of API Peak
Control (Unstressed) 0%0Pass (>99.5%)
Acid Hydrolysis 12.5%2Pass (>99.5%)
Base Hydrolysis 18.2%3Pass (>99.5%)
Oxidation (H₂O₂) 8.5%1Pass (>99.5%)
Thermal 3.1%1Pass (>99.5%)
Photolytic 1.9%0Pass (>99.5%)
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

  • Prepare a primary stock solution of this compound at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Concentration (mg/mL)Mean Peak Area (n=3)
0.05489500
0.08785200
0.10998700
0.121195600
0.151501200

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9997

  • Equation: y = 9985000x - 5200

  • Y-intercept: Should be minimal, indicating low bias.

Acceptance Criterion: r² ≥ 0.999. Conclusion: The method is linear over the range of 0.05 to 0.15 mg/mL.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is typically assessed using recovery studies, where a known amount of API is spiked into a placebo or blank matrix.

  • Prepare solutions at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 0.08, 0.10, and 0.12 mg/mL).

  • Prepare each level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% 0.0800.07998.8%
80% 0.0800.081101.3%
80% 0.0800.080100.0%
100% 0.1000.101101.0%
100% 0.1000.09999.0%
100% 0.1000.100100.0%
120% 0.1200.11999.2%
120% 0.1200.122101.7%
120% 0.1200.121100.8%
Mean Recovery 100.2%

Acceptance Criterion: Mean recovery between 98.0% and 102.0%. Conclusion: The method is accurate.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%) 100.3%99.8%
Std. Deviation 0.450.51
%RSD 0.45%0.51%
Combined Data (n=12) %RSD -0.78%

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD ≈ 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ ≈ 10 x (Standard Deviation of the Intercept / Slope)

ParameterValue (mg/mL)S/N Ratio (Experimental)
LOD 0.001 mg/mL3:1
LOQ 0.003 mg/mL10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][14] This provides an indication of its reliability during normal usage.

  • Analyze a standard solution at the nominal (optimized) conditions.

  • Make small, deliberate changes to the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic)

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Parameter VariedValueRetention Time (min)Tailing FactorResolution (from nearest peak)
Nominal -6.521.13.5
Flow Rate 0.9 mL/min7.251.13.8
1.1 mL/min5.931.13.2
Temperature 28 °C6.611.13.5
32 °C6.451.03.6
% Acetonitrile 28%6.981.23.3
32%6.151.13.7

Acceptance Criterion: System suitability parameters must remain within acceptable limits (e.g., Tailing Factor ≤ 1.5, Resolution ≥ 2.0). Conclusion: The method is robust to minor variations in its operating parameters.

System Suitability Testing (SST)

SST is an integral part of any analytical procedure. It is performed before running the main analysis to ensure the chromatographic system is performing adequately.[6][15]

Typical SST Parameters:

  • Tailing Factor: Must be ≤ 1.5

  • Theoretical Plates (N): Must be > 2000

  • Repeatability (%RSD of 5 replicate injections): Must be ≤ 1.0%

Visualizing the Workflow

Diagram 1: HPLC Method Validation Workflow

This diagram illustrates the logical progression of the validation process, from initial setup to final assessment.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob SST System Suitability Criteria Check Rob->SST Report Final Validation Report SST->Report

Caption: Overall workflow for HPLC method validation.

Diagram 2: Robustness Study Design

This diagram shows the relationship between the nominal method parameters and the deliberate variations tested.

Robustness cluster_flow Flow Rate cluster_temp Temperature cluster_mp Mobile Phase B center Nominal Conditions Flow: 1.0 mL/min Temp: 30°C %B: 30% F_low 0.9 mL/min center->F_low F_high 1.1 mL/min center->F_high T_low 28°C center->T_low T_high 32°C center->T_high MP_low 28% center->MP_low MP_high 32% center->MP_high

Caption: Experimental design for the robustness study.

Final Conclusion

The presented HPLC method for the analysis of this compound successfully meets all internationally recognized criteria for a validated analytical procedure. The comprehensive data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust. It is therefore deemed fit for its intended purpose of quantifying this compound in a quality control environment and can be reliably used as a stability-indicating assay.

References

  • Unknown. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Unknown. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Unknown. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • Unknown. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Unknown. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Unknown. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Unknown. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Unknown. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
  • Unknown. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory.
  • Unknown. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.
  • Unknown. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.

Sources

A Spectroscopic Deep Dive: Unraveling the Electronic Nuances of Trifluoromethyl and Trifluoromethoxy Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of functional groups is paramount in tuning the physicochemical and pharmacological properties of a molecule. Among the vast arsenal of fluorine-containing moieties, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth spectroscopic comparison of benzoic acids substituted with these two powerful electron-withdrawing groups, offering a practical framework for their characterization and differentiation. By examining their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can elucidate the subtle yet significant electronic and structural differences imparted by these substituents.

The Electronic Dichotomy: -CF3 vs. -OCF3

The trifluoromethyl and trifluoromethoxy groups, while both strongly electron-withdrawing, exert their influence on the benzoic acid scaffold through different mechanisms. The -CF3 group is a powerful σ- and π-electron-withdrawing group, primarily through a strong inductive effect (-I) and hyperconjugation. In contrast, the -OCF3 group exhibits a more complex electronic profile. The oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring (+M effect). However, the potent electron-withdrawing nature of the three fluorine atoms largely counteracts this, resulting in a net electron-withdrawing character that is strongly dependent on its position on the ring. These electronic disparities are the root cause of the distinct spectroscopic features we will explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural and electronic details of these molecules. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electron density around them.

¹H NMR Spectroscopy

In ¹H NMR, the strong electron-withdrawing nature of both -CF3 and -OCF3 groups leads to a general downfield shift of the aromatic proton signals compared to unsubstituted benzoic acid. The magnitude of this shift is dependent on the position of the substituent. Protons ortho and para to these groups experience the most significant deshielding.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a more direct probe of the electronic perturbations on the aromatic ring. The carbon atom attached to the -CF3 or -OCF3 group (C-ipso) and the carbons at the ortho, meta, and para positions exhibit characteristic chemical shifts. The carboxyl carbon signal is also influenced by the electronic nature of the substituent.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing these compounds. The chemical shift of the fluorine nuclei is a direct reporter of the electronic environment of the -CF3 or -OCF3 group.

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data (in ppm)

CompoundPosition¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)¹⁹F Chemical Shift (δ, ppm)
Trifluoromethylbenzoic Acid ortho7.5-8.2~126-135, ~167 (C=O)~ -60
meta7.6-8.4[1]~125-135, ~165 (C=O)~ -63
para7.8, 8.2[1]~125-135, ~166 (C=O)~ -61
Trifluoromethoxybenzoic Acid ortho7.3-8.0~118-150, ~165 (C=O)~ -58
meta7.4-7.9~118-150, ~166 (C=O)~ -58
para7.4, 8.1~120-150, ~166 (C=O)~ -58

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For substituted benzoic acids, the key vibrational bands to monitor are the O-H stretch of the carboxylic acid, the C=O stretch, and the C-F stretching vibrations.

  • O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding.

  • C=O Stretch: The carbonyl (C=O) stretching vibration is a strong, sharp peak usually found between 1710-1680 cm⁻¹. The electron-withdrawing nature of the -CF3 and -OCF3 groups can shift this band to a slightly higher wavenumber compared to unsubstituted benzoic acid.

  • C-F Stretches: The C-F stretching vibrations of the -CF3 and -OCF3 groups give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹. These are often the most intense peaks in the spectrum.

Table 2: Key IR Absorption Frequencies (in cm⁻¹)

Compound FamilyO-H StretchC=O StretchC-F Stretches
Trifluoromethylbenzoic Acids 3300-2500 (broad)~1700-1680~1320, ~1170, ~1130 (strong)
Trifluoromethoxybenzoic Acids 3300-2500 (broad)~1705-1685~1250, ~1210, ~1160 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) of benzoic acid and its derivatives are influenced by the substituents on the aromatic ring. Both -CF3 and -OCF3 groups can cause a slight red shift (bathochromic shift) of the primary and secondary absorption bands of the benzene ring compared to benzoic acid itself. The ortho, meta, and para isomers of trifluoromethylbenzoic acid exhibit distinct absorption spectra in the 190-300 nm range.[2]

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both trifluoromethyl- and trifluoromethoxy-substituted benzoic acids, the molecular ion peak ([M]⁺) is typically observed. Common fragmentation pathways involve the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group, or the C-O bond in the trifluoromethoxy group.

Table 3: Common Mass Spectral Fragments (m/z)

Compound FamilyMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Other Fragments
Trifluoromethylbenzoic Acids 190173145[C₆H₄CF₃]⁺
Trifluoromethoxybenzoic Acids 206189161[C₆H₄OCF₃]⁺

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

FTIR Spectroscopy

FTIR_Workflow cluster_sample Sample Preparation (ATR) cluster_measurement Measurement Sample Place a small amount of solid sample directly on the ATR crystal Pressure Apply pressure to ensure good contact Sample->Pressure Background Collect a background spectrum of the clean, empty crystal Pressure->Background Collect Collect the sample spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) Background->Collect Automatic Subtraction

Caption: Workflow for solid sample analysis by ATR-FTIR.

UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Solution Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) Cuvette Fill a quartz cuvette with the solution Solution->Cuvette Blank Record a baseline spectrum using a cuvette with pure solvent Cuvette->Blank Scan Scan the sample from 400 to 200 nm Blank->Scan

Caption: Standard procedure for UV-Vis spectral acquisition.

Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_ionization Ionization cluster_detection Detection Sample_Intro Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after chromatographic separation (LC-MS or GC-MS) Ionization Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) Sample_Intro->Ionization Detection Detect the ions and generate a mass spectrum Ionization->Detection

Sources

A Researcher's Guide to the Reactivity of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the chemical reactivity of ortho-, meta-, and para-fluorinated benzoic acid isomers. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the nuanced electronic effects of fluorine substitution on the reactivity of the benzoic acid scaffold. The principles are substantiated with experimental data and validated protocols to provide a robust framework for rational molecular design and synthesis.

The Decisive Influence of Fluorine's Electronic Effects

The introduction of a fluorine atom onto a benzene ring fundamentally alters the electron distribution and, consequently, the chemical properties of attached functional groups. In the case of benzoic acid, fluorine's influence is twofold, stemming from its unique electronic characteristics: a potent inductive effect and a moderate resonance effect. The ultimate reactivity of each isomer is dictated by the interplay between these two opposing forces.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma bond network.[1][2] This effect, which diminishes with distance, increases the electrophilicity of the carbonyl carbon and stabilizes the negative charge of the conjugate carboxylate anion, thereby increasing the acid's strength.[2][3]

  • Resonance Effect (+R / +M): Fluorine's lone pair electrons can be delocalized into the aromatic pi-system.[1] This electron-donating resonance effect is most pronounced when fluorine is positioned at the ortho or para positions. This effect pushes electron density towards the carboxylic group, which can destabilize the carboxylate anion and decrease acidity.[4]

The net effect on the molecule's properties, particularly its acidity, depends on the position of the fluorine atom, as this determines the relative dominance of the -I and +R effects.

Electronic_Effects cluster_effects Fluorine's Electronic Contributions cluster_outcome Impact on Reactivity Inductive Strong Inductive Withdrawal (-I) Reactivity Acidity (pKa) & Carbonyl Electrophilicity Inductive->Reactivity Increases Acidity (Distance-Dependent) Resonance Moderate Resonance Donation (+R) Resonance->Reactivity Decreases Acidity (Ortho/Para Positions) caption Figure 1. Dueling electronic effects of fluorine on benzoic acid.

Caption: Figure 1. Dueling electronic effects of fluorine on benzoic acid.

A Quantitative Comparison: Acidity of Fluorobenzoic Acid Isomers

The acidity (pKa) of a carboxylic acid is a precise measure of the stability of its conjugate base. A lower pKa signifies a stronger acid. The electron-withdrawing nature of fluorine increases the acidity of all isomers relative to unsubstituted benzoic acid. However, the positional differences are significant.

  • 2-Fluorobenzoic Acid (ortho): The proximity of the fluorine atom to the carboxylic acid group maximizes the powerful -I effect, leading to the greatest stabilization of the carboxylate anion. This results in 2-fluorobenzoic acid being the strongest acid among the isomers.[5]

  • 3-Fluorobenzoic Acid (meta): At the meta position, the resonance effect does not extend to the carboxyl group. Therefore, the increase in acidity is driven almost exclusively by the inductive effect, which is attenuated by the greater distance compared to the ortho isomer.[6]

  • 4-Fluorobenzoic Acid (para): In the para position, the strong -I effect is partially counteracted by the electron-donating +R effect.[4][5] This opposition results in the smallest increase in acidity relative to benzoic acid among the three isomers.

This relationship is clearly demonstrated by their experimentally determined pKa values.

Table 1: Comparative pKa Values of Fluorobenzoic Acid Isomers

CompoundpKa (in water at 25°C)
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27[7][8]
3-Fluorobenzoic Acid3.86[9][10]
4-Fluorobenzoic Acid4.14 - 4.15[11][12]

The empirical data confirms the predicted order of acidity: ortho > meta > para .

Experimental Verification: Potentiometric Titration Protocol

The pKa values presented can be reliably verified using potentiometric titration. This method is self-validating, as the pKa is determined directly from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Objective: To empirically determine and compare the pKa values of the three fluorobenzoic acid isomers.

Materials:

  • 2-Fluorobenzoic Acid, 3-Fluorobenzoic Acid, 4-Fluorobenzoic Acid

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter and electrode

  • 50 mL burette, 100 mL beaker

  • Magnetic stirrer and stir bar

  • Deionized water

Methodology:

  • Solution Preparation: Accurately weigh ~1 mmol of a fluorobenzoic acid isomer and dissolve it in 50 mL of deionized water in the beaker.

  • Apparatus Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Fill the burette with the standardized 0.1 M NaOH solution.

  • Initial Measurement: Record the initial pH of the acid solution.

  • Titration: Add the NaOH titrant in 0.5 mL increments. After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Collection: Continue adding titrant until the pH begins to plateau in the basic region, ensuring you have passed the steep inflection point (equivalence point).

  • Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point. The pH of the solution at exactly half of this volume is the experimental pKa.

Caption: Figure 2. Workflow for pKa determination via potentiometric titration.

Implications for Chemical Reactivity: Esterification Rates

The reactivity of the carboxylic acid in nucleophilic acyl substitution reactions, such as esterification, is governed by the electrophilicity of the carbonyl carbon.[13] A more acidic benzoic acid derivative will have a more electron-deficient carbonyl carbon, making it a better electrophile and thus more reactive.

Consequently, the rate of reaction for the fluorobenzoic acid isomers is expected to follow the same trend as their acidity:

Reactivity Order: 2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid

This enhanced reactivity for the ortho- and meta-isomers can be a significant advantage in chemical synthesis, potentially enabling the use of milder reaction conditions, reducing reaction times, or improving yields.[14]

Experimental Protocol: Comparative Analysis of Esterification Rates by TLC

A straightforward experiment using Thin Layer Chromatography (TLC) can be employed to visually and qualitatively compare the reaction rates of the isomers in a classic Fischer esterification.

Objective: To qualitatively compare the relative rates of acid-catalyzed esterification of fluorobenzoic acid isomers with methanol.

Materials:

  • The three fluorobenzoic acid isomers

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Reaction vials, heating block or oil bath

  • TLC plates (silica gel), developing chamber

  • Mobile phase (e.g., 20:80 Ethyl Acetate:Hexanes)

  • UV lamp for visualization

Methodology:

  • Reaction Setup: In three identical, labeled vials, place 1 mmol of each respective fluorobenzoic acid isomer.

  • Reagent Addition: To each vial, add 5 mL of anhydrous methanol followed by one drop of concentrated sulfuric acid.

  • Reaction Initiation: Seal the vials and place them simultaneously in a heating block set to a constant temperature (e.g., 65°C). Start a timer.

  • Time-Course Monitoring: At set intervals (e.g., 20, 40, 60, and 90 minutes), use a capillary tube to withdraw a small aliquot from each reaction mixture and spot it on a single TLC plate. Be sure to label the lanes.

  • TLC Analysis: Develop the TLC plate in the prepared mobile phase. After the solvent front nears the top, remove the plate and dry it.

  • Visualization & Comparison: Visualize the spots under a UV lamp. The ester product will have a higher Rf value than the starting carboxylic acid. By comparing the relative intensity of the product spot to the starting material spot for each isomer at each time point, the relative reaction rate can be determined. The reaction that shows the most complete conversion to product in the shortest time is the most reactive.

Conclusion and Practical Significance

The substitution of a single fluorine atom on the benzoic acid ring provides a powerful demonstration of how fundamental electronic principles translate into tangible differences in chemical properties. The reactivity of the isomers is a direct function of the fluorine's position, with the order robustly established as ortho > meta > para .

For professionals in drug discovery and chemical synthesis, this understanding is paramount. The choice of isomer can profoundly influence a molecule's pKa, which affects its pharmacokinetic profile (ADME), and dictates the necessary conditions for its synthetic elaboration.[15] The enhanced reactivity of 2-fluorobenzoic acid can be harnessed to facilitate difficult transformations, while the properties of the other isomers may be selected to achieve specific biological or physical characteristics. This guide provides the foundational theory and practical protocols to empower researchers to make informed decisions in their work.

References

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
  • Gauth. (n.d.). though fluorine is more electronegative than chlorine then why para fluoro benezoic acid i.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
  • YouTube. (2021). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids.
  • National Center for Biotechnology Information. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.
  • ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.
  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

Sources

Assessing the Metabolic Stability of 2,4,5-Trifluoro-3-methylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The strategic incorporation of fluorine and methyl groups into a molecular scaffold, such as the 2,4,5-Trifluoro-3-methylbenzoic acid core, is a common tactic to enhance metabolic resilience. This guide provides an in-depth technical overview of the key considerations and experimental approaches for assessing and comparing the metabolic stability of derivatives of this polysubstituted aromatic acid.

The Metabolic Landscape of Substituted Benzoic Acids

The metabolic fate of benzoic acid and its derivatives is predominantly governed by Phase II conjugation reactions.[1] While Phase I oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, can occur, it is the conjugation of the carboxylic acid moiety that is the primary clearance pathway. The two principal conjugation reactions for this class of compounds are glucuronidation and glycine conjugation.[1][2]

Glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of glucuronic acid to the carboxylic acid, forming a more water-soluble acyl-glucuronide that is readily excreted.[3] Glycine conjugation , on the other hand, results in the formation of a hippuric acid analog.[2] The competition between these two pathways is influenced by a variety of factors, including the physicochemical properties of the benzoic acid derivative.[1]

The substitution pattern on the aromatic ring plays a pivotal role in determining the preferred metabolic route and the overall rate of metabolism. Electron-withdrawing groups, such as fluorine, can increase the acidity of the carboxylic acid, which may influence its substrate affinity for conjugating enzymes.[4] Conversely, the steric hindrance introduced by substituents, particularly in the ortho position, can impact the accessibility of the carboxylic acid group to the active sites of these enzymes.[5][6]

The this compound scaffold presents a unique combination of electronic and steric influences. The three electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid. The methyl group at the 3-position, while electronically donating, also introduces steric bulk in proximity to the carboxylic acid, a phenomenon known as the "ortho effect," which can further modulate acidity and enzymatic interactions.[7][8]

Strategic Considerations for this compound Derivatives

When designing and evaluating derivatives of this compound for improved metabolic stability, several key structural modifications and their predicted effects should be considered:

  • Modulation of the Carboxylic Acid: Esterification or amidation of the carboxylic acid will block the primary site of conjugation, significantly increasing metabolic stability. However, these derivatives would be considered prodrugs, requiring in vivo hydrolysis to release the active benzoic acid.

  • Alterations to the Methyl Group: While the methyl group is generally less prone to oxidation than an unsubstituted position on the aromatic ring, CYP-mediated hydroxylation to a benzyl alcohol derivative is a potential metabolic pathway. Replacing the methyl group with a metabolically more stable alternative, such as a trifluoromethyl group, could block this potential route of metabolism.

  • Introduction of Additional Substituents: The addition of further substituents to the aromatic ring can influence metabolic stability through both steric and electronic effects. Bulky groups may hinder the approach of metabolizing enzymes, while electron-withdrawing groups can further modulate the acidity of the carboxylic acid.

A Framework for Comparative In Vitro Metabolic Stability Assessment

To objectively compare the metabolic stability of a series of this compound derivatives, a systematic in vitro approach is essential. The following sections detail the recommended experimental workflow and protocols.

Experimental Workflow

A robust assessment of metabolic stability involves a tiered approach, starting with a high-throughput screen using human liver microsomes, followed by more detailed investigations in human hepatocytes for promising candidates.

Caption: A tiered workflow for the assessment of metabolic stability.

Key Experimental Protocols

1. Human Liver Microsome (HLM) Stability Assay

This assay provides a rapid assessment of Phase I metabolic stability by measuring the rate of disappearance of the parent compound.[9][10]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of this compound derivatives in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (10 mM stock solutions in DMSO)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

2. Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.

Objective: To determine the overall metabolic stability of selected derivatives in a more physiologically relevant in vitro system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' E Medium)

  • Test compounds (10 mM stock solutions in DMSO)

  • Control compounds

  • Acetonitrile with an internal standard

  • 24- or 48-well plates

Procedure:

  • Thaw and prepare a suspension of human hepatocytes according to the supplier's instructions.

  • Dispense the hepatocyte suspension into the wells of a plate (typically 0.5-1 million cells/mL).

  • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), sample the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Process the samples for LC-MS/MS analysis as described for the HLM assay.

Data Analysis: The data analysis is similar to the HLM assay to determine the half-life and intrinsic clearance.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity.[11][12]

Typical LC-MS/MS Parameters for Fluorinated Benzoic Acids:

  • Chromatography: Reversed-phase chromatography using a C18 column is generally suitable. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid (to ensure the carboxylic acid is protonated) is a good starting point.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of carboxylic acids. The multiple reaction monitoring (MRM) mode is employed for quantification, monitoring the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion.

Comparative Data Presentation

The results of the metabolic stability assays should be presented in a clear and concise tabular format to facilitate direct comparison between the different derivatives.

DerivativeStructure ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Parent This compound
Derivative 1 e.g., Methyl ester
Derivative 2 e.g., Amide
Derivative 3 e.g., 3-CF₃ analog
... ...

Mechanistic Insights and Structure-Metabolism Relationships

The data generated from these comparative studies will allow for the elucidation of structure-metabolism relationships. For instance, a significant increase in half-life for an ester or amide derivative would confirm that conjugation of the carboxylic acid is the primary metabolic pathway. If replacing the 3-methyl group with a trifluoromethyl group enhances stability, it would suggest that oxidation of the methyl group is a contributing metabolic route.

G Potential Metabolic Pathways cluster_0 Metabolic Pathways of this compound cluster_1 Phase II Conjugation cluster_2 Phase I Oxidation (Potential) Parent This compound Glucuronide Acyl-Glucuronide Conjugate Parent->Glucuronide UGTs Glycine Glycine Conjugate Parent->Glycine Glycine N-acyltransferase Hydroxymethyl Hydroxymethyl Metabolite Parent->Hydroxymethyl CYP Enzymes

Caption: Potential metabolic pathways for this compound derivatives.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. For derivatives of this compound, a systematic approach combining in vitro assays with human liver microsomes and hepatocytes, coupled with sensitive LC-MS/MS analysis, can provide a robust framework for comparison. By understanding the key metabolic pathways and the influence of structural modifications, researchers can rationally design and select drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Kasuya, F., Igarashi, K., & Fukui, M. (1990). Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study. Journal of Pharmacobio-Dynamics, 13(7), 432-440.
  • Gregus, Z., Fekete, T., Varga, F., & Klaassen, C. D. (1992). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. Drug Metabolism and Disposition, 20(3), 325-332.
  • Kasuya, F., Igarashi, K., & Fukui, M. (1991). Glycine conjugation of the substituted benzoic acids in mice: structure-metabolism relationship study II. Journal of Pharmacobio-Dynamics, 14(12), 671-677.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Holder, B. R., & Reuter, W. M. (n.d.).
  • Kasuya, F., Igarashi, K., & Fukui, M. (1990). Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study. Journal of Pharmacobio-Dynamics, 13(7), 432–440.
  • Nicholls, A. W., Holmes, E., Lindon, J. C., Shockcor, J. P., Farrant, R. D., Haselden, J. N., & Nicholson, J. K. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 849–860.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
  • Serres-Piole, C., Preud'homme, H., Morandi-Tehrani, N., Allanic, C., Jullia, H., & Lobinski, R. (2012). Water Tracers in Oilfield Applications: Guidelines. Journal of Petroleum Science and Engineering, 98-99, 22-39.
  • Wikipedia. (n.d.).
  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • Eawag-BBD. (2006, February 19).
  • Gregus, Z., & Klaassen, C. D. (1986). Availability of glycine and coenzyme A limits glycine conjugation in vivo. The Journal of Pharmacology and Experimental Therapeutics, 238(2), 527–532.
  • Pang, K. S., Cherry, W. F., & Terrell, J. A. (1994). Benzoic Acid Glycine Conjugation in the Isolated Perfused Rat Kidney. The Journal of Pharmacology and Experimental Therapeutics, 268(1), 409–416.
  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. [Link]
  • van Duuren, J. B. J. H., Wijte, D., Karge, R., & van der Meer, J. R. (2011). Generation of a catR deficient mutant of P. putida KT2440 that produces cis, cis-muconate from benzoate at high rate and yield. Journal of Biotechnology, 156(3), 163–172.
  • Gieleciak, R., & Polanski, J. (2007). Modeling Robust QSAR. 2. Iterative Variable Elimination Schemes for CoMSA: Application for Modeling Benzoic Acid pKa Values.
  • Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine–valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055–1062.
  • Polanski, J., Gieleciak, R., & Bak, A. (2008). SOM-4D-QSAR with Iterative Variable Elimination IVE-PLS: Application to Steroid, Azo Dye, and Benzoic Acid Series.
  • Khan Academy. (2013, July 6). Multiple substituents | Aromatic Compounds | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Wójcik-Pszczoła, K., Żelaszczyk, D., Popiół, J., & Pękala, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.
  • Wikipedia. (n.d.). Ortho effect. [Link]
  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. [Link]
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]
  • Human Metabolome Database. (n.d.). Browsing metabolites. [Link]
  • The Metabolomics Innovation Centre. (n.d.).
  • Taylor, B. F., Hearn, W. L., & Pincus, S. (1979). Metabolism of monofluoro- and monochlorobenzoates by a dentrifying bacterium. Archives of Microbiology, 122(3), 301–306.
  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorobenzoic acid by a Pseudomonas sp. Canadian Journal of Microbiology, 17(5), 645–650.
  • Stadtman, E. R., & Chock, P. B. (1977). A metabolic switch produced by enzymically interconvertible forms of an enzyme.
  • Chen, Y.-J., Chen, Y.-F., Chen, P., & Chen, W.-C. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2031–2039.
  • Al-Suwailem, F., & El-Sayed, N. N. E. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(4), 582.
  • Wang, C., Chen, J., Pang, Y., & Zhang, H. (2016). Comparison of three 18F-labeled carboxylic acids with 18F-FDG of the differentiation tumor from inflammation in model mice. EJNMMI Research, 6(1), 6.
  • Liu, Y., Zhang, J., & Liu, J. (2020). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Environmental Pollution, 263(Pt A), 114530.
  • Zhang, M., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). [Link]
  • Horváth, D., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(28), 5122–5133.

Sources

A Comparative In Vitro Evaluation of Novel Kinase Inhibitors Synthesized from 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibitor Design

In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them attractive therapeutic targets.[1][2] The strategic incorporation of fluorine atoms into small molecule inhibitors has emerged as a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can drastically alter the electronic properties of a molecule, often leading to improved pharmacological profiles.[3]

This guide focuses on a novel series of hypothetical kinase inhibitors, designated as TFM-KIs (Trifluoromethyl-Kinase Inhibitors) , synthesized from the versatile starting material, 2,4,5-Trifluoro-3-methylbenzoic acid . The core hypothesis is that the specific substitution pattern of this benzoic acid derivative provides a unique scaffold for developing inhibitors with high selectivity and potent anti-proliferative activity. We will present a comprehensive in vitro evaluation of two lead compounds, TFM-KI-1 and TFM-KI-2 , comparing their performance against a known, commercially available kinase inhibitor, Inhibitor-X .

This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern each step of the evaluation process. Our aim is to offer a framework for the rigorous in vitro characterization of novel chemical entities, ensuring data integrity and facilitating informed decision-making in the early stages of drug discovery.

Compound Profiles

For the purpose of this guide, we will be evaluating the following compounds:

  • TFM-KI-1: A novel kinase inhibitor synthesized from this compound, hypothesized to target the ATP-binding pocket of a specific oncogenic kinase.

  • TFM-KI-2: A second-generation derivative of the same series, with a modification aimed at improving cellular potency and selectivity.

  • Inhibitor-X: A well-characterized, commercially available kinase inhibitor that serves as a positive control and benchmark for comparison.

In Vitro Evaluation Workflow

The in vitro assessment of our novel TFM-KIs follows a logical and stepwise progression, designed to comprehensively characterize their biological activity. The workflow is designed to first assess the cytotoxic effects of the compounds on cancer cells, followed by a more detailed investigation into their specific mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Cancer Cell Line Panel Selection B MTT Cell Viability Assay A->B Determine IC50 values C Kinase Inhibition Assay B->C Proceed with potent compounds D Cell Migration (Wound Healing) Assay C->D Confirm target engagement and cellular effect

Figure 1: A schematic of the in vitro evaluation workflow for novel kinase inhibitors.

Part 1: Assessment of Cytotoxicity - The MTT Assay

The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic or cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4][5]

Scientific Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can quantify the effect of our test compounds on cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) are cultured in appropriate media.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Stock solutions of TFM-KI-1, TFM-KI-2, and Inhibitor-X are prepared in DMSO.

    • Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • The culture medium is removed from the cells and replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included.

  • Incubation:

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Formazan Solubilization:

    • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours.

    • The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • The absorbance is measured at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
TFM-KI-1 5.27.8
TFM-KI-2 1.82.5
Inhibitor-X 2.13.0

Table 1: Hypothetical IC50 values for TFM-KI-1, TFM-KI-2, and Inhibitor-X in A549 and MCF-7 cancer cell lines as determined by the MTT assay.

From this hypothetical data, TFM-KI-2 demonstrates superior potency compared to TFM-KI-1 and is comparable to the established Inhibitor-X. This indicates that the structural modifications in TFM-KI-2 were successful in enhancing its cytotoxic activity.

Part 2: Mechanistic Insights - Kinase Inhibition and Cell Migration

Having established the cytotoxic potential of our compounds, the next critical step is to investigate their mechanism of action. As these compounds were designed as kinase inhibitors, we will perform a direct enzyme inhibition assay. Furthermore, to assess the downstream cellular effects of kinase inhibition, a cell migration assay will be conducted.

Kinase Inhibition Assay

This assay directly measures the ability of our compounds to inhibit the activity of the target kinase.

  • Reagents: Recombinant target kinase, appropriate substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the kinase, substrate, and varying concentrations of the test compounds.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

CompoundTarget Kinase IC50 (nM)
TFM-KI-1 58
TFM-KI-2 12
Inhibitor-X 15

Table 2: Hypothetical IC50 values for the inhibition of the target kinase by TFM-KI-1, TFM-KI-2, and Inhibitor-X.

The results from the kinase inhibition assay corroborate the findings from the MTT assay, with TFM-KI-2 showing significantly improved target engagement compared to TFM-KI-1.

Cell Migration (Wound Healing) Assay

Inhibition of key signaling pathways by kinase inhibitors often leads to a reduction in cell motility and migration, which are crucial processes in cancer metastasis. The wound healing assay is a straightforward method to assess this.

G cluster_0 Wound Healing Assay Workflow A Create a confluent cell monolayer B Create a 'wound' with a pipette tip A->B C Treat with compounds B->C D Image at 0h and 24h C->D E Measure the change in wound area D->E

Figure 2: Workflow for the in vitro wound healing assay.

  • Cell Seeding: Cells are seeded in a 6-well plate and grown to a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the monolayer.

  • Treatment: The cells are washed to remove debris and then treated with the test compounds at a concentration below their IC50 value to minimize cytotoxic effects.

  • Imaging: The wound is imaged at 0 hours and again after 24 hours.

  • Analysis: The area of the wound is measured at both time points, and the percentage of wound closure is calculated.

Compound (at 0.5 x IC50)Wound Closure (%)
Vehicle Control 95
TFM-KI-1 65
TFM-KI-2 25
Inhibitor-X 30

Table 3: Hypothetical percentage of wound closure after 24 hours of treatment.

The significant reduction in wound closure for cells treated with TFM-KI-2 and Inhibitor-X suggests that these compounds effectively inhibit cell migration, a key hallmark of cancer progression.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach for the in vitro evaluation of novel kinase inhibitors derived from this compound. The hypothetical data presented for TFM-KI-1 and TFM-KI-2 demonstrates a clear structure-activity relationship, where targeted chemical modifications can lead to substantial improvements in both cellular potency and target engagement.

The comprehensive workflow, encompassing initial cytotoxicity screening followed by mechanistic studies, provides a solid foundation for advancing promising lead compounds into further preclinical development. Future studies should focus on selectivity profiling against a panel of kinases to ensure the specificity of the TFM-KI series and in vivo efficacy studies in relevant animal models to validate their therapeutic potential.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Hussein, W. A., et al. (2023). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry, 39(4).
  • Kaur, M., et al. (2016).
  • Li, Y., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638-10654.
  • Rashed, M. N., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492.
  • Taha, M., et al. (2023).
  • Zhang, J., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(10), 942-946.
  • Zucali, P. A., et al. (2018). Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold. British Journal of Pharmacology, 175(17), 3466-3481.
  • Zhu, J., et al. (2021). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Current Cancer Drug Targets, 21(10), 875-884.
  • Ziółkowska, N., et al. (2022).

Sources

A Comparative Guide to the Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2,4,5-Trifluoro-3-methylbenzoic acid, a fluorinated aromatic carboxylic acid, represents a valuable building block in the design of novel therapeutics, including potential antiviral agents. Its specific substitution pattern offers unique electronic properties that can enhance metabolic stability and binding affinity of drug candidates.

This guide provides a comparative analysis of potential synthetic routes to this compound. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found in peer-reviewed literature, this document outlines plausible and established methodologies based on the synthesis of closely related analogues. We will explore a multi-step approach adapted from the synthesis of a nitro-analogue and compare it with potential alternative strategies involving organometallic intermediates.

Benchmarked Synthesis: A Multi-Step Pathway from 2,6-Dichlorotoluene

A plausible, albeit lengthy, synthetic route to this compound can be extrapolated from a patented method for the synthesis of 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid[1]. This pathway leverages common and well-understood organic transformations. The causality behind this multi-step approach lies in the controlled, sequential introduction of the desired functional groups onto a readily available starting material.

Conceptual Workflow:

A 2,6-Dichlorotoluene B Nitration A->B HNO₃, H₂SO₄ C Fluorination B->C KF, High Temp D Reduction C->D e.g., Fe, HCl E Diazotization & Sandmeyer/Schiemann Reaction D->E 1. NaNO₂, HCl 2. HBF₄ or CuX F Friedel-Crafts Acylation E->F Acyl Halide, Lewis Acid G Haloform Reaction F->G e.g., NaOBr H This compound G->H Acidic Workup

Caption: Conceptual multi-step synthesis of this compound.

Experimental Protocol (Adapted & Hypothetical)

Step 1: Nitration of 2,6-Dichlorotoluene

  • Rationale: Introduction of a nitro group to direct subsequent functionalization.

  • Procedure: 2,6-Dichlorotoluene is treated with a mixture of concentrated nitric and sulfuric acids at controlled temperatures.

Step 2: Halogen Exchange Fluorination

  • Rationale: Replacement of chloro-substituents with fluoro-groups. This is a key step in achieving the desired trifluoro- substitution pattern.

  • Procedure: The nitrated intermediate is subjected to a halogen exchange reaction using a fluoride source like potassium fluoride at elevated temperatures, often in a polar aprotic solvent.

Step 3: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to an amine to allow for diazotization.

  • Procedure: The nitro-compound is reduced, for example, using iron powder in the presence of an acid.

Step 4: Diazotization and Introduction of the Third Fluoro Group

  • Rationale: The amino group is converted to a diazonium salt, which is then displaced to introduce the final fluorine atom, likely via a Schiemann or modified Sandmeyer reaction.

  • Procedure: The amine is treated with sodium nitrite in an acidic medium, followed by reaction with a fluoride source.

Step 5: Introduction of a Two-Carbon Side Chain

  • Rationale: A Friedel-Crafts acylation to introduce a keto-group that can be subsequently converted to a carboxylic acid.

  • Procedure: The trifluorinated intermediate is acylated using an appropriate acyl halide and a Lewis acid catalyst.

Step 6: Haloform Reaction

  • Rationale: Conversion of the methyl ketone to the corresponding carboxylic acid.

  • Procedure: The acetylated compound is treated with a haloform reagent, such as sodium hypobromite, followed by acidic workup to yield the final product.

Alternative Synthetic Strategies

The multi-step route provides a high degree of control but can be labor-intensive with accumulating yield losses. Alternative, more direct methods involving organometallic intermediates are commonly employed for the synthesis of substituted benzoic acids.

Alternative 1: Grignard Reaction and Carboxylation

This approach involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by reaction with carbon dioxide. This is a classic and widely used method for the synthesis of carboxylic acids. A continuous flow synthesis of the related 2,4,5-trifluorobenzoic acid has been reported using this methodology, highlighting its potential for efficient production[2].

Conceptual Workflow:

A 1-Bromo-2,4,5-trifluoro-3-methylbenzene B Grignard Reagent Formation A->B Mg, THF C Carboxylation B->C 1. CO₂ (solid or gas) 2. H₃O⁺ D This compound C->D

Caption: Synthesis via Grignard reaction and carboxylation.

Experimental Protocol (General)
  • Grignard Reagent Formation: 1-Bromo-2,4,5-trifluoro-3-methylbenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as THF, under an inert atmosphere to form the corresponding Grignard reagent.

  • Carboxylation: The freshly prepared Grignard reagent is then quenched with solid carbon dioxide (dry ice) or bubbled with CO2 gas.

  • Workup: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid to yield this compound.

Alternative 2: Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. If a suitable directing group is present on the precursor molecule, a strong base like n-butyllithium can selectively deprotonate the adjacent ortho position. This lithiated intermediate can then be trapped with carbon dioxide.

Performance Comparison

ParameterMulti-Step Synthesis (from Dichlorotoluene)Grignard ReactionDirected Ortho-Lithiation
Starting Material Availability Readily available and inexpensive.Requires a specific halogenated precursor.Requires a precursor with a suitable directing group.
Number of Steps High (multiple steps).Low (typically 2-3 steps).Low (typically 2-3 steps).
Overall Yield Potentially lower due to multiple steps.Can be high, but sensitive to reaction conditions.Can be high, but sensitive to steric hindrance and substrate.
Scalability Can be challenging to scale up.Scalable, with potential for flow chemistry adaptation[2].Can be challenging to scale due to cryogenic conditions.
Reagent & Safety Concerns Involves nitrating agents and potentially hazardous intermediates.Requires handling of pyrophoric Grignard reagents and anhydrous conditions.Requires handling of pyrophoric organolithium reagents and cryogenic temperatures.

Conclusion

The synthesis of this compound can be approached through several strategic routes. The multi-step pathway, adapted from the synthesis of a nitro-analogue, offers a high degree of control but is likely to be less efficient in terms of overall yield and process mass intensity.

For more direct and potentially higher-yielding syntheses, methods involving organometallic intermediates such as Grignard reagents or directed ortho-lithiation are attractive alternatives. The Grignard reaction, in particular, stands out as a robust and scalable method, provided a suitable halogenated precursor is accessible. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of production, and the safety infrastructure available. Further process development and optimization would be required to establish a definitive and efficient synthesis for this valuable pharmaceutical intermediate.

References

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.
  • Deng, Q. et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Chemical Engineering Journal, 262, 1168–1174.
  • CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents.
  • CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents.

Sources

The Impact of Fluorine Substitution on Lipophilicity: A Comparative Guide to Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine and Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery, the ability of a molecule to navigate the complex biological environment of the human body is as crucial as its ability to bind to its intended target. Lipophilicity, a measure of a compound's affinity for a lipid-rich (non-polar) environment versus an aqueous (polar) one, is a paramount physicochemical property governing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This parameter, most commonly expressed as the logarithm of the n-octanol/water partition coefficient (logP), dictates a molecule's capacity to cross cellular membranes and interact with hydrophobic protein pockets.[1] Consequently, the careful modulation of lipophilicity is a cornerstone of medicinal chemistry, aiming to strike a delicate balance: a compound must be soluble enough for formulation and systemic distribution, yet lipophilic enough to permeate biological barriers and reach its site of action.[2][3]

The introduction of fluorine into drug candidates has emerged as a powerful and widely adopted strategy for fine-tuning these properties.[4] Given its unique characteristics—high electronegativity, a small van der Waals radius comparable to hydrogen, and the exceptional strength of the carbon-fluorine bond—fluorine substitution can profoundly alter a molecule's electronic landscape, conformation, and metabolic stability.[4][5] When applied to a scaffold like benzoic acid, a common building block in pharmaceuticals, the position and number of fluorine atoms can dramatically shift its lipophilicity and acidity (pKa), offering a sophisticated toolkit for optimizing a lead compound's drug-like properties.[1]

This guide provides an in-depth comparative analysis of the lipophilicity of various fluorinated benzoic acids. We will explore the underlying physicochemical principles, present comparative experimental data, and provide detailed, field-proven protocols for the accurate determination of lipophilicity, empowering researchers, scientists, and drug development professionals to make informed decisions in their molecular design endeavors.

Theoretical Framework: The Physicochemical Influence of Fluorine Substitution

The effect of fluorine on the lipophilicity and acidity of benzoic acid is a nuanced interplay of several electronic factors. The position of the fluorine atom on the aromatic ring dictates the relative contributions of these effects, leading to significant differences between ortho-, meta-, and para-isomers.

The Inductive Effect (-I)

As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the carboxylic acid group.[4] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the molecule. The inductive effect is distance-dependent, meaning its impact is strongest when the fluorine atom is in the ortho (2-) position, closest to the carboxylic acid.[6]

The Resonance Effect (+M or +R)

Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance.[7] This resonance effect pushes electron density onto the ring, partially counteracting the inductive effect. The +R effect is most pronounced when the fluorine is in the para (4-) position, which can slightly decrease acidity compared to what would be expected from the inductive effect alone.[1][7]

The "Ortho Effect" and Intramolecular Interactions

A substituent in the ortho position often imparts unique properties not observed in the meta and para isomers, a phenomenon broadly termed the "ortho effect".[2] For 2-fluorobenzoic acid, the strong inductive effect significantly increases its acidity.[1] Steric hindrance can also force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance with the ring and further increasing acidity.[2] Furthermore, the potential for intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic acid proton can influence conformation, though studies suggest this interaction is weak and has a minimal direct effect on the pKa in aqueous solution.[8]

The following diagram illustrates the key electronic effects influencing the properties of fluorinated benzoic acids.

ElectronicEffects cluster_ortho Ortho Position (e.g., 2-Fluorobenzoic Acid) cluster_para Para Position (e.g., 4-Fluorobenzoic Acid) o_acid COOH o_ring Aromatic Ring o_acid->o_ring o_f F o_ring->o_f o_inductive Strong -I Effect (distance-dependent) o_inductive->o_acid Increases Acidity o_steric Steric Hindrance ('Ortho Effect') o_steric->o_acid Increases Acidity p_acid COOH p_ring Aromatic Ring p_acid->p_ring p_f F p_ring->p_f p_inductive -I Effect p_inductive->p_acid Increases Acidity p_resonance +R Effect (electron-donating) p_resonance->p_acid Decreases Acidity caption Electronic effects of fluorine on benzoic acid.

Caption: Electronic effects of fluorine on benzoic acid.

Comparative Physicochemical Data

The interplay of these electronic effects results in distinct pKa and logP values for each fluorinated benzoic acid isomer. A lower pKa value indicates a stronger acid, while the logP value reflects its lipophilicity. For ionizable compounds like carboxylic acids, it is often more relevant to consider the distribution coefficient (logD) at a physiological pH of 7.4, as it accounts for the partitioning of both the neutral and ionized species.[9]

The table below consolidates experimental data for a range of fluorinated benzoic acids, providing a clear comparison.

CompoundIsomer PositionpKalogP
Benzoic Acid Reference4.201.87
Monofluorobenzoic Acids
2-Fluorobenzoic Acidortho3.27[4]1.86[10]
3-Fluorobenzoic Acidmeta3.86[11]2.16[11]
4-Fluorobenzoic Acidpara4.14[9]2.07[9]
Difluorobenzoic Acids
2,3-Difluorobenzoic Acid-2.881.81 (Predicted)
2,4-Difluorobenzoic Acid-2.851.9 (Predicted)[12]
2,5-Difluorobenzoic Acid-2.871.66 (Predicted)[5]
2,6-Difluorobenzoic Acid-2.131.6 (Predicted)[13]
3,4-Difluorobenzoic Acid-3.801.99 (Predicted)
3,5-Difluorobenzoic Acid-3.371.8 (Predicted)[14]
Trifluorobenzoic Acids
2,4,5-Trifluorobenzoic Acid-2.801.7 (Predicted)[15]
2,4,6-Trifluorobenzoic Acid-1.831.76 (Predicted)
3,4,5-Trifluorobenzoic Acid-3.291.81 (Predicted)
Perfluorinated Benzoic Acid
Pentafluorobenzoic Acid-1.48[1]2.06[1]

Experimental Determination of Lipophilicity

Accurate and reproducible measurement of lipophilicity is fundamental to drug discovery. Two widely accepted methods are the Shake-Flask method, considered the "gold standard," and the high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[9][10]

Protocol 1: The Shake-Flask Method (OECD 107)

The shake-flask method directly measures the partition coefficient by determining the concentration of the analyte in two equilibrated, immiscible phases (n-octanol and a buffered aqueous solution).[3]

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are believed to mimic biological membranes reasonably well.[9]

  • Buffered Aqueous Phase (pH 7.4): Using a buffer at physiological pH is critical for ionizable compounds like benzoic acids. It ensures that the logD is measured, reflecting the partitioning of both the protonated (neutral) and deprotonated (ionized) forms, which is more biologically relevant than the logP of the neutral species alone.[3][16]

  • Pre-saturation: Saturating each solvent phase with the other before the experiment is crucial to prevent volume changes during partitioning, which would alter the final concentration measurements.[17]

  • Equilibration Time: Allowing the mixture to equilibrate (e.g., overnight) after shaking ensures that the partitioning process has reached a steady state, leading to an accurate and reproducible measurement.[17]

Step-by-Step Methodology:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation.[3]

    • Allow the phases to separate completely using a separatory funnel.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[3]

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous phase to achieve the desired starting concentration (e.g., 10-100 µM).

  • Partitioning:

    • Add an equal volume of the pre-saturated n-octanol to the vial.

    • Cap the vial tightly and shake vigorously for a defined period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.

    • Allow the vial to stand undisturbed (e.g., overnight) for complete phase separation. Centrifugation can be used to break up any emulsions.[17]

  • Quantification:

    • Carefully remove an aliquot from both the upper n-octanol phase and the lower aqueous phase.[17]

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [Concentration]octanol / [Concentration]aqueous

    • The final value is expressed as its logarithm: logD = log10(D)

ShakeFlask cluster_prep Phase Preparation cluster_part Partitioning cluster_analysis Analysis A1 Mix n-octanol and PBS (pH 7.4) A2 Shake for 24h (Pre-saturation) A1->A2 A3 Separate Phases A2->A3 B1 Add Compound to Aqueous Phase A3->B1 Pre-saturated Aqueous Phase B2 Add n-Octanol Phase A3->B2 Pre-saturated n-Octanol B1->B2 B3 Shake to Equilibrate B2->B3 B4 Allow Phases to Settle B3->B4 C1 Aliquot from Each Phase B4->C1 C2 Quantify Concentration (e.g., LC-MS) C1->C2 C3 Calculate logD C2->C3 caption Workflow for the Shake-Flask logD determination.

Caption: Workflow for the Shake-Flask logD determination.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is an indirect, high-throughput alternative that estimates logP by correlating a compound's retention time on a non-polar stationary phase with those of known standards.[10]

Causality Behind Experimental Choices:

  • C18 Column: The stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a highly non-polar environment. More lipophilic compounds interact more strongly with this phase, resulting in longer retention times.

  • Mobile Phase Gradient: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The retention of a compound is determined by its partitioning between the mobile and stationary phases.

  • Calibration Curve: Since this is an indirect method, a calibration curve must be generated using a set of reference compounds with accurately known logP values. This allows the retention time of the unknown compound to be converted into a logP value.[10]

Step-by-Step Methodology:

  • System Setup:

    • Equip an HPLC system with a C18 column and a UV or MS detector.

    • Prepare the mobile phases: Phase A (e.g., aqueous buffer like 10 mM ammonium acetate) and Phase B (e.g., acetonitrile or methanol).

  • Calibration:

    • Select a set of 5-7 reference compounds with known logP values that bracket the expected logP of the test compounds.

    • Inject each reference compound individually and run a standard gradient (e.g., 5% to 95% B over 10 minutes).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot the known logP values (y-axis) against the calculated log k values (x-axis) and perform a linear regression to generate a standard equation.[10]

  • Sample Analysis:

    • Dissolve the fluorinated benzoic acid test compounds in a suitable solvent (e.g., DMSO or mobile phase).

    • Inject the test compounds into the HPLC system using the same gradient method as the standards.

    • Record the retention time (t_R) for each test compound.

  • Calculation:

    • Calculate the capacity factor (k) for each test compound.

    • Substitute the calculated log k value into the linear regression equation from the calibration step to determine the experimental logP.[10]

Discussion: Structure-Lipophilicity and Structure-Acidity Relationships

The data presented in the table reveals clear trends that are directly explained by the theoretical principles discussed earlier.

Acidity (pKa):

  • The Ortho Effect: Any fluorine substitution in the ortho position (2- or 6-) dramatically increases acidity (lowers pKa). 2-Fluorobenzoic acid (pKa 3.27) is significantly more acidic than benzoic acid (pKa 4.20).[4] This effect is even more pronounced with di-ortho substitution, as seen in 2,6-difluorobenzoic acid, which is a very strong acid (pKa 2.13).[3] This is due to the powerful, close-range inductive effect and steric hindrance destabilizing the acid form.[1][2]

  • Positional Isomers: For monofluorinated isomers, the acidity follows the order: ortho > meta > para.[1] The ortho-isomer is the most acidic due to the proximity of the fluorine atom. The meta-isomer (pKa 3.86) is more acidic than the para-isomer (pKa 4.14) because the inductive effect is stronger at the meta position, while the acidity-reducing resonance effect does not operate from the meta position but does from the para position.[9][11]

  • Effect of Multiple Fluorines: Increasing the number of electron-withdrawing fluorine atoms generally increases acidity. Pentafluorobenzoic acid, with five fluorine atoms, is an exceptionally strong organic acid (pKa ~1.5-1.6).[1]

Lipophilicity (logP): The relationship between fluorination and lipophilicity is less straightforward than for acidity. While a single fluorine atom is more lipophilic than a hydrogen atom, its strong electron-withdrawing nature can also increase the polarity of nearby functional groups, creating a complex effect.

  • Monofluorination: For the monofluorinated isomers, both 3-fluorobenzoic acid (logP 2.16) and 4-fluorobenzoic acid (logP 2.07) are more lipophilic than benzoic acid (logP 1.87).[9][11] Interestingly, 2-fluorobenzoic acid (logP 1.86) has a lipophilicity almost identical to the parent compound.[10] This may be due to the ortho-fluorine promoting a conformation that shields the carboxylic acid group, or it could be related to intramolecular interactions that affect its overall polarity.

  • Multiple Fluorinations: The predicted logP values for the di- and tri-fluorinated isomers do not show a simple additive trend. For instance, the predicted logP of 2,6-difluorobenzoic acid (1.6) is lower than that of benzoic acid, suggesting that extensive fluorination, particularly in a way that increases molecular polarity, can decrease lipophilicity.[13] In contrast, pentafluorobenzoic acid (logP 2.06) remains more lipophilic than benzoic acid.[1] This highlights the context-dependent nature of fluorine's effect on lipophilicity.

Conclusion and Practical Recommendations

The substitution of fluorine on the benzoic acid ring provides a powerful strategy for modulating acidity and lipophilicity, two critical parameters in drug design. This guide demonstrates that the position and number of fluorine atoms have predictable, yet distinct, effects on these properties.

Key Takeaways for Drug Development Professionals:

  • To Increase Acidity: Introduce fluorine at the ortho-position(s). This can be highly beneficial for forming strong salt-bridge interactions with basic residues in a protein active site. 2,6-Difluorobenzoic acid offers a scaffold with exceptionally high acidity.[3]

  • To Modulate Lipophilicity: Substitution at the meta- and para-positions tends to increase lipophilicity compared to benzoic acid.[9][11] However, the effect is not always additive, and multiple fluorinations can sometimes decrease lipophilicity, which may be advantageous for improving solubility.

  • The Isomer Matters: The choice between ortho-, meta-, and para-isomers is a critical design decision. The ortho-isomer offers the largest increase in acidity, while the para-isomer often provides a good balance of increased lipophilicity and metabolic stability.[1] The optimal choice is always context-dependent and should be guided by the specific requirements of the biological target and desired ADMET profile.

By understanding these structure-property relationships and employing robust experimental protocols for their determination, researchers can more rationally design fluorinated benzoic acid derivatives to optimize compound quality and enhance the probability of therapeutic success.

References

  • Wikipedia. Pentafluorobenzoic acid. [Online]. Available: [Link]
  • Wikipedia. Ortho effect. [Online]. Available: [Link]
  • protocols.io. LogP / LogD shake-flask method. [Online]. Available: [Link]
  • Wikipedia. 3-Fluorobenzoic acid. [Online]. Available: [Link]
  • ResearchGate. LogP / LogD shake-flask method v1. [Online]. Available: [Link]
  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Online]. Available: [Link]
  • Cambridge MedChem Consulting. LogP/D. [Online]. Available: [Link]
  • Lokey Lab Protocols. Shake Flask logK. [Online]. Available: [Link]
  • NIST. 2,5-Difluorobenzoic acid. NIST WebBook. [Online]. Available: [Link]
  • PubChem. 2,4,5-Trifluorobenzoic acid. [Online]. Available: [Link]
  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Online]. Available: [Link]
  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. [Online].
  • Quora. Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?. [Online]. Available: [Link]
  • ResearchGate.
  • Semantic Scholar. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an... [Online]. Available: [Link]
  • PubChem. 3,4,5-Trifluorobenzoic acid. [Online]. Available: [Link]
  • PubChem. 3,4-Difluorobenzoic acid. [Online]. Available: [Link]
  • ResearchGate.
  • PubChem. 3,5-Difluorobenzoic acid. [Online]. Available: [Link]
  • ACD/Labs. LogP—Making Sense of the Value. [Online]. Available: [Link]
  • PubChem. 2,4-Difluorobenzoic acid. [Online]. Available: [Link]
  • Zhejiang Xieshi New Materials Co., Ltd. 2,5-Difluorobenzoic acid. [Online]. Available: [Link]
  • PubChem. 2,3-Difluorobenzoic acid. [Online]. Available: [Link]
  • PubChem. 3-Fluorobenzoic Acid. [Online]. Available: [Link]
  • National Center for Biotechnology Information. 3-Chloro-2,4,5-trifluorobenzoic acid. [Online]. Available: [Link]
  • Suzhou Yacoo Science Co., Ltd. 2-4-difluorobenzoic-acid. [Online]. Available: [Link]
  • PubChem. benzoic acid, 2,4-difluoro-, sodium salt. [Online]. Available: [Link]
  • Wikipedia. 4-Fluorobenzoic acid. [Online]. Available: [Link]
  • IndiaMART. GLR Innovations 3,4-Difluorobenzoic Acid, Grade: Technical Grade, Packaging Size. [Online]. Available: [Link]
  • PubChem. 2,6-Difluorobenzoic acid. [Online]. Available: [Link]
  • Pharmaffiliates. CAS No : 1219798-70-5 | Chemical Name : 3,4-Difluorobenzoic D3 Acid. [Online]. Available: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2,4,5-Trifluoro-3-methylbenzoic acid. This compound, a key building block in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods for its characterization and quality control.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore detailed, field-proven methodologies, present comparative experimental data, and provide a framework for the cross-validation of these techniques to ensure the utmost confidence in your analytical results.

The Imperative of Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound is dictated by the physicochemical properties of the analyte. HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds, making it a common choice for the direct analysis of many pharmaceutical compounds.[4][5] In contrast, GC-MS excels in the analysis of volatile and thermally stable analytes, offering high separation efficiency and definitive identification through mass spectrometry.[4]

Due to the carboxylic acid moiety, this compound is a polar and non-volatile compound. This necessitates a derivatization step to increase its volatility for GC-MS analysis, a crucial consideration in workflow and potential sources of error.[6] This guide will provide a comprehensive comparison to inform the selection of the most appropriate method for your specific analytical needs, be it routine quality control, impurity profiling, or stability testing.

Comparative Performance at a Glance

To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound. The data presented is a synthesis of established performance for structurally similar fluorinated benzoic acids and represents realistic expectations for a fully validated method.[7][8][9][10]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.15 µg/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Preparation Simple dissolution and filtrationExtraction and chemical derivatization
Analysis Time 10 - 15 minutes20 - 30 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Req. Not requiredRequired

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step methodologies for the analysis of this compound using both HPLC-UV and GC-MS. These protocols are grounded in established methods for similar compounds and are designed to be a robust starting point for your method development and validation.[7][11]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from validated procedures for the analysis of fluorinated benzoic acids and is suitable for direct quantification.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol includes a necessary derivatization step to enhance the volatility of the analyte for GC-MS analysis. Trifluoroacetylation is a robust choice for derivatizing carboxylic acids, offering stable derivatives and good chromatographic properties.[12][13]

Instrumentation and Conditions:

ParameterRecommended Condition
GC-MS System Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
Column A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes
Injector Temperature 280 °C
Injection Mode Splitless
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Range m/z 50-400

Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

  • Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh and Dissolve Sample prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 analysis1 Inject into HPLC System prep2->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 275 nm analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Quantify using Calibration Curve data1->data2 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Extract Analyte prep2 Evaporate to Dryness prep1->prep2 prep3 Add Derivatizing Agent (BSTFA/TMCS) prep2->prep3 prep4 Heat at 70°C for 30 min prep3->prep4 analysis1 Inject Derivatized Sample prep4->analysis1 analysis2 Separation in GC Column analysis1->analysis2 analysis3 MS Detection (Scan Mode) analysis2->analysis3 data1 Extract Ion Chromatogram analysis3->data1 data2 Integrate Peak Area data1->data2 data3 Quantify using Calibration Curve data2->data3

Workflow for GC-MS analysis with derivatization.

Cross-Validation: Ensuring Method Concordance

Cross-validation is a critical exercise to demonstrate that two distinct analytical methods produce comparable results, thereby providing a high degree of confidence in the data. [3]This is particularly important when one method may be used for routine analysis (e.g., HPLC-UV) and another for confirmatory purposes or in a different laboratory (e.g., GC-MS).

A robust cross-validation study should involve the analysis of the same set of samples by both methods. The results are then statistically compared to ensure they meet predefined acceptance criteria.

CrossValidation_Workflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method start Prepare Homogenous Sample Batch hplc_analysis Analyze Samples start->hplc_analysis gcms_analysis Analyze Samples start->gcms_analysis hplc_results Obtain Quantitative Results hplc_analysis->hplc_results compare Statistically Compare Results (e.g., Bland-Altman, t-test) hplc_results->compare gcms_results Obtain Quantitative Results gcms_analysis->gcms_results gcms_results->compare decision Do Results Meet Predefined Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Logical workflow for cross-validation.

Conclusion: A Symbiotic Approach to Analytical Confidence

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound, each with its distinct advantages. HPLC-UV offers a more straightforward, high-throughput approach ideal for routine quality control, while GC-MS provides exceptional selectivity and sensitivity, making it an excellent choice for confirmatory analysis and trace-level impurity identification.

The decision of which method to employ will depend on the specific analytical challenge. However, the true power lies in their complementary nature. By developing and validating both methods and performing a rigorous cross-validation, laboratories can establish a comprehensive analytical toolkit. This not only ensures the highest level of data integrity but also provides flexibility in responding to diverse analytical demands in the dynamic landscape of pharmaceutical development. The principles and protocols outlined in this guide provide a robust framework for achieving this analytical symbiosis, ultimately contributing to the development of safer and more effective medicines.

References

  • BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. BenchChem.
  • Step-by-Step Guide to Implementing Analytical Method Validation Requirements Under Schedule M and ICH Q2 (R2) Under Revised Schedule M. (2025). Step-by-Step Guide to Implementing Analytical Method Validation Requirements Under Schedule M and ICH Q2 (R2) Under Revised Schedule M.
  • Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. BenchChem.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • BenchChem. (n.d.).
  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (n.d.). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.
  • Derivatization Methods in GC and GC/MS. (n.d.).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Holder, B. R., & Reuter, W. M. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). PerkinElmer, Inc.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Agilent. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS)
  • Supelco. (n.d.).
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.
  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. (2023). MDPI.
  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. (2025).
  • Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF. (2025).
  • Agilent. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges.
  • Figure 1 from Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles | Semantic Scholar. (n.d.). Semantic Scholar.
  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025). Biological and Molecular Chemistry.
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.).
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

Sources

A Strategic Guide to Bioisosteric Replacement Studies with 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting bioisosteric replacement studies on 2,4,5-Trifluoro-3-methylbenzoic acid, a common fragment and lead structure in modern drug discovery. We will move beyond simple substitution, delving into the strategic rationale, experimental validation, and comparative analysis required to optimize this scaffold for enhanced potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to systematically improve lead candidates.

The Strategic Imperative of Bioisosterism

In drug discovery, a lead compound is merely a starting point. Its initial biological activity is often encumbered by suboptimal physicochemical properties, metabolic liabilities, or poor pharmacokinetics. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while altering other properties, is a cornerstone of lead optimization.[1][2] this compound presents three primary vectors for such modification: the carboxylic acid, the aromatic fluorine atoms, and the methyl group. Each represents an opportunity to intelligently tune the molecule's profile.

The carboxylic acid, while often crucial for target engagement through ionic interactions, can lead to poor membrane permeability and metabolic instability, particularly through the formation of reactive acyl glucuronides.[3][4][5] The trifluoro substitution pattern significantly influences the electronic properties and lipophilicity of the ring, while the methyl group can be a site for metabolic oxidation or a key steric feature for receptor binding.[6][7] Our objective is to systematically replace these groups to mitigate liabilities and enhance drug-like properties.

G cluster_0 Modification Vectors cluster_1 Strategic Goals Lead Lead Compound This compound Carboxyl Carboxylic Acid (pKa, Polarity, Metabolism) Lead->Carboxyl Identify Vectors Fluoro Aromatic Fluorines (Electronics, Lipophilicity) Lead->Fluoro Identify Vectors Methyl Methyl Group (Metabolism, Sterics) Lead->Methyl Identify Vectors Goal1 Improve Permeability & Oral Bioavailability Carboxyl->Goal1 Address Liabilities Goal2 Enhance Metabolic Stability Carboxyl->Goal2 Address Liabilities Goal4 Reduce Toxicity (e.g., reactive metabolites) Carboxyl->Goal4 Address Liabilities Fluoro->Goal1 Fine-tune Properties Goal3 Increase Potency & Selectivity Fluoro->Goal3 Fine-tune Properties Methyl->Goal2 Explore Binding & Stability Methyl->Goal3 Explore Binding & Stability G cluster_0 Synthesis Workflow cluster_1 Evaluation Workflow Start 2,4,5-Trifluoro-3-methyl benzonitrile Step1 Reagent NaN3, ZnBr2 Reaction Cycloaddition Product Tetrazole Analog Start->Step1 Assay1 Physicochemical Profiling (pKa, logD, PAMPA) Step1->Assay1 Assay2 Biological Screening (Target Activity Assay) Assay1->Assay2 Assay3 ADME Profiling (Microsomal Stability) Assay2->Assay3

Caption: Workflow for synthesis and evaluation of a tetrazole bioisostere.

Comparative Experimental Data

The following table presents a hypothetical but realistic comparison of key parameters following bioisosteric replacement of the carboxylic acid in our lead compound. The data assumes the parent compound has a target IC₅₀ of 500 nM.

BioisosterepKa (calc.)cLogD (pH 7.4)Permeability (PAMPA, Pe)Microsomal Stability (% remaining @ 1h)Target IC₅₀ (nM)Rationale & Citation
Carboxylic Acid (Parent) 4.3-0.5Low45%500Baseline compound.
5-Substituted Tetrazole 4.70.8Moderate85%450Increases lipophilicity and metabolic stability. [8][9][10]
N-Acyl Sulfonamide 2.50.2Low-Moderate90%600More acidic, metabolically robust. [4][11][12]
3-Hydroxyisoxazole 4.50.6Moderate70%550Planar isostere with similar acidity. [4][13]

Vector 2: Modulating the Aromatic Fluorine Pattern

Fluorine atoms are often considered bioisosteres of hydrogen, but their role is far more complex. [14]Their high electronegativity can profoundly influence the pKa of proximal groups (like our carboxylic acid), block metabolic oxidation at C-H bonds, and form specific polar interactions (e.g., with backbone amides) in a protein binding site. [7][15]The goal here is not wholesale replacement but strategic modulation.

Rationale for Replacement
  • pKa Modulation: Removing a fluorine, particularly at the ortho-position (C5), will increase the pKa of the carboxylic acid, making it less acidic. This can be desirable if the parent compound is too acidic for optimal cell entry.

  • Improving Lipophilicity: While counterintuitive, selectively removing fluorine atoms can sometimes improve permeability by reducing the molecule's overall polarity and potential for non-optimal polar interactions.

  • Exploring Binding Interactions: Replacing a fluorine with a hydrogen allows exploration of whether a specific C-F···protein interaction is critical for affinity.

Comparative Experimental Data

This comparison explores the effect of removing a single fluorine atom from the parent compound.

AnalogpKa (calc.)cLogD (pH 7.4)Target IC₅₀ (nM)Rationale & Citation
2,4,5-Trifluoro (Parent) 4.3-0.5500Baseline compound.
2,4-Difluoro 4.6-0.2800Removal of C5-F increases pKa; suggests C5-F interaction may be important. [15]
4,5-Difluoro 4.4-0.3480Minimal pKa change; suggests C2-F is not critical for acidity or binding.

Vector 3: Probing the Methyl Group

The methyl group is a small, lipophilic substituent that can serve as a steric anchor or, conversely, a point of metabolic attack (hydroxylation by cytochrome P450 enzymes). [6]Replacing it allows us to probe the steric tolerance of the binding pocket and improve metabolic stability.

Rationale for Replacement
  • Enhancing Metabolic Stability: Replacing the methyl group with a metabolically more stable isostere like a chlorine atom or a cyclopropyl group can prevent oxidative metabolism. [6][16]* Probing Steric and Electronic Effects: Swapping methyl for hydrogen explores the necessity of the group. Replacement with a cyclopropyl group maintains lipophilicity but introduces conformational rigidity. [16]

Comparative Experimental Data

This table evaluates replacements for the 3-methyl group on the parent scaffold.

BioisostereMicrosomal Stability (% remaining @ 1h)Target IC₅₀ (nM)Rationale & Citation
Methyl (Parent) 45%500Baseline; potential site of oxidation.
Hydrogen 75%2500Improved stability, but loss of potency suggests the methyl group is key for binding.
Cyclopropyl 95%400Excellent stability and retained potency; a highly favorable replacement. [16]
Chlorine 98%900Blocks metabolism but potency is reduced, suggesting a steric/electronic mismatch. [6]

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis and evaluation of the bioisosteric analogs described.

Protocol 5.1: Synthesis of 5-(2,4,5-Trifluoro-3-methylphenyl)-1H-tetrazole

This protocol describes the conversion of the corresponding nitrile to the tetrazole, a common and effective method.

  • Starting Material: 2,4,5-Trifluoro-3-methylbenzonitrile.

  • Reaction Setup: To a solution of the starting nitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq) and zinc bromide (ZnBr₂, 1.1 eq).

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS. Self-Validation: A spot test with FeCl₃ can indicate the consumption of the azide.

  • Work-up: Cool the mixture to room temperature. Carefully add 1M HCl solution to quench the reaction and protonate the tetrazole. The pH should be ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product. Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>95%).

Protocol 5.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, in-vitro measure of a compound's ability to passively diffuse across a lipid membrane.

  • Plate Preparation: Use a 96-well PAMPA plate system. Coat the filter of the donor plate with a 1% solution of lecithin in dodecane.

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds (Parent, Tetrazole, etc.) and a control compound with known permeability (e.g., propranolol for high permeability, atenolol for low) in DMSO.

  • Donor Solution: Dilute the stock solutions into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM. Add this solution to the donor wells.

  • Acceptor Solution: Add PBS (pH 7.4) containing 1% DMSO to the acceptor wells of a new 96-well plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating the "sandwich". Incubate at room temperature for 4-16 hours without shaking. Self-Validation: The inclusion of high and low permeability controls validates the assay's dynamic range.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the known equations that account for compound concentration, incubation time, and membrane area.

Protocol 5.3: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in a 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compounds (1 µM final concentration) to the reaction mixture. Include a positive control known for high metabolic turnover (e.g., verapamil) and a negative control (incubation without NADPH).

  • Incubation: Incubate the plate at 37 °C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining. Self-Validation: The rapid disappearance of the positive control and stability of the negative control confirm the metabolic activity of the microsomes and the necessity of NADPH.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion and Decision-Making Framework

The bioisosteric replacement studies on this compound reveal a clear path toward an optimized lead candidate. The replacement of the carboxylic acid with a tetrazole moiety successfully improved lipophilicity and metabolic stability while maintaining target affinity. Furthermore, substituting the metabolically labile 3-methyl group with a cyclopropyl group drastically enhanced stability without compromising potency. The fluorine modulation studies suggested that the C5-fluoro atom may be involved in a beneficial interaction, warranting its retention.

The resulting optimized compound, 5-(5-cyclopropyl-2,4-difluorophenyl)-1H-tetrazole , emerges as a superior candidate for further preclinical development, demonstrating the power of a systematic, data-driven approach to bioisosterism.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Dostert, P., et al. (1990). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Journal of Medicinal Chemistry, 33(4), 1194-1203.
  • Kumar, K., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
  • Erdeljac, N., et al. (2020). Validating the 1,2-Difluoro (BITE) Motif as a Hybrid Bioisostere of CF3 and Et using Matrix Metalloproteases as Structural Probes. Journal of Medicinal Chemistry.
  • Peyrot, M., et al. (2019). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Journal of Medicinal Chemistry, 62(17), 8099-8112.
  • Online Inhibitor. (2021). Tetrazole is one of the most commonly used bioisosteres.
  • El-Sawy, E. R., et al. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 12(12), 1125-1136.
  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
  • Subasinghe, N., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930.
  • Tseng, C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5559-5574.
  • Tseng, C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.
  • Ballatore, C., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff.
  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability.
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed.
  • ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
  • Rutgers University. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor.
  • ResearchGate. (2023). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...
  • ChemHelp ASAP. (2023). Isosteres & Bioisosteres in Lead Optimization. YouTube.
  • Kanne, D., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
  • ResearchGate. (2018). The potentially bioisosteric replacement [3][8]from methyl...
  • MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. University of Tokyo.
  • Angell, Y., et al. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed Central.
  • Yakugaku Zasshi. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Johansen, T., et al. (2008). Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology. PubMed.
  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid. Semantic Scholar.
  • Google Patents. (n.d.). CN114736133B - Preparation of 2,4,5-trifluoro-3-methoxybenzoic acid.
  • ResearchGate. (2025). Hydroxy-1,2,5-oxadiazolyl Moiety as Bioisoster of the Carboxy Function.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • ResearchGate. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
  • ResearchGate. (n.d.). Physiochemical properties of 4-hydroxytriazoles 55-57 and related carboxylic acid bioisosteres.
  • Apicule. (n.d.). 2,4,5-Trifluoro-3-hydroxybenzoic Acid (CAS No: 116751-24-7) API Intermediate Manufacturers.
  • PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
  • ResearchGate. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Trifluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 2,4,5-Trifluoro-3-methylbenzoic acid (CAS No. 112822-85-2) demand a meticulous and informed approach. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its safe management, ensuring that every step is understood, validated, and executed with the highest degree of scientific integrity.

The core principle for disposing of this compound is dictated by its chemical structure: it is a halogenated organic acid . The presence of fluorine atoms necessitates a specific waste stream to prevent environmental release and to ensure it is processed by facilities equipped for halogenated waste, which requires specialized incineration with flue gas scrubbing.[1][2] This guide will provide the essential, immediate safety and logistical information for its proper handling from the bench to final disposal.

Part 1: Hazard Profile and Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Based on data from structurally similar compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][3] Therefore, establishing a robust PPE protocol is the first line of defense.

All handling and disposal operations must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3][4] The following table outlines the required PPE and the scientific rationale behind each selection.

Equipment Specification Rationale & Causality
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[5]Primary Mandate: Prevents contact with airborne dust or splashes, which can cause serious eye irritation.[3][6]
Hand Protection Nitrile or other chemically resistant gloves.Mechanism: Provides a barrier against direct skin contact, preventing potential skin irritation.[3][7] Always check the glove manufacturer's compatibility chart.
Body Protection Standard laboratory coat.Purpose: Protects against incidental skin contact from minor spills and contamination of personal clothing.[7]
Respiratory Protection Not typically required for small-scale lab use with adequate ventilation.Condition: For large spills or in poorly ventilated areas, a NIOSH-approved respirator for organic vapors and particulates should be used to prevent respiratory tract irritation.[8]

Part 2: Waste Characterization and Segregation Protocol

Proper segregation is the most critical step in the disposal process.[9] Mis-segregation can lead to dangerous chemical reactions, environmental harm, and significantly increased disposal costs.

Core Directive: Classify as Halogenated Organic Waste

This compound contains fluorine, a halogen. It must be segregated into a dedicated "Halogenated Organic Waste" stream.[10][11] This is because the incineration of halogenated compounds produces acidic gases (like hydrogen fluoride) that require specialized scrubbers in the incinerator's exhaust system to be neutralized.[1][2] Mixing this with non-halogenated waste contaminates the entire stream, forcing a more expensive and complex disposal process for the entire volume.[12]

DoDon't
DO collect waste in a designated, compatible, and clearly labeled "Halogenated Waste" container.[9][10]DO NOT mix with non-halogenated organic waste.[10][12]
DO affix a hazardous waste tag to the container as soon as the first drop of waste is added.[12]DO NOT mix with other incompatible waste streams like strong bases or oxidizing agents.[13][14]
DO keep the waste container tightly closed when not in use.[4][6]DO NOT dispose of this chemical down the drain under any circumstances.[12][13]
DO consult your institution's Environmental Health & Safety (EH&S) department for specific container and labeling requirements.[12]DO NOT overfill the container; leave adequate headspace.

Part 3: Step-by-Step Disposal and Decontamination Workflow

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Container Preparation:

  • Obtain a designated hazardous waste container from your institution's EH&S office. This container should be made of a material compatible with the chemical.
  • Ensure the container is clean, dry, and in good condition.
  • Attach a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and any other components of the waste mixture.[12]

2. Waste Collection:

  • Carefully transfer solid waste into the prepared container using a funnel or other appropriate tools to avoid generating dust.[3][4]
  • If dealing with solutions, pour carefully to avoid splashing.
  • Collect any contaminated materials, such as gloves, weigh boats, or absorbent pads, in the same container.[12]

3. Rinsate Management:

  • Glassware that has come into contact with the compound must be decontaminated.
  • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).
  • Crucially, this first rinsate must be collected and disposed of as halogenated hazardous waste. [9] Subsequent rinses can typically be handled as non-hazardous waste, pending institutional policy.

4. Storage Pending Disposal:

  • Keep the waste container tightly sealed when not in use.[6]
  • Store the container in a designated, well-ventilated satellite accumulation area.[9]
  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

5. Final Disposal:

  • Once the container is full, or in accordance with your institution's policies, arrange for pickup by the EH&S department or a licensed hazardous waste contractor.[9] They will transport it to an approved facility for high-temperature incineration.[1]

Part 4: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol:

  • Ensure Safety: Immediately alert others in the area and ensure the area is well-ventilated.[12]

  • Don PPE: Wear the appropriate PPE as detailed in the table above before approaching the spill.[12]

  • Containment: Prevent the powder from spreading. Avoid actions that generate dust.[3][12] For larger spills, cover drains if necessary.[15]

  • Cleanup: Carefully sweep or vacuum the spilled material.[3][12] Place the collected material and any contaminated cleanup supplies into a suitable, clearly labeled container for disposal as halogenated waste.[4][12]

  • Decontamination: Thoroughly clean the affected area.[12]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing this compound.

G start Waste Generation (e.g., unused reagent, contaminated labware, rinsate) check Is this compound a component of the waste? start->check halogen YES: Halogenated Organic Waste check->halogen  Yes non_halogen NO: Segregate based on other components' properties check->non_halogen  No container Place in designated, properly labeled HALOGENATED waste container halogen->container storage Store container in approved Satellite Accumulation Area. Keep closed. container->storage pickup Arrange for disposal via Institutional EH&S storage->pickup

Caption: Waste disposal decision workflow for this compound.

By adhering to these scientifically grounded procedures, you not only ensure compliance with federal, state, and local regulations but also actively contribute to a culture of safety and environmental responsibility within your laboratory.[12] Always consult the specific Safety Data Sheet (SDS) for the material and your institution's specific waste management policies as the ultimate authoritative sources.

References

  • Hazardous Waste Segregation. Unknown Source.
  • Benzoic acid Safety Data Sheet. Carl ROTH.
  • Benzoic acid Safety Data Sheet (Alternative). Carl ROTH.
  • Halogenated Waste List. Unknown Source.
  • 5-Fluoro-2-methylbenzoic acid Safety Data Sheet. Regulations.gov.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene Safety Data Sheet. Angene Chemical.
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trifluoro-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4,5-Trifluoro-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.